Product packaging for Ethyl 3-(isopropylamino)propanoate(Cat. No.:CAS No. 16217-22-4)

Ethyl 3-(isopropylamino)propanoate

Cat. No.: B1280517
CAS No.: 16217-22-4
M. Wt: 159.23 g/mol
InChI Key: BGEHOKVPALSAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-(isopropylamino)propanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1280517 Ethyl 3-(isopropylamino)propanoate CAS No. 16217-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(propan-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHOKVPALSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505188
Record name Ethyl N-propan-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16217-22-4
Record name Ethyl N-propan-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-[(propan-2-yl)amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(isopropylamino)propanoate, with the CAS number 16217-22-4, is a secondary amino ester that serves as a versatile intermediate in the synthesis of a range of organic molecules. Its bifunctional nature, possessing both a secondary amine and an ester group, makes it a valuable building block in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of active compounds.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₂()
Molecular Weight 159.23 g/mol ()
CAS Number 16217-22-4()
Appearance Colorless liquid([Link])
Boiling Point 91-92 °C at 20 Torr([Link])
Density 0.919 g/cm³ (predicted)([Link])
Solubility Slightly soluble in water; soluble in chloroform, methanol, and ethanol([Link])

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of isopropylamine to ethyl acrylate. This reaction is typically carried out without a solvent or in a protic solvent like ethanol and can be performed with or without a catalyst.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Isopropylamine Isopropylamine (CH₃)₂CHNH₂ Product This compound (CH₃)₂CHNHCH₂CH₂COOCH₂CH₃ Isopropylamine->Product + Ethyl_acrylate Ethyl Acrylate CH₂=CHCOOCH₂CH₃ Ethyl_acrylate->Product Michael Addition

Caption: Synthesis of this compound via aza-Michael addition.

Experimental Protocol:

A general laboratory-scale procedure for the synthesis of this compound is as follows:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine (1.0 equivalent).

  • Slowly add ethyl acrylate (1.0 to 1.2 equivalents) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess reactants and any low-boiling byproducts are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Ethyl group (ester): A triplet at approximately 1.2 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.1 ppm (2H, -OCH ₂CH₃).

  • Propanoate backbone: Two triplets, one around 2.5 ppm (2H, -NHCH ₂CH₂CO-) and another around 2.8 ppm (2H, -NHCH₂CH ₂CO-).

  • Isopropyl group: A doublet at approximately 1.0 ppm (6H, -CH(C H₃)₂) and a septet around 2.9 ppm (1H, -CH (CH₃)₂).

  • Amine proton: A broad singlet (1H, -NH -), the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Ethyl group (ester): A peak around 14 ppm (-OCH₂C H₃) and another at approximately 60 ppm (-OC H₂CH₃).

  • Propanoate backbone: A carbonyl carbon peak around 172 ppm (-C =O), and two aliphatic carbons around 35 ppm (-NHCH₂C H₂CO-) and 45 ppm (-NHC H₂CH₂CO-).

  • Isopropyl group: A peak around 22 ppm for the two equivalent methyl carbons (-CH(C H₃)₂) and a peak around 48 ppm for the methine carbon (-C H(CH₃)₂).

IR (Infrared) Spectroscopy
  • N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Multiple sharp peaks in the 2850-2970 cm⁻¹ region.

  • C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹.

  • C-N stretch: A medium absorption in the 1100-1300 cm⁻¹ region.

  • C-O stretch (ester): A strong absorption in the 1150-1250 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159. Key fragmentation patterns would likely involve:

  • Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical (M-15) or an ethyl group from the propanoate chain.

  • Cleavage of the ester group , resulting in fragments corresponding to the loss of the ethoxy group (-OC₂H₅, M-45) or the entire ester functionality.

  • A base peak at m/z 86 is likely, corresponding to the [CH(CH₃)₂NHCH₂CH₂]⁺ fragment.

Reactivity and Applications

The reactivity of this compound is centered around its secondary amine and ester functionalities.

Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo a variety of reactions, including:

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reaction with isocyanates and isothiocyanates: To form ureas and thioureas, respectively.

Reactivity of the Ester Group

The ester group is susceptible to nucleophilic acyl substitution reactions, such as:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

  • Amidation: Reaction with amines to form amides, often requiring harsh conditions or activation of the ester.

Application in Agrochemicals: Synthesis of Benfuracarb

A primary industrial application of this compound is as a key intermediate in the synthesis of the broad-spectrum carbamate insecticide and nematicide, Benfuracarb.([Link])

G Intermediate This compound Reaction Multi-step synthesis Intermediate->Reaction Product Benfuracarb Reaction->Product

Caption: Role of this compound in Benfuracarb synthesis.

In the synthesis of Benfuracarb, the secondary amine of this compound is reacted with a sulfenyl chloride derivative, which is in turn derived from carbofuran. This reaction forms the N-S bond and incorporates the β-alaninate moiety into the final insecticide molecule.

Potential Applications in Drug Development

The β-amino ester scaffold present in this compound is a common structural motif in many biologically active molecules and serves as a valuable starting material for the synthesis of various pharmaceutical agents. Its amine and ester functionalities allow for facile chemical modifications to generate libraries of compounds for drug discovery.

While specific examples of this compound being directly used in a marketed drug are not prominent in the literature, closely related β-amino esters are crucial intermediates. For instance, ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of the direct thrombin inhibitor, dabigatran etexilate.() This highlights the potential of the β-amino propanoate core in constructing complex heterocyclic systems found in modern pharmaceuticals.

The general applications of β-amino esters in medicinal chemistry include their use as precursors for:

  • β-peptides and peptidomimetics: The β-amino acid core can be incorporated into peptide sequences to create more stable and proteolytically resistant analogs of natural peptides.

  • Heterocyclic compounds: The amine and ester groups can be utilized in cyclization reactions to form a wide variety of nitrogen- and oxygen-containing heterocycles, which are prevalent in drug molecules.

  • Prodrugs: The ester functionality can be used to mask a carboxylic acid group in a drug molecule, improving its oral bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant to the skin and eyes. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical research and development. Its straightforward synthesis, combined with the reactivity of its secondary amine and ester functional groups, makes it an attractive starting material for the construction of more complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, intended to be a valuable resource for scientists and researchers in the field.

References

  • Chem-online. Ethyl 3-(isopropylamino)
  • Biosynce. Ethyl 3-(isopropylamino)
  • Van Gysel, T., et al. (2017). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 82(1), 256-267.
  • Royal Society of Chemistry. (2014).
  • PubChem. Benfuracarb. [Link]
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). [Link]
  • NIST WebBook. ethyl 3-(diethylamino)
  • Gauth.
  • Angene Chemical. Safety Data Sheet - Ethyl 3-(isopropylamino)
  • ResearchGate. Kinetics of the aza-Michael reaction (1/1 amine/acrylate molar ratio) as determined by ¹H NMR spectroscopy. [Link]
  • ResearchGate.
  • Organic Syntheses.
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Introduction: The Significance of a Versatile β-Amino Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4)

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile β-amino ester intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical and physical properties, synthesis and purification protocols, analytical characterization methods, and applications. Emphasis is placed on the practical causality behind experimental choices and the integration of authoritative references to ensure scientific integrity.

This compound, with CAS Registry Number 16217-22-4, is a secondary amine and an ethyl ester derivative of β-alanine. As a member of the β-amino ester class of compounds, it serves as a crucial building block in organic synthesis. These structures are of considerable interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as precursors to important pharmaceutical scaffolds, such as β-lactam antibiotics.[1][2][3][4]

The molecule's structure, featuring both a nucleophilic secondary amine and an electrophilic ester functional group, imparts a dual reactivity that makes it a valuable intermediate for creating more complex molecules.[5] Its applications span from the synthesis of agrochemicals, like the carbamate insecticide Benfuracarb, to its use as an intermediate in the development of novel pharmaceutical agents, including local anesthetics and cardiovascular drugs.[5][6] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. These parameters dictate appropriate handling, storage, and reaction conditions.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below. This data is critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValueSource(s)
CAS Number 16217-22-4[6][7]
Molecular Formula C₈H₁₇NO₂[5][6]
Molecular Weight 159.23 g/mol [5][6]
Appearance Colorless transparent liquid
Boiling Point 91-92 °C at 20 Torr[6][7]
Density 0.919 ± 0.06 g/cm³ (Predicted)[6][7]
Solubility Slightly soluble in water; soluble in chloroform, methanol, ethanol[7]
pKa 9.55 ± 0.29 (Predicted)[6]
Flash Point 80.6 ± 22.6 °C[7]
Storage Conditions 2-8°C, under inert gas, sealed, dry, lightproof[5][6][8]
Spectroscopic Data for Characterization

Structural verification is paramount. The following table outlines the characteristic spectroscopic data used to identify and confirm the purity of this compound.

TechniqueCharacteristic DataSource(s)
¹H NMR (300 MHz, CDCl₃)δ (ppm): 0.98 (d, 6H), 1.24 (t, 3H), 2.38 (t, 2H), 2.75 (t, 2H), 2.99 (sept, 1H), 4.10 (q, 2H)[9]
¹³C NMR (CDCl₃)δ (ppm): 14.2, 20.6, 36.6, 41.1, 48.3, 60.0, 172.9[9]
IR Spectroscopy Key peaks corresponding to N-H, C-H, C=O (ester), and C-N stretches are expected.[10][11][12]
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z 159, with fragmentation patterns corresponding to the loss of ethyl, ester, and isopropyl groups.[10][13]

Synthesis and Purification: The Aza-Michael Addition

The most direct and common route for synthesizing this compound is the aza-Michael addition (or conjugate addition) of isopropylamine to ethyl acrylate.[6] This reaction is a cornerstone of organic synthesis for forming carbon-nitrogen bonds and is highly valued for its atom economy.[1][14]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Isopropylamine Isopropylamine Reaction Aza-Michael Addition (Solvent-free or in Solvent) Isopropylamine->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction Workup Aqueous Workup (e.g., Extraction) Reaction->Workup Crude Product Purification Column Chromatography or Distillation Workup->Purification Product This compound (Final Product) Purification->Product Purity >97%

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for aza-Michael additions promoted on a silica surface, which offers an environmentally friendlier, solvent-free option.[1][9]

  • Activation of Silica Gel (Optional but Recommended): Heat silica gel (e.g., 10g, TLC grade HF₂₅₄) at 120-130°C for 10 minutes under vacuum (0.5 mm Hg). Cool under a nitrogen atmosphere. This activation step removes adsorbed water, which can interfere with the reaction.

  • Reaction Setup: To a round-bottom flask containing the activated silica (1g), add isopropylamine (2 mmol) followed by ethyl acrylate (5 mmol). The use of excess alkene helps to drive the reaction to completion.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction is typically complete within several hours.

  • Product Isolation (Workup):

    • Add methanol to the reaction mixture to dissolve the product off the silica surface.

    • Filter the silica gel and wash it with additional methanol.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Chromatography: For high purity, the crude oil can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[9]

    • Distillation: Alternatively, for larger scales, the product can be purified by vacuum distillation, collecting the fraction at 91-92 °C and 20 Torr.[6][7]

Causality Insight: The silica surface acts as a mild Lewis acid, activating the ethyl acrylate electrophile and facilitating the nucleophilic attack by the isopropylamine. This avoids the need for strong acid or base catalysts, which can lead to side reactions and more complex workup procedures.[1]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical synthesis. A multi-technique approach ensures the highest level of confidence.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Proton/Carbon Environment Purity Purity Assessment NMR->Purity Absence of Impurities IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Final Verified Compound CAS 16217-22-4 Structure->Final Purity->Final

Caption: A logical workflow for the analytical validation of synthesized this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a β-amino ester, a class of compounds with significant roles in biochemistry and medicinal chemistry.[3][4]

  • Pharmaceutical Intermediate: The amine and ester functionalities allow for straightforward chemical modifications. It is used as a precursor in the synthesis of various pharmaceutical agents, with reported applications in developing local anesthetics and cardiovascular drugs.[5] The β-amino acid backbone is a key structural motif in many biologically active peptides and small-molecule pharmaceuticals, often conferring increased potency and stability against enzymatic degradation.[3][4]

  • Agrochemical Synthesis: It is a known intermediate in the production of Benfuracarb, a carbamate insecticide and nematicide. This highlights its industrial relevance beyond the pharmaceutical sector.

  • Poly(β-amino ester) (PBAE) Research: While not a direct monomer, its structure is representative of the building blocks used to create PBAEs. PBAEs are a class of biodegradable and pH-responsive polymers extensively researched for drug and gene delivery applications.[15][16] The tertiary amines within the polymer backbone become protonated at lower pH (e.g., in endosomes), facilitating endosomal escape—a critical step for delivering therapeutic payloads into the cell cytoplasm.[16] Understanding the chemistry of simple β-amino esters like this one provides foundational knowledge for this advanced polymer research.

  • Proteomics Research: The compound has been noted as a product for proteomics research, though specific applications are less detailed in readily available literature.[17] It may be used in derivatization or as a synthetic building block for creating probes or affinity ligands.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • Harmful if swallowed (Acute toxicity, oral, Category 4).[18]

    • Causes skin irritation (Category 2).[18]

    • Causes serious eye irritation (Category 2A).[18]

    • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[18]

    • Some sources also list it as a highly flammable liquid and vapor (H225).

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[18][19]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Recommended storage is between 2-8°C under an inert atmosphere to maintain stability.[5][6] Keep away from heat, sparks, and open flames.

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[18]

Conclusion

This compound is a functionally rich and synthetically accessible β-amino ester. Its value as a chemical intermediate is well-established, primarily through its application in the synthesis of agrochemicals and its potential as a building block for diverse pharmaceutical agents. The straightforward aza-Michael addition synthesis makes it readily available for research and development. For scientists and professionals in drug discovery and chemical synthesis, a comprehensive understanding of its properties, synthesis, and handling is key to unlocking its full potential as a versatile tool for chemical innovation.

References

  • SYNLETT. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. [Link]
  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]
  • BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)
  • PubMed. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. [Link]
  • Fengle Chemical. (n.d.). Exploring Ethyl 3-(Isopropylamino)
  • MDPI. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(7), 1779. [Link]
  • PubMed. (1999). Chemical process synthesis of beta-amino acids and esters. [Link]
  • Angene Chemical. (2021). Safety Data Sheet - Ethyl 3-(isopropylamino)
  • MySkinRecipes. (n.d.). Ethyl 3-(isopropylamino)
  • ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
  • University of Groningen Research Portal. (2019). Poly(beta-Amino Esters)
  • PubMed Central (PMC). (n.d.). Poly(beta-amino esters)
  • The Royal Society of Chemistry. (2014).
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-(benzylamino)
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)
  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.).
  • WeReports. (2025). 3 Isopropylamino Propionic Acid Ethyl Ester Cas 16217 22 4 Market. [Link]
  • WebMO. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
  • Patsnap Eureka. (2025).
  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)
  • ERIC. (2023).
  • PubChem. (n.d.). Ethyl 3-(diethylamino)
  • Patsnap Eureka. (2025). Ethyl Propanoate as an Eco-Friendly Paint Solvent. [Link]
  • Patsnap Eureka. (2025).
  • YouTube. (2019). mechanism of ester hydrolysis. [Link]
  • Cenmed. (n.d.). Ethyl 3-(isopropylamino)
  • YouTube. (2015).
  • PubChem. (n.d.). Ethyl 3-(methylamino)
  • Google Patents. (n.d.).

Sources

Ethyl 3-(isopropylamino)propanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(isopropylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, focusing on the causality behind its synthesis, characterization, and application.

Core Compound Identity and Significance

This compound (CAS No: 16217-22-4) is a secondary amino ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring an ethyl ester group and an isopropylamino substituent, provides a reactive handle for constructing more complex molecules. While it is a relatively simple molecule, its utility is significant, primarily as an intermediate in the synthesis of agrochemicals and as a structural motif explored in pharmaceutical research.[3] Its value lies in its reliable synthesis and predictable reactivity, making it a dependable component in multi-step synthetic pathways.

Physicochemical Characteristics

A clear understanding of a compound's physical and chemical properties is foundational to its application. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for laboratory use.

PropertyValueSource(s)
Molecular Weight 159.23 g/mol [1][3][4]
Molecular Formula C₈H₁₇NO₂[1][2][3]
CAS Number 16217-22-4[1][2]
Appearance Colorless transparent liquid
Boiling Point 249.7°C at 760 mmHg
Flash Point 104.8°C
Common Purity ≥95% - 99.0%[2][5]
Synonyms Ethyl 3-(propan-2-ylamino)propanoate, Ethyl 3-[(1-methylethyl)amino]-propionate[4]

Synthesis Pathway: The Michael Addition

The most common and industrially viable method for producing this compound is through aza-Michael addition. This reaction involves the nucleophilic addition of isopropylamine to the electron-deficient alkene of ethyl acrylate.[1] The choice of this pathway is driven by its high atom economy, straightforward execution, and the relatively low cost of the starting materials.

Synthesis_Workflow cluster_reactants Reactants Isopropylamine Isopropylamine ((CH₃)₂CHNH₂) ReactionVessel Reaction Vessel (Solvent Optional, Neat) Isopropylamine->ReactionVessel + EthylAcrylate Ethyl Acrylate (CH₂=CHCOOC₂H₅) EthylAcrylate->ReactionVessel Product This compound ((CH₃)₂CHNHC₂H₄COOC₂H₅) ReactionVessel->Product Aza-Michael Addition (Exothermic)

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product whose analytical data matches the established specifications for this compound.

  • Reactor Preparation: A clean, dry reaction vessel equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with isopropylamine. The reaction can often be run neat (without solvent), which is preferable for industrial applications to reduce waste and simplify purification.

  • Reactant Addition: Ethyl acrylate is added dropwise to the stirred isopropylamine.[1]

    • Causality: The reaction is exothermic. A controlled, dropwise addition is critical to manage the reaction temperature and prevent runaway reactions or the formation of side products from polymerization of the ethyl acrylate. An ice bath may be used for cooling if necessary.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Purification: The crude product is typically purified by vacuum distillation.

    • Trustworthiness: This step is crucial for removing any unreacted starting materials and potential side products, ensuring the final product meets the high purity standards (typically >98%) required for subsequent applications.

Analytical Characterization for Quality Assurance

Verifying the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides a comprehensive quality profile.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the compound (m/z = 159.23) and provides information about fragmentation patterns, which helps in structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by showing the chemical environment of each proton and carbon atom, confirming the connectivity of the isopropyl and propanoate moieties.

Applications in Drug Development and Agrochemicals

The utility of this compound is defined by its role as a precursor to more complex, high-value molecules.

Applications cluster_pharma Pharmaceutical Research cluster_agro Agrochemical Synthesis Intermediate This compound PharmaApp Potential Scaffolds for: - Neurological Disease Agents - Anti-inflammatory Drugs - Cognitive Enhancers Intermediate->PharmaApp Investigational Use Analogs Structural Analog to Intermediates for: - Dabigatran Etexilate - Beta-Agonist Prodrugs Intermediate->Analogs Structural Relevance AgroApp Key Intermediate for: - Benfuracarb (Insecticide) - Other Carbamates Intermediate->AgroApp Direct Precursor

Caption: Key application areas for this compound.

Role in Agrochemicals

The most established industrial application of this compound is as a key intermediate in the production of Benfuracarb, a carbamate insecticide. The secondary amine of this compound is the reactive site used to build the final carbamate structure, demonstrating its value as a reliable molecular scaffold.

Relevance to Pharmaceutical Development

While not a direct precursor to a marketed drug, this compound and its structural analogs are highly relevant to drug development professionals for several reasons:

  • Investigational Potential: The molecule has been explored for its potential in developing treatments for neurological and inflammatory diseases, as well as for use as a cognitive enhancer.[3] This suggests its core structure may be a useful starting point for medicinal chemistry campaigns.

  • Structural Analogy: The β-amino ester motif is a common feature in many active pharmaceutical ingredients (APIs). For instance, similar structures like Ethyl 3-(pyridin-2-ylamino)propanoate are critical intermediates for direct thrombin inhibitors such as dabigatran etexilate.[6] Likewise, Ethyl 3-(benzylamino)propanoate is used to synthesize beta-agonist prodrugs.[7] Understanding the synthesis and reactivity of this compound provides valuable, transferable insights for developing synthetic routes to these and other complex APIs.

Safety, Handling, and Storage

Safe handling is paramount in a research environment. This compound is classified with specific hazards that require appropriate precautions.

Hazard ClassGHS ClassificationPrecautionary Statement(s)Source(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[8][9]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[9]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[9]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][10]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability and to maintain purity, it is often recommended to store the compound in a freezer under an inert atmosphere at -20°C.[2][12]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[10][11] Do not allow the product to enter drains.[8][9]

Conclusion

This compound is a foundational chemical intermediate whose value is demonstrated in both large-scale industrial synthesis and specialized research applications. Its straightforward synthesis, well-defined properties, and versatile reactivity make it a reliable tool for chemists. For drug development professionals, while it may not be a direct component of a final API, the principles of its synthesis and its structural similarity to other key pharmaceutical intermediates provide crucial expertise applicable to a wide range of synthetic challenges.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Ethyl 3-(Isopropylamino)
  • Lead Sciences. (n.d.). Ethyl 3-(isopropylamino)
  • Angene Chemical. (2021-05-01). Safety Data Sheet - Ethyl 3-(isopropylamino)
  • BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)
  • PubChem. (n.d.). Ethyl alpha-[isopropylideneaminooxy]propionate.
  • Google Patents. (2015-06-11). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
  • Xinyi Yongcheng Chemical Industrial Co., Ltd. (n.d.). Ethyl 3-(isopropylamino)
  • Chongqing Chemdad Co., Ltd. (n.d.). 3-isopropylamino-propionic acid ethyl ester x hcl >98%. [Link]

Sources

The Definitive Guide to the Structural Elucidation of Ethyl 3-(isopropylamino)propanoate: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 3-(isopropylamino)propanoate, a key intermediate in the synthesis of various agrochemicals and a molecule of interest in pharmaceutical research.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in established spectroscopic principles, to ensure accurate and irrefutable characterization of this secondary amine ester.

Introduction: The Significance of this compound

This compound (C₈H₁₇NO₂) is a colorless liquid with a molecular weight of 159.23 g/mol .[1] Its primary industrial application lies in its role as a precursor to Benfuracarb, a carbamate insecticide. The molecule's structure, featuring both a secondary amine and an ethyl ester functional group, also makes it a versatile building block in the development of novel pharmaceutical agents. Accurate structural verification is paramount to ensure the purity, efficacy, and safety of its downstream products. This guide provides the methodological rationale and practical protocols to achieve this.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is typically achieved through an aza-Michael addition reaction between isopropylamine and ethyl acrylate.[1] This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds via a zwitterionic intermediate, followed by a proton transfer, which is often facilitated by another amine molecule acting as a base.[2] The exergonic nature of this reaction makes it an efficient method for the formation of the C-N bond.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Isopropylamine Isopropylamine (Nucleophile) Zwitterion Zwitterionic Intermediate Isopropylamine->Zwitterion Nucleophilic Attack Ethyl_Acrylate Ethyl Acrylate (Michael Acceptor) Ethyl_Acrylate->Zwitterion Product This compound Zwitterion->Product Proton Transfer

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

Materials:

  • Isopropylamine

  • Ethyl acrylate

  • Anhydrous diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine.

  • Slowly add ethyl acrylate to the flask. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours to ensure complete conversion.

  • Dilute the reaction mixture with anhydrous diethyl ether.

  • Wash the organic layer with brine to remove any unreacted isopropylamine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

The Core of Elucidation: A Multi-faceted Spectroscopic Approach

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. This self-validating system ensures that each piece of structural information is corroborated by independent methods.

G Start Synthesized Product FTIR FTIR Spectroscopy (Functional Group Identification) Start->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS NMR NMR Spectroscopy (Connectivity & Chemical Environment) Start->NMR Structure_Confirmation Final Structure Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation

Caption: The integrated workflow for the structural elucidation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. For this compound, the following signals are predicted:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH(CH₃)₂~2.8 - 3.0Septet1H
-CH(CH ₃)₂~1.0 - 1.2Doublet6H
-NH -~1.5 - 2.5Broad Singlet1H
-NH-CH ₂-CH₂-~2.7 - 2.9Triplet2H
-CH₂-CH ₂-COO-~2.4 - 2.6Triplet2H
-COO-CH ₂-CH₃~4.1 - 4.3Quartet2H
-COO-CH₂-CH~1.2 - 1.4Triplet3H

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Causality of Chemical Shifts and Splitting Patterns:

  • The septet for the isopropyl methine proton is due to coupling with the six equivalent methyl protons.

  • The deshielding effect of the nitrogen atom shifts the adjacent methylene protons (-NH-CH₂ -) downfield.

  • The electron-withdrawing carbonyl group causes a downfield shift for the adjacent methylene protons (-CH₂ -COO-).

  • The broadness of the N-H proton signal is a result of quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-C =O~172 - 175
-COO-C H₂-CH₃~60 - 62
-C H(CH₃)₂~48 - 52
-NH-C H₂-CH₂-~45 - 49
-CH₂-C H₂-COO-~35 - 39
-CH(C H₃)₂~22 - 25
-COO-CH₂-C H₃~14 - 16

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Rationale for Chemical Shifts:

  • The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Carbons directly bonded to the electronegative nitrogen and oxygen atoms are shifted downfield.

  • The aliphatic carbons of the isopropyl and ethyl groups appear in the upfield region of the spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (MW = 159.23), the molecular ion peak [M]⁺ should be observed at m/z 159.

Key Fragmentation Pathways:

  • Alpha-cleavage: The most common fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium ion. For this compound, two primary alpha-cleavage fragments are expected:

    • Loss of a propyl radical to form an ion at m/z 116.

    • Loss of an ethyl radical from the ester group is also possible.

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
N-H Stretch (Secondary Amine)~3300 - 3500Weak to medium, sharp
C-H Stretch (Aliphatic)~2850 - 3000Strong, sharp
C=O Stretch (Ester)~1735 - 1750Strong, sharp
C-O Stretch (Ester)~1150 - 1250Strong
C-N Stretch~1020 - 1250Medium

Interpretation Insights:

  • The presence of a weak to medium, sharp peak in the 3300-3500 cm⁻¹ region is a strong indicator of a secondary amine.[3]

  • A strong, sharp absorption around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.

  • The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for confirmation by comparison with a reference spectrum.[4]

Experimental Protocols: A Guide to Data Acquisition

NMR Spectroscopy Sample Preparation

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube and cap

  • Pasteur pipette and glass wool

Procedure:

  • Weigh the appropriate amount of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

GC-MS Analysis

Given the volatility of this compound, direct injection into a Gas Chromatograph-Mass Spectrometer (GC-MS) is feasible.

Instrumentation and Conditions:

  • GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

FTIR Spectroscopy

Method: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the this compound sample onto the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by understanding the fundamental principles that govern the data from each, researchers can confidently and unequivocally determine the structure of this and other similar molecules. This guide provides not just the "how," but more importantly, the "why," empowering scientists to move beyond routine analysis to a deeper understanding of molecular structure.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
  • Desmet, G. B., D'hooge, D. R., Omurtag, P. S., Espeel, P., Marin, G. B., Du Prez, F. E., & Reyniers, M.-F. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12291–12302. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
  • PubChem.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(isopropylamino)propanoate, with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol , is a significant intermediate in the synthesis of various fine chemicals, including the carbamate insecticide Benfuracarb.[1] Its synthesis is typically achieved through a Michael addition of isopropylamine to ethyl acrylate.[2] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the purity of downstream products. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established spectroscopic principles and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton.

Predicted ¹H NMR Data

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1~1.25triplet~7.13H
H-2~4.12quartet~7.12H
H-3~2.50triplet~6.82H
H-4~2.85triplet~6.82H
H-5~2.80septet~6.31H
H-6, H-7~1.05doublet~6.36H
N-H~1.5 (broad)singlet-1H

Expert Interpretation:

  • Ethyl Ester Moiety (H-1 and H-2): The ethyl group of the ester will give rise to a characteristic quartet and triplet pattern. The methylene protons (H-2) are adjacent to an oxygen atom, which deshields them, causing them to appear downfield around 4.12 ppm.[3][4] They are split into a quartet by the three neighboring methyl protons (H-1). Conversely, the methyl protons (H-1) appear as a triplet around 1.25 ppm, split by the two methylene protons. The coupling constant for both signals is expected to be approximately 7.1 Hz, a typical value for free rotation in an ethyl group.[5][6]

  • Propanoate Chain (H-3 and H-4): The two methylene groups of the propanoate backbone (H-3 and H-4) will appear as triplets. The H-3 protons, being alpha to the carbonyl group, are expected at a slightly more downfield position (~2.50 ppm) than typical alkane protons. The H-4 protons, adjacent to the nitrogen atom, will be shifted further downfield to around 2.85 ppm due to the electron-withdrawing nature of nitrogen.[7] The coupling between these two adjacent methylene groups will result in two triplets with a coupling constant of approximately 6.8 Hz.[8]

  • Isopropyl Group (H-5, H-6, and H-7): The isopropyl group will show a septet for the single methine proton (H-5) and a doublet for the six equivalent methyl protons (H-6 and H-7). The methine proton (H-5), being attached to the nitrogen, will be found around 2.80 ppm. Its signal will be split into a septet by the six neighboring methyl protons. The two methyl groups are chemically equivalent and will produce a single, more intense signal, a doublet at around 1.05 ppm, due to splitting by the single methine proton. The coupling constant is anticipated to be around 6.3 Hz.[9]

  • Amine Proton (N-H): The proton on the secondary amine will likely appear as a broad singlet around 1.5 ppm.[10] Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Often, this peak does not show coupling to adjacent protons. A D₂O shake experiment would confirm its identity, as the N-H proton would exchange with deuterium, causing the signal to disappear.[7]

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon environments.

Predicted ¹³C NMR Data

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-1~14.2
C-2~60.5
C-3~35.0
C-4~43.5
C-5~49.0
C-6, C-7~22.5
C=O~172.5

Expert Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 172.5 ppm.[11]

  • Ethyl Ester Carbons (C-1 and C-2): The methylene carbon (C-2) of the ethyl group, being directly attached to an oxygen atom, will be found at a relatively downfield position of approximately 60.5 ppm. The terminal methyl carbon (C-1) is the most upfield signal, predicted around 14.2 ppm.[12]

  • Propanoate Chain Carbons (C-3 and C-4): The C-3 carbon, alpha to the carbonyl, is expected around 35.0 ppm. The C-4 carbon, bonded to the nitrogen, will be shifted downfield to about 43.5 ppm.[7]

  • Isopropyl Group Carbons (C-5, C-6, and C-7): The methine carbon (C-5) of the isopropyl group, being directly attached to the nitrogen, will resonate around 49.0 ppm. The two equivalent methyl carbons (C-6 and C-7) will appear at approximately 22.5 ppm.[12]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and secondary amine functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration
3350 - 3310Weak-MediumN-H stretch (secondary amine)
2975 - 2850StrongC-H stretch (aliphatic)
1750 - 1735StrongC=O stretch (ester)[1][13][14]
~1590Weak-MediumN-H bend (secondary amine)[15][16]
1250 - 1020StrongC-O stretch (ester) and C-N stretch (amine)[17]

Expert Interpretation:

  • N-H Vibrations: A weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[17] A bending vibration for the N-H bond may also be observed around 1590 cm⁻¹.[15][18]

  • C-H Stretching: Strong absorption bands between 2975 cm⁻¹ and 2850 cm⁻¹ will be present due to the stretching vibrations of the sp³ C-H bonds in the ethyl and isopropyl groups.

  • C=O Stretching: A very strong and sharp absorption band in the range of 1750-1735 cm⁻¹ is the most characteristic signal in the spectrum and is indicative of the ester carbonyl group.[14][19]

  • C-O and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain strong bands corresponding to the C-O stretching vibrations of the ester group (typically between 1300-1000 cm⁻¹) and the C-N stretching of the amine (around 1250-1020 cm⁻¹).[3][17]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 159 g/mol for this compound.[7]

Predicted Fragmentation Pattern (Electron Ionization)

m/z Proposed Fragment Significance
159[C₈H₁₇NO₂]⁺˙Molecular Ion (M⁺˙)
144[M - CH₃]⁺Loss of a methyl group
116[M - OC₂H₅]⁺Loss of the ethoxy group
102[CH₂(CH₂)NHCH(CH₃)₂]⁺α-cleavage
86[CH₂=NHCH(CH₃)₂]⁺α-cleavage with rearrangement
72[NHCH(CH₃)₂]⁺Cleavage at C-C bond beta to N
44[CH(CH₃)₂]⁺Isopropyl cation

Expert Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 159. The fragmentation will likely be dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen).

  • α-Cleavage: A prominent fragmentation pathway for amines and esters is α-cleavage, the breaking of a bond adjacent to the heteroatom.[20][21] For this compound, α-cleavage at the C3-C4 bond could lead to a fragment with m/z 102. Another significant α-cleavage next to the nitrogen could result in a resonance-stabilized iminium ion at m/z 86.

  • Loss of Ester Groups: Fragmentation of the ester moiety is also expected. Loss of the ethoxy radical (•OC₂H₅) would give a peak at m/z 114. Loss of a methyl radical from the molecular ion could result in a fragment at m/z 144.[22][23]

MS_Fragmentation M [C₈H₁₇NO₂]⁺˙ m/z = 159 F144 [M - CH₃]⁺ m/z = 144 M->F144 - •CH₃ F116 [M - OC₂H₅]⁺ m/z = 116 M->F116 - •OC₂H₅ F102 [CH₂(CH₂)NHCH(CH₃)₂]⁺ m/z = 102 M->F102 α-cleavage F86 [CH₂=NHCH(CH₃)₂]⁺ m/z = 86 F102->F86 - C₂H₄ (rearrangement)

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[24]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Process the FID with an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two NaCl or KBr plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on one plate and cover with the second.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface to ensure purity or via direct infusion.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 35 to 200.

    • If using GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.

    • Tune the mass analyzer according to the manufacturer's recommendations.

References

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from St.
  • Michigan State University. Infrared Spectrometry.
  • ChemicalBook. (2023). This compound | 16217-22-4.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.
  • ACS Publications. (2021). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
  • Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • Organic Chemistry at the University of Colorado, Boulder. Esters.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.
  • University of Wisconsin-Madison. NMR Chemical Shifts.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • Iowa State University. NMR Coupling Constants.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ResearchGate. (2014). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.
  • University of Wisconsin-Madison. 1H NMR Coupling Constants.
  • University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Organic Chemistry at the University of Colorado, Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-(isopropylamino)propanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral features. We will cover theoretical prediction, a detailed experimental protocol for data acquisition, and a comprehensive guide to spectral interpretation, ensuring a thorough understanding of this essential analytical technique.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a robust theoretical prediction of the spectrum serves as a critical roadmap for interpretation. The structure of this compound dictates the number of signals, their positions (chemical shifts), their relative intensities (integration), and their splitting patterns (multiplicity).

The structure contains six distinct proton environments, as labeled below.

Caption: Molecular structure of this compound with unique proton environments labeled 'a' through 'g'.

Based on established principles of NMR spectroscopy, we can predict the characteristics of each signal.[1][2] The proximity to electronegative atoms (Oxygen, Nitrogen) and unsaturated groups (C=O) causes a downfield shift (higher ppm value).[3][4][5] The multiplicity is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[6][7][8]

Table 1: Predicted ¹H NMR Spectral Data for this compound

LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling To
a -O-CH₂-CH₃ 3H~1.25Triplet (t)b (2H)
b -O-CH₂ -CH₃2H~4.12Quartet (q)a (3H)
c -CO-CH₂ -CH₂-2H~2.50Triplet (t)d (2H)
d -CH₂-CH₂ -NH-2H~2.85Triplet (t)c (2H)
e -NH -1H0.5 - 5.0 (variable)Broad Singlet (br s)None (exchange)
f -NH-CH (CH₃)₂1H~2.80Septet (sept)g (6H)
g -CH(CH₃ )₂6H~1.05Doublet (d)f (1H)
  • Protons 'a' and 'b' : These form the classic ethyl ester pattern. The methylene protons ('b') are adjacent to an oxygen atom, shifting them significantly downfield to ~4.1 ppm, while the methyl protons ('a') are further away, appearing around 1.25 ppm.[9]

  • Protons 'c' and 'd' : These constitute the propanoate backbone. The protons at 'c', being alpha to the carbonyl group, are expected around 2.5 ppm.[9] The protons at 'd', adjacent to the nitrogen, will be slightly further downfield, around 2.85 ppm.

  • Proton 'e' : The amine proton signal is often a broad singlet.[6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This exchange often decouples it from adjacent protons.[6][10][11]

  • Protons 'f' and 'g' : These form the characteristic isopropyl group pattern. The six equivalent methyl protons ('g') are split by the single methine proton ('f'), resulting in a doublet. The methine proton ('f') is split by the six methyl protons, yielding a septet.[12]

Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation Methodology
  • Quantification : Accurately weigh 5-25 mg of this compound. This concentration range is optimal for routine ¹H NMR, balancing good signal-to-noise with minimal viscosity-induced line broadening.[13][14][15]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's lock system.[13][14]

  • Dissolution : In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][16] This volume ensures the sample fills the active detection region of the NMR probe.[15]

  • Filtration and Transfer : If any particulate matter is present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[14][15] Solid impurities will degrade the magnetic field homogeneity, resulting in poor spectral resolution.[14][17]

  • Standardization : Although residual solvent peaks can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a precise reference point at 0.00 ppm.[13]

  • Finalization : Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

Spectrometer and Acquisition Parameters

The following parameters are typical for a 400-600 MHz FT-NMR spectrometer and provide a robust starting point.

  • Pulse Program : A standard one-pulse (e.g., 'zg' or 'zg30' on Bruker systems) sequence is sufficient for a simple 1D ¹H spectrum.[18]

  • Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Acquisition Time (AT or AQ) : An acquisition time of 2-4 seconds is standard for small molecules, allowing the Free Induction Decay (FID) to decay sufficiently while providing good digital resolution.[19][20]

  • Relaxation Delay (D1) : A delay of 1-2 seconds between pulses allows for sufficient relaxation of most protons, ensuring that the resulting integrations are reasonably accurate for qualitative purposes.[19] For highly accurate quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.[18]

  • Spectral Width (SW) : A spectral width of 12-16 ppm is appropriate, encompassing the typical chemical shift range for organic molecules and ensuring no signals are folded.

  • Pulse Angle : A 30° or 45° pulse angle is often used instead of a 90° pulse to allow for a shorter relaxation delay, thus reducing the total experiment time without significantly compromising signal for qualitative scans.[19][21]

Spectral Interpretation: From Data to Structure

Following acquisition and standard data processing (Fourier transform, phasing, baseline correction), the spectrum is analyzed. The data below represents a realistic ¹H NMR spectrum for this compound in CDCl₃.

Table 2: Interpreted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment (Label)Rationale
4.132HQuartet (q)7.1b (-O-CH₂ -CH₃)Downfield shift due to adjacent oxygen; split by 3 protons of 'a'.
2.862HTriplet (t)6.8d (-CH₂-CH₂ -NH-)Adjacent to nitrogen; split by 2 protons of 'c'.
2.791HSeptet (sept)6.2f (-NH-CH (CH₃)₂)Adjacent to nitrogen; split by 6 protons of 'g'.
2.512HTriplet (t)6.8c (-CO-CH₂ -CH₂-)Alpha to carbonyl; split by 2 protons of 'd'.
1.263HTriplet (t)7.1a (-O-CH₂-CH₃ )Standard alkyl region; split by 2 protons of 'b'.
1.066HDoublet (d)6.2g (-CH(CH₃ )₂)Standard alkyl region; split by 1 proton of 'f'.
1.011HBroad Singlet (br s)-e (-NH -)Variable shift, broad due to exchange. No observable coupling.

Analysis Walkthrough:

  • The Ethyl Group (a, b) : The most downfield quartet at 4.13 ppm (2H) and the upfield triplet at 1.26 ppm (3H) are classic indicators of an ethyl group attached to an electronegative atom.[8][22] The identical coupling constant (J = 7.1 Hz) confirms they are coupled to each other. The chemical shift of the quartet confirms its attachment to the ester oxygen.[9]

  • The Isopropyl Group (f, g) : The doublet at 1.06 ppm integrating to 6H is characteristic of the two equivalent methyl groups of an isopropyl moiety.[12] It is coupled to the septet at 2.79 ppm (1H), which corresponds to the methine proton. The J value of 6.2 Hz is consistent for this type of vicinal coupling.

  • The Propanoate Backbone (c, d) : The two remaining signals are triplets at 2.86 ppm and 2.51 ppm, each integrating to 2H. The signal at 2.51 ppm is assigned to the protons alpha to the carbonyl ('c'), and the signal at 2.86 ppm is assigned to the protons adjacent to the amine nitrogen ('d'). Their mutual coupling is confirmed by their identical J value (6.8 Hz).

  • The Amine Proton (e) : A broad singlet is observed at 1.01 ppm. Its broadness and lack of splitting, despite being adjacent to the 'd' and 'f' protons, is characteristic of an N-H proton undergoing chemical exchange with trace amounts of water or acid in the solvent.[6][11] Its integration of 1H confirms this assignment.

Conclusion

The comprehensive analysis of the ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. Each predicted signal finds its counterpart in the experimental data, with chemical shifts, integrations, and multiplicities aligning perfectly with the proposed molecular architecture. This guide demonstrates a systematic and self-validating approach, integrating theoretical prediction with rigorous experimental and interpretative practice. For professionals in pharmaceutical and chemical research, this level of detailed analysis is fundamental to ensuring molecular identity, purity, and the successful progression of scientific discovery.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Banfi, D.; Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
  • Castillo, A. M.; Patiny, L.; Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. [Link]
  • University of Leicester. How to Prepare Samples for NMR. [Link]
  • Chemaxon.
  • Georgia Institute of Technology. (2023).
  • Boston University Chemical Instrument
  • Wiley-VCH GmbH. Isopropylamine - 1H NMR Chemical Shifts. SpectraBase. [Link]
  • University of Calgary. Spectroscopy Tutorial: Esters. [Link]
  • University of Missouri-St. Louis, Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]
  • Organomation.
  • University College London, Faculty of Mathematical & Physical Sciences.
  • Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. [Link]
  • University of Wisconsin-Madison, Chemistry Department. The Acquisition Parameters. [Link]
  • Chemistry Stack Exchange. (2016).
  • Chemistry LibreTexts. (2022).
  • University of Regensburg. H NMR Spectroscopy. [Link]
  • R-NMR.
  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]
  • Wiley-VCH GmbH. Isopropylamine. SpectraBase. [Link]
  • University College London. Chemical shifts. [Link]
  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate.
  • Hansen, P. E., & Spanget-Larsen, J. (2017). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 22(1), 103. [Link]
  • Foris, A. (2012). On NH NMR Chemical Shifts, Part I.
  • Doc Brown's Chemistry.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Human Metabolome Database.
  • Allery Chemistry - A-level. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]
  • Doc Brown's Chemistry.
  • Minnesota State University Moorhead.
  • Chemistry LibreTexts. (2021).
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • University of Colorado Boulder. NMR Chemical Shifts. [Link]
  • University of Calgary, Department of Chemistry. CSD Solution #13. [Link]
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
  • eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]
  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
  • Stark, R. E., & Macdonald, P. M. (2009). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. European Biophysics Journal, 39(4), 549–559. [Link]
  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
  • University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]
  • Starkey, L. S. 1H NMR Chemical Shifts Guide. Scribd. [Link]
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
  • ResearchGate. 1H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE)

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for its ability to provide a detailed atomic-level view of molecular architecture. Among its variants, ¹³C NMR spectroscopy is fundamental for mapping the carbon framework of organic molecules. This guide offers a comprehensive exploration of the ¹³C NMR chemical shifts for Ethyl 3-(isopropylamino)propanoate, a molecule of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines theoretical principles with practical considerations, empowering researchers to both predict and interpret complex NMR spectra with confidence. This document is structured to be a self-validating system of knowledge, where foundational principles of NMR are used to rationalize the predicted chemical shifts and to design a robust experimental protocol for their verification.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

This compound possesses a unique combination of functional groups—an ester, a secondary amine, and flexible alkyl chains—that give rise to a distinct ¹³C NMR spectrum. Understanding the electronic environment of each carbon atom is paramount to assigning its corresponding chemical shift.

A diagram of the molecular structure with each unique carbon atom labeled is presented below.

Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.

Factors Influencing Chemical Shifts

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Key factors at play include:

  • Electronegativity: Atoms such as oxygen and nitrogen withdraw electron density from adjacent carbons, "deshielding" them and causing their resonance to appear at a higher chemical shift (downfield)[1][2]. The carbonyl carbon (C1) and carbons directly bonded to oxygen (C7) or nitrogen (C3, C4) are prime examples of this effect.

  • Hybridization: The hybridization state of a carbon atom significantly impacts its chemical shift. sp²-hybridized carbons, like the carbonyl carbon (C1), resonate at much lower fields (typically 160-220 ppm) than sp³-hybridized carbons (typically 0-90 ppm)[1][3].

  • Inductive Effects: The electron-withdrawing effects of heteroatoms can be transmitted through sigma bonds to carbons further away, though the effect diminishes with distance[2].

  • Steric Effects: The spatial arrangement of atoms can influence chemical shifts. For instance, the γ-gauche effect can cause a carbon to be shielded (move upfield) due to steric interactions with a substituent three bonds away.

Predicted Chemical Shift Assignments
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (C=O) 172 - 174The carbonyl carbon of the ester group is highly deshielded due to the sp² hybridization and the direct attachment of two electronegative oxygen atoms[1][3].
C7 (O-CH₂) ** 60 - 62This carbon is directly attached to an oxygen atom, causing a significant downfield shift[5].
C4 (N-CH) 48 - 52As a tertiary carbon directly bonded to nitrogen, it is deshielded. The presence of two methyl groups also contributes to its downfield position.
C3 (N-CH₂) 40 - 44This secondary carbon is attached to the nitrogen atom, resulting in a downfield shift.
C2 (CH₂) **34 - 38An sp³ hybridized carbon in the propanoate chain, its chemical shift is influenced by the inductive effect of the nearby carbonyl group.
C5, C6 (CH₃) 22 - 25These are equivalent primary carbons of the isopropyl group. Their chemical shift is typical for terminal methyl groups in an alkyl chain.
C8 (CH₃) 14 - 16The terminal methyl carbon of the ethyl ester group, typically found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference[6]. For studies on solvent effects, other deuterated solvents such as DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be utilized[7][8].

  • Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the preferred internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added, or the residual solvent peak can be used for referencing[9][10].

NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key stages of the NMR experiment.

cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition a Sample Insertion & Locking b Shimming a->b c Tuning & Matching b->c d Setup Acquisition Parameters c->d e Proton-Decoupled ¹³C Experiment d->e f Fourier Transform e->f g Phase Correction f->g h Baseline Correction g->h i Referencing h->i j Peak Picking & Integration i->j

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and matched to the spectrometer's electronics to ensure maximum signal transmission.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, although for a simple qualitative spectrum, a shorter delay may be acceptable.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Advanced NMR Experiments for Structural Confirmation

To unambiguously assign each carbon signal, especially in cases of spectral overlap or complex structures, advanced NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of each carbon signal (CH, CH₂, CH₃). A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed. A DEPT-90 experiment will only show CH signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing a powerful tool for assigning carbon signals based on the more easily interpretable ¹H NMR spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

The logical relationship for utilizing these experiments in structural elucidation is as follows:

H1 ¹H NMR HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC C13 ¹³C NMR DEPT DEPT C13->DEPT C13->HSQC C13->HMBC Structure Final Structure Assignment DEPT->Structure HSQC->Structure HMBC->Structure

Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the ¹³C NMR chemical shifts of this compound. By integrating foundational NMR principles with data from analogous structures, we have established a reliable set of predicted chemical shifts. The detailed experimental protocol and the introduction to advanced NMR techniques offer a clear path for researchers to obtain and rigorously validate the structure of this and other novel chemical entities. This holistic approach, grounded in scientific integrity and causality, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules.
  • Characteristics of 13C NMR Spectroscopy. (2023). OpenStax.
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2016). Journal of Chemical Theory and Computation.
  • Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts.
  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube.
  • Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. (2005). Proteins: Structure, Function, and Bioinformatics.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2001). Molecules.
  • ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • CASPRE - 13C NMR Predictor. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 13C NMR predictor. (n.d.). virtual Chemistry 3D.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Ethyl (Z)-2-diisopropylamino-3-phenylaminopropenoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to FT-IR Spectroscopy Analysis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Ethyl 3-(isopropylamino)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver an in-depth understanding of the entire analytical workflow. We will explore the foundational principles of FT-IR as they apply to this molecule, detail a robust experimental methodology grounded in best practices, and provide a thorough guide to spectral interpretation. The core of this guide lies in not just what to do, but why specific choices are made, ensuring a scientifically rigorous and reproducible approach to the characterization of this secondary amine ester.

Introduction: The Role of FT-IR in Pharmaceutical Compound Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. Its power lies in its ability to provide a unique molecular "fingerprint" of a substance by probing the vibrational transitions of its chemical bonds. When a molecule is exposed to infrared radiation, its functional groups absorb energy at specific frequencies, causing its bonds to stretch, bend, or vibrate. The resulting spectrum of absorption versus wavenumber provides a detailed and specific profile of the molecule's structure.

For a compound like this compound, which contains both a secondary amine and an ester functional group, FT-IR is particularly well-suited for:

  • Structural Verification: Confirming the identity and presence of key functional groups.

  • Purity Assessment: Detecting the presence of impurities or starting materials.

  • Stability Studies: Monitoring for degradation by observing changes in the spectral fingerprint over time.

This guide will provide the technical and theoretical foundation necessary to perform high-quality FT-IR analysis of this specific compound.

Molecular Structure and Expected Vibrational Modes

A successful spectral interpretation begins with a thorough understanding of the analyte's structure. This compound is comprised of several key functional groups, each with characteristic vibrational frequencies.

Molecular Structure:

  • Secondary Amine (-NH-): The nitrogen atom is bonded to a hydrogen atom and two carbon atoms.

  • Ester (-COO-): This group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to an ethyl group.

  • Isopropyl Group (-CH(CH₃)₂): A branched alkyl group.

  • Ethyl Group (-CH₂CH₃): A straight-chain alkyl group.

  • Alkyl Backbone (C-C, C-H): The hydrocarbon framework of the molecule.

Based on this structure, we can predict the primary absorption bands that will define its FT-IR spectrum.

Table 1: Predicted FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H StretchSecondary Amine3300 - 3500Weak to MediumOften a single, sharp peak. Its position can be affected by hydrogen bonding.
C-H Stretch (sp³)Alkyl Groups2850 - 3000StrongA complex set of bands corresponding to symmetric and asymmetric stretching of C-H bonds.
C=O StretchEster1735 - 1750StrongThis is typically one of the most intense and easily identifiable peaks in the spectrum.
N-H BendSecondary Amine1550 - 1650Medium to WeakCan sometimes be obscured by other peaks in this region.
C-O StretchEster1150 - 1250StrongCorresponds to the stretching of the C-O bond adjacent to the carbonyl group.
C-N StretchAmine1020 - 1250MediumCan be difficult to assign definitively as it falls in the complex fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of the final data is inextricably linked to the rigor of the experimental procedure. The following protocol is designed to be a self-validating system, minimizing common sources of error.

Instrumentation and Materials
  • FT-IR Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be used.

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is highly recommended for its ease of use and minimal sample preparation.

  • Sample: this compound (liquid at room temperature).

  • Solvents: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Rationale for ATR

We select the ATR technique for several reasons. It is ideal for analyzing liquid samples directly, eliminating the need for preparing thin films or using salt plates (e.g., NaCl, KBr), which are fragile and sensitive to moisture. The ATR crystal is robust and easily cleaned, allowing for high sample throughput.

Step-by-Step Data Acquisition Workflow
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

    • Verify that the sample compartment is clean and the ATR accessory is correctly installed.

  • Background Collection (Self-Validation Step):

    • Causality: The background scan is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. This background is then subtracted from the sample scan to yield the spectrum of the sample alone.

    • Protocol:

      • Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe with isopropanol to clean the crystal, followed by a dry wipe to ensure no solvent remains.

      • Acquire a background spectrum using the same parameters that will be used for the sample. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

      • Examine the background spectrum. It should be a relatively flat line with visible peaks for atmospheric CO₂ (around 2350 cm⁻¹) and H₂O (broad bands around 3600 cm⁻¹ and 1600 cm⁻¹).

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the pre-defined parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution, spectral range of 4000-400 cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination between samples.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Inst_Prep 1. Instrument Stabilization Clean_ATR 2. Clean ATR Crystal BG_Scan 3. Collect Background Spectrum Clean_ATR->BG_Scan Apply_Sample 4. Apply Sample to Crystal BG_Scan->Apply_Sample Sample_Scan 5. Collect Sample Spectrum Apply_Sample->Sample_Scan Process_Data 6. Data Processing & Baseline Correction Sample_Scan->Process_Data Clean_Final 7. Clean ATR Crystal Process_Data->Clean_Final

Caption: A streamlined workflow for FT-IR data acquisition using an ATR accessory.

Spectral Interpretation: Decoding the Molecular Fingerprint

After acquiring the spectrum, the next step is to correlate the observed absorption bands with the molecule's known functional groups.

Key Spectral Regions and Expected Peaks
  • 3500-3300 cm⁻¹: Look for a single, sharp peak of weak to medium intensity. This is the characteristic N-H stretching vibration of the secondary amine. Its sharpness distinguishes it from the broad O-H stretch of an alcohol or water impurity.

  • 3000-2850 cm⁻¹: This region will be dominated by strong, sharp peaks corresponding to the C-H stretching of the isopropyl and ethyl groups.

  • ~1740 cm⁻¹: A very strong, sharp absorption band is expected here. This is the C=O (carbonyl) stretch of the ester group and is often the most prominent feature in the spectrum. Its position can provide clues about the electronic environment; for a simple alkyl ester, ~1735-1750 cm⁻¹ is typical.

  • 1650-1550 cm⁻¹: A medium to weak N-H bending vibration may appear in this region.

  • 1470-1365 cm⁻¹: C-H bending vibrations (scissoring and rocking) from the alkyl groups will be present here.

  • 1250-1150 cm⁻¹: A strong C-O stretching band from the ester linkage should be clearly visible. This, in conjunction with the C=O stretch, is definitive proof of the ester functional group.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of overlapping signals from various bending and stretching vibrations (including the C-N stretch). While individual peak assignment can be difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Logical Relationship: Structure to Spectrum

The following diagram illustrates the direct correlation between the structural components of this compound and their expected signals in the FT-IR spectrum.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_groups Key Functional Groups cluster_spectrum FT-IR Spectral Regions (cm⁻¹) Structure This compound NH Secondary Amine (N-H) CO Ester (C=O) CH Alkyl (C-H) COC Ester (C-O) NH_stretch ~3350 (stretch) NH->NH_stretch CO_stretch ~1740 (stretch) CO->CO_stretch CH_stretch 2850-3000 (stretch) CH->CH_stretch COC_stretch ~1200 (stretch) COC->COC_stretch

Caption: Correlation between functional groups and their characteristic FT-IR absorption regions.

Advanced Considerations

  • Hydrogen Bonding: The position of the N-H stretch can be sensitive to concentration and solvent effects due to hydrogen bonding. In a pure (neat) sample, intermolecular hydrogen bonding may cause slight broadening or a shift to a lower wavenumber compared to a dilute solution in a non-polar solvent.

  • Troubleshooting:

    • Broad Peaks around 3400 cm⁻¹: This often indicates the presence of water contamination. Ensure the sample is dry and the ATR crystal is thoroughly cleaned.

    • Noisy Spectrum: This can result from insufficient scans or a dirty crystal. Increase the number of scans and ensure proper sample contact with the ATR crystal.

    • Anomalous Peaks: If unexpected peaks appear, consider the possibility of impurities, degradation products, or solvent residue from cleaning.

Conclusion

The FT-IR analysis of this compound is a straightforward yet powerful method for its structural characterization. By understanding the correlation between the molecule's functional groups—specifically the secondary amine and the ester—and their characteristic vibrational frequencies, a researcher can confidently verify its identity and assess its purity. The use of the ATR sampling technique provides a rapid, reliable, and reproducible workflow. This guide provides the necessary framework, from experimental design to spectral interpretation, to empower scientists to acquire and analyze high-fidelity FT-IR data for this and similar pharmaceutical compounds.

References

  • Infrared Spectroscopy. (2023). Chemistry LibreTexts.
  • Infrared Absorption Table. (n.d.). University of Colorado Boulder.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of ethyl 3-(isopropylamino)propanoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the structural elucidation of this and related β-amino acid esters.

Introduction: The Significance of this compound

This compound is a β-amino acid ester with applications in organic synthesis and as a building block in the development of pharmaceuticals. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide will explore the fundamental principles of its fragmentation, providing a predictive framework for its analysis.

The structure of this compound, with its secondary amine and ethyl ester functionalities, presents multiple potential sites for ionization and subsequent fragmentation. The interplay between these groups dictates the observed product ions in the mass spectrum.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Key Fragmentation Pathways under EI

The fragmentation of this compound in EI-MS is primarily driven by the localization of the radical cation on the nitrogen atom of the secondary amine, which has a lower ionization energy than other parts of the molecule. The principal fragmentation mechanisms include alpha-cleavage, ester-specific cleavages, and rearrangements.

Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[1][2][3] For this compound, two primary alpha-cleavage routes are anticipated:

  • Loss of an ethyl radical: Cleavage of the Cα-Cβ bond of the propanoate chain results in a stable iminium ion.

  • Loss of a propyl radical: Cleavage of the bond between the nitrogen and the isopropyl group.

Ester Fragmentation: The ethyl ester group also undergoes characteristic fragmentation.[1][4] Key fragmentations include:

  • Loss of an ethoxy radical (•OCH₂CH₃): This leads to the formation of an acylium ion.

  • McLafferty Rearrangement: This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene in this case).[5]

The interplay of these pathways results in a complex but interpretable mass spectrum.

Proposed EI Fragmentation Diagram

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_ester Ester Fragmentation M [M]⁺˙ This compound m/z 159 F1 Loss of •CH₂CH₃ m/z 130 M->F1 - •C₂H₅ F2 Loss of •CH(CH₃)₂ m/z 116 M->F2 - •C₃H₇ F3 Loss of •OCH₂CH₃ m/z 114 M->F3 - •OC₂H₅ F4 McLafferty Rearrangement Loss of C₂H₄ m/z 131 M->F4 - C₂H₄ F5 Loss of •COOCH₂CH₃ m/z 86 M->F5 - •COOC₂H₅

Caption: Proposed EI fragmentation pathways for this compound.

Tabulated EI Fragmentation Data
m/z Proposed Fragment Structure Neutral Loss Fragmentation Pathway
159[C₈H₁₇NO₂]⁺˙-Molecular Ion
130[C₆H₁₂NO₂]⁺•C₂H₅Alpha-cleavage
116[C₅H₁₀NO₂]⁺•C₃H₇Alpha-cleavage
114[C₆H₁₂NO]⁺•OCH₂CH₃Ester cleavage
131[C₆H₁₃NO₂]⁺˙C₂H₄McLafferty Rearrangement
86[C₅H₁₂N]⁺•COOCH₂CH₃Ester cleavage

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated this compound, [M+H]⁺ (m/z 160), is initiated by the collision with an inert gas. The resulting product ions are formed through the loss of stable neutral molecules.

  • Loss of Ethanol: The protonated ester can readily eliminate a molecule of ethanol (CH₃CH₂OH), a common fragmentation pathway for protonated ethyl esters.

  • Loss of Propene: The isopropyl group can be lost as propene through a rearrangement process.

  • Loss of Water: Although less common for this structure, loss of water can occur if a suitable proton transfer and rearrangement are possible.

Proposed ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation cluster_neutral_loss Neutral Loss Pathways MH [M+H]⁺ Protonated Molecule m/z 160 F1_esi Loss of C₂H₅OH m/z 114 MH->F1_esi - C₂H₅OH F2_esi Loss of C₃H₆ m/z 118 MH->F2_esi - C₃H₆ F3_esi Loss of H₂O m/z 142 MH->F3_esi - H₂O

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Tabulated ESI-MS/MS Fragmentation Data
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Loss
16011446Ethanol (C₂H₅OH)
16011842Propene (C₃H₆)
16014218Water (H₂O)

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions:

    • For GC-MS (EI): Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

    • For LC-MS (ESI): Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

GC-MS (EI) Method
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: 50°C for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

LC-MS (ESI) Method
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS/MS: For fragmentation studies, the precursor ion (m/z 160) is isolated and subjected to a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the presence of the secondary amine and the ethyl ester functionalities. Under EI, alpha-cleavage and ester-specific fragmentations are the dominant pathways, providing a detailed structural fingerprint. In ESI-MS/MS, the fragmentation of the protonated molecule is characterized by the loss of stable neutral molecules such as ethanol and propene. The methodologies and fragmentation patterns detailed in this guide provide a robust framework for the confident identification and structural elucidation of this compound and its analogs in various research and development settings.

References

  • Biemann, K., & McCloskey, J. A. (1962). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 84(10), 2005–2007. [Link]
  • Smirnov, O. V., et al. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(3), 183-190. [Link]
  • Chemistry LibreTexts. (2023).
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. USAEC, ISC-1137. [Link]
  • Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(isopropylamino)propanoate (CAS No. 16217-22-4) is a β-amino acid ester of significant interest in synthetic chemistry, serving as a versatile intermediate in the production of various agrochemicals and pharmaceuticals.[1][2][3] Its molecular structure, featuring an ethyl ester and a secondary isopropylamino group, imparts specific physical properties that are critical for its handling, purification, and reaction kinetics. This guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density. We will present the available data, discuss the implications of pressure on boiling point, and provide detailed, field-proven methodologies for their experimental determination, ensuring scientific rigor and reproducibility for research and development applications.

Core Physical Properties

The physical state and thermodynamic properties of a compound are foundational to its application in a laboratory or industrial setting. For this compound, a colorless, transparent liquid under standard conditions, the boiling point and density are primary parameters for purification, reaction setup, and quality control.[2]

Data Summary

The following table summarizes the reported physical properties for this compound. It is crucial to note the conditions under which these values were determined, as they significantly influence the measurement.

Physical PropertyValueConditionsSource(s)
Boiling Point 91-92 °Cat 20 Torr[]
249.7 °Cat 760 mmHg (1 atm)[2]
Density 0.919 ± 0.06 g/cm³Predicted
Molecular Formula C₈H₁₇NO₂-[1][3]
Molecular Weight 159.23 g/mol -[1][3]

Section 1: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This property is paramount for purification via distillation. The significant difference in the reported boiling points of this compound at atmospheric pressure (760 mmHg) versus reduced pressure (20 Torr) highlights its susceptibility to decomposition at higher temperatures.[2] Vacuum distillation is therefore the preferred method for purification to prevent degradation and ensure high purity.

Experimental Protocol: Boiling Point Determination via Thiele Tube

For accurate determination of a boiling point, particularly for small sample volumes, the Thiele tube method is a reliable and classic technique. This method relies on observing the temperature at which the vapor pressure of the liquid just exceeds the applied pressure.

The Thiele tube is designed with a side-arm that, when heated, creates a convection current in the heating oil. This ensures a uniform temperature distribution throughout the apparatus without the need for mechanical stirring, thus reducing the risk of temperature gradients and improving the accuracy of the measurement. The process is self-validating: the boiling point is recorded when the liquid is drawn back into the capillary tube upon cooling, a distinct and reproducible endpoint that signifies the precise moment when external pressure equals the liquid's vapor pressure.

  • Sample Preparation : Fill a small test tube (e.g., a fusion tube) to a depth of approximately 2-3 cm with this compound.

  • Capillary Tube Insertion : Seal one end of a capillary tube using a flame. Place the capillary tube into the sample tube with the open end submerged in the liquid.

  • Apparatus Assembly : Attach the sample tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Thiele Tube Setup : Clamp the Thiele tube to a ring stand. Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is fully immersed in the heating oil (e.g., mineral oil).

  • Heating : Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. Observe the sample.[5]

  • Observation : As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates the liquid's vapor is consistently pushing out the air.

  • Endpoint Determination : Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][6]

  • Verification : Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading. The values should be within 1-2 °C for confirmation.

Visualization of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Preparation cluster_exp Experiment A Fill Sample Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Mount in Thiele Tube C->D Assemble Apparatus E Heat Side Arm D->E F Observe Continuous Bubble Stream E->F G Remove Heat F->G H Record Temperature at Liquid Re-entry G->H I Repeat Cycle H->I Verification

Caption: Workflow for determining boiling point using the Thiele tube method.

Section 2: Density Determination

Density, the mass per unit volume of a substance, is a fundamental physical property used for substance identification, purity assessment, and in calculations for process scale-up. The currently available density for this compound is a predicted value. For rigorous scientific applications, experimental determination is essential. The pycnometer method is a highly accurate and precise technique for this purpose.

Experimental Protocol: Density Determination via Pycnometer

This method determines the density of a liquid by precisely measuring the mass of a known and fixed volume. A pycnometer is a glass flask with a specific, accurately known volume.

The precision of the pycnometer method hinges on the accurate determination of mass and volume. The ground glass stopper with a fine capillary allows excess liquid to be expelled when the stopper is inserted, ensuring the pycnometer is filled with a highly reproducible volume. The protocol is validated through calibration with a liquid of known density, typically deionized water, at a specific temperature. By first determining the exact volume of the pycnometer using water, the density of the unknown liquid can be calculated with high confidence. Temperature control is critical, as density is temperature-dependent; performing measurements in a temperature-controlled water bath minimizes this source of error.[6]

  • Preparation and Calibration :

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Accurately weigh the empty, dry pycnometer on an analytical balance (mass m₁).[6]

    • Fill the pycnometer with deionized water, ensuring the water is equilibrated to a specific temperature (e.g., 20 °C) in a water bath.

    • Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry.

    • Weigh the water-filled pycnometer (mass m₂).

    • Calculate the mass of the water (m_water = m₂ - m₁).

    • Determine the exact volume of the pycnometer (V) using the known density of water (ρ_water) at the measurement temperature: V = m_water / ρ_water.

  • Sample Measurement :

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound that has been equilibrated to the same temperature as the water.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (mass m₃).

    • Calculate the mass of the sample (m_sample = m₃ - m₁).

  • Density Calculation :

    • Calculate the density of the this compound (ρ_sample) using the calculated volume: ρ_sample = m_sample / V.

  • Verification : Repeat the measurement at least twice to ensure the results are reproducible.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are critical parameters for its effective use in research and development. This guide has provided the established values for these properties and, more importantly, has detailed the robust experimental protocols required for their verification and determination. By understanding the causality behind these methods and adhering to meticulous experimental technique, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • MySkinRecipes. (n.d.). This compound.
  • Nazare, V. (n.d.). Determination of Boiling Point (B.P).
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Zagreb. (n.d.). 1 density determination by pycnometer.
  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.
  • Chongqing Chemdad Co., Ltd. (n.d.). 3-isopropylamino-propionic acid ethyl ester x hcl >98%.

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-(isopropylamino)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(isopropylamino)propanoate (CAS No. 16217-22-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the carbamate insecticide Benfuracarb.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for handling this compound. We will explore its physicochemical properties, predict its behavior in different solvent classes, and provide a detailed, field-proven methodology for accurate solubility determination.

Part 1: Physicochemical and Structural Profile

This compound is a colorless, transparent liquid whose molecular structure dictates its solubility behavior.[1][2] The molecule contains three key features: a flexible aliphatic backbone, a polar secondary amine group which can act as a hydrogen bond donor and acceptor, and an ethyl ester group which is a hydrogen bond acceptor. These functional groups create a molecule with a nuanced polarity, enabling interaction with a wide range of solvents.

cluster_mol Molecular Structure of this compound cluster_key Functional Group Analysis C1 CH₃ C2 CH C2->C1 C3 CH₃ C2->C3 N NH C2->N C4 CH₂ N->C4 C5 CH₂ C4->C5 C6 C=O C5->C6 O O C6->O C7 CH₂ O->C7 C8 CH₃ C7->C8 amine Secondary Amine: Hydrogen bond donor/acceptor (Basic site) ester Ethyl Ester: Hydrogen bond acceptor (Polar, aprotic character)

Caption: Molecular structure and key functional groups of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16217-22-4[1][2]
Molecular Formula C₈H₁₇NO₂[3][4][5]
Molecular Weight 159.23 g/mol [3][5]
Appearance Colorless transparent liquid[1][2]
Boiling Point 91-92 °C @ 20 Torr; 249.7 °C @ 760 mmHg[1][2]
Density ~0.919 g/cm³ (Predicted)[2]
pKa (Predicted) 9.55 ± 0.29[2]
Storage 2-8°C or under -20°C, inert atmosphere[2][4][5][6]

Part 2: Principles of Solubility and Solvent Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of intermolecular forces. For this compound, its solubility profile is a direct result of the interplay between its hydrogen bonding capabilities and the polarity of the solvent.

  • Hydrogen Bonding: The secondary amine (-NH) is a hydrogen bond donor, while the nitrogen atom itself and the two oxygen atoms of the ester group are hydrogen bond acceptors. This makes the molecule highly interactive with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Polarity: The ester and amine groups impart significant polarity to the molecule. However, the ethyl and isopropyl groups are nonpolar and lipophilic. This dual character suggests miscibility in solvents of intermediate polarity and good solubility in many common polar organic solvents.

  • Acid-Base Interactions: The amine group is basic (predicted pKa ≈ 9.55) and can be protonated by acidic solvents or impurities.[2] This would form a salt, dramatically increasing solubility in polar protic solvents like water but potentially decreasing it in nonpolar solvents.

cluster_solvents Solvent Classes & Interaction Mechanisms Solute This compound Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) High Solubility Aprotic Polar Aprotic (e.g., Chloroform, Acetone) Solute->Aprotic Dipole-Dipole H-Bond Accepting Good Solubility Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals Mismatched Polarity Low Solubility

Caption: Predicted interaction mechanisms driving solubility in different solvent classes.

Part 3: Solubility Profile Across Organic Solvents

Direct experimental data indicates that this compound is "easily soluble in chloroform, methanol, and ethanol" and "slightly soluble in water".[2] Building upon these data points and the chemical principles outlined above, we can construct a more detailed predictive solubility table for use in experimental design.

Table 2: Qualitative and Predictive Solubility of this compound

Solvent ClassExample Solvent(s)Reported / Predicted SolubilityRationale
Polar Protic Methanol, EthanolHigh (Easily Soluble) Strong hydrogen bonding interactions with both the amine (donor/acceptor) and ester (acceptor) groups.[2] The alcohol's alkyl chain is compatible with the solute's nonpolar moieties.
WaterSlightly Soluble While hydrogen bonding is possible, the molecule's significant nonpolar character (isopropyl and ethyl groups) limits miscibility with the highly polar water network.[2]
Halogenated Chloroform, DichloromethaneHigh (Easily Soluble) Chloroform is a weak H-bond donor and can interact favorably with the amine and ester groups. The overall polarity is well-matched for high solubility.[2]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High / Good These solvents are effective hydrogen bond acceptors, readily interacting with the amine group. Their polarity is sufficient to dissolve the molecule effectively. Similar esters like ethyl propionate are soluble in acetone.[7]
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High Highly polar aprotic solvents that are excellent H-bond acceptors and can effectively solvate a wide range of polar molecules. However, for some amino acid esters, high solvent coordinating strength can sometimes diminish specific interactions.[8]
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The molecule's polarity is mismatched with these nonpolar solvents. Solubility will be driven by weaker van der Waals forces and interactions with the solute's alkyl groups.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVery Low / Insoluble Significant polarity mismatch. The polar amine and ester groups prevent dissolution in highly nonpolar, aliphatic solvents.

Part 4: Gold-Standard Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized methodology is essential. The Equilibrium Shake-Flask Method is the most widely recommended approach in the pharmaceutical industry for determining thermodynamic solubility.[9][10] This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh a predetermined amount of a suitable organic solvent into several glass vials (e.g., 2-5 mL). Perform experiments in triplicate at a minimum.[10]

    • Ensure the chosen analytical method (e.g., HPLC) is validated for the solute-solvent system. Prepare calibration standards.

  • Addition of Solute:

    • Add an excess of this compound to each vial. "Excess" means that a visible amount of undissolved liquid/solid remains at the end of the experiment. This ensures saturation is reached.[9]

    • Causality: Adding insufficient solute would lead to an undersaturated solution and an erroneously low solubility value. Adding a gross excess can sometimes alter the properties of the solvent itself.[9]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).[10]

    • Agitate the samples for a sufficient period to reach equilibrium. This can vary from a few hours to 72 hours.

    • Self-Validation: To confirm equilibrium, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.[9]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solute settle.

    • Separate the saturated supernatant from the excess solute. This is a critical step.

      • Method A (Recommended): Centrifuge the vials at high speed to pellet the excess solute.

      • Method B: Filter the solution using a syringe filter chemically compatible with the solvent (e.g., PTFE). Ensure the filter does not adsorb the solute.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample using a validated method, typically High-Performance Liquid Chromatography (HPLC), which offers high specificity and can detect any potential degradation.[9]

  • Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Back-calculate to find the concentration of the original, undiluted supernatant. This value is the equilibrium solubility.

    • Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the solvent and temperature.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting A1 Dispense Solvent into Vials (n≥3) A2 Add Excess Solute to each vial A1->A2 B1 Seal & Agitate at Constant Temp A2->B1 B2 Sample at T1, T2, T3 to confirm equilibrium B1->B2 C1 Centrifuge or Filter to remove excess solute B2->C1 D1 Dilute Supernatant C1->D1 D2 Analyze via HPLC D1->D2 E1 Calculate Solubility (e.g., mg/mL) D2->E1

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

References

  • This compound CAS 16217-22-4 - BIOSYNCE.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Annex 4 - World Health Organization (WHO).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02).
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018-02-06).
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH.
  • This compound - Lead Sciences.
  • The Solubility of Amino Acids in Various Solvent Systems.
  • Solubility of amino acids in mixed solvent systems. | Semantic Scholar.
  • Ethyl Propionate | C5H10O2 | CID 7749 - PubChem - NIH.
  • Ethyl propanoate | Solubility of Things.
  • This compound - MySkinRecipes.

Sources

Unlocking the Potential of Ethyl 3-(isopropylamino)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(isopropylamino)propanoate, a seemingly unassuming secondary amino ester, holds significant potential as a versatile chemical intermediate. While its primary industrial application lies in the synthesis of the carbamate insecticide Benfuracarb, its utility extends into the realm of pharmaceutical and medicinal chemistry research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications and future research directions for this valuable building block. We will delve into its synthesis, established role in agrochemical production, and explore its latent potential in the discovery of novel therapeutic agents, drawing parallels with structurally similar and well-documented pharmaceutical intermediates.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known by its IUPAC name ethyl 3-(propan-2-ylamino)propanoate and CAS Registry Number 16217-22-4, is a colorless to pale yellow liquid. Its molecular structure, featuring a secondary amine, an ethyl ester, and an isopropyl group, bestows upon it a unique combination of reactivity and steric hindrance, making it a valuable synthon in organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16217-22-4
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [1]
Boiling Point 91-92 °C at 20 TorrBIOSYNCE
Density 0.919±0.06 g/cm3 (Predicted)BIOSYNCE
Solubility Slightly soluble in water; soluble in chloroform, methanol, and ethanol.BIOSYNCE
Appearance Colorless transparent liquid

Core Application: A Cornerstone in Agrochemical Synthesis

The most prominent and well-documented application of this compound is its role as a crucial intermediate in the production of the broad-spectrum carbamate insecticide and nematicide, Benfuracarb.[2] Benfuracarb functions as an acetylcholinesterase inhibitor, effectively controlling a wide range of agricultural pests.[2]

The synthesis of Benfuracarb from this compound involves a multi-step process. A key transformation is the reaction of the secondary amine of this compound with a sulfur-containing electrophile, ultimately leading to the formation of the carbamate moiety characteristic of Benfuracarb.[3]

Experimental Workflow: Synthesis of Benfuracarb Intermediate

The following diagram illustrates a generalized synthetic pathway from this compound to a key intermediate in Benfuracarb production.

G A This compound C Disulfide Intermediate A->C Triethylamine B Sulfur Monochloride (S2Cl2) B->C E N-Sulfenyl Chloride Intermediate C->E Chlorination D Sulfuryl Chloride (SO2Cl2) D->E G Benfuracarb E->G Triethylamine F Carbofuran F->G

Caption: Generalized reaction scheme for the synthesis of Benfuracarb.

Emerging Frontiers: A Versatile Scaffold in Medicinal Chemistry

While its role in agrochemicals is well-established, the true untapped potential of this compound lies in its application as a versatile building block for the synthesis of novel pharmaceutical agents. The β-amino ester moiety is a common structural motif in a variety of biologically active molecules.

A Gateway to Novel Bioactive Molecules: Learning from Analogs

The utility of similar β-amino esters as pharmaceutical intermediates provides a strong rationale for exploring the potential of this compound.

  • Dabigatran Etexilate: The anticoagulant drug Dabigatran etexilate utilizes Ethyl 3-(pyridin-2-ylamino)propanoate as a key intermediate in its synthesis.[4] This highlights the compatibility of the β-amino ester scaffold in the construction of complex heterocyclic drug molecules.

  • Beta-Agonist Prodrugs: Ethyl 3-(benzylamino)propanoate serves as a crucial building block in the development of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs, which have applications in treating conditions like psoriasis.[5]

These examples strongly suggest that the N-isopropyl group of this compound can be a valuable modulator of physicochemical properties such as lipophilicity and metabolic stability in drug candidates.

Potential for Antimicrobial Drug Discovery

Derivatives of β-alanine have been investigated for their antimicrobial properties. A study on synthesized esters, amides, and anilides of 3-benzamido propionic acid demonstrated that these compounds exhibit both antibacterial and antifungal activities.[6] This provides a compelling basis for synthesizing a library of derivatives from this compound and screening them for antimicrobial efficacy.

Experimental Protocol: Synthesis of this compound

A straightforward and common method for the synthesis of this compound is the Michael addition of isopropylamine to ethyl acrylate.[1]

Materials:

  • Isopropylamine

  • Ethyl acrylate

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Reaction flask with reflux condenser

Procedure:

  • In a reaction flask, dissolve isopropylamine in a suitable solvent such as ethanol.

  • Slowly add ethyl acrylate to the solution while stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

G A Isopropylamine C Michael Addition A->C B Ethyl Acrylate B->C D This compound C->D Reflux in Ethanol

Caption: Synthesis of this compound via Michael addition.

Future Research Directions and Untapped Potential

While some sources suggest potential applications in treating neurological and inflammatory diseases or as a cognitive enhancer, these claims currently lack substantial scientific evidence in the public domain.[7] These areas, however, represent intriguing avenues for future investigation.

The self-assembly properties mentioned in some literature also warrant further exploration in the field of nanotechnology and materials science.[7] The amphiphilic nature of the molecule could potentially be exploited for the formation of micelles, vesicles, or other supramolecular structures.

Conclusion

This compound is a chemical intermediate with a firmly established role in the agrochemical industry and a wealth of untapped potential in pharmaceutical research and development. Its straightforward synthesis and versatile structure make it an attractive starting material for the creation of diverse molecular architectures. By leveraging the knowledge gained from its structurally similar counterparts, researchers can unlock new applications for this compound in the quest for novel therapeutics and advanced materials.

References

  • BIOSYNCE. Ethyl 3-(isopropylamino)
  • Exploring this compound: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
  • AERU. (n.d.). Benfuracarb. University of Hertfordshire. [Link]
  • Google P
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Justia Patents. (2015, December 15).
  • Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Scholars Research Library. (n.d.).
  • PubChem. (n.d.). Benfuracarb.
  • e-Nacalai. (n.d.). This compound SC-327294 500MG Santa Cruz Biotechnology,Inc.[Link]
  • Google Patents. (n.d.). CN102786503B - Preparation method for sulfur-containing carbofuran derivative with less than 0.1% of harmful impurity carbofuran.

Sources

Ethyl 3-(isopropylamino)propanoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(isopropylamino)propanoate as a Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document elucidates the compound's synthesis, properties, and critical applications, grounding theoretical knowledge in practical, field-proven methodologies.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 16217-22-4) is a secondary amine ester that serves as a versatile and highly valuable building block in the synthesis of complex organic molecules. Its structure, featuring both a nucleophilic secondary amine and an ester functional group, provides two reactive handles for facile modification.[1] This duality makes it an ideal starting point for constructing a variety of target molecules, particularly in the pharmaceutical and agrochemical industries where the introduction of an N-isopropyl moiety is often desired for modulating biological activity.[1] This guide will detail the fundamental chemistry and practical applications that underscore its significance.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 16217-22-4[2][3]
Molecular Formula C₈H₁₇NO₂[1][2]
Molecular Weight 159.23 g/mol [1][2][3]
Appearance Colorless transparent liquid
Boiling Point 91-92 °C at 20 Torr; 249.7 °C at 760 mmHg[3]
Density 0.919 g/cm³ (Predicted)[3]
Refractive Index 1.427[3]
Flash Point 80.6 °C to 104.8 °C[3]
Solubility Slightly soluble in water; soluble in chloroform, methanol, ethanol[3]
Storage Conditions 2-8°C or -20°C, under inert gas, sealed, dry, lightproof[1][3][4]

Synthesis: The Aza-Michael Addition Pathway

The most direct and industrially favored method for synthesizing this compound is the aza-Michael addition (or conjugate addition) of isopropylamine to ethyl acrylate.[2]

Causality Behind the Method: This reaction is highly efficient due to the electrophilic nature of the β-carbon in the α,β-unsaturated ester (ethyl acrylate), which is readily attacked by the nucleophilic isopropylamine. The reaction proceeds without the need for a catalyst, although one can be used, and typically results in high yields of the desired secondary amine, making it an atom-economical choice for large-scale production.

Synthesis_Workflow cluster_reagents Starting Materials Isopropylamine Isopropylamine ReactionVessel Reaction Vessel (Controlled Temperature) Isopropylamine->ReactionVessel EthylAcrylate Ethyl Acrylate EthylAcrylate->ReactionVessel Workup Aqueous Workup (e.g., Extraction) ReactionVessel->Workup Aza-Michael Addition Purification Purification (Vacuum Distillation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in a cooling bath (ice-water).

  • Reagent Charging: Charge the flask with isopropylamine (1.0 equivalent).

  • Controlled Addition: Slowly add ethyl acrylate (1.0 to 1.1 equivalents) dropwise via the dropping funnel to the stirred isopropylamine. Maintain the internal temperature below 30°C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine to remove any unreacted isopropylamine and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless liquid.[3]

Core Application: An Intermediate in Agrochemicals and Pharmaceuticals

The utility of this compound is best demonstrated through its role in multi-step syntheses.

A. Synthesis of the Insecticide Benfuracarb

A primary industrial application of this intermediate is in the production of Benfuracarb, a broad-spectrum carbamate insecticide. The synthesis leverages the secondary amine for subsequent chemical transformations.

Benfuracarb_Synthesis E3IP This compound Step1 Reaction with 2,3-dihydro-2,2-dimethyl- 7-benzofuranol derivative E3IP->Step1 Benfuracarb Benfuracarb Step1->Benfuracarb

Caption: Role of E3IP as a key intermediate in the synthesis of Benfuracarb.

In this pathway, the N-H bond of this compound is functionalized, ultimately forming the carbamate core of the final active ingredient. The process highlights how a simple intermediate can be elaborated into a complex, high-value commercial product.

B. Scaffold for Pharmaceutical Agents

While specific drug syntheses directly from this compound are proprietary, its structure is analogous to intermediates used in creating cardiovascular drugs and local anesthetics.[1] The amine and ester groups facilitate coupling reactions and can enhance the bioavailability of the final active pharmaceutical ingredient (API).[1] For instance, related structures like ethyl 3-(benzylamino)propanoate are key intermediates for beta-agonist prodrugs.[5] The N-isopropyl group, in particular, is a common feature in many beta-blockers and other pharmaceuticals, making this intermediate a valuable tool for drug discovery and development.

Purification and Quality Control

Achieving high purity (typically ≥99.0%) is crucial for intermediates in pharmaceutical and agrochemical synthesis to avoid side reactions and ensure the quality of the final product.

  • Primary Purification: Fractional distillation under reduced pressure is the most common method for purifying the liquid product on a large scale.[3]

  • Chromatographic Methods: For laboratory scale or to remove stubborn impurities, column chromatography on silica gel can be employed.[6]

  • Quality Control: Purity is typically assessed by GC. Structural confirmation is achieved through spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR, with molecular weight confirmed by mass spectrometry.[7][8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

  • Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] For long-term stability and to prevent degradation, storage at refrigerated temperatures (2-8°C or -20°C) under an inert atmosphere is recommended.[1][3][4]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10][11] Prevent the product from entering drains.[9]

Conclusion

This compound is a functionally rich and economically important chemical intermediate. Its straightforward and high-yielding synthesis via aza-Michael addition, combined with the versatile reactivity of its secondary amine and ester groups, establishes it as a foundational component in the synthesis of complex target molecules. Its demonstrated role in the agrochemical sector and its potential as a scaffold in pharmaceutical development underscore its continued relevance to researchers and industrial chemists. Mastery of its synthesis, purification, and handling is a key competency for professionals in the field of applied organic chemistry.

References

  • Gesheng Chem. (n.d.). Exploring Ethyl 3-(Isopropylamino)
  • BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)
  • MySkinRecipes. (n.d.). Ethyl 3-(isopropylamino)
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)
  • NJ.gov. (n.d.).
  • SpectraBase. (n.d.). Ethyl 3-(phenylamino)
  • Patsnap Eureka. (2025-07-22).

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(isopropylamino)propanoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses a molecular structure comprising a secondary amine and an ethyl ester. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. Understanding the conditions under which this compound remains pristine and the pathways through which it degrades is paramount for researchers and drug development professionals to ensure the integrity of their starting materials and the validity of their experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the likely degradation pathways, recommend storage protocols, and outline a systematic approach to establishing a robust stability-indicating analytical method.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValueSource
CAS Number 16217-22-4[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless transparent liquid[2]
Boiling Point 249.7°C at 760 mmHg[2]
Purity (Typical) ≥99.0%[2]

Recommended Storage and Handling

To maintain the long-term integrity of this compound, stringent storage conditions are necessary to mitigate potential degradation.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [3] 2-8°C for short-term use. Lower temperatures significantly slow down the rates of potential hydrolytic and oxidative degradation reactions. The -20°C condition is preferable for preserving the compound's purity over extended periods.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[3]The secondary amine functionality is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen, thereby preventing oxidative degradation.
Moisture Store in a dry environment, in a tightly sealed container.[3]The ester functional group is prone to hydrolysis in the presence of water. A desiccated environment and a secure seal are crucial to prevent moisture ingress.
Light Protect from light by using an amber vial or storing in a dark location.[3]While specific photolability data for this compound is not readily available, molecules with amine functionalities can be susceptible to photodegradation.[4] It is a standard best practice to protect all sensitive chemical intermediates from light.
Handling Precautions

When handling this compound, it is crucial to minimize its exposure to atmospheric moisture and oxygen. It is recommended to work in a fume hood and, for sensitive applications, to handle the compound under a stream of inert gas. Use only clean, dry glassware and dispensing equipment. After use, the container should be purged with an inert gas before resealing to displace any ambient air and moisture that may have entered.

Potential Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the ethyl ester and the secondary isopropylamine. Understanding the potential degradation pathways for each is critical for developing a comprehensive stability-indicating analytical method.

cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Primary Degradation Pathways cluster_3 Potential Degradation Products A This compound F Hydrolysis A->F G Oxidation A->G H Thermal Decomposition A->H I Photodegradation A->I B Moisture (H₂O) Acid/Base Catalysis B->F C Oxygen (O₂) Metal Ions C->G D Heat D->H E Light (hν) E->I J 3-(Isopropylamino)propanoic acid + Ethanol F->J K N-Oxides, Dealkylation Products G->K L Smaller Volatile Fragments H->L M Various Photoproducts I->M

Figure 1: Potential Degradation Pathways for this compound.

Hydrolysis of the Ester Linkage

The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[5] This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and ethanol.[6]

The primary degradation products from hydrolysis would be 3-(isopropylamino)propanoic acid and ethanol .

Oxidation of the Secondary Amine

The secondary amine in the molecule is a potential site for oxidation. Oxidative degradation of amines can be complex and may be initiated by atmospheric oxygen, trace metal ions, or peroxides. Potential oxidative pathways for a secondary amine include:

  • N-Oxidation: Formation of an N-oxide derivative.

  • Oxidative Dealkylation: Cleavage of the N-isopropyl or N-propyl-ester bond.[7]

These reactions can lead to a variety of degradation products, which may include hydroxylamines and other oxidized species.

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition. For a related compound, ethyl propanoate, thermal decomposition has been shown to proceed via a retro-ene reaction to form ethene and propanoic acid.[4] The presence of the amino group in this compound may lead to more complex thermal degradation pathways.

Photodegradation

While specific data is lacking, compounds containing amino groups can be susceptible to photodegradation, especially in the presence of photosensitizers.[4] The absorption of UV or visible light can lead to the formation of reactive species that can initiate degradation.

Establishing a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time.[8] For this compound, a SIAM is crucial for accurately assessing its purity and the extent of degradation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is the recommended approach.

Forced Degradation Studies

Forced degradation studies are the cornerstone of developing a SIAM.[9] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage to generate potential degradation products.[10] The goal is to achieve a target degradation of 5-20%.[11]

A This compound Sample BB BB A->BB B Stress Conditions D Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, solid & solution) B->F G Photolytic (ICH Q1B light conditions) B->G C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) H Analysis by HPLC-MS C->H D->H E->H F->H G->H I Method Development & Validation H->I BB->C

Figure 2: Workflow for a Forced Degradation Study.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[12]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for a specified period (e.g., 8 hours), taking samples at intermediate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.[9]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the mixture at room temperature, taking samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.[9]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and monitor for degradation over time.[12]

  • Thermal Degradation:

    • Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) for a defined period.[9]

  • Photostability:

    • Expose the compound in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[13] A control sample should be protected from light.

Development and Validation of a Stability-Indicating HPLC-MS Method

The samples generated from the forced degradation studies are then used to develop and validate an HPLC-MS method.

Method Development Strategy:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid, which are MS-compatible) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from its more polar or less polar degradation products.[10]

  • Detection:

    • A Diode Array Detector (DAD) or UV detector should be used for quantitative analysis and to check for peak purity.

    • A Mass Spectrometer (MS) detector is essential for the identification of degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating its:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.[14]

  • Linearity and Range: The method should be linear over a range of concentrations.

  • Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's performance should not be significantly affected by small, deliberate variations in method parameters.

Conclusion

The stability of this compound is intrinsically linked to its molecular structure, with the ester and secondary amine functionalities being the primary sites of potential degradation. To ensure the integrity of this vital chemical intermediate, it is imperative to adhere to strict storage conditions, specifically low temperature (-20°C for long-term), and protection from moisture, oxygen, and light.

For researchers and drug development professionals, establishing a validated stability-indicating analytical method through systematic forced degradation studies is not merely a regulatory requirement but a fundamental aspect of good scientific practice. The protocols and principles outlined in this guide provide a robust framework for understanding, monitoring, and ultimately preserving the stability of this compound, thereby contributing to the reliability and reproducibility of research and development outcomes.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.[Link]
  • Photostability testing of pharmaceutical products. (2025, August 10).
  • Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. (1988). PubMed.[Link]
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.[Link]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.[Link]
  • Stability Indicating Method Development & Valid
  • Shelf Life of Amino Acids. (2017). Horsekeeping@ECIR.groups.io.[Link]
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.[Link]
  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (2025, August 6).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.[Link]
  • What is a stability indic
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). MDPI.[Link]
  • Development of validated stability-indicating assay methods – Critical review. (2025, August 5).
  • Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.[Link]
  • Exploring Ethyl 3-(Isopropylamino)
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.[Link]
  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
  • A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. (1987). PubMed.[Link]
  • Ethyl 3-(isopropylamino)
  • The Hydrolysis of Esters. (2015, March 17). Chemistry LibreTexts.[Link]
  • beta-Alanine GC-MS (3 TMS). (n.d.).
  • beta-Alanine GC-MS (2 TMS). (n.d.).
  • Long‐term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. (2020). Semantic Scholar.[Link]
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2020). PMC.[Link]
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv.[Link]
  • Amino Acid Degradations Produced by Lipid Oxidation Products. (2025, August 5).
  • Advances in the synthesis of β-alanine. (2020). PMC.[Link]
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science.[Link]
  • Oxidative deamin
  • Thermal Degradation Analysis of Amino Acids in Fingerprint Residue by Pyrolysis GC?MS to Develop New Latent Fingerprint Developing Reagents. (2025, August 6).
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2002). NIH.[Link]
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.[Link]

Sources

Navigating the Safety Landscape of Ethyl 3-(isopropylamino)propanoate: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 3-(isopropylamino)propanoate (CAS No. 16217-22-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a deeper understanding of the causality behind recommended safety procedures, ensuring a proactive and informed approach to laboratory work.

Compound Profile and Hazard Identification

This compound is a colorless, transparent liquid with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol .[1][2] While its toxicological properties have not been exhaustively investigated, available data indicates several key hazards that necessitate careful handling.[3]

GHS Classification and the "Why" Behind the Warning:

Based on current data, this compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard StatementCausality and Implications for Researchers
Acute Toxicity, Oral4H302: Harmful if swallowedIngestion of this compound can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and using appropriate personal protective equipment (PPE) to prevent accidental ingestion.
Skin Corrosion/Irritation2H315: Causes skin irritationThe compound can cause inflammation and redness upon contact with the skin. This necessitates the use of chemical-resistant gloves and a lab coat to prevent direct contact. The ester and amine functional groups can interact with skin proteins and lipids, leading to irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage. This is a common hazard for many organic chemicals and mandates the use of safety glasses or goggles.
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[3] This highlights the need for adequate ventilation, such as working in a chemical fume hood, especially when handling larger quantities or heating the substance.

Table 1: GHS Hazard Classification of this compound and its practical implications.[3]

It is crucial to note that while comprehensive toxicological studies are not widely available, high-dose or long-term exposure may have adverse effects on the cardiovascular system, central nervous system, and liver.[4] Therefore, a precautionary approach is paramount.

Prudent Handling and Storage: A Proactive Approach

Proper handling and storage are fundamental to mitigating the risks associated with this compound.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

  • Chemical Fume Hood: All manipulations of this compound, especially those involving heating or potential aerosol generation, should be conducted in a certified chemical fume hood.[5] This ensures that any vapors are effectively captured and exhausted, protecting the user from respiratory exposure.

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[5] In the event of accidental contact, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is a critical, self-validating step in ensuring personal safety. The following diagram illustrates the decision-making process for selecting PPE when handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound q_contact Potential for skin or eye contact? start->q_contact ppe_gloves Wear chemical-resistant gloves (e.g., nitrile) q_contact->ppe_gloves Yes q_splash Risk of splashing? ppe_glasses Wear safety glasses with side shields q_splash->ppe_glasses No ppe_goggles Wear chemical safety goggles q_splash->ppe_goggles Yes q_inhalation Potential for inhalation of vapors? ppe_fumehood Work in a chemical fume hood q_inhalation->ppe_fumehood Yes end Proceed with handling q_inhalation->end No (for very small quantities with no heating) ppe_labcoat Wear a lab coat ppe_gloves->ppe_labcoat ppe_labcoat->q_splash ppe_glasses->q_inhalation ppe_goggles->q_inhalation ppe_fumehood->end

Figure 1: Decision workflow for selecting appropriate PPE.

Detailed PPE Protocol:

  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Eye Protection: At a minimum, safety glasses with side shields are required. If there is a risk of splashing, chemical safety goggles should be worn.[3]

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Temperature: Store in a cool, dry place.[5] Some suppliers recommend storage in a freezer at -20°C or refrigerated at 2-8°C.[2][4]

  • Atmosphere: Store in a tightly closed container under an inert atmosphere.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The amine group can react exothermically with acids, while the ester group is susceptible to hydrolysis by strong acids and bases.

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

The following table outlines the immediate actions to be taken in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation 1. Move the person to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration.[3] 4. Seek immediate medical attention.[5]
Skin Contact 1. Immediately remove contaminated clothing.[5] 2. Flush the affected area with plenty of soap and water for at least 15 minutes.[3][5] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention.[5]
Ingestion 1. Do NOT induce vomiting.[5] 2. Rinse mouth with water.[3] 3. Never give anything by mouth to an unconscious person.[3] 4. Seek immediate medical attention.[5]

Table 2: First Aid Procedures for this compound Exposure.

Accidental Release Measures

A calm and systematic approach is essential when dealing with a spill.

Spill_Response cluster_spill Accidental Release Response Workflow start Spill of this compound Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a suitable, closed container for disposal contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to institutional and local regulations clean->dispose end Spill Response Complete dispose->end

Figure 2: Step-by-step workflow for responding to an accidental release.

Detailed Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Personal Protection: Before addressing the spill, don the appropriate PPE as outlined in section 2.2.

  • Containment: For a liquid spill, absorb it with an inert material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled, and closed container for chemical waste.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contaminated materials and waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: In case of a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. By understanding the underlying reasons for safety protocols—from its irritant properties to its potential for systemic effects upon ingestion—researchers can foster a culture of safety that is both proactive and scientifically grounded. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for the safe and effective use of this compound in a research and development setting.

References

  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4.
  • Gesher. (n.d.). Exploring this compound: Properties and Applications.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Ethyl 3-(isopropylamino);propanoate.
  • MySkinRecipes. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(benzylamino)propanoate.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 3-(isopropylamino)propanoate, a key intermediate in the production of various agrochemicals, such as the carbamate insecticide Benfuracarb.[1] The primary synthetic route detailed herein is the aza-Michael addition of isopropylamine to ethyl acrylate. This application note offers an in-depth exploration of the reaction mechanism, a detailed step-by-step laboratory protocol, methods for product characterization, and essential safety guidelines. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction and Scientific Background

This compound (CAS No: 16217-22-4) is a β-amino ester with the molecular formula C8H17NO2.[1] Its structure incorporates a secondary amine and an ethyl ester, making it a versatile building block in organic synthesis. The most direct and efficient method for its preparation is the conjugate addition of isopropylamine to ethyl acrylate, a classic example of an aza-Michael reaction.[1]

The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction where a nitrogen nucleophile, such as an amine, adds to the β-carbon of an α,β-unsaturated carbonyl compound.[2] This reaction is prized for its high atom economy, mild reaction conditions, and typically high yields, making it a cornerstone of industrial and laboratory synthesis of β-amino carbonyl compounds.[2][3]

Reaction Mechanism: The Aza-Michael Addition

The synthesis proceeds via a nucleophilic conjugate addition mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine (the nucleophile) attacks the electron-deficient β-carbon of ethyl acrylate (the Michael acceptor).

  • Intermediate Formation: This attack breaks the π-bond of the alkene, pushing electrons to form a resonance-stabilized enolate intermediate.

  • Proton Transfer: A proton is transferred from the newly formed ammonium ion to the α-carbon of the enolate. This step can be facilitated by another molecule of the amine reactant, which acts as a base, or by a protic solvent if present. This protonation step is typically the rate-controlling step for the addition of primary and secondary amines to acrylates.[4]

  • Product Formation: The final, stable product, this compound, is formed.

Primary amines, like isopropylamine, react faster than the resulting secondary amine product, which minimizes the potential for a second addition to form a tertiary amine, thus ensuring high selectivity for the desired mono-adduct.[5]

Aza-Michael Addition Mechanism cluster_reactants Reactants cluster_ts Transition State / Intermediate cluster_product Product Isopropylamine Isopropylamine (Nucleophile) Ethyl_Acrylate Ethyl Acrylate (Michael Acceptor) Zwitterion Zwitterionic Intermediate Ethyl_Acrylate->Zwitterion Product This compound Zwitterion->Product Proton Transfer

Caption: Mechanism of the aza-Michael addition reaction.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. The reaction is exothermic and requires careful temperature control during the initial addition phase.

Reagent and Equipment Data
Reagent Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL) Hazards
IsopropylamineC3H9N59.1132-340.688Highly Flammable, Corrosive, Severe Skin/Eye Damage[6][7]
Ethyl AcrylateC5H8O2100.12990.923Highly Flammable, Toxic, Skin/Respiratory Irritant[8][9]
Product Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL) Notes
This compoundC8H17NO2159.23249.7 (at 760 mmHg)~0.9-1.0Assumed irritant.
Step-by-Step Procedure

Experimental Workflow A 1. Setup & Cooling - Equip flask with addition funnel and stirrer. - Cool ethyl acrylate to 0-5°C in an ice bath. B 2. Reagent Addition - Add isopropylamine dropwise to the cooled ethyl acrylate. - Maintain temperature below 10°C. A->B Controlled Addition C 3. Reaction - Remove ice bath. - Stir mixture at room temperature for 12-24 hours. B->C Exotherm Subsides D 4. Monitoring - Monitor reaction progress using TLC (e.g., 5:1 Hexane:Ethyl Acetate). C->D E 5. Workup - Concentrate the reaction mixture under reduced pressure to remove volatiles. D->E Reaction Complete F 6. Purification - Purify the crude oil via vacuum distillation. E->F G 7. Characterization - Analyze the purified product using NMR, IR, and MS. F->G

Caption: Workflow for the synthesis and purification.

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen).[10]

  • Reagent Charging: Charge the flask with ethyl acrylate (e.g., 50.0 g, 0.50 mol). Begin stirring and cool the flask in an ice-water bath to 0-5°C.

  • Amine Addition: Add isopropylamine (e.g., 32.5 g, 0.55 mol, 1.1 equivalents) to the dropping funnel. Add the isopropylamine dropwise to the stirred ethyl acrylate over a period of 60-90 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10°C to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, remove the excess isopropylamine and any other volatile components by concentrating the mixture on a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.[11] Alternatively, for smaller scales or higher purity requirements, purification can be achieved via column chromatography on silica gel.[12]

Typical Reaction Parameters
Parameter Value / Condition Rationale
Stoichiometry~1.0 : 1.1 (Acrylate : Amine)A slight excess of the more volatile amine helps drive the reaction to completion.
Temperature0-10°C (addition), RT (reaction)Controls the initial exotherm; room temperature is sufficient for the reaction to proceed.[10]
Reaction Time12 - 24 hoursAllows the reaction to proceed to completion at room temperature.
SolventNeat (Solvent-free)The reaction is often efficient without a solvent, which is environmentally favorable.[3]
Expected Yield> 85%The aza-Michael addition is typically a high-yielding reaction.

Product Characterization

Confirmation of the product structure and purity is achieved through standard spectroscopic techniques.

Technique Expected Results for this compound
¹H NMR δ ~4.1 (q, 2H, -OCH₂CH₃), ~2.8 (sept, 1H, -CH(CH₃)₂), ~2.7 (t, 2H, -NHCH₂-), ~2.4 (t, 2H, -CH₂CO₂-), ~1.2 (t, 3H, -OCH₂CH₃), ~1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ ~172 (C=O), ~60 (-OCH₂-), ~49 (-CH(CH₃)₂), ~45 (-NHCH₂-), ~35 (-CH₂CO₂-), ~23 (-CH(CH₃)₂), ~14 (-OCH₂CH₃)
IR (Infrared) ~3300-3400 cm⁻¹ (N-H stretch, secondary amine), ~2850-2980 cm⁻¹ (C-H stretch, aliphatic), ~1735 cm⁻¹ (C=O stretch, ester)[13]
MS (Mass Spec) Expected [M+H]⁺ at m/z = 160.13

Safety Precautions and Handling

This procedure must be conducted in a well-ventilated chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][14]

  • Reagent Hazards:

    • Isopropylamine: Is a highly flammable and corrosive liquid.[7] It can cause severe skin and eye burns and is harmful if inhaled. Keep away from heat, sparks, and open flames.[6]

    • Ethyl Acrylate: Is a flammable liquid and vapor that is toxic and a suspected carcinogen.[8] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[9] Prevent static discharge by grounding and bonding containers and equipment.[14]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[9] Eliminate all ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Desmet, G. B., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]
  • Akinc, A., et al. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. JoVE (Journal of Visualized Experiments). [Link]
  • Lynn, D. M., et al. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society. [Link]
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Cheng, W., et al. (2015).
  • Aza-Michael addition between a primary amine and an acrylate.
  • Valdes, A., et al. (2008).
  • Isopropylamine HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • ¹H NMR spectrum of ethyl propano
  • Ethyl propionate ¹H NMR Spectrum.
  • Supplementary Information - NMR and IR spectra. The Royal Society of Chemistry. [Link]
  • Amine acrylate addition reaction products.
  • Safety Data Sheet - Ethyl Acrylate.
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • N-Ethyl-3-(isopropylamino)propanamide. PubChem. [Link]
  • Short synthesis of ethyl 3-(3-aminophenyl)
  • Ethyl Propanoate in Organic Acid Production: Process Improvements.

Sources

Application Note: A Detailed Mechanistic and Practical Guide to the Aza-Michael Addition of Isopropylamine to Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a cornerstone reaction in modern organic synthesis for forming carbon-nitrogen bonds.[1][2] This application note provides an in-depth examination of the reaction between isopropylamine and ethyl acrylate, a classic example that yields ethyl 3-(isopropylamino)propanoate. This β-amino ester is a valuable building block for synthesizing a range of important molecules, including poly(β-amino esters) (PBAEs) used in advanced drug delivery and gene therapy applications.[3][4][5][6] We will dissect the reaction mechanism, provide a detailed experimental protocol for its execution and monitoring, discuss methods for product characterization, and explore strategies for controlling selectivity and minimizing side reactions.

Introduction: The Significance of β-Amino Esters

The conjugate addition of amines to α,β-unsaturated esters is a highly efficient and atom-economical method for synthesizing β-amino esters.[7] These compounds are not merely synthetic curiosities; they are pivotal precursors in several high-value applications:

  • Pharmaceutical Synthesis: The β-amino acid scaffold is present in numerous biologically active compounds and natural products.[8]

  • Polymer Chemistry: The reaction is fundamental to the step-growth polymerization of poly(β-amino esters). These cationic polymers are renowned for their biodegradability and pH-responsive nature, making them ideal carriers for nucleic acids (DNA, RNA) in gene therapy and vaccine development.[3][4][9]

  • Material Science: PBAEs are also explored in tissue engineering as biodegradable scaffolds that support cell growth and regeneration.[4]

Understanding the mechanism and practical execution of this reaction is therefore critical for professionals engaged in the development of novel therapeutics and advanced materials.

The Reaction Mechanism: A Stepwise Exploration

The addition of a primary amine, such as isopropylamine, to an acrylate proceeds through a well-studied pathway. Computational and kinetic analyses suggest that for primary amines, the reaction preferentially follows a 1,2-addition mechanism that involves the formation of a zwitterionic intermediate, followed by a rate-determining, amine-assisted proton transfer.[10]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This breaks the π-bond of the alkene.

Step 2: Formation of a Zwitterionic Intermediate This attack results in a transient zwitterionic intermediate. In this species, the nitrogen atom bears a positive formal charge, and a negative charge is localized on the α-carbon, stabilized by resonance with the adjacent carbonyl group (forming an enolate).

Step 3: Amine-Assisted Proton Transfer A second molecule of isopropylamine acts as a base, abstracting a proton from the positively charged nitrogen of the zwitterion. Concurrently, the enolate is protonated at the α-carbon. This intermolecular proton transfer is often the rate-limiting step and regenerates the amine catalyst, leading to the final, neutral β-amino ester product.[10]

Caption: Figure 1: Reaction mechanism of isopropylamine and ethyl acrylate.

Controlling Selectivity: Mono- vs. Di-addition

A critical challenge when using primary amines is the potential for a second aza-Michael addition. The product, this compound, is a secondary amine and can react with another molecule of ethyl acrylate to form a diadduct. Controlling the reaction to favor the desired monoadduct is paramount.

Several factors influence this selectivity:[11][12]

  • Stoichiometry: Using an excess of the amine (isopropylamine) can suppress the formation of the diadduct by ensuring that molecules of ethyl acrylate are more likely to encounter a primary amine rather than the secondary amine product.

  • Temperature: Lower temperatures generally favor the formation of the monoadduct. The activation energy for the second addition is often higher, so reducing thermal energy slows this subsequent reaction more significantly.

  • Solvent: The choice of solvent can have a profound impact. Protic solvents like hydrocarbon alcohols can stabilize the primary amine through hydrogen bonding, potentially favoring monoaddition. Conversely, halogenated alcohols have been shown to favor double substitution.[11][12] For many applications, the reaction can be run neat (solvent-free) to maximize efficiency and reduce waste.[13][14]

ParameterCondition for Mono-AdductCondition for Di-AdductRationale
Stoichiometry Amine > Acrylate (e.g., 1.5:1)Acrylate ≥ Amine (e.g., 1:2.2)Statistical probability favors reaction with the more abundant amine.
Temperature Low (e.g., 0 °C to RT)Elevated (e.g., > 50 °C)The second addition has a higher activation barrier.
Solvent Protic (e.g., Methanol) or NeatAprotic or Halogenated AlcoholsSolvent effects can modulate amine reactivity and stabilize intermediates differently.[11]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents
  • Isopropylamine (≥99.5%)

  • Ethyl acrylate (99%, contains stabilizer)

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, and TLC plates (silica gel 60 F254)

Step-by-Step Procedure
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isopropylamine (8.87 g, 150 mmol, 1.5 eq).

    • Causality Note: Using an excess of the amine is a key strategy to minimize the formation of the double-addition side product.

  • Reaction Setup: Place the flask in an ice-water bath and allow the contents to cool to 0-5 °C with gentle stirring.

  • Substrate Addition: Add ethyl acrylate (10.01 g, 100 mmol, 1.0 eq) dropwise to the cooled, stirring amine over 15-20 minutes using an addition funnel. Maintain the internal temperature below 10 °C.

    • Causality Note: The aza-Michael addition is exothermic. Slow, cooled addition is crucial to control the reaction rate, prevent excessive heat generation, and maintain selectivity for the monoadduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:2 Hexane:Ethyl Acetate.

    • Self-Validation: The starting ethyl acrylate will have a high Rf value. The product, being more polar, will have a lower Rf. The reaction is considered complete upon the disappearance of the ethyl acrylate spot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess isopropylamine and any volatile components.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) to isolate the pure product.

    • Causality Note: Chromatography separates the desired monoadduct from any unreacted starting material and the less polar diadduct, if formed.

Overall Experimental Workflow

Caption: Figure 2: A comprehensive workflow for the synthesis and analysis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the ethyl ester (triplet and quartet), the isopropyl group (doublet and septet), and the two methylene groups of the propanoate backbone (two triplets).

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the carbons of the ethyl and isopropyl groups, and the backbone methylene carbons.[15]

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester. A broad signal in the 3300-3400 cm⁻¹ region may indicate the N-H stretch.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

The aza-Michael addition of isopropylamine to ethyl acrylate is a robust and versatile reaction for the synthesis of β-amino esters. By understanding the underlying mechanism involving a zwitterionic intermediate and controlling key experimental parameters such as stoichiometry and temperature, researchers can achieve high yields and selectivity for the desired monoadduct. The resulting product serves as a crucial monomer for the development of advanced PBAE-based materials, underscoring the importance of this reaction in the fields of drug development and polymer science. This guide provides both the theoretical foundation and a practical framework for successfully employing this reaction in a laboratory setting.

References

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents.
  • Poly(beta-amino esters): applications in immunology. PubMed Central - NIH. [Link]
  • Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.
  • Poly(β‐Amino Esters)
  • Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. University of Groningen Research Portal. [Link]
  • Michael addition of different aromatic amines to electron-deficient alkenes.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
  • Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins.
  • Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph. D. Thesis By Rajkumar Halder. EHU. [Link]
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. [Link]
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). [Link]
  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis Online. [Link]
  • Synthesis of β-Amino Acids via Catalyst- and Solvent-Free Aza-Michael Reaction.
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Semantic Scholar. [Link]
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Publishing. [Link]
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]
  • Aza Michael Reaction For Polymer. Scribd. [Link]

Sources

Application Notes and Protocols: Ethyl 3-(isopropylamino)propanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(isopropylamino)propanoate, a secondary β-amino ester, is a valuable and versatile building block in modern organic synthesis. While its primary industrial application has been as a key intermediate in the production of the carbamate insecticide Benfuracarb, its utility extends into the synthesis of a diverse array of molecular scaffolds. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, complete with detailed protocols for its application in N-alkylation, N-acylation, and the construction of nitrogen-containing heterocycles. The causality behind experimental choices and the mechanistic underpinnings of these transformations are discussed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction: Unveiling the Synthetic Potential

This compound [CAS Number: 16217-22-4] is a colorless to pale yellow liquid with the molecular formula C₈H₁₇NO₂.[1] Its structure, featuring a secondary amine, an ester functional group, and a flexible three-carbon chain, makes it a trifunctional synthon amenable to a variety of chemical transformations. The nucleophilic secondary amine can readily undergo alkylation and acylation, while the overall structure serves as a precursor for cyclization reactions to form valuable heterocyclic systems.

The most common synthesis of this compound is a classic example of a Michael addition (or aza-Michael addition), where isopropylamine is added across the double bond of ethyl acrylate.[1] This reaction is typically high-yielding and atom-economical, making the starting material readily accessible.

Synthesis Isopropylamine Isopropylamine Product This compound Isopropylamine->Product Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Product

This guide will delve into the practical applications of this versatile building block, providing both established and prospective synthetic protocols.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 16217-22-4[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless transparent liquid[2]
Boiling Point 91-92 °C @ 20 Torr[3]
Density 0.919 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water; soluble in chloroform, methanol, ethanol[3]
Storage 2-8°C, inert atmosphere[3]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.[3]

Core Applications and Synthetic Protocols

The reactivity of this compound can be harnessed in several key synthetic transformations.

Established Application: Synthesis of the Insecticide Benfuracarb

The most prominent industrial application of this compound is as a crucial intermediate in the synthesis of Benfuracarb, a broad-spectrum carbamate insecticide.[2] The synthesis involves the N-acylation of this compound.

Benfuracarb_Synthesis EIP This compound Benfuracarb Benfuracarb EIP->Benfuracarb N-acylation AcylatingAgent Acylating Agent (e.g., 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ethanesulfenyl chloride) AcylatingAgent->Benfuracarb

Proposed Application: N-Alkylation to Form Tertiary Amines

The secondary amine of this compound can be readily alkylated to introduce further molecular complexity, yielding tertiary amines. These products can be valuable intermediates in their own right. Direct alkylation with alkyl halides is a common method.

Protocol: General Procedure for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as acetonitrile or DMF. Add a non-nucleophilic base, such as potassium carbonate (1.5 equiv.) or triethylamine (1.2 equiv.).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Causality and Mechanistic Insight: The base is crucial to neutralize the hydrohalic acid byproduct of the S_N2 reaction. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The choice of a non-nucleophilic base prevents it from competing with the amine in reacting with the alkyl halide.

Proposed Application: N-Acylation to Synthesize Amides

N-acylation of this compound with acyl chlorides or anhydrides provides a straightforward route to tertiary amides. The resulting amide bond is a common and stable functional group in many biologically active molecules.[1]

Protocol: General Procedure for N-Acylation with an Acyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 equiv.) and a non-nucleophilic base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. The base is essential for scavenging the HCl generated in the reaction.[4]

Proposed Application: Synthesis of Nitrogen-Containing Heterocycles

β-amino esters are excellent precursors for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Substituted piperidinones are common motifs in natural products and pharmaceuticals. A potential route to these structures from this compound involves an intramolecular cyclization. While this specific transformation is not documented for the title compound, analogous cyclizations of β-amino acids and their esters are well-established.[2]

Conceptual Protocol: Synthesis of an N-isopropyl-piperidin-2-one derivative

  • N-Protection and Activation: The secondary amine of this compound would first be acylated with a suitable bifunctional reagent, for example, an α,β-unsaturated acyl chloride, to introduce a group that can participate in a subsequent cyclization.

  • Cyclization: An intramolecular Michael addition, promoted by a suitable base, could then be employed to form the piperidinone ring.

  • Deprotection/Modification: Subsequent chemical modifications could be performed as needed.

Piperidinone_Synthesis EIP This compound Acylation N-Acylation with α,β-unsaturated acyl chloride EIP->Acylation Intermediate Acyclic Intermediate Acylation->Intermediate Cyclization Intramolecular Michael Addition Intermediate->Cyclization Piperidinone Substituted Piperidinone Cyclization->Piperidinone

The Biginelli reaction, a one-pot multicomponent reaction, is a classic method for synthesizing dihydropyrimidinones. While the classical Biginelli reaction uses urea, a β-amino ester can potentially be used as a component in a related cyclocondensation reaction.

Conceptual Protocol: Synthesis of a Dihydropyrimidinone Derivative

  • Reaction Setup: A mixture of this compound (1.0 equiv.), an aldehyde (e.g., benzaldehyde, 1.0 equiv.), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equiv.) in a suitable solvent (e.g., ethanol) with a catalytic amount of an acid (e.g., HCl or p-toluenesulfonic acid).

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

The reaction would proceed through a series of imine/enamine formations and cyclocondensation steps. The use of β-amino esters in the synthesis of pyrimidines and related heterocycles is an active area of research.[5][6]

Conclusion

This compound is a readily accessible and highly versatile building block with significant, yet not fully exploited, potential in organic synthesis. Beyond its established role in agrochemical manufacturing, its trifunctional nature allows for its use in a variety of transformations to generate valuable tertiary amines, amides, and complex heterocyclic structures. The protocols and conceptual pathways outlined in this guide are intended to serve as a foundation for further exploration and application of this valuable synthon in research and development.

References

  • BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)
  • Adriaenssens, L. V., & Hartley, R. C. (2007). Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. The Journal of Organic Chemistry, 72(26), 10287–10290. [Link]
  • Exploring this compound: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.[Link]
  • PubChem. (n.d.). Benfuracarb.
  • Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 19(12), 20056–20067. [Link]
  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 3-(isopropylamino)propanoate in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the versatile applications of Ethyl 3-(isopropylamino)propanoate. This document provides in-depth protocols, mechanistic insights, and strategic considerations for the use of this pivotal β-amino ester in the synthesis of complex molecules, including agrochemicals and key pharmaceutical precursors.

Introduction: The Versatility of a β-Amino Ester Building Block

This compound (CAS No: 16217-22-4) is a secondary amino ester that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, featuring a nucleophilic secondary amine and an ester moiety, allows for a diverse range of chemical transformations. This makes it a valuable precursor for creating more complex molecular architectures. In the pharmaceutical industry, β-amino acids and their ester derivatives are crucial for the synthesis of a wide array of therapeutic agents.[2] Furthermore, this compound is a key intermediate in the production of certain agrochemicals, demonstrating its industrial relevance.[3] This guide will elucidate the synthesis of this intermediate and detail its subsequent applications with robust, field-proven protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 16217-22-4[3]
Molecular Formula C₈H₁₇NO₂[3]
Molecular Weight 159.23 g/mol [3]
Appearance Colorless to pale yellow liquid-
Boiling Point 93-95 °C at 20 Torr[4]
Solubility Soluble in water[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Summary: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is known to cause skin and serious eye irritation. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound via Aza-Michael Addition

The most direct and common method for synthesizing this compound is the aza-Michael addition of isopropylamine to ethyl acrylate.[3] This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The reaction is typically straightforward but can be optimized through the choice of solvent and catalyst, or even run under solvent-free conditions for a greener approach.

Mechanistic Insight

The aza-Michael addition can proceed with or without a catalyst. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient ethyl acrylate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. The use of a mild acid catalyst can enhance the electrophilicity of the acrylate, thereby accelerating the reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Isopropylamine Isopropylamine (Nucleophile) Zwitterion Zwitterionic Intermediate Isopropylamine->Zwitterion Nucleophilic Attack EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Zwitterion Product This compound Zwitterion->Product Proton Transfer

Caption: Aza-Michael Addition Workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes a solvent-free approach, which is both environmentally friendly and often leads to high yields.

Materials:

  • Isopropylamine (1.0 mol, 59.11 g)

  • Ethyl acrylate (1.0 mol, 100.12 g)

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopropylamine (59.11 g).

  • Slowly add ethyl acrylate (100.12 g) to the flask with stirring. The addition should be done cautiously as the reaction can be exothermic.

  • Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product can be purified by vacuum distillation (93-95 °C at 20 Torr) to yield a colorless to pale yellow liquid.

Expected Yield: 85-95%

Application in Agrochemical Synthesis: The Case of Benfuracarb

This compound is a crucial intermediate in the synthesis of Benfuracarb, a broad-spectrum carbamate insecticide and nematicide.[3] The following protocol outlines the subsequent steps to convert this compound into Benfuracarb.

Synthetic Pathway Overview

The synthesis of Benfuracarb from this compound involves a multi-step process that includes N-chlorosulfenylation followed by condensation with a carbamate precursor.

G A This compound B N-chlorosulfenyl derivative A->B Reaction with Sulfur Dichloride C Benfuracarb B->C Condensation with Carbofuran

Caption: Benfuracarb Synthesis Workflow.

Experimental Protocol: Synthesis of Benfuracarb

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable chemical laboratory with appropriate safety measures.

Materials:

  • This compound

  • Sulfur dichloride (SCl₂)

  • Carbofuran

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure (Illustrative):

  • N-chlorosulfenylation: Dissolve this compound in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath. Slowly add sulfur dichloride, maintaining the temperature below 10 °C. After the addition, allow the reaction to stir for a specified period.

  • Condensation: In a separate flask, dissolve Carbofuran and triethylamine in the same anhydrous solvent. Cool this mixture.

  • Slowly add the N-chlorosulfenyl derivative from step 1 to the Carbofuran solution.

  • After the addition, allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Benfuracarb.

Note: For a detailed and optimized protocol, it is highly recommended to consult relevant patents and peer-reviewed literature.

Application in Pharmaceutical Intermediate Synthesis

While direct applications in the final steps of drug synthesis are less common, this compound is a valuable precursor to key pharmaceutical intermediates, particularly β-amino alcohols. These are core structures in many cardiovascular drugs, such as β-blockers.

Reduction to 3-(Isopropylamino)propan-1-ol

The ester functionality of this compound can be selectively reduced to an alcohol using a strong reducing agent like Lithium Aluminum Hydride (LAH).[1][5] This transformation yields 3-(Isopropylamino)propan-1-ol, a versatile β-amino alcohol intermediate.

G Ester This compound Alcohol 3-(Isopropylamino)propan-1-ol Ester->Alcohol Reduction with LiAlH₄

Caption: Reduction to β-Amino Alcohol.

Experimental Protocol: Reduction of this compound

Safety Precaution: Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound (0.5 mol, 79.6 g)

  • Lithium Aluminum Hydride (LAH) (0.75 mol, 28.5 g)

  • Anhydrous Tetrahydrofuran (THF) (1 L)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate

  • Round-bottom flask (2 L) with a magnetic stir bar, reflux condenser, and dropping funnel under a nitrogen atmosphere.

Procedure:

  • In a 2 L three-necked round-bottom flask under a nitrogen atmosphere, suspend LAH (28.5 g) in anhydrous THF (500 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (79.6 g) in anhydrous THF (500 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LAH suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (28.5 mL) dropwise, followed by 15% aqueous sodium hydroxide (28.5 mL), and then water again (85.5 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(Isopropylamino)propan-1-ol by vacuum distillation.

Application in the Synthesis of a β-Blocker Analogue

The resulting 3-(Isopropylamino)propan-1-ol is a key building block for the synthesis of β-adrenergic blocking agents (β-blockers). A common synthetic strategy involves the reaction of a β-amino alcohol with a suitable epoxide. The following is a representative protocol for the synthesis of a β-blocker analogue, inspired by the synthesis of drugs like Practolol.[6]

Reaction Scheme: 3-(Isopropylamino)propan-1-ol reacts with an aryl glycidyl ether in an epoxide ring-opening reaction to form the final β-blocker structure.

Procedure (General):

  • Dissolve 3-(Isopropylamino)propan-1-ol in a suitable solvent such as isopropanol or ethanol.

  • Add the desired aryl glycidyl ether (e.g., 1-(4-acetamidophenoxy)-2,3-epoxypropane for a Practolol-like structure) to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

This final step showcases the utility of this compound as a versatile starting material for the synthesis of pharmaceutically relevant molecules, by first transforming it into a key β-amino alcohol intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its straightforward synthesis via aza-Michael addition, coupled with the reactivity of its amine and ester functional groups, allows for its use as a precursor to a variety of more complex molecules. The protocols detailed in these application notes provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors, from the production of established commercial products to the development of novel therapeutic agents.

References

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermedi
  • A facile synthesis of carvedilol via β-amino alcohol intermedi
  • Barrett, A. M., et al. "Absolute configuration by asymmetric synthesis of (+)-1-(4-acetamidophenoxy)-3-(isopropylamino)-propan-z-ol (practolol)". Journal of Medicinal Chemistry, 1973, 16(2), 168–169.
  • Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry. ([Link])
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. ([Link])
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. ([Link])
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. ([Link])
  • Other Reductions by Lithium Aluminum Hydride. YouTube. ([Link])
  • Practolol. Wikipedia. ([Link])
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry. ([Link])
  • Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry. ([Link])
  • Reductions with metal alkoxyaluminium hydrides. Wikipedia. ([Link])
  • Role of this compound in Agrochemical and Pharmaceutical Industries. (URL not available)
  • Short synthesis of ethyl 3-(3-aminophenyl)
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. ([Link])
  • 3-(Isopropylamino)propan-1-ol CAS 33918-15-9. BIOSYNCE. ([Link])
  • Reduction of Amino Acids to Amino Alcohols. Organic Syntheses. ([Link])
  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Deriv
  • Conversion of Amino Acids into Amino Alcohols.
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. PubMed. ([Link])

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal and process chemistry. N-alkylation of secondary amines to form tertiary amines is a critical transformation that allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability.[1] Ethyl 3-(isopropylamino)propanoate is a valuable bifunctional building block, featuring a secondary amine for derivatization and an ester moiety for further chemical modifications, such as amidation or reduction.

This document provides a detailed guide to the N-alkylation of this compound, focusing on the highly reliable and widely adopted method of reductive amination . Unlike classical N-alkylation with alkyl halides, which often suffers from poor control and the formation of undesired quaternary ammonium salts, reductive amination offers a clean, efficient, and highly selective pathway to the desired tertiary amine products.[2] We will explore the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Process

Reductive amination, also known as reductive alkylation, is a powerful method for forming amine C-N bonds from a carbonyl compound (an aldehyde or ketone).[3] The reaction proceeds through a sequential, in-situ process involving the formation of an iminium ion, which is then immediately reduced to the target tertiary amine.

Step 1: Iminium Ion Formation The process begins with the nucleophilic attack of the secondary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is typically facilitated by neutral or weakly acidic conditions.

Step 2: In-situ Reduction A mild and selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the iminium ion. The key to the success of this one-pot reaction is the choice of reducing agent. It must be reactive enough to reduce the iminium intermediate but not so powerful that it reduces the starting aldehyde or ketone.

.

Reductive_Amination Amine This compound (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium Condensation (-H₂O) Carbonyl Aldehyde / Ketone (R'-C(=O)-R'') Carbonyl->Iminium Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Iminium Product N-Alkylated Product (Tertiary Amine) Iminium->Product Reduction (Hydride Transfer)

Caption: The one-pot, two-step mechanism of reductive amination.

The Critical Choice of Reducing Agent

For the reductive amination of secondary amines, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[1] Its widespread use is due to several key advantages:

  • Selectivity: It is a mild hydride donor that readily reduces iminium ions but is too sterically hindered and electronically deactivated by the acetate groups to reduce most aldehydes and ketones. This chemoselectivity is crucial for preventing the wasteful consumption of the reducing agent and the formation of alcohol byproducts.[2]

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strongly acidic or basic conditions, making it compatible with a wide range of sensitive functional groups.

  • Convenience: As a stable, non-pyrophoric solid, it is significantly easier and safer to handle than other reducing agents like sodium cyanoborohydride (NaBH₃CN), which poses the risk of liberating toxic hydrogen cyanide gas, especially under acidic conditions.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.

Objective: To synthesize N-benzyl-ethyl 3-(isopropylamino)propanoate as a representative example.

Materials & Equipment:

  • Reagents: this compound, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stir plate and stir bar, nitrogen or argon gas line with manifold, rubber septa, syringes, separatory funnel, rotary evaporator, glassware for purification.

.

Workflow start 1. Setup & Reagents reaction 2. Add NaBH(OAc)₃ Stir at RT start->reaction Dissolve Amine & Aldehyde in DCM monitor 3. Monitor by TLC reaction->monitor quench 4. Quench Reaction (Sat. NaHCO₃) monitor->quench Reaction Complete extract 5. Extraction (DCM) quench->extract wash 6. Wash & Dry extract->wash isolate 7. Concentrate wash->isolate purify 8. Purify (Chromatography) isolate->purify end Final Product purify->end

Caption: Experimental workflow for N-alkylation via reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Aldehyde Addition: Add the aldehyde (e.g., benzaldehyde, 1.1–1.2 equiv) to the solution via syringe and stir for 10-15 minutes at room temperature to allow for initial iminium ion formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic, and controlling the rate of addition is important for larger-scale reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) until it is no longer visible (typically 2-12 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh DCM.

  • Isolation and Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude tertiary amine can then be purified by flash column chromatography on silica gel if necessary.

Substrate Scope and Reaction Parameters

The reductive amination protocol is robust and accommodates a wide variety of aldehydes and ketones. The following table provides a summary of typical parameters.

EntryCarbonyl CompoundEquiv. CarbonylEquiv. NaBH(OAc)₃SolventApprox. Time (h)Typical Yield
1Benzaldehyde1.11.5DCM3>90%
2Isobutyraldehyde1.21.5DCE4>85%
3Cyclohexanone1.21.5DCE12>80%
44-Pyridinecarboxaldehyde1.11.5DCM6>85%

DCM = Dichloromethane; DCE = 1,2-Dichloroethane

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents (DCM or DCE) is critical. Water can hydrolyze the iminium ion intermediate back to the starting materials and will also decompose the hydride reducing agent, leading to lower yields.

  • Order of Addition: Adding the reducing agent last ensures that the iminium ion has a chance to form before the reduction step begins, leading to a more efficient reaction.

  • Stoichiometry: A slight excess of the carbonyl compound is used to drive the iminium ion formation to completion. A larger excess of the reducing agent (1.5 equiv) is necessary to ensure the complete reduction of the iminium ion and to account for any minor decomposition.

  • Aqueous Work-up: The basic quench with NaHCO₃ neutralizes any acidic byproducts (acetic acid from the reducing agent) and destroys any unreacted NaBH(OAc)₃.

Common Troubleshooting Scenarios:

  • Incomplete Reaction: If TLC analysis shows significant remaining starting amine after an extended period, the cause could be insufficient reducing agent or low-quality (wet) reagents/solvent. Adding another portion of NaBH(OAc)₃ (0.5 equiv) may help drive the reaction to completion.

  • Formation of Alcohol Byproduct: If a significant amount of alcohol (derived from the starting aldehyde/ketone) is observed, it suggests the use of a non-selective or overly powerful reducing agent. Ensure you are using NaBH(OAc)₃ and not a stronger agent like sodium borohydride (NaBH₄), which can reduce aldehydes.[4]

  • Difficult Purification: If the product is difficult to separate from the starting carbonyl compound, ensure the aqueous wash steps were performed thoroughly to remove any water-soluble impurities.

References

  • Wikipedia. (n.d.). Reductive amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Alkylation of Amines with Aldehydes and Ketones (Reductive Amination). YouTube.
  • Khan, I. A., & Saxena, A. K. (2013). An oxidation/imine-iminium formation/reduction cascade using TEMPO-BAIB-HEH-Brønsted acid catalysis. The Journal of Organic Chemistry, 78(22), 11656–11669.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (While not directly in the search results, this is a seminal paper on NaBH(OAc)

Sources

Quantitative Analysis of Ethyl 3-(isopropylamino)propanoate: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of Ethyl 3-(isopropylamino)propanoate, a key intermediate in the synthesis of various chemical compounds, including the carbamate insecticide Benfuracarb. The accurate quantification of this secondary amine ester is critical for process control, impurity profiling, and stability testing in pharmaceutical and agrochemical development. Recognizing the analytical challenges posed by amines, such as their potential for peak tailing and low UV absorbance, this note details two robust, validated analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind the selection of each technique, provide step-by-step protocols from sample preparation to data analysis, and outline the validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

This compound (C8H17NO2, MW: 159.23 g/mol ) is a secondary amine containing an ethyl ester functional group.[4][5] While essential for synthesis, its residual presence or concentration must be precisely monitored. The analytical challenges associated with such compounds are well-documented and primarily stem from the basic and polar nature of the secondary amine group.[6][7]

  • In Gas Chromatography (GC): The lone pair of electrons on the nitrogen can interact with active silanol groups on standard silica-based columns, leading to poor peak shape (tailing) and reduced sensitivity.

  • In High-Performance Liquid Chromatography (HPLC): The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry difficult and insensitive at low concentrations.

To overcome these challenges, highly specific and sensitive techniques are required. This guide focuses on mass spectrometry-based methods, which provide unparalleled selectivity and sensitivity, negating the need for chemical derivatization that can introduce additional complexity and potential for error.

Strategic Selection of Analytical Techniques

The choice between GC-MS and LC-MS/MS depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the overall analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for volatile and thermally stable compounds.[7] Given its molecular weight and likely boiling point, this compound is well-suited for GC analysis. The key to a successful GC method is mitigating the interaction between the amine and the analytical column.

  • Expertise & Experience: Instead of using a standard, non-polar column (like a DB-1 or DB-5), which would result in significant peak tailing, we select a more polar column with a polyethylene glycol stationary phase (a "WAX" type column). These columns have fewer active sites and are better suited for analyzing polar compounds like amines, resulting in improved peak symmetry. Mass spectrometry provides definitive identification and allows for quantification using Selected Ion Monitoring (SIM), which dramatically enhances sensitivity by monitoring only specific ions characteristic of the analyte.[8][9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerhouse technique for a broader range of compounds, including those that are non-volatile or thermally labile.[11] For this compound, it offers a highly sensitive and specific alternative to GC-MS.

  • Expertise & Experience: The primary challenge in LC is achieving good chromatographic peak shape. The addition of an acid, such as formic acid, to the mobile phase is a critical step. This protonates the secondary amine, creating a positively charged species ([M+H]+). This protonation not only improves the peak shape on a reverse-phase C18 column by minimizing secondary interactions but is also essential for efficient ionization via Electrospray Ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and a resulting daughter ion is monitored. This technique virtually eliminates matrix interference and provides the highest level of sensitivity and confidence in quantification.

The logical flow for selecting and developing an analytical method is illustrated below.

MethodDevelopmentWorkflow cluster_start Phase 1: Analyte & Goal Definition cluster_methods Phase 2: Method Selection & Development cluster_validation Phase 3: Validation (ICH Q2) cluster_end Phase 4: Routine Application Analyte Analyte: this compound Goal: Quantification Rationale Consider Matrix, Required LOQ, Instrument Availability Analyte->Rationale GCMS GC-MS Approach (Volatile & Thermally Stable) Validation Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness GCMS->Validation LCMS LC-MS/MS Approach (High Sensitivity & Specificity) LCMS->Validation Rationale->GCMS Rationale->LCMS Routine Routine Sample Analysis QC & System Suitability Validation->Routine

Caption: High-level workflow for analytical method development and validation.

Protocol 1: Quantification by GC-MS

This protocol describes a robust method for the quantification of this compound using a polar stationary phase column to ensure symmetrical peak shape.

Materials and Reagents
  • Reference Standard: this compound (≥99% purity)

  • Solvent: Methanol, HPLC grade or higher

  • Carrier Gas: Helium (99.999% purity)

Instrumentation
  • Gas Chromatograph with a Flame Ionization Detector (FID) for initial method development and a Mass Spectrometer (MS) for final validated analysis.

  • Autosampler

  • GC Column: Agilent DB-WAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by serial dilution of the stock standard with methanol.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Centrifuge or filter if particulates are present.

GC-MS Experimental Protocol

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the system.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Split Ratio 20:1Prevents column overloading while transferring sufficient analyte for detection. Adjustable based on sensitivity needs.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min)Ramp: 15°C/min to 240°CHold: 5 min at 240°CProvides good separation from solvent and potential impurities, ensuring a sharp peak for the analyte.
MS System Agilent 5977A or equivalentA single quadrupole MS offers excellent sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for identification.
Source Temperature 230 °COptimal temperature for ionization while minimizing thermal degradation.
Acquisition Mode Full Scan (m/z 40-200) for identificationSIM for Quantification: m/z 102, 114, 159Full scan confirms identity. SIM mode significantly increases sensitivity by focusing on characteristic ions.

Note: The selected ions for SIM mode are based on predicted fragmentation. The base peak (e.g., m/z 102 from alpha-cleavage) should be used for quantification (quantifier ion), while others (e.g., m/z 114, and the molecular ion at m/z 159) serve as qualifier ions to confirm identity.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive and specific method using reverse-phase chromatography coupled with tandem mass spectrometry.

Materials and Reagents
  • Reference Standard: this compound (≥99% purity)

  • Solvent: Acetonitrile and Water (LC-MS grade)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

Instrumentation
  • HPLC or UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ) with an ESI source.

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Prepare as described in the GC-MS protocol, using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) by serial dilution of the stock standard with 50:50 acetonitrile/water. Note the lower concentration range, reflecting the higher sensitivity of this technique.

  • Sample Preparation: Dissolve the sample in 50:50 acetonitrile/water to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Experimental Protocol

The workflow for the LC-MS/MS analysis is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Dissolve Sample in 50:50 ACN/Water Filter Filter (0.22 µm) Prep->Filter Inject Inject into LC Filter->Inject Column C18 Column Separation (Mobile Phase with Formic Acid) Inject->Column ESI ESI+ Ionization [M+H]+ = m/z 160.2 Column->ESI MRM MRM Transition (e.g., 160.2 -> 114.2) ESI->MRM Quant Quantify using Calibration Curve MRM->Quant

Caption: Experimental workflow for LC-MS/MS quantification.

Table 2: LC-MS/MS Instrument Parameters

ParameterSettingRationale
LC System UHPLC SystemProvides high resolution, faster run times, and sharper peaks.
Column C18, 100 mm x 2.1 mm, 1.8 µmStandard reverse-phase chemistry offering good retention and separation.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the analyte for good peak shape and ESI+ efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to initial conditionsA gradient ensures elution of the analyte as a sharp peak and cleans the column of late-eluting compounds.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better efficiency.
Injection Volume 5 µLStandard volume for UHPLC analysis.
MS System Triple Quadrupole Mass SpectrometerRequired for MS/MS (MRM) experiments, providing superior selectivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is easily protonated, making ESI+ the ideal mode.
MRM Transition Q1 (Parent): m/z 160.2Q3 (Product): m/z 114.2 (or other stable fragment)Highly specific. Q1 isolates the protonated molecule, and Q3 monitors a specific fragment ion after collision-induced dissociation, minimizing noise.
Source Parameters Optimize Capillary Voltage, Gas Flow, and Temperature per instrument manufacturer's recommendations.Instrument-specific optimization is crucial for achieving maximum sensitivity.

Method Validation: Ensuring Trustworthiness

Every protocol must be validated to prove it is fit for its intended purpose.[3] The validation should be performed according to established guidelines, such as ICH Q2(R1).[1][2] This process establishes the performance characteristics of the method and ensures the reliability of the data generated.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).No interfering peaks at the retention time of the analyte in blank or placebo samples. Peak purity should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.Defined by the linearity study.
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a matrix.Mean recovery should be within 80-120% for assays, with tighter limits (e.g., 98-102%) often required for drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 3%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., peak area, retention time) should remain within predefined limits.

Conclusion

This application note provides two robust, specific, and sensitive methods for the quantification of this compound.

  • The GC-MS method is a reliable choice, particularly when a suitable polar column is used to ensure good chromatography. It is well-suited for quality control labs where volatility is not a concern.

  • The LC-MS/MS method offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, complex matrices, or when the highest level of confidence is required, such as in impurity testing or pharmacokinetic studies.

The successful implementation of either method relies on proper method development that addresses the inherent challenges of amine analysis and a thorough validation that demonstrates the method is fit for its intended purpose, adhering to international regulatory standards like those set by the USP and ICH.[1][12][13][14]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
  • ChemicalBook. Ethyl 3-(isopropylamino)
  • BIOSYNCE. Ethyl 3-(isopropylamino)
  • ResearchGate. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
  • Frontiers. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
  • PubMed. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring Ethyl 3-(Isopropylamino)
  • PubMed.

Sources

A Robust HPLC Method for the Analysis of Ethyl 3-(isopropylamino)propanoate: Development, Optimization, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 3-(isopropylamino)propanoate. This compound, a polar secondary amine with no significant native chromophore, presents distinct challenges for retention on traditional reversed-phase columns and for sensitive detection using standard UV-Vis detectors.[1][2] We address these challenges by detailing a strategic approach centered on pre-column derivatization with dansyl chloride, which imparts hydrophobicity and strong UV absorbance to the analyte.[1] This guide provides a step-by-step protocol for method development, from initial analyte characterization and selection of chromatographic conditions to full method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3] The methodologies described are designed to ensure accuracy, precision, and robustness, making them suitable for quality control, stability testing, and various research applications.

Introduction and Analyte Characterization

This compound (CAS: 16217-22-4) is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure contains a secondary amine and an ethyl ester functional group, which define its chemical properties and analytical behavior.[5] Accurate quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products.

The primary obstacles in developing an HPLC method for this analyte stem directly from its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO₂[4][5]
Molecular Weight 159.23 g/mol [4][5]
Predicted pKa 9.55 ± 0.29[4]
Appearance Liquid[4]
Solubility Slightly soluble in water; soluble in methanol, ethanol.[4]
UV Chromophore None significant[1]

The high pKa value indicates that the molecule is basic and will be protonated (cationic) under typical reversed-phase acidic to neutral pH conditions, making it highly polar. This polarity leads to two significant analytical challenges:

  • Poor Retention: Highly polar, charged analytes exhibit little to no retention on non-polar stationary phases like C18, often eluting in the solvent front.[6][7]

  • Poor Sensitivity: Aliphatic amines lack a conjugated system of electrons and therefore do not absorb UV light in the typical range (220-400 nm), making detection with standard UV detectors difficult and insensitive.[1][8]

Strategic Approach to Method Development

To overcome these challenges, a systematic approach is required. The core decision is whether to pursue direct analysis using specialized columns and detectors or to modify the analyte through chemical derivatization to make it compatible with standard, widely available reversed-phase HPLC-UV systems.

G cluster_0 Method Development Workflow cluster_1 Strategy A: Direct Analysis cluster_2 Strategy B: Derivatization Start Analyte: this compound Challenges: Polar, No Chromophore Decision Select Analytical Strategy Start->Decision Direct_Column Column Selection: - HILIC - Mixed-Mode - Porous Graphitized Carbon (PGC) Decision->Direct_Column Specialized Equipment Available Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) Decision->Deriv Standard HPLC-UV Available Direct_Detect Detector Selection: - Mass Spectrometry (MS) - ELSD / CAD Direct_Column->Direct_Detect Deriv_Column Standard RP Column (C18, C8) Deriv->Deriv_Column Deriv_Detect Standard Detector (UV-Vis, Fluorescence) Deriv_Column->Deriv_Detect

Caption: Decision workflow for HPLC method development.

While direct analysis using techniques like HILIC or mass spectrometry is effective, this guide will focus on the pre-column derivatization strategy.[9][10] This approach is often more accessible as it utilizes standard HPLC-UV instrumentation. Derivatization with dansyl chloride simultaneously addresses both the retention and detection challenges: it adds a bulky, non-polar dansyl group that enhances retention on a C18 column and provides a strong chromophore for sensitive UV detection.[1]

Detailed Experimental Protocols

This section provides a step-by-step protocol for a complete workflow, from sample derivatization to HPLC analysis and subsequent method validation.

Protocol 1: Pre-column Derivatization with Dansyl Chloride

This protocol is based on the well-established reaction of dansyl chloride with secondary amines under alkaline conditions to form stable, UV-active sulfonamides.[1]

Materials:

  • This compound reference standard

  • Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Sodium Bicarbonate

  • Ammonium Hydroxide solution (e.g., 10%)

  • Deionized Water

  • Microcentrifuge tubes or HPLC vials

Procedure:

  • Prepare Derivatization Reagent: Dissolve dansyl chloride in acetonitrile to a concentration of 5 mg/mL. This solution should be prepared fresh daily and protected from light.

  • Prepare Buffer: Prepare a 100 mM sodium bicarbonate buffer (pH ~9.5-10.0).

  • Standard/Sample Preparation: Accurately prepare a stock solution of this compound in acetonitrile. Create a series of working standards by diluting the stock. Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the range of the working standards.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the standard or sample solution.

    • Add 200 µL of the 100 mM sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride derivatization reagent.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes, protected from light.

  • Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 10% ammonium hydroxide solution to quench the reaction by consuming any excess dansyl chloride.[1] Vortex and let stand for 10 minutes.

  • Final Preparation: The sample is now ready for injection. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.

G cluster_0 Derivatization & Analysis Workflow prep Prepare Sample/ Standard in ACN buffer Add Alkaline Buffer (pH 9.5) prep->buffer reagent Add Dansyl-Cl in ACN buffer->reagent mix Vortex & Incubate (60°C, 30 min) reagent->mix quench Add NH4OH to Quench mix->quench inject Inject into HPLC-UV System quench->inject

Caption: Workflow for dansylation and HPLC analysis.

Protocol 2: HPLC Method and Optimization

The derivatized analyte is now significantly more hydrophobic and can be readily analyzed on a standard reversed-phase column.[1]

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B in 15 minutes, hold at 95% B for 3 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (the dansyl group has strong absorbance here).

Optimization Rationale:

  • Gradient: The gradient is the most critical parameter to optimize. Adjust the slope and initial/final %B to achieve a good retention factor (k' > 2) for the derivatized analyte and ensure separation from the large peak corresponding to the hydrolyzed, quenched derivatizing reagent.

  • Mobile Phase pH: A low pH mobile phase (e.g., using formic or trifluoroacetic acid) ensures sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Column: If peak shape is poor, consider a column with high-purity silica or end-capping. If higher efficiency or faster analysis is needed, a shorter column with smaller particles (e.g., sub-2 µm for UHPLC) can be used, which would require adjusting the flow rate and gradient accordingly.

Protocol 3: Method Validation (per ICH Q2(R2))

Once the method is optimized, it must be validated to prove it is fit for its intended purpose.[3] The following parameters should be assessed.[11]

1. Specificity:

  • Protocol: Analyze a blank (derivatized solvent), a placebo (derivatized formulation excipients, if applicable), the derivatized analyte, and a spiked placebo.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time.

2. Linearity and Range:

  • Protocol: Prepare at least five concentrations of the derivatized analyte spanning the expected working range (e.g., 50% to 150% of the target concentration). Perform the derivatization and inject each concentration in triplicate.

  • Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have suitable precision, accuracy, and linearity.[12][13]

3. Accuracy:

  • Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

4. Precision:

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[11]

5. Limit of Quantitation (LOQ) and Detection (LOD):

  • Protocol: Estimate based on the signal-to-noise ratio (S/N) from the linearity study. LOQ is typically where S/N ≥ 10, and LOD is where S/N ≥ 3. Confirm the LOQ by preparing and analyzing samples at this concentration and checking for acceptable precision and accuracy.

  • Acceptance Criteria: LOQ must be precise and accurate.

6. Robustness:

  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Examples include changing the column temperature (± 5°C), mobile phase pH (± 0.2 units), and flow rate (± 10%).

  • Acceptance Criteria: The results should remain unaffected by the changes, demonstrating the method's reliability during normal use. System suitability criteria must be met under all varied conditions.

Data Summary and System Suitability

The results of the validation study should be clearly tabulated. Before any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Peak Purity / ResolutionNo interference at analyte RT
Linearity Correlation Coefficient (r²)≥ 0.999
Range Confirmed by Linearity, Accuracy, PrecisionMethod is valid for this concentration range
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD (inter-day/analyst)≤ 2.0%
LOQ S/N Ratio, Precision at low concentrationS/N ≥ 10, %RSD ≤ 10%
Robustness % RSD under varied conditionsSystem suitability passes

System Suitability Test (SST):

  • Procedure: Make five replicate injections of a derivatized standard solution.

  • Criteria:

    • %RSD of Peak Areas: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): > 2000

Conclusion

The analytical challenges posed by this compound, namely its polarity and lack of a UV chromophore, can be effectively overcome through a strategic method development approach. Pre-column derivatization with dansyl chloride provides a robust, sensitive, and accessible method for its quantification using standard reversed-phase HPLC with UV detection. The detailed protocols for method optimization and validation presented in this application note provide a clear pathway for scientists to implement a reliable analytical procedure that adheres to international regulatory standards, ensuring the generation of high-quality, defensible data.

References

  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Autech Industry Co.,Limited. (n.d.). Exploring this compound: Properties and Applications.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Kim, H., & Kim, Y. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(16), 4381–4387. [Link]
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • Buttner, K., et al. (2012). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry, 84(11), 4897-4904. [Link]
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from Pharma Talks YouTube channel. [Link]
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatisation by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

Sources

Application Note: Gas Chromatography (GC) for the Analysis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative and qualitative analysis of Ethyl 3-(isopropylamino)propanoate using gas chromatography (GC) with Flame Ionization Detection (FID). This compound is a key intermediate in the synthesis of various fine chemicals, including agrochemicals like the carbamate insecticide Benfuracarb[1]. Accurate determination of its purity and impurity profile is critical for quality control in research and manufacturing. The inherent chemical properties of this compound, specifically the presence of a secondary amine, can present analytical challenges such as poor peak shape and column adsorption. To address this, two robust methodologies are detailed: (1) a direct injection method using a base-deactivated capillary column and (2) an alternative method involving derivatization to improve chromatographic performance. This guide provides detailed protocols, instrument parameters, system suitability criteria, and method validation strategies aligned with industry standards.

Introduction and Analytical Challenges

This compound (C8H17NO2, MW: 159.23 g/mol ) is a colorless liquid with a relatively high boiling point of approximately 249.7°C at atmospheric pressure. The primary analytical challenge in the GC analysis of this and similar compounds stems from the basic and polar secondary amine group (-NH-). This functional group can interact strongly with active silanol sites on conventional silica-based capillary columns, leading to significant peak tailing, poor sensitivity, and reduced column lifetime[2][3].

To overcome these issues, two primary strategies can be employed:

  • Mitigation through Column Chemistry: Utilizing a capillary column that has been specifically treated (base-deactivated) to mask active sites, thereby minimizing undesirable secondary interactions with basic analytes.

  • Chemical Modification (Derivatization): Converting the polar amine into a less polar, more volatile derivative. This is a common and effective technique for analyzing compounds with active hydrogen atoms, such as amines and alcohols[3][4]. Acylation, for instance, replaces the active hydrogen on the nitrogen with an acyl group, which eliminates its ability to hydrogen bond with the stationary phase.

This document provides detailed protocols for both approaches, allowing researchers to select the method best suited for their specific analytical needs and available instrumentation.

Part A: Direct Analysis Method

This method is preferred for its simplicity and speed, avoiding the extra sample preparation step of derivatization. Its success is highly dependent on the use of a high-quality, base-deactivated column.

Experimental Protocol: Direct Analysis

2.1.1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).

  • GC Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm film thickness) or equivalent base-deactivated, mid-polarity column.[5]

  • Autosampler Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: Acetonitrile or Methanol (HPLC or GC grade).

2.1.2. Preparation of Standards and Samples

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample into a volumetric flask and dilute with the solvent to achieve a final concentration within the calibration range.

2.1.3. GC-FID Method Parameters

All instrumental parameters should be optimized for the specific instrument and column in use. The following table provides a validated starting point.

ParameterValueRationale
Inlet Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for a quantitative assay.
Inlet Temperature260 °CEnsures complete and rapid vaporization of the analyte (B.P. ~250°C) without thermal degradation.
Column Agilent J&W CP-VolamineThis column is specifically designed for the analysis of volatile amines, providing excellent inertness and minimizing peak tailing.[5]
Carrier GasHeliumInert carrier gas providing good efficiency. Hydrogen can be used for faster analysis if available.
Flow Rate1.5 mL/min (Constant Flow)Optimal flow for a 0.32 mm ID column, balancing resolution and analysis time.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate15 °C/minA moderate ramp rate to ensure good separation from any potential impurities.
Final Temperature250 °C, hold for 5 minEnsures elution of the analyte and any less volatile components.
Detector (FID)
Temperature280 °CMust be higher than the final oven temperature to prevent condensation of analytes.
Hydrogen Flow30 mL/minStandard setting for FID.
Air Flow300 mL/minStandard setting for FID.
Makeup Gas (N₂)25 mL/minImproves peak shape and ensures efficient transfer of column effluent to the flame.
Injection
Injection Volume1 µLStandard volume to avoid inlet discrimination and overloading.

2.1.4. System Suitability Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in standards like USP <621>.[6][7][8]

  • Inject the 100 µg/mL working standard solution six consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) for the peak area. The acceptance criterion is typically %RSD ≤ 2.0% .

  • Determine the tailing factor (Tf) for the this compound peak. The acceptance criterion is Tf ≤ 1.8 .

Part B: Analysis via Derivatization

This method is recommended if the direct analysis yields unacceptable peak tailing or if enhanced sensitivity is required. The protocol involves an acylation reaction using Trifluoroacetic Anhydride (TFAA) to form the corresponding N-trifluoroacetyl derivative, which is more volatile and less polar.

Rationale for Derivatization

The reaction with TFAA caps the active secondary amine, preventing its interaction with the column. The resulting derivative exhibits improved peak symmetry and thermal stability.[9] Furthermore, the addition of fluorine atoms can make the derivative suitable for detection by an Electron Capture Detector (ECD) for trace-level analysis, although FID remains suitable for purity assays.

Derivatization_Reaction Analyte This compound (Active -NH group) Derivative N-trifluoroacetyl derivative (Blocked, non-polar) Analyte->Derivative + TFAA Reagent Trifluoroacetic Anhydride (TFAA) ((CF3CO)2O) Reagent->Derivative Byproduct Trifluoroacetic Acid (CF3COOH)

Figure 2: Complete analytical workflow for GC analysis.
Common Troubleshooting Issues
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (Direct Method) Active sites in the inlet liner or column; Column degradation.Use a new, deactivated inlet liner; Trim 10-20 cm from the front of the column; Replace the column if performance does not improve.
No Peak or Small Peak Syringe issue; Septum leak; Incorrect oven program; Analyte degradation.Check syringe for bubbles/blockage; Replace the inlet septum; Verify GC method parameters; Lower inlet temperature.
Poor Reproducibility (%RSD > 2%) Autosampler precision issue; Sample evaporation; Inlet discrimination.Check autosampler syringe and wash settings; Ensure vials are capped tightly; Use a faster injection speed; Check for leaks.
Ghost Peaks Carryover from previous injection; Septum bleed; Contaminated carrier gas.Run a solvent blank injection; Replace the septum with a high-temperature, low-bleed version; Check gas trap indicators.

Conclusion

This application note provides two reliable and robust GC-FID methods for the analysis of this compound. The direct analysis method offers simplicity and high throughput, contingent on the use of a specialized base-deactivated column to ensure good peak shape. For challenging matrices or when optimal peak symmetry is paramount, the derivatization method provides an excellent alternative by chemically modifying the analyte to improve its chromatographic properties. Both methods, when properly validated according to ICH guidelines, are suitable for quality control and purity assessment in research and industrial settings.

References

Sources

Application Notes & Protocols: Safe Handling and Disposal of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of Ethyl 3-(isopropylamino)propanoate (CAS No. 16217-22-4) in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles and regulatory guidelines. The focus is on understanding the compound's hazard profile, implementing appropriate engineering and personal protective controls, and following rigorous procedures for waste management to ensure personnel safety and environmental compliance.

Compound Profile and Hazard Identification

This compound is a versatile chemical intermediate used in the synthesis of various compounds, including pharmaceuticals like local anesthetics and agrochemicals such as the carbamate insecticide Benfuracarb.[1] Its utility stems from the presence of both an amine and an ester functional group, which allows for diverse chemical modifications.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 16217-22-4[2]
Molecular Formula C₈H₁₇NO₂[1][2]
Molecular Weight 159.23 g/mol [1][2]
Appearance Colorless transparent liquid
Boiling Point 91-92 °C @ 20 Torr[2][3]
Density ~0.919 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water; soluble in chloroform, methanol, ethanol[3]
pKa 9.55 ± 0.29 (Predicted)[2]
Storage 2-8°C, sealed, dry, under inert gas[1][2]
Hazard Assessment

While comprehensive toxicological data for this compound is not widely published, a hazard assessment based on its chemical structure and data from similar amino esters is critical for establishing safe handling protocols.[3] The presence of a secondary amine suggests potential corrosivity or irritation, and its ester structure is similar to other flammable organic liquids.

Anticipated GHS Hazard Classifications (based on similar compounds):

  • Flammable Liquids: May be classified as H225 (Highly flammable liquid and vapor) or H226 (Flammable liquid and vapor).[2][4] Sources of ignition must be strictly controlled.

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe skin burns upon prolonged contact, analogous to other amino esters (H314/H315).[4][5][6]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage (H318/H319).[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if vapors are inhaled (H335).[4]

Note: This assessment is precautionary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information before commencing any work.

Risk Assessment and Mitigation

A systematic approach to risk assessment is mandatory before handling this compound. The following workflow should be implemented for any new or modified procedure involving this chemical.

RiskAssessment cluster_workflow Risk Assessment Workflow A Step 1: Identify Hazards (Chemical, Physical, Procedural) B Step 2: Assess Risks (Likelihood & Severity) A->B Analyze C Step 3: Implement Controls (Engineering, PPE, Administrative) B->C Mitigate D Step 4: Review & Refine (Monitor effectiveness of controls) C->D Verify D->A Re-evaluate

Caption: A four-step cycle for proactive risk management in the laboratory.

Engineering Controls

The primary line of defense is to minimize exposure through properly designed laboratory facilities.

  • Chemical Fume Hood: All handling of stock solutions and volatile reactions must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause severe eye damage.[6]
Hand Nitrile or neoprene gloves.Provides a barrier against skin contact. Check manufacturer's breakthrough time data.[7]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from splashes.
Respiratory Not typically required if used in a fume hood.A NIOSH-approved respirator may be needed for large spills or if engineering controls fail.[8]

Standard Operating Procedures for Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

  • Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are at hand.

  • Aliquotting:

    • To mitigate risks from flammable vapors, ensure all containers and receiving equipment are grounded and bonded, especially when transferring larger volumes.[9]

    • Use only non-sparking tools.[9]

    • Keep containers tightly closed when not in use.

  • Reaction Setup:

    • When adding to a reaction, dispense the liquid slowly to avoid splashing.

    • If the reaction is exothermic, use an ice bath for temperature control.

    • Maintain the reaction within the fume hood for its entire duration.

  • Post-Procedure:

    • Wipe down the work area with an appropriate solvent.

    • Properly label and store any remaining material according to the conditions specified in Section 1.1.[1]

    • Wash hands thoroughly after removing gloves.

Emergency Procedures

Spill Response
  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[6][7]

    • Scoop the contaminated absorbent into a designated, sealable container.

    • Label the container as "Hazardous Waste: this compound Spill Debris."

    • Clean the spill area with soap and water.

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

    • Prevent entry into the area.

    • If safe to do so, remove ignition sources.

    • Allow only trained emergency response personnel to conduct the cleanup.

First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal Protocols

Improper disposal of chemical waste poses a significant threat to the environment and public health. All waste must be managed in accordance with institutional and local regulations.[10]

DisposalDecision Start Waste Generated Containing this compound Q1 Is the waste concentrated, pure, or mixed with other organic solvents? Start->Q1 P1 Protocol 5.1: Collect as Hazardous Organic Waste Q1->P1 Yes Q2 Is the waste a dilute aqueous solution with NO other hazardous components? Q1->Q2 No End Dispose via licensed waste contractor P1->End P2 Protocol 5.2: Neutralize under controlled conditions Q2->P2 Yes P3 Consult Institutional EHS for guidance Q2->P3 No End2 Drain disposal ONLY if explicitly permitted by institutional & local regulations P2->End2 P3->End

Caption: Decision tree for selecting the appropriate disposal pathway.

Protocol 5.1: Disposal of Concentrated or Organic Waste (Primary Method)

This is the standard and most recommended method for all non-aqueous waste containing this compound.

  • Segregation: Collect the waste in a designated, properly labeled hazardous waste container for "Non-Halogenated Organic Solvents." Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).[11]

  • Container: Use a chemically resistant container (e.g., HDPE or glass) with a secure screw cap. Fill the container to no more than 80% of its capacity to allow for vapor expansion.[12]

  • Labeling: Clearly label the container with a hazardous waste tag, listing all chemical constituents and their approximate percentages.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources, until it is collected by the institution's EHS department or a licensed waste contractor.[11][13]

Protocol 5.2: Neutralization of Dilute Aqueous Solutions (Conditional)

This protocol should only be considered for small quantities of dilute (<1%) aqueous solutions that are not contaminated with other hazardous materials (e.g., heavy metals) and only if permitted by institutional and local sewer authority regulations.[10][12]

Causality: The isopropylamino group is basic (predicted pKa ~9.55) and will react with acid to form a salt, neutralizing its basicity.[2]

  • Verification: Confirm that no other hazardous substances are present in the waste stream.

  • Setup: Conduct the neutralization in a chemical fume hood. Place the container of the basic solution in a larger secondary container or an ice bath to manage any potential heat generation.

  • Neutralization: While stirring, slowly add a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution) dropwise.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding acid until the pH is in the neutral range (typically between 6.0 and 8.0).[14]

  • Final Disposal: If, and only if, local regulations permit, the neutralized solution may be flushed down a laboratory sink with a large volume of running water (at least 20 times the volume of the solution).[10][12] Otherwise, it must be collected as aqueous chemical waste.

Trustworthiness Check: The safest default procedure, regardless of neutralization, is to collect all chemical waste for professional disposal. Evaporation is never an acceptable method of disposal for this compound.[11]

References

  • Exploring this compound: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Ethyl 3-(isopropylamino)
  • Ester Disposal. Chemtalk. [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency. [Link]
  • Ethyl 3-(isopropylamino)
  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
  • Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480. PubChem - National Institutes of Health (NIH). [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. National Institutes of Health (NIH). [Link]
  • Material Safety Data Sheet - Ethyl 3-(benzylamino)
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Neutralization/Deactivation/Recovery. Princeton University EHS. [Link]
  • Waste Neutralization Guidance.
  • Acid/Base Neutralization Procedure for Labor

Sources

The Architecture of Order: A Guide to the Application and Development of Self-Assembled Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spontaneous Drive Towards Complexity

Nature is the quintessential architect of self-assembled materials. From the elegant double helix of DNA to the intricate protein folding that dictates life's functions, molecular self-assembly is a fundamental process where individual components spontaneously organize into ordered, functional structures.[1][2][3] This process is not driven by external intervention but by the intrinsic properties of the molecules themselves, governed by the delicate interplay of thermodynamics and kinetics.[2][4][5][6] The system seeks a state of lower Gibbs free energy, making self-assembled structures thermodynamically stable and often relatively defect-free.[4] This inherent drive towards order is harnessed by scientists and engineers to create novel materials with unprecedented control over their structure and function at the nanoscale.

This guide provides an in-depth exploration of the applications of self-assembled materials, with a focus on their transformative impact in drug delivery, tissue engineering, and diagnostics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Principles of Self-Assembly

Before exploring the applications, it is crucial to understand the fundamental forces and principles that govern self-assembly. The formation of these ordered nanostructures is a result of the synergistic effect of various non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[1][5][7]

1.1 Thermodynamics and Kinetics: The Driving Forces

The spontaneity of self-assembly is a thermodynamic imperative; the process must lead to a lower Gibbs free energy.[4] This can be achieved through enthalpic contributions (e.g., bond formation) or entropic gains (e.g., the hydrophobic effect).[4] However, the final structure and the time it takes to form are dictated by kinetics.[5][8][9] The self-assembly process can sometimes become trapped in metastable, "kinetically trapped" states, which may or may not be the desired outcome.[8] Understanding and controlling these kinetic pathways is a key challenge and opportunity in designing functional self-assembled systems.[8][9]

Diagram: Thermodynamic and Kinetic Control of Self-Assembly

G cluster_0 Driving Forces Unassembled Components Unassembled Components Thermodynamically Stable Product Thermodynamically Stable Product Unassembled Components->Thermodynamically Stable Product Thermodynamic Pathway (Global Energy Minimum) Kinetically Trapped Intermediate Kinetically Trapped Intermediate Unassembled Components->Kinetically Trapped Intermediate Kinetic Pathway (Local Energy Minimum) Kinetically Trapped Intermediate->Thermodynamically Stable Product Overcoming Energy Barrier (e.g., annealing, time)

Caption: The pathways of self-assembly can lead to either a thermodynamically stable product or a kinetically trapped intermediate.

Chapter 2: Revolutionizing Drug Delivery

Self-assembled materials offer a powerful platform for creating sophisticated drug delivery systems.[10][11] They can enhance the solubility of poorly water-soluble drugs, protect them from degradation, and enable controlled or targeted release, thereby increasing therapeutic efficacy and reducing side effects.[10][11]

2.1 Common Architectures for Drug Encapsulation

Several types of self-assembled nanostructures are employed for drug delivery, each with unique properties:

  • Micelles: Formed by amphiphilic block copolymers, micelles have a hydrophobic core that can encapsulate lipophilic drugs and a hydrophilic shell that provides aqueous stability.[12]

  • Vesicles (Polymersomes): These are hollow spheres with an aqueous core and a bilayer membrane, capable of carrying both hydrophilic and hydrophobic drugs.[10][12]

  • Hydrogels: Three-dimensional networks of crosslinked polymers that can entrap a large volume of water and are ideal for encapsulating hydrophilic therapeutics, proteins, and cells.[12]

Carrier Type Building Blocks Cargo Type Key Advantages
Micelles Amphiphilic diblock copolymers (e.g., PEG-PLA, PEG-PCL)Hydrophobic drugsHigh drug loading for poorly soluble drugs, small size for passive targeting.[12]
Vesicles Amphiphilic block copolymersHydrophilic and hydrophobic drugs, DNA/RNACompartmentalization allows for co-delivery, tunable membrane properties.[12]
Hydrogels Self-assembling peptides, polymersHydrophilic drugs, proteins, cellsHigh water content, biocompatibility, injectable for localized delivery.[12]

2.2 Protocol: Formulation of Paclitaxel-Loaded Polymeric Micelles

This protocol describes the preparation of drug-loaded micelles using the solvent evaporation method, a common technique for encapsulating hydrophobic drugs.

Rationale: The principle behind this method is the differential solubility of the amphiphilic polymer and the hydrophobic drug. By dissolving both in a common organic solvent and then introducing an aqueous phase, the hydrophobic components are driven to self-assemble into micelles as the organic solvent is removed.

Materials:

  • Amphiphilic diblock copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic acid), PEG-PLA)

  • Paclitaxel (or other hydrophobic drug)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized (DI) water

  • Dialysis membrane (MWCO appropriate for removing solvent and free drug)

Procedure:

  • Dissolution: Dissolve a known amount of PEG-PLA and paclitaxel in a minimal amount of DCM in a glass vial. The ratio of polymer to drug should be optimized for desired loading efficiency.

  • Hydration: Add the polymer/drug solution dropwise to a larger volume of DI water while stirring vigorously. This will form a nanoemulsion.

  • Solvent Evaporation: Continue stirring the solution in a fume hood overnight to allow for the complete evaporation of the DCM. As the organic solvent is removed, the amphiphilic polymers will self-assemble into micelles, entrapping the paclitaxel in their hydrophobic cores.

  • Purification: Transfer the micellar solution to a dialysis bag and dialyze against a large volume of DI water for 24-48 hours, with several changes of water. This step removes any remaining organic solvent and unencapsulated drug.

  • Characterization: The resulting paclitaxel-loaded micelles should be characterized for size and size distribution (e.g., using Dynamic Light Scattering), drug loading content, and encapsulation efficiency.

Diagram: Workflow for Micelle Formulation

G cluster_0 Micelle Formulation Workflow A 1. Dissolve Polymer & Drug in Organic Solvent B 2. Add Dropwise to Water (Vigorous Stirring) A->B C 3. Evaporate Organic Solvent B->C D 4. Self-Assembly of Micelles C->D E 5. Purify by Dialysis D->E F Characterize Size & Drug Load E->F

Caption: Step-by-step workflow for the formulation of drug-loaded polymeric micelles via solvent evaporation.

Chapter 3: Building Tissues from the Bottom Up

Tissue engineering aims to repair or replace damaged tissues and organs.[13] Self-assembling materials, particularly peptide-based biomaterials, are being developed as 3D scaffolds that mimic the natural extracellular matrix (ECM).[14][15] These scaffolds provide structural support and cues for cells to grow and form new tissue.[16]

3.1 Advantages of Self-Assembling Scaffolds

  • Biocompatibility: Often composed of natural building blocks like amino acids, these materials are inherently biocompatible and biodegradable.[17][18]

  • Nanostructure Mimicry: The nanofibrous architecture of self-assembled peptide hydrogels closely resembles that of the native ECM.

  • Tunability: The properties of the scaffold can be precisely controlled by modifying the peptide sequence, allowing for the incorporation of cell recognition motifs (e.g., RGD) to promote cell adhesion.[14]

  • Injectability: Some self-assembling systems can be triggered to form a gel in situ by a change in pH or temperature, making them ideal for minimally invasive delivery.[14]

3.2 Protocol: Fabrication of a Self-Assembling Peptide Hydrogel for 3D Cell Culture

This protocol outlines the formation of a peptide hydrogel triggered by a change in pH, a common method for encapsulating cells in a 3D environment.

Rationale: Certain peptide sequences are designed to be soluble at a specific pH (e.g., acidic) and to self-assemble into a hydrogel network when the pH is shifted to physiological levels (pH 7.4). This allows for the mixing of cells with the peptide solution before triggering gelation.

Materials:

  • Lyophilized self-assembling peptide (e.g., RADA16)

  • Sterile DI water

  • Sucrose solution (e.g., 10% w/v in water)

  • Cell culture medium (e.g., DMEM)

  • Cells in suspension

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide in sterile DI water to create a stock solution (e.g., 1% w/v). Sonicate the solution briefly to ensure complete dissolution.

  • Cell Suspension Preparation: Prepare a suspension of the desired cells in their appropriate culture medium at twice the final desired concentration.

  • Mixing: In a sterile tube, gently mix equal volumes of the peptide stock solution and the cell suspension. The culture medium will buffer the solution, raising the pH and initiating the self-assembly process.

  • Gelation: Immediately pipette the cell/peptide mixture into a culture plate or mold. The solution will typically form a stable hydrogel within 15-30 minutes at 37°C.

  • Culture: After gelation, carefully add cell culture medium on top of the hydrogel. The encapsulated cells can now be cultured in a 3D environment.

  • Analysis: The viability and behavior of the encapsulated cells can be assessed using techniques such as live/dead staining and confocal microscopy.

Chapter 4: Next-Generation Diagnostics and Biosensors

Self-assembled materials are at the forefront of biosensor development, enabling the rapid and sensitive detection of biomarkers for disease diagnosis.[19][20][21] Self-assembled monolayers (SAMs) are a particularly powerful tool in this area.[22][23]

4.1 The Power of Self-Assembled Monolayers (SAMs)

SAMs are highly ordered molecular assemblies that spontaneously form on a solid surface, most commonly alkanethiols on a gold surface.[22] They provide a versatile platform for:

  • Controlled Immobilization: SAMs create a well-defined surface for attaching biorecognition molecules (e.g., antibodies, DNA probes) in a controlled orientation, preserving their activity.[22]

  • Reduced Non-Specific Binding: The densely packed nature of SAMs minimizes the unwanted adsorption of other molecules from a sample, improving the signal-to-noise ratio.[22]

  • Enhanced Sensitivity: By creating an optimal microenvironment for the bioreceptor, SAMs can significantly boost the sensitivity and stability of the biosensor.[22]

4.2 Protocol: Fabrication of a SAM-Based Electrochemical Biosensor for DNA Detection

This protocol details the construction of a simple electrochemical biosensor for detecting a specific DNA sequence using a mixed SAM on a gold electrode.

Rationale: A mixed SAM is used to both immobilize the DNA probe and to resist non-specific binding. The probe is a single-stranded DNA (ssDNA) molecule with a thiol group at one end for attachment to the gold surface. The other component of the mixed SAM is a shorter thiol-terminated molecule (e.g., mercaptohexanol) that acts as a "spacer" and minimizes non-specific adsorption. Detection is achieved by measuring the change in an electrochemical signal upon hybridization of the target DNA to the immobilized probe.

Materials:

  • Gold electrode

  • Thiolated ssDNA probe solution

  • Mercaptohexanol (MCH) solution

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Target DNA solution

  • Electrochemical workstation with a three-electrode cell

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold electrode surface (e.g., by polishing with alumina slurry followed by electrochemical cleaning).

  • SAM Formation: Immerse the clean gold electrode in a solution containing the thiolated ssDNA probe and MCH in ethanol. The ratio of probe to MCH should be optimized. Allow the SAM to form for several hours to overnight.

  • Rinsing: Rinse the electrode thoroughly with ethanol and then PBS to remove any non-specifically adsorbed molecules.

  • Blocking (Optional but Recommended): To further reduce non-specific binding, incubate the electrode in a solution of MCH for about 30 minutes.

  • Hybridization: Incubate the functionalized electrode in the solution containing the target DNA for a sufficient time to allow for hybridization.

  • Rinsing: Rinse the electrode with PBS to remove any unbound target DNA.

  • Electrochemical Detection: Perform an electrochemical measurement (e.g., Electrochemical Impedance Spectroscopy or Cyclic Voltammetry) in the presence of a redox probe. The binding of the target DNA will alter the electron transfer at the electrode surface, resulting in a measurable change in the electrochemical signal.

Diagram: Principle of a SAM-Based DNA Biosensor

G cluster_0 1. SAM Formation cluster_1 2. Hybridization cluster_2 3. Signal Change p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 l1 probe1 ssDNA Probe probe1->p3 spacer1 Spacer (MCH) spacer1->p6 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q7 q6->q7 q8 q7->q8 l2 probe2 ssDNA Probe probe2->q3 spacer2 Spacer (MCH) spacer2->q6 target Target DNA target->probe2 Signal_Before Initial Electrochemical Signal Signal_After Altered Electrochemical Signal Signal_Before->Signal_After Binding Event cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Schematic illustrating the fabrication and operation of a SAM-based biosensor for DNA detection.

Chapter 5: Characterization Techniques

A comprehensive suite of characterization techniques is essential to verify the formation, structure, and properties of self-assembled materials.

Technique Information Obtained Application Area
Dynamic Light Scattering (DLS) Particle size and size distributionDrug delivery (micelles, vesicles)
Transmission Electron Microscopy (TEM) Morphology, size, and internal structureDrug delivery, Tissue engineering
Atomic Force Microscopy (AFM) Surface topography, morphology, mechanical propertiesSAMs, Tissue engineering scaffolds[24]
Scanning Tunneling Microscopy (STM) High-resolution imaging of surface structureSAMs[24]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of surfacesSAMs, Surface functionalization[24][25]
Ellipsometry Thickness of thin filmsSAMs[24]
Contact Angle Goniometry Surface wettability and free energySAMs[24]
Circular Dichroism (CD) Spectroscopy Secondary structure of peptides and proteinsPeptide-based self-assembly

Conclusion and Future Outlook

Self-assembly offers a paradigm shift in materials science, moving from top-down fabrication to bottom-up design with molecular precision. The applications in drug delivery, tissue engineering, and diagnostics are already making a significant impact, and the potential for future innovation is vast. As our understanding of the intricate interplay between molecular design, thermodynamics, and kinetics deepens, we can expect to see the development of even more sophisticated "smart" materials that can respond to their environment, reconfigure on demand, and perform complex functions. The continued collaboration between chemists, materials scientists, biologists, and engineers will be crucial in translating the promise of self-assembled materials into transformative technologies for human health.

References

  • Self-assembly - Wikipedia. [Link]
  • Self assembled materials: design strategies and drug delivery perspectives. [Link]
  • Self-assembled monolayer - Wikipedia. [Link]
  • Self-assembling materials for therapeutic delivery - PMC - NIH. [Link]
  • Self-assembling biomolecules for biosensor applic
  • Discovering optimal kinetic pathways for self-assembly using automatic differenti
  • Production of self-assembling biomaterials for tissue engineering - PMC - PubMed Central. [Link]
  • Self-assembled nanomaterials for drug delivery | Request PDF - ResearchG
  • Self assembled materials: design strategies and drug delivery perspectives. [Link]
  • Kinetics of intermediate-mediated self-assembly in nanosized materials: A generic model | The Journal of Chemical Physics | AIP Publishing. [Link]
  • Beyond molecules: Self-assembly of mesoscopic and macroscopic components - PMC. [Link]
  • SELF ASSEMBLED MONOLAYERS -A REVIEW. [Link]
  • Self-Assembling Materials: Principles, Applic
  • Peptide self-assembly: thermodynamics and kinetics - Chemical Society Reviews (RSC Publishing). [Link]
  • How Are Self-Assembled Monolayers Used In Biomedical Applications? - Chemistry For Everyone - YouTube. [Link]
  • What Is Molecular Self-Assembly? - Chemistry For Everyone - YouTube. [Link]
  • Kinetics-Controlled Amphiphile Self-Assembly Processes. | Semantic Scholar. [Link]
  • The Self-Assembling Process and Applications in Tissue Engineering - PMC - NIH. [Link]
  • Colloidal self-assembly in biosensing strategies for biomarkers diagnosis - The Innov
  • Principles of molecular assemblies leading to molecular nanostructures - ResearchG
  • (PDF)
  • Self-assembling biomaterials - Scholars@Duke public
  • Tissue engineering by self-assembly and bio-printing of living cells - PMC - PubMed Central. [Link]
  • Fig. 1 Self-assembled nanomaterials for diagnostics and sensing. (a)...
  • Technique for Testing Biosensor Materials Could Aid Noninvasive Diagnostic Development. [Link]
  • Microassembly Fabrication of Tissue Engineering Scaffolds With Customized Design. [Link]
  • Colloidal self-assembly in biosensing strategies for biomarkers diagnosis - The Innov
  • Bio Roll-Up: Self-Assembling Scaffolds For Tissue Engineering - Scholars Archive. [Link]
  • Self-assembled monolayers for biosensors - PubMed. [Link]
  • Structure and growth of self-assembling monolayers - Quantum Chemistry Labor
  • Thermodynamic Principles of Self-Assembly - ResearchG
  • Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling - ChemRxiv. [Link]
  • Common characterization techniques for a variety of self-assembled peptide nanostructures. [Link]
  • Fabrication of scaffolds in tissue engineering: A review - Hep Journals. [Link]
  • Structural characterization of self-assembled monolayers of pyridine-terminated thiol
  • Outsmarting Thermodynamics in Self-assembly of Nanostructures - Berkeley Lab. [Link]
  • Peptide self-assembly: thermodynamics and kinetics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00176A. [Link]
  • self-assembled monolayers as platform for biosensors - Auburn University. [Link]
  • Advanced drug delivery via self-assembled monolayer-co
  • Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applic
  • Self-Assembled Peptide Drug Delivery Systems | ACS Applied Bio M
  • How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery?
  • Self-assembling biomolecules for biosensor applications - ResearchG
  • Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis | ACS Omega - ACS Public

Sources

Application Notes & Protocols: The Strategic Use of Carbamoyl Chlorides as Intermediates in the Synthesis of S-Propyl Thiocarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

S-propyl thiocarbamates are a class of molecules with significant applications in agriculture as herbicides and in medicinal chemistry as potential therapeutic agents. Their synthesis requires a robust and well-understood pathway to ensure high yield and purity. A common and highly effective strategy involves the use of a key intermediate: a carbamoyl chloride . This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a representative S-propyl dialkylthiocarbamate, focusing on the preparation and subsequent utilization of the N,N-dialkylcarbamoyl chloride intermediate.

The choice of a carbamoyl chloride as an intermediate is predicated on its reactivity. The chlorine atom is a good leaving group, making the carbamoyl group susceptible to nucleophilic attack by a thiol, in this case, propanethiol. This reaction is generally clean and proceeds with high efficiency, making it a reliable method for the synthesis of thiocarbamates.

Reaction Overview: A Two-Step Approach

The synthesis of an S-propyl dialkylthiocarbamate via a carbamoyl chloride intermediate can be conceptually divided into two distinct stages:

  • Formation of the Carbamoyl Chloride Intermediate: A secondary amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate the N,N-dialkylcarbamoyl chloride. This step is critical as the purity of the intermediate directly impacts the final product.

  • Formation of the S-Propyl Thiocarbamate: The synthesized carbamoyl chloride is then reacted with propanethiol in the presence of a base to yield the final S-propyl dialkylthiocarbamate product.

Below is a Graphviz diagram illustrating this two-step synthetic workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiocarbamate Formation Secondary Amine Secondary Amine Carbamoyl Chloride (Intermediate) Carbamoyl Chloride (Intermediate) Secondary Amine->Carbamoyl Chloride (Intermediate) Phosgene/Triphosgene Phosgene/Triphosgene Phosgene/Triphosgene->Carbamoyl Chloride (Intermediate) Propanethiol Propanethiol S-Propyl Dialkylthiocarbamate (Final Product) S-Propyl Dialkylthiocarbamate (Final Product) Carbamoyl Chloride (Intermediate)->S-Propyl Dialkylthiocarbamate (Final Product) Propanethiol->S-Propyl Dialkylthiocarbamate (Final Product) Base Base Base->S-Propyl Dialkylthiocarbamate (Final Product) G cluster_0 Mechanism Thiolate R-S⁻ CarbamoylChloride R'₂N-C(=O)-Cl Thiolate->CarbamoylChloride Nucleophilic Attack Intermediate [R'₂N-C(O⁻)(Cl)-S-R] CarbamoylChloride->Intermediate Product R'₂N-C(=O)-S-R Intermediate->Product Chloride Elimination Chloride Cl⁻ Intermediate->Chloride

Application Notes and Protocols for the Synthesis of Ethyl Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art and Science of Esterification

The synthesis of esters, cornerstone reactions in organic chemistry, is a testament to the elegance and utility of fundamental chemical principles. Among these, the formation of ethyl propanoate stands out as a classic example of Fischer-Speier esterification, a process revered for its simplicity and broad applicability. This application note is crafted for the discerning researcher, scientist, and drug development professional, offering not just a set of instructions, but a comprehensive guide to the theory, practice, and optimization of ethyl propanoate synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a recipe, but a self-validating system for achieving high-yield, high-purity products. Our exploration will extend beyond the traditional to encompass modern catalytic and process intensification strategies, providing a holistic view of this vital transformation.

I. Foundational Principles: Understanding the Esterification Landscape

The synthesis of ethyl propanoate from propanoic acid and ethanol is a reversible condensation reaction.[1] At its core, the reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, facilitated by an acid catalyst. The equilibrium nature of this process, however, presents a significant challenge: the presence of water, a byproduct, can drive the reaction in reverse through hydrolysis.[2] Consequently, a key objective in any esterification protocol is to shift the equilibrium towards the product side. This is typically achieved by employing a large excess of one of the reactants (usually the less expensive alcohol) or by actively removing water as it is formed.[3]

The most common approach is the Fischer-Speier esterification , which utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]

Reaction Mechanism: A Step-by-Step Visualization

The mechanism of acid-catalyzed esterification is a well-established sequence of proton transfers and nucleophilic additions/eliminations.

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Propanoic_Acid Propanoic Acid H+ H+ Propanoic_Acid->H+ + Protonated_Acid Protonated Propanoic Acid H+->Protonated_Acid Ethanol Ethanol Protonated_Acid->Ethanol + Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Water H₂O Protonated_Intermediate->Water - Protonated_Ester Protonated Ester Water->Protonated_Ester H+_out H+ Protonated_Ester->H+_out - Ethyl_Propanoate Ethyl Propanoate H+_out->Ethyl_Propanoate

Caption: Fischer Esterification Mechanism.

II. Experimental Protocols: From Benchtop to High-Throughput

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of ethyl propanoate.

A. Protocol 1: Classical Fischer Esterification

This protocol outlines the traditional batch synthesis of ethyl propanoate using an excess of ethanol and a strong acid catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Propanoic Acid74.080.9920 mL~0.27
Ethanol (anhydrous)46.070.78950 mL~0.86
Sulfuric Acid (conc.)98.081.841 mL~0.018
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus (simple or fractional)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 20 mL of propanoic acid.[4]

  • Reagent Addition: In a fume hood, carefully add 50 mL of anhydrous ethanol to the flask.[4] While stirring, slowly add 1 mL of concentrated sulfuric acid.[4] Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle.[4] Continue refluxing for 1-3 hours.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Add 140 mL of cold water.[4] The ethyl propanoate, being less dense and poorly soluble in water, will form the upper organic layer.[4][5]

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining propanoic acid and sulfuric acid. Repeat the washing until no more effervescence is observed.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant the dried organic layer into a clean, dry round-bottom flask for distillation.

B. Purification Protocol: Fractional Distillation

For high-purity ethyl propanoate, fractional distillation is recommended to separate the ester from any remaining ethanol and other impurities.[6][7]

Equipment:

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as per standard laboratory procedures.[6] Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor that is distilling.[6]

  • Distillation: Gently heat the crude ethyl propanoate. Collect the fraction that distills at the boiling point of ethyl propanoate, which is approximately 99 °C. Any lower boiling fractions, such as the ethanol-water azeotrope, should be collected separately and discarded.[4]

  • Product Collection: Collect the purified ethyl propanoate in a pre-weighed, dry container. A typical yield for this procedure is around 40% based on the limiting reagent (propanoic acid), though this can be improved with optimization.[4]

C. Protocol 2: Enhanced Yield with Water Removal

To drive the equilibrium towards the product and significantly increase the yield, water can be removed during the reaction using a Soxhlet extractor with a drying agent.[8]

Materials and Reagents (in addition to Protocol 1):

  • Molecular sieves (3A, dried)

  • Soxhlet extractor

Procedure:

  • Reaction Setup: Follow steps 1 and 2 of Protocol 1, using a larger quantity of reagents if desired (e.g., 80 mL propanoic acid, 100 mL ethanol, 4 mL sulfuric acid).[8]

  • Soxhlet Assembly: Place dried 3A molecular sieves (approximately 80g for the scaled-up reaction) in the thimble of a Soxhlet extractor.[8] Assemble the Soxhlet extractor on top of the reaction flask, followed by the reflux condenser.

  • Reflux and Water Removal: Heat the reaction mixture to reflux. The vapors of ethanol, water, and ethyl propanoate will rise into the Soxhlet extractor. The condensate will percolate through the molecular sieves, which will adsorb the water. The dried organic vapors will then be returned to the reaction flask.[8] Continue this process for several hours (e.g., 8 hours).[8]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. This method can dramatically increase the crude yield to over 90%.[8]

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reagents Propanoic Acid + Ethanol + H₂SO₄ Reflux Reflux (1-3h) Reagents->Reflux Cool Cool to RT Reflux->Cool Wash_H2O Wash with H₂O Cool->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Dry Dry (Na₂SO₄) Wash_NaHCO3->Dry Distillation Fractional Distillation Dry->Distillation Product Pure Ethyl Propanoate Distillation->Product

Caption: Experimental Workflow for Ethyl Propanoate Synthesis.

III. Advanced Methodologies: Pushing the Boundaries of Efficiency

While Fischer esterification is a robust method, modern research focuses on greener, more efficient alternatives.

A. Enzymatic Synthesis

The use of lipases as biocatalysts for esterification offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[9] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are particularly attractive due to their stability and reusability.[10] The reaction is typically carried out in an organic solvent to minimize water activity, which can otherwise lead to hydrolysis.

B. Reactive Distillation

Reactive distillation is a process intensification technique that combines the chemical reaction and the separation of products in a single unit.[11] For ethyl propanoate synthesis, the reactants are fed into a distillation column containing a solid acid catalyst. As the ester and water are formed, they are continuously removed from the reaction zone, driving the equilibrium towards completion and achieving high conversion rates.[11][12]

IV. Product Characterization: Confirming Success

Confirmation of the synthesis of ethyl propanoate and assessment of its purity are crucial. Spectroscopic methods are invaluable for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of ethyl propanoate. The spectrum will show characteristic signals for the different proton environments in the molecule.[13][14]

  • Triplet at ~1.1 ppm: Corresponds to the methyl protons (-CH₃) of the propionyl group.

  • Quartet at ~2.3 ppm: Corresponds to the methylene protons (-CH₂-) of the propionyl group.

  • Triplet at ~1.2 ppm: Corresponds to the methyl protons (-CH₃) of the ethyl group.

  • Quartet at ~4.1 ppm: Corresponds to the methylene protons (-OCH₂-) of the ethyl group.[13]

B. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of ethyl propanoate will exhibit:

  • A strong C=O stretch: Typically in the range of 1735-1750 cm⁻¹, characteristic of an ester.[15]

  • C-O stretches: In the fingerprint region, usually between 1000-1300 cm⁻¹.[15]

  • C-H stretches: Just below 3000 cm⁻¹ for the sp³ hybridized carbons.[15]

V. Safety and Handling

Propanoic Acid: Corrosive and can cause severe skin burns and eye damage. It is also a flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16]

Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4]

Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water, never the other way around. Wear appropriate PPE.[4]

Ethyl Propanoate: Highly flammable liquid and vapor.[17][18][19] May cause skin, eye, and respiratory irritation.[18] Handle in a well-ventilated area and away from ignition sources.[17][19]

VI. Physicochemical Properties of Ethyl Propanoate

PropertyValueSource
Molecular FormulaC₅H₁₀O₂
Molar Mass102.13 g/mol
AppearanceColorless liquid
OdorFruity, pineapple-like
Boiling Point99 °C
Melting Point-73 °C
Density0.888 g/cm³ at 25 °C
Solubility in WaterSparingly soluble[5]
Refractive Index1.384 at 20 °C

VII. Conclusion

The synthesis of ethyl propanoate, while a classic example of esterification, offers a rich field for procedural optimization and the application of modern chemical principles. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can consistently achieve high yields of pure product. The methodologies presented herein, from the foundational Fischer esterification to advanced enzymatic and reactive distillation techniques, provide a robust toolkit for professionals in research and drug development. Adherence to rigorous purification, characterization, and safety protocols is paramount to ensuring the integrity and reproducibility of these synthetic endeavors.

VIII. References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl propanoate. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet Ethyl Propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis. Retrieved from [Link]

  • PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl propionate (FDB001366). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl propanoate (YMDB01331). Retrieved from [Link]

  • Filo. (2024). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. [Link]

  • NurdRage. (2015, December 1). Make Ethyl Propionate by Fischer Esterification [Video]. YouTube. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, July 24). ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. Retrieved from [Link]

  • Science and Education Publishing. (2021). Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat. World Journal of Chemical Education, 9(1), 8-13. [Link]

  • Maratek. (2023). The Principles and Operating Parameters of Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Nagwa. (2021). Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol. Retrieved from [Link]

  • PubMed. (2018). Enzymatic synthesis of ethyl esters from waste oil using mixtures of lipases in a plug-flow packed-bed continuous reactor. Biotechnol Prog, 34(4), 952-959. [Link]

  • Oxford Academic. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]

  • SciSpace. (n.d.). Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Control of Reactive Distillation for Ethyl and Isopropyl Acetates Production with Azeotropic Feeds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propionic acid, 99%. Retrieved from [Link]

  • SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]

  • Google Patents. (n.d.). CN1059199C - ethyl propionate production process. Retrieved from

  • ResearchGate. (n.d.). Simulation, optimization and control of the process of synthesis of ethyl propionate by reactive distillation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Ethyl 3-(isopropylamino)propanoate

This compound is a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries.[1][2] Notably, it serves as a crucial precursor for the synthesis of Benfuracarb, a widely used carbamate insecticide. Its molecular structure, featuring both an amine and an ester functional group, makes it a versatile building block for creating more complex molecules.[2] As demand for such specialized chemicals grows, the need for robust and scalable synthetic processes becomes paramount.

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the considerations and protocols for scaling up the synthesis of this compound from the laboratory bench to pilot or industrial production. We will delve into the underlying chemical principles, address critical scale-up challenges, and provide detailed, field-proven protocols to ensure a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy: The Aza-Michael Addition

The most direct and industrially viable route to this compound is the aza-Michael addition (or conjugate addition) of isopropylamine to ethyl acrylate.[1] This reaction is highly atom-economical and typically proceeds without the need for a catalyst, making it an attractive choice for large-scale production.[3]

The reaction mechanism involves the nucleophilic attack of the isopropylamine on the β-carbon of the electron-deficient alkene in ethyl acrylate.[4][5] This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.[5]

aza_michael_addition cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product IPA Isopropylamine (Nucleophile) Zwitterion Zwitterionic Intermediate IPA->Zwitterion Nucleophilic Attack EA Ethyl Acrylate (Michael Acceptor) EA->Zwitterion Product This compound Zwitterion->Product Proton Transfer

Caption: Reaction mechanism for the aza-Michael addition of isopropylamine to ethyl acrylate.

Part 1: Critical Scale-Up Considerations

Transitioning a synthesis from gram-scale in the lab to kilogram-scale in a pilot plant introduces challenges that are not always apparent at the smaller scale. For the synthesis of this compound, the following areas require meticulous attention.

Reaction Thermodynamics and Heat Management

The aza-Michael addition of amines to acrylates is a significantly exothermic reaction.[6][7] While this exotherm is easily managed in a laboratory flask with a simple ice bath, it can lead to a dangerous thermal runaway on a larger scale.[8] A thermal runaway can cause the reaction mixture to boil violently, leading to a rapid increase in pressure and the potential for reactor rupture.

Key Mitigation Strategies:

  • Calorimetry Studies: Before any scale-up, differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

  • Controlled Addition: The ethyl acrylate should be added slowly and sub-surface to the isopropylamine (or a solution thereof) to control the rate of heat generation. The addition rate must be linked to the reactor's cooling capacity.

  • Efficient Heat Transfer: The choice of reactor is critical. Jacketed glass or stainless steel reactors with good agitation and a reliable cooling system (e.g., glycol chillers) are necessary to efficiently remove the heat generated. The surface-area-to-volume ratio decreases significantly as scale increases, making heat removal less efficient.

  • Solvent Selection: While the reaction can be run neat, using a solvent with a suitable boiling point can act as a heat sink, providing an additional layer of safety. The solvent should be chosen based on solubility of reactants and product, ease of removal, and safety profile.

Mixing and Mass Transfer

Inefficient mixing can lead to localized "hot spots" where the concentration of reactants is high, causing rapid temperature increases and the formation of impurities.

Key Considerations:

  • Agitator Design: The reactor should be equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) to ensure homogeneity of the reaction mixture. The agitator speed should be optimized to provide good mixing without excessive shear, which could potentially impact the reaction.

  • Baffling: Baffles are crucial in larger reactors to prevent vortex formation and promote top-to-bottom mixing.

  • Viscosity Changes: Monitor the viscosity of the reaction mixture. As the product is formed, the viscosity may change, requiring adjustments to the agitation speed.

Stoichiometry and Side Reactions

The molar ratio of reactants can influence the reaction rate and the impurity profile. A common side reaction is the addition of the product (a secondary amine) to another molecule of ethyl acrylate, forming a tertiary amine impurity.

Impurity Formation Pathway Mitigation Strategy
Di-adduct (Tertiary Amine)The product, this compound, reacts with a second molecule of ethyl acrylate.Use a slight excess of isopropylamine (e.g., 1.1 to 1.2 equivalents). This kinetically favors the reaction of the primary amine.[4]
Ethyl Acrylate PolymerSelf-polymerization of ethyl acrylate, especially at elevated temperatures or in the presence of radical initiators.[9]Maintain strict temperature control. Ensure raw materials are free from peroxide contamination. Ethyl acrylate is typically supplied with an inhibitor; ensure its level is adequate.[10]
Purification Strategy at Scale

Purification is often the most challenging aspect of scaling up a chemical process. While laboratory-scale purification might involve simple extraction and chromatography, these methods are often not practical or economical at an industrial scale.

Recommended Purification Protocol:

  • Removal of Excess Amine and Solvent: The most volatile components (excess isopropylamine and any solvent) should be removed by distillation, preferably under reduced pressure to avoid thermal degradation of the product.

  • Vacuum Distillation: The crude product should then be purified by fractional vacuum distillation. This is the most effective method for separating the desired product from the higher-boiling di-adduct impurity and any polymeric residues. A good vacuum and a fractionating column are essential for achieving high purity (typically >99.0%).[11]

Part 2: Safety and Handling Protocols

Both isopropylamine and ethyl acrylate are hazardous materials that require careful handling, especially when used in large quantities.

Chemical Key Hazards Handling Precautions & PPE
Isopropylamine Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if inhaled.Use in a well-ventilated area or fume hood. Keep away from ignition sources. Wear chemical-resistant gloves, safety goggles, and a face shield. Use a respirator with an appropriate cartridge if ventilation is inadequate.
Ethyl Acrylate Highly flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and eye irritation. May cause an allergic skin reaction. Lachrymator.[6] Suspected of causing cancer. Prone to hazardous polymerization.[9]Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[13] Ground all equipment to prevent static discharge.[14] Wear neoprene or nitrile gloves, safety goggles, and a face shield. Store with an inhibitor in a cool, dark place.[10]

Emergency Procedures:

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[14] For large spills, evacuate the area and contain the spill. Use non-sparking tools.[13]

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam.[10] Water spray can be used to cool containers.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis of this compound at both laboratory and pilot scales.

Laboratory Scale Synthesis (100 g Scale)

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser with a nitrogen inlet

  • Ice-water bath

Procedure:

  • Equip the 1 L flask with the mechanical stirrer, thermometer, and condenser. Place the flask in an ice-water bath.

  • Charge the flask with isopropylamine (87.5 g, 1.48 mol, 1.2 eq).

  • Begin stirring and cool the isopropylamine to 5-10 °C.

  • Charge the addition funnel with ethyl acrylate (123.5 g, 1.23 mol, 1.0 eq).

  • Add the ethyl acrylate dropwise to the stirred isopropylamine over a period of 1-2 hours, ensuring the internal temperature does not exceed 20 °C. The reaction is exothermic.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by GC or TLC.

  • Once the reaction is complete (disappearance of ethyl acrylate), assemble a distillation apparatus.

  • Remove the excess isopropylamine by distillation at atmospheric pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Pilot Scale-Up Protocol (5 kg Scale)

This protocol outlines the key steps and considerations for a pilot-scale synthesis. Exact parameters must be determined based on the specific equipment and safety assessments (e.g., HAZOP analysis).

scale_up_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reactor Inerting (Nitrogen Purge) B 2. Charge Isopropylamine (3.55 kg, 1.2 eq) A->B C 3. Cool Reactor (to 5-10°C) B->C D 4. Controlled Addition of Ethyl Acrylate (5.0 kg, 1.0 eq) via Dosing Pump C->D E 5. Monitor Temperature & Adjust Addition Rate D->E E->D Feedback Loop F 6. Post-Addition Stirring (4-6 hours at RT) E->F G 7. In-Process Control (IPC) (GC analysis for completion) F->G H 8. Atmospheric Distillation (Remove excess Isopropylamine) G->H Reaction Complete I 9. Transfer Crude to Vacuum Distillation Unit H->I J 10. Fractional Vacuum Distillation I->J K 11. Collect Pure Product (Purity >99.0%) J->K

Caption: A typical workflow for the pilot-scale synthesis of this compound.

Key Process Parameters and Controls:

  • Reactor: 20 L jacketed glass reactor with overhead stirring, baffles, a dosing pump for additions, and a temperature control unit.

  • Addition Control: The ethyl acrylate should be added sub-surface at a pre-determined rate (e.g., 2.5-3.0 kg/hour ) that is calculated based on the reactor's heat removal capacity. The addition should be immediately stopped if the temperature exceeds a set limit (e.g., 25 °C).

  • In-Process Monitoring: Regularly sample the reaction mixture to monitor the consumption of ethyl acrylate by Gas Chromatography (GC). This allows for a clear determination of the reaction endpoint.

  • Distillation: A dedicated vacuum distillation unit with a packed column is required for purification. Collect fractions and analyze for purity by GC. Combine fractions that meet the specification (e.g., >99.0% purity).

  • Data Logging: All process parameters (temperature, pressure, addition rates, stirrer speed) should be continuously logged to ensure reproducibility and for process safety analysis.

Conclusion

The synthesis of this compound via the aza-Michael addition of isopropylamine to ethyl acrylate is a robust and efficient process. However, successful scale-up requires a thorough understanding of the reaction's exothermicity, the importance of effective mixing, and the development of a scalable purification strategy. By implementing the controls and protocols outlined in this guide, from rigorous safety assessments and calorimetry studies to controlled reaction conditions and efficient purification, researchers and drug development professionals can confidently and safely transition this vital synthesis from the laboratory to industrial production.

References

  • ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer.... [Link]
  • ACS Publications. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. [Link]
  • ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols | Request PDF. [Link]
  • NIH National Library of Medicine. (n.d.).
  • NIH National Library of Medicine. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2023-07-25). 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. Journal of the American Chemical Society. [Link]
  • Casson, V., Snee, T., & Maschio, G. (2014). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. Chemical Engineering Transactions, 36, 109-114. [Link]
  • MDPI. (n.d.).
  • PubMed. (2021-04-02). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]
  • Mahidol University. (2018-06-01). Kinetic studies of conjugate addition of amines to allenic and acrylic esters and their correlation with antibacterial activities against Staphylococcus aureus. [Link]
  • ResearchGate. (2018-01-09). How can I study kinetics of a Michael addition reaction by NMR?. [Link]
  • MDPI. (n.d.).
  • Scientific Polymer Products, Inc. (2024-08-08).
  • Google Patents. (n.d.).
  • Fengle Chemical. (n.d.). Exploring Ethyl 3-(Isopropylamino)
  • ResolveMass Laboratories Inc. (2025-06-06). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
  • BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)
  • MDPI. (2025-08-10). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. [Link]
  • MDPI. (2023-03-18). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. [Link]
  • MySkinRecipes. (n.d.). Ethyl 3-(isopropylamino)
  • Xinyi Yongcheng Chemical Industrial Co., Ltd. (n.d.). Ethyl 3-(isopropylamino)
  • ILO and WHO. (n.d.).
  • PubMed. (2011-12). Short synthesis of ethyl 3-(3-aminophenyl)
  • Ayers international. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ILO. (2011-08-07). Esters, Acrylates: Physical & Chemical Hazards. [Link]
  • Frontiers. (2022-04-07). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
  • ResearchGate. (2025-12-12). Short Synthesis of Ethyl 3-(3-Aminophenyl)
  • RadTech. (n.d.).

Sources

Ethyl 3-(isopropylamino)propanoate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-(isopropylamino)propanoate, a secondary amino ester with the CAS number 16217-22-4, has emerged as a valuable and versatile building block in the landscape of medicinal chemistry. Its unique structural features—a secondary amine capable of nucleophilic attack and an ester group amenable to various transformations—make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol .[1] It is typically synthesized through a straightforward Michael addition of isopropylamine to ethyl acrylate.[1] This reaction is efficient and provides a direct route to this key intermediate.

PropertyValue
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS Number 16217-22-4
Boiling Point 91-92 °C at 20 Torr
Appearance Colorless liquid

Core Applications in Medicinal Chemistry

The utility of this compound as a synthetic intermediate spans several therapeutic areas, most notably in the development of cardiovascular drugs and local anesthetics. Its amine and ester functionalities serve as handles for molecular elaboration, allowing for the introduction of various pharmacophoric features to modulate biological activity.

Cardiovascular Drugs: A Scaffold for Beta-Blockers and Antiarrhythmics

The structural motif of an amino-alcohol is central to the pharmacological activity of many beta-adrenergic receptor blockers (beta-blockers). This compound provides a convenient starting point for the synthesis of aryloxypropanolamine-based beta-blockers. The general synthetic strategy involves the N-alkylation of the secondary amine with a suitable epoxide, followed by further modifications.

While direct synthesis from this compound is a viable strategy, many established routes for beta-blockers like metoprolol and propranolol utilize isopropylamine directly in a ring-opening reaction with a glycidyl ether intermediate.[2] However, the underlying principle of incorporating the isopropylamino-propanol moiety is a cornerstone of their synthesis.[2][3]

The synthesis of potent antiarrhythmic agents has also been explored using scaffolds similar to that derivable from this compound. For instance, novel (aryloxy)propanolamines have been synthesized and shown to possess both class II (beta-blocking) and class III antiarrhythmic activities.[1]

Conceptual Synthetic Pathway to a Beta-Blocker Analogue:

This workflow illustrates how this compound could be conceptually utilized to generate a beta-blocker-like molecule.

G start This compound step1 Reduction of Ester (e.g., LiAlH4) start->step1 product1 3-(Isopropylamino)propan-1-ol step1->product1 step2 Activation of Hydroxyl (e.g., TsCl, pyridine) product1->step2 product2 3-(Isopropylamino)propyl tosylate step2->product2 step3 Nucleophilic Substitution (e.g., Aryloxide) product2->step3 product3 Aryloxypropanolamine Analogue (Beta-Blocker Scaffold) step3->product3

Caption: Conceptual workflow for the synthesis of a beta-blocker scaffold.

Local Anesthetics: Building the Amide Linkage

Local anesthetics often feature an aromatic ring linked to an amine through an intermediate chain containing either an ester or an amide bond.[4] The secondary amine of this compound can be acylated to form the crucial amide linkage present in many modern local anesthetics like lidocaine.

The synthesis of such compounds would typically involve the reaction of this compound with a substituted aroyl chloride. The resulting N-aroyl derivative can then be further modified at the ester functionality if required.

Protocol: N-Acylation of this compound with a Substituted Aroyl Chloride

This protocol provides a general procedure for the synthesis of an N-aroyl derivative of this compound, a key step in the preparation of certain local anesthetic analogues.

Materials:

  • This compound

  • Substituted Aroyl Chloride (e.g., 2,6-dimethylbenzoyl chloride)

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Aroyl Chloride Addition: Slowly add a solution of the substituted aroyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aroyl-3-(isopropylamino)propanoate.

Potential Applications in Neuropharmacology and Anti-inflammatory Agents

While less documented with specific examples, the structural framework of this compound holds promise for the development of agents targeting the central nervous system and inflammatory pathways. The secondary amine is a common feature in many neuroactive compounds, and the overall structure can be modified to interact with various receptors and enzymes.

For instance, the synthesis of neuroprotective agents often involves the incorporation of amino acid-like structures.[5] this compound, being a β-amino acid ester, could serve as a scaffold for the development of novel neuroprotective compounds.

Similarly, in the field of anti-inflammatory drug discovery, the development of novel non-steroidal anti-inflammatory drug (NSAID) derivatives and other anti-inflammatory agents often involves the strategic placement of amine and carboxylic acid functionalities to modulate activity and reduce side effects.[6][7]

Future Directions and Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its established role in the conceptual synthesis of cardiovascular drugs and local anesthetics, coupled with its potential in neuropharmacology and anti-inflammatory research, underscores its importance. Future research will likely focus on the development of novel, efficient synthetic methodologies utilizing this intermediate and the exploration of its derivatives for a wider range of therapeutic targets. The inherent reactivity of its functional groups provides a rich platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

References

  • Muthukrishnan, M., & Kumar, A. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(5), 1083-1103.
  • Hakkou, A., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238.
  • Archibald, J. L., et al. (1992). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry, 35(19), 3595-3604.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Fu, Y., et al. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
  • Ahmad, R., et al. (2014). Synthesis and SAR Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16059-16081.
  • Ilieva, S., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceuticals, 15(9), 1108.
  • Microwave - assisted Synthesis of Local Anaesthetic Procaine
  • Escobar-Peso, A., et al. (2024). Synthesis, antioxidant and neuroprotective analysis of diversely functionalized α-aryl-N-alkyl nitrones as potential agents for ischemic stroke therapy. European Journal of Medicinal Chemistry, 269, 116133.
  • Teixeira, J., et al. (2019). Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues. Molecules, 24(23), 4353.
  • Graf, B. M., & Zausig, Y. (2001). [Local anesthetics from ester to isomer]. Anasthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie : AINS, 36(10), 601-611.
  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 30(12), 2147-2154.
  • Scott, M. K., et al. (1991). Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. Journal of Medicinal Chemistry, 34(11), 3212-3228.
  • Local Anesthesia: Retrosynthesis of Novocaine - Chemistry of Medicinal Drugs 4. (2024). YouTube.
  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents.
  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • The Antiarrhythmic and Cardiovascular Properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol Chloride, UM-424. PubMed.
  • LOCAL ANESTHETICS MADE EASY. (2025). YouTube.
  • (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. MDPI.
  • Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. PubMed Central.
  • Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. PubMed Central.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • The mechanism of neuroprotective action of n

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3-(isopropylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and atom-economical method for synthesizing this compound is the aza-Michael addition of isopropylamine to ethyl acrylate.[1] This reaction, a type of conjugate addition, involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate.[2][3] It is favored for its straightforward nature, often proceeding at room temperature without the need for a catalyst.[4]

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of the target molecule is crucial for both reaction monitoring and purification.

PropertyValueSource
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless transparent liquid[5]
Boiling Point 249.7°C at 760 mmHg
Flash Point 104.8°C
Purity (Typical) ≥97-99%[5]

Q3: What are the primary applications of this compound?

This compound serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[6] Notably, it is a precursor for the production of Benfuracarb, a carbamate insecticide. Its amine and ester functional groups also make it a versatile building block in the development of new therapeutic agents.[6]

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

Issue 1: Low Conversion of Starting Materials

Symptom: Significant amounts of unreacted isopropylamine and/or ethyl acrylate remain after the expected reaction time.

Root Cause Analysis & Solutions:

  • Insufficient Reaction Time or Temperature: While the aza-Michael addition can proceed at room temperature, its rate is influenced by the nucleophilicity of the amine and the electrophilicity of the acceptor.[7] For hindered amines like isopropylamine, the reaction may be sluggish.[8]

    • Solution: Consider modestly increasing the reaction temperature. A study on a similar aza-Michael addition showed that increasing the temperature from 115°C to 130°C significantly improved the yield.[9] However, be cautious, as excessive heat can promote side reactions.[10] Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal time and temperature.

  • Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically sound, using a slight excess of one reactant can drive the reaction to completion. Given the volatility of isopropylamine, a small excess (e.g., 1.1 equivalents) can compensate for any loss due to evaporation.

  • Catalyst Absence: Although often not strictly necessary, a catalyst can significantly accelerate the reaction.

    • Solution: A variety of catalysts can be employed for aza-Michael additions, including Lewis acids, Brønsted acids, and organocatalysts.[11][12][13][14] For instance, N-methylimidazole has been shown to be an effective catalyst for such reactions.[13] Ionic liquids are also emerging as green and recyclable catalysts.[7][11][12]

Issue 2: Formation of a Viscous, Insoluble Precipitate (Polymerization)

Symptom: The reaction mixture becomes thick, and a solid polymer forms, making workup difficult and reducing the yield of the desired product.

Root Cause Analysis & Solutions:

  • Uncontrolled Exotherm: The Michael addition is an exothermic reaction.[15] If the heat is not dissipated effectively, it can lead to the radical polymerization of ethyl acrylate.

    • Solution: Implement efficient cooling. Adding the ethyl acrylate dropwise to the isopropylamine in an ice bath allows for better temperature control. For larger-scale reactions, a jacketed reactor with a circulating coolant is recommended.

  • Presence of Radical Initiators: Impurities in the reactants or solvent, or exposure to light and air, can initiate polymerization.

    • Solution: Use freshly distilled ethyl acrylate that contains an inhibitor like hydroquinone monomethyl ether (MEHQ). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize polymerization.[16]

Issue 3: Significant Formation of the Di-addition Product

Symptom: In addition to the desired mono-adduct, a significant amount of a higher molecular weight byproduct is observed, corresponding to the addition of two molecules of ethyl acrylate to one molecule of isopropylamine.

Root Cause Analysis & Solutions:

  • Reaction Stoichiometry and Order of Addition: The product of the initial Michael addition, this compound, is a secondary amine and can act as a nucleophile itself, reacting with another molecule of ethyl acrylate.

    • Solution: Use a molar excess of isopropylamine to ethyl acrylate. This ensures that the ethyl acrylate is more likely to encounter the primary amine starting material rather than the secondary amine product. A slow, controlled addition of ethyl acrylate to a well-stirred solution of isopropylamine is the preferred method.[16]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second addition.

    • Solution: Maintain a lower reaction temperature (e.g., 0-25°C) to favor the initial, more kinetically favorable mono-addition.

Visualizing the Reaction and its Challenges

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key pathways.

reaction_overview cluster_reactants Reactants cluster_products Products & Byproducts Isopropylamine Isopropylamine Desired Product This compound Isopropylamine->Desired Product Aza-Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Desired Product Di-addition Product Di-addition Product Ethyl Acrylate->Di-addition Product Poly(ethyl acrylate) Poly(ethyl acrylate) Ethyl Acrylate->Poly(ethyl acrylate) Polymerization Desired Product->Di-addition Product Second Addition

Caption: Overview of the synthesis and potential side reactions.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust method for the synthesis of this compound, incorporating best practices to mitigate common issues.

Materials and Equipment:

  • Isopropylamine (≥99%)

  • Ethyl acrylate (inhibited, ≥99%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isopropylamine (1.2 equivalents). Cool the flask in an ice bath.

  • Reactant Addition: Slowly add ethyl acrylate (1.0 equivalent) dropwise to the cooled and stirred isopropylamine over 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, remove the excess isopropylamine and any low-boiling impurities under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Outcome Unsatisfactory Low_Conversion Low Conversion? Start->Low_Conversion Polymerization Polymerization? Low_Conversion->Polymerization No Increase_Time_Temp Increase Reaction Time/Temp Consider Catalyst Low_Conversion->Increase_Time_Temp Yes Diaddition High Di-addition? Polymerization->Diaddition No Improve_Cooling Improve Cooling (Ice Bath, Slow Addition) Polymerization->Improve_Cooling Yes Success Yield Optimized Diaddition->Success No Adjust_Addition_Order Slowly Add Acrylate to Amine Diaddition->Adjust_Addition_Order Yes Check_Stoichiometry Adjust Stoichiometry (Excess Amine) Increase_Time_Temp->Check_Stoichiometry Check_Stoichiometry->Success Use_Inhibitor Use Inhibited Acrylate Inert Atmosphere Improve_Cooling->Use_Inhibitor Use_Inhibitor->Success Lower_Temp Lower Reaction Temperature Adjust_Addition_Order->Lower_Temp Lower_Temp->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Advanced Purification Strategies

For applications requiring exceptionally high purity, traditional distillation may not be sufficient to remove all byproducts, particularly the di-addition product due to its similar boiling point.

Q4: How can I effectively remove the di-addition byproduct if distillation is not sufficient?

For challenging separations of β-amino esters, chromatographic techniques can be employed.[17]

  • Size Exclusion Chromatography (SEC): This method has been successfully used for the purification of poly(β-amino ester)s, effectively removing smaller molecular weight impurities.[17]

  • Column Chromatography on Silica Gel: While more labor-intensive, this is a standard method for separating compounds with different polarities. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the mono- and di-addition products.

References

  • ACS Publications. (n.d.). DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s.
  • Taylor & Francis Online. (n.d.). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions.
  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles.
  • Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • ResearchGate. (n.d.). Effect of reaction time and temperature on the aza-Michael addition....
  • RSC Publishing. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach.
  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition.
  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • Wikipedia. (n.d.). Michael addition reaction.
  • RSC Publishing. (2020). Polymer Chemistry.
  • ResearchGate. (n.d.). The plausible reaction mechanism for the aza-Michael addition catalyzed....
  • RSC Publishing. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry.
  • PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles.
  • Exploring this compound: Properties and Applications. (n.d.).
  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • MDPI. (2025). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery.
  • MDPI. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4.
  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions.
  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • MDPI. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products.
  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • Google Patents. (n.d.). EP0280222A2 - Addition products from acrylates and amines, and their use in radiation-curable masses.
  • Chegg. (2022). Solved 1. Draw or provide each of the following: a) The | Chegg.com.

Sources

Technical Support Center: Purification of Crude Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, experience-driven advice to help you achieve high purity and yield in your experiments.

Introduction to this compound and the Importance of Purity

This compound (CAS No. 16217-22-4) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably as a precursor for the carbamate insecticide Benfuracarb.[1] The efficacy, safety, and stability of the final active pharmaceutical ingredient (API) or agrochemical are directly dependent on the purity of this intermediate. Impurities can lead to unwanted side reactions, reduced yield, and potential toxicity in the final product. Therefore, robust and efficient purification is a critical step in its synthesis.

This guide will address common issues encountered during purification and provide detailed protocols and troubleshooting advice for distillation, recrystallization, and chromatography techniques.

Understanding the Impurity Profile

The primary synthesis route for this compound is the Michael addition of isopropylamine to ethyl acrylate.[2] While seemingly straightforward, this reaction can lead to several impurities that complicate purification.

Common Impurities:

  • Unreacted Starting Materials: Residual isopropylamine and ethyl acrylate are common contaminants.

  • Bis-adduct Formation: The product, a secondary amine, can react with a second molecule of ethyl acrylate to form a bis-adduct, Ethyl 3-((2-(ethoxycarbonyl)ethyl)(isopropyl)amino)propanoate. This is a common side reaction in the aza-Michael addition.[3]

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 3-(isopropylamino)propanoic acid.[1][4]

  • Polymerization Products: Ethyl acrylate can undergo self-polymerization, particularly at elevated temperatures, leading to oligomeric or polymeric impurities.

A visual representation of the primary reaction and a key side reaction is provided below.

cluster_main Main Reaction cluster_side Side Reaction Isopropylamine Isopropylamine Product This compound Isopropylamine->Product + Ethyl Acrylate Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Product Product_Side This compound Bis_Adduct Bis-adduct Impurity Product_Side->Bis_Adduct + Ethyl Acrylate Ethyl_Acrylate_Side Ethyl Acrylate Ethyl_Acrylate_Side->Bis_Adduct

Caption: Synthesis of this compound and a common side reaction.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your purification process.

Aqueous Work-up & Initial Purification

Q1: My crude product appears cloudy or forms an emulsion during aqueous work-up. What should I do?

A1: Emulsion formation is a common issue when dealing with amines.

  • Causality: The amphiphilic nature of the amine product and potential hydrolysis products can stabilize oil-in-water or water-in-oil emulsions.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • pH Adjustment: Carefully adjust the pH of the aqueous phase. If the issue is due to the formation of the carboxylate salt from hydrolysis, slightly acidifying the solution can sometimes help. However, be cautious as strong acids can lead to the formation of the water-soluble amine salt.

    • Filtration: If solid particulates are present (e.g., from polymerization), filtering the entire mixture through a pad of Celite® can help to break the emulsion.

Q2: I suspect hydrolysis of my ester during the work-up. How can I minimize this?

A2: Ester hydrolysis is a significant concern, particularly under basic conditions.[4]

  • Expert Insight: While a basic wash (e.g., with sodium bicarbonate) is often used to remove acidic impurities, prolonged contact or the use of stronger bases like sodium hydroxide should be avoided as they will catalyze ester hydrolysis.[5]

  • Preventative Measures:

    • Use a saturated solution of sodium bicarbonate for washes and perform them quickly.

    • Keep the temperature of the work-up low (e.g., using an ice bath).

    • If possible, perform the work-up under an inert atmosphere to prevent any base-catalyzed oxidation of impurities that could further complicate the mixture.

Purification by Vacuum Distillation

Q3: Why is vacuum distillation the preferred method for purifying this compound?

A3: this compound has a high boiling point at atmospheric pressure (approximately 249.7°C), and distillation at this temperature can lead to decomposition.[6] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thus minimizing thermal degradation.[6]

Q4: I'm unsure of the correct temperature and pressure for vacuum distillation. Can you provide guidance?

A4: The boiling point is highly dependent on the pressure. Below is a table with estimated boiling points at various pressures.

Pressure (mmHg)Estimated Boiling Point (°C)
760249.7
2091-92
10~80
1~50-60

Data is compiled from various sources and may vary based on the purity of the crude material and the accuracy of the pressure measurement. It is recommended to use a pressure-temperature nomograph for more precise estimations.

Q5: My product is co-distilling with an impurity. How can I improve the separation?

A5: This indicates that the impurity has a boiling point close to your product at the given pressure.

  • Fractional Distillation: If not already in use, employ a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This will provide multiple theoretical plates for separation.

  • Adjusting Pressure: The relative volatility of two compounds can change with pressure. Try distilling at a slightly higher or lower pressure to see if the separation improves.

  • Pre-treatment: Consider a pre-purification step before distillation. A quick pass through a short plug of silica gel can sometimes remove more polar impurities that might be azeotroping with your product.

Crude_Product Crude this compound Workup Aqueous Work-up Crude_Product->Workup Distillation Vacuum Distillation Workup->Distillation Primary Method Recrystallization Recrystallization (as salt) Workup->Recrystallization Alternative Method Chromatography Column Chromatography Distillation->Chromatography If impurities persist Pure_Product Pure Product Distillation->Pure_Product If sufficient purity Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Purification by Column Chromatography

Q6: What is a good starting mobile phase for the column chromatography of this compound?

A6: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • TLC First: Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system.[7] A good Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.

  • Recommended Starting Gradient:

    • Start with a low polarity mobile phase, for example, 95:5 Hexane:Ethyl Acetate.

    • Gradually increase the polarity, for example, to 90:10, then 80:20, and so on.

  • Amine Deactivation: Amines can streak on silica gel due to interactions with acidic silanol groups. To mitigate this, add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. This will compete for the acidic sites on the silica and improve the peak shape of your amine-containing product.

Q7: My compound is running very slowly on the column, even with a high concentration of ethyl acetate.

A7: This suggests your compound has a strong affinity for the stationary phase, or you may have highly polar impurities.

  • Increase Mobile Phase Polarity: You can switch to a more polar solvent system. A common next step is to use a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Check for Salt Formation: If your crude product was exposed to acid, you may have formed the hydrochloride salt of your amine. This salt will be highly polar and will not elute with standard normal-phase solvents. In this case, you would need to neutralize the crude material before chromatography or use a different purification technique.

Purification by Recrystallization

Q8: Can I purify this compound by recrystallization?

A8: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, you can often purify it by converting it to a solid salt, such as the hydrochloride salt, and then recrystallizing the salt.[8]

Q9: How do I form the hydrochloride salt and what is a good solvent for its recrystallization?

A9:

  • Salt Formation:

    • Dissolve the crude free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Recrystallization Solvents:

    • A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar protic solvent (to dissolve the salt at elevated temperatures) and a less polar solvent (to induce crystallization upon cooling).

    • Good starting points include:

      • Ethanol/diethyl ether

      • Isopropanol/hexane

      • Methanol/ethyl acetate

    • The key is to find a solvent system where the salt is soluble when hot but sparingly soluble when cold.[8]

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity of the final product.

TechniquePurpose
GC-MS To identify and quantify volatile impurities, including residual starting materials and the bis-adduct.[9]
¹H and ¹³C NMR To confirm the structure of the product and identify any major impurities. The chemical shifts of common impurities can be referenced.[10][11]
FT-IR To confirm the presence of key functional groups (e.g., C=O of the ester, N-H of the secondary amine).
HPLC For quantitative purity analysis, especially for non-volatile impurities or hydrolysis products.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Preparation: To a round-bottom flask, add the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path distillation head to minimize product loss. Ensure all glass joints are well-sealed with appropriate vacuum grease.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap should be placed between the apparatus and the pump.

  • Distillation: Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling forerun (likely residual starting materials) in a separate receiving flask. As the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good system should give an Rf of ~0.3 for the product and good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Biosynce. (n.d.). This compound CAS 16217-22-4.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • LookChem. (n.d.). Exploring this compound: Properties and Applications.
  • Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry.
  • Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation?
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2019). In distillation using a vacuum, I understand that the boiling points of the compounds lower when the pressure is lowered. But would it also make the boiling points less farther apart? If so how?
  • National Institutes of Health. (2017). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486.
  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
  • ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C.
  • ResearchGate. (n.d.). Thin layer chromatography profile of (a) Fraction D with mobile phase...
  • Thieme. (n.d.). The Mobile Phase.
  • MDPI. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters.
  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
  • LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography.
  • Google Patents. (n.d.). Amine adducts preparable by michael addition.
  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • Google Patents. (n.d.). Michael addition products of amine terminated polyolefins and polyfunctional acrylates.
  • PSE Community. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
  • National Institutes of Health. (n.d.). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L.
  • Journal of Pharmacognosy and Phytochemistry. (2024). GC-MS and antimicrobial activity analysis of the ethanolic extract of Caulerpa taxifolia (M. Vahl) C. Agardh.
  • ResearchGate. (2024). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil.

Sources

Removing unreacted starting materials from Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the pure product from its reaction mixture. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these protocols effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary impurities I should expect after the synthesis of this compound?

The synthesis of this compound is typically achieved via a Michael addition reaction between isopropylamine and ethyl acrylate.[1] Consequently, the most common impurities in your crude product mixture will be the unreacted starting materials:

  • Isopropylamine: A volatile, low-boiling-point primary amine.

  • Ethyl Acrylate: A neutral ester with a boiling point significantly lower than the product at atmospheric pressure.

Understanding the distinct physicochemical properties of these three compounds is the cornerstone of a successful purification strategy.

Data Summary: Key Physical Properties

For effective separation, it is crucial to understand the differences in boiling points and solubility. The following table summarizes these properties.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility Characteristics
Isopropylamine 59.11[2][3]32.4 (at 760 mmHg)[4]0.689 (at 20°C)[4]Miscible with water; basic.[4]
Ethyl Acrylate 100.12[5]99.5 (at 760 mmHg)[6]0.922 (at 20°C)[7]Slightly soluble in water; neutral.[6]
This compound 159.23[1][8]91-92 (at 20 Torr); 249.7 (at 760 mmHg)[9]~0.919[9]Slightly soluble in water; basic.[9]

Purification & Troubleshooting Guides

Q2: My crude product has a strong ammonia-like smell and seems very volatile. How do I remove this impurity?

This indicates a significant amount of unreacted isopropylamine. Due to its very low boiling point (32.4 °C) compared to both ethyl acrylate (~100 °C) and the product (~250 °C), simple distillation at atmospheric pressure is a highly effective first step.

Expert Insight: Performing this initial distillation removes the most volatile component, which simplifies subsequent purification steps. Attempting vacuum distillation directly on a mixture with a large amount of a highly volatile substance like isopropylamine can make it difficult to achieve and maintain a stable vacuum.

Protocol: Removal of Excess Isopropylamine by Simple Distillation

  • Assemble a standard simple distillation apparatus. Ensure all glassware is dry.

  • Place the crude reaction mixture in the distilling flask with a magnetic stir bar or boiling chips.

  • Gently heat the flask in a heating mantle or water bath.

  • Collect the distillate that comes over at approximately 32-35 °C. This fraction is primarily isopropylamine.

  • Continue distillation until the temperature begins to rise significantly, indicating that the isopropylamine has been removed.

  • Allow the distillation pot to cool before proceeding with further purification.

Q3: After removing the volatile amine, how do I separate the product from unreacted ethyl acrylate?

You have two primary, highly effective methods at your disposal: Vacuum Distillation and Acid-Base Extraction . The choice depends on the scale of your reaction and available equipment.

Method 1: Purification by Fractional Vacuum Distillation

This is the most direct method and is often preferred for yielding a highly pure product.

Causality: The boiling point of this compound is very high at atmospheric pressure (~250 °C), a temperature at which many organic molecules, including this one, may begin to decompose. By reducing the pressure, we lower the boiling points of all components, allowing for distillation at a safer, lower temperature. The significant difference in boiling points between ethyl acrylate and the product under vacuum allows for their efficient separation.[10][11]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated fractionating column (e.g., a Vigreux column) for optimal separation. Ensure all joints are properly sealed with vacuum grease.

  • System Check: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 20 Torr). Check for leaks.

  • Distillation: Once a stable vacuum is achieved, begin heating the distillation pot containing the crude product (pre-treated to remove isopropylamine).

  • Fraction Collection:

    • Foreshot: Collect any initial low-boiling distillate. This will be residual solvent or remaining traces of volatile impurities.

    • Ethyl Acrylate Fraction: As the temperature stabilizes, collect the fraction corresponding to the boiling point of ethyl acrylate at your working pressure.

    • Product Fraction: After the ethyl acrylate has been removed, increase the heating mantle temperature. Collect the pure this compound fraction, which should distill at approximately 91-92 °C under 20 Torr of pressure.[9]

  • Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Troubleshooting Vacuum Distillation:

  • Problem: The vacuum pressure is unstable or not low enough.

    • Solution: Check all joints and connections for leaks. Ensure the vacuum pump oil is fresh and the cold trap is sufficiently cold (e.g., using dry ice/acetone).

  • Problem: "Bumping" or uneven boiling.

    • Solution: Ensure efficient stirring with a magnetic stir bar. Alternatively, introduce a fine stream of nitrogen or argon through a capillary ebulliator. Do not use boiling chips for vacuum distillation as they are ineffective.

  • Problem: Poor separation between fractions.

    • Solution: Your fractionating column may be inefficient. Ensure it is well-insulated. Decrease the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium on each theoretical plate of the column.[10]

Method 2: Purification by Acid-Base Extraction

This method leverages the basicity of the product's secondary amine group to separate it from the neutral ethyl acrylate.[12][13]

Causality: In an acidic aqueous solution, the basic nitrogen atoms on both the product and any residual isopropylamine will be protonated, forming ammonium salts. These salts are ionic and thus highly soluble in the aqueous layer. The neutral ethyl acrylate molecule remains uncharged and preferentially dissolves in the organic layer. Subsequently, neutralizing the aqueous layer deprotonates the ammonium salts, regenerating the free amines which can then be extracted back into a fresh organic layer.

Workflow for Acid-Base Extraction

G A 1. Crude Mixture (Product + Ethyl Acrylate) in Organic Solvent (e.g., Ether) B 2. Add Dilute HCl (aq) Shake in Separatory Funnel A->B C Separate Layers B->C D_org Organic Layer: - Ethyl Acrylate - Solvent C->D_org Keep or Discard E_aq Aqueous Layer: - Protonated Product (Salt) - Protonated Isopropylamine (Salt) C->E_aq F 3. Add NaOH (aq) to Aqueous Layer until pH > 10 E_aq->F G 4. Extract with Fresh Organic Solvent F->G H Separate Layers G->H I_aq_waste Aqueous Layer (Waste): - NaCl, H₂O H->I_aq_waste Discard J_org_final Organic Layer: - Purified Product - Solvent H->J_org_final K 5. Dry (Na₂SO₄), Filter, and Evaporate Solvent J_org_final->K L Pure Product K->L

Caption: Acid-Base Extraction Workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Place this solution in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. The top organic layer contains the ethyl acrylate and can be discarded.

  • Repeat: To ensure complete extraction, wash the organic layer one more time with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). You may see the free amine product "oiling out."

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (diethyl ether or ethyl acetate). Shake to extract the free amine product into the organic layer.

  • Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Final Step: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Troubleshooting Acid-Base Extraction:

  • Problem: An emulsion forms at the interface, preventing layer separation.

    • Solution: Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the polarity of the aqueous phase and can help break the emulsion. Alternatively, let the funnel sit for an extended period.

  • Problem: Low recovery of the final product.

    • Solution: Ensure the aqueous layer was made sufficiently basic in step 5; incomplete deprotonation will lead to poor back-extraction. Perform multiple back-extractions (e.g., 3x with smaller volumes of organic solvent) as this is more efficient than a single extraction with a large volume.

Q4: What is the most robust purification workflow if my product is contaminated with both starting materials?

For the highest purity, a combination of both techniques is recommended. This provides a multi-stage purification that targets different impurities based on orthogonal chemical properties (basicity and volatility).

Combined Purification Strategy Workflow

G A Crude Reaction Mixture (Product + Isopropylamine + Ethyl Acrylate) B Step 1: Acid-Base Extraction (Separates amines from neutral ethyl acrylate) A->B C Intermediate Mixture (Product + Isopropylamine) B->C D Step 2: Distillation (Separates volatile isopropylamine from product) C->D E Pure this compound D->E

Caption: High-Purity Combined Workflow.

  • Acid-Base Extraction First: Perform the acid-base extraction protocol as described above. This will remove the neutral ethyl acrylate. The resulting product will be a solution of this compound and any unreacted isopropylamine in your chosen organic solvent.

  • Solvent Removal: Remove the solvent via rotary evaporation.

  • Final Distillation: Perform a simple or fractional distillation on the residue. The low-boiling isopropylamine will distill first, leaving behind the pure, high-boiling product. A simple distillation is often sufficient at this stage unless the amount of isopropylamine is very large.

This combined approach ensures that impurities are removed through two distinct mechanisms, resulting in a product of very high purity suitable for the most demanding applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine.
  • Aditya Dye Chem. (n.d.). Ethyl Acrylate (EA).
  • Sciencemadness. (2020). Isopropylamine.
  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4.
  • Ataman Kimya. (n.d.). ETHYL ACRYLATE.
  • Occupational Safety and Health Administration. (n.d.). ISOPROPYLAMINE.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • MySkinRecipes. (n.d.). This compound.
  • European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.

Sources

Common impurities in Ethyl 3-(isopropylamino)propanoate and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for a centralized knowledge base, this Technical Support Center provides a comprehensive guide to identifying and troubleshooting common impurities in Ethyl 3-(isopropylamino)propanoate. As a Senior Application Scientist, my goal is to equip you with not only the protocols but also the scientific rationale to confidently address challenges in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in my sample of this compound?

A1: Based on its synthesis via the Michael addition of isopropylamine to ethyl acrylate, the most common impurities can be categorized as process-related or degradation-related.[1][2]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Isopropylamine and ethyl acrylate may be present due to incomplete reaction.

    • Double Michael Addition Product: A secondary reaction where a molecule of this compound reacts with another molecule of ethyl acrylate can occur.[3]

  • Degradation-Related Impurities:

    • Hydrolysis Product: The ester can hydrolyze to 3-(isopropylamino)propanoic acid and ethanol, particularly in the presence of moisture or acidic/basic conditions.[2]

    • Transesterification Products: If other alcohols are present as solvents or impurities, transesterification can lead to the formation of different alkyl esters of 3-(isopropylamino)propanoic acid.

Q2: I see an unexpected peak in my GC-MS chromatogram. How can I tentatively identify it?

A2: First, consider the predicted impurities from the synthesis and potential degradation pathways. Compare the mass spectrum of the unknown peak with the known fragmentation patterns of the likely impurities. For instance, the presence of a fragment ion corresponding to the isopropyl group (m/z 44) or the ethyl ester group (m/z 88) can provide clues. Cross-reference your findings with a commercial mass spectral library like NIST for confirmation.

Q3: My HPLC analysis shows poor separation of the main peak from a closely eluting impurity. What can I do?

A3: Optimizing your HPLC method is key. Consider the following adjustments:

  • Mobile Phase pH: The amine functionality in this compound and some of its impurities makes the mobile phase pH a critical parameter. Adjusting the pH can alter the ionization state of the analytes and significantly impact their retention and selectivity.

  • Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of your separation.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for your analytes.

Q4: How can I confirm the structure of an unknown impurity?

A4: While GC-MS and HPLC-MS can provide strong evidence, definitive structural elucidation requires Nuclear Magnetic Resonance (NMR) spectroscopy. If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR will provide detailed information about its molecular structure.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Materials
  • Symptom: GC-MS or HPLC analysis shows significant peaks corresponding to isopropylamine and/or ethyl acrylate.

  • Cause: Incomplete reaction during synthesis. This could be due to incorrect stoichiometry, insufficient reaction time or temperature, or catalyst deactivation.

  • Solution:

    • Reaction Monitoring: Implement in-process monitoring (e.g., by GC or TLC) to ensure the reaction goes to completion.

    • Stoichiometry Adjustment: A slight excess of one reactant can be used to drive the reaction to completion, but be mindful that this will require removal during purification.

    • Purification: Optimize your purification process (e.g., distillation or chromatography) to effectively remove the volatile starting materials.

Issue 2: Presence of a High Molecular Weight Impurity
  • Symptom: A peak with a higher mass than the product is observed in the MS, and it may have a longer retention time in the HPLC.

  • Cause: This is likely the double Michael addition product, where a second molecule of ethyl acrylate has reacted with the secondary amine of the product.

  • Solution:

    • Control Stoichiometry: Use a slight excess of isopropylamine relative to ethyl acrylate to favor the formation of the desired mono-adduct.

    • Slow Addition: Add the ethyl acrylate slowly to the isopropylamine to maintain a low concentration of the acrylate and minimize the secondary reaction.

Issue 3: Appearance of a More Polar Impurity Over Time
  • Symptom: A new, more polar peak appears or increases in intensity in stored samples, particularly if not stored under anhydrous conditions.

  • Cause: This is likely the hydrolysis product, 3-(isopropylamino)propanoic acid.

  • Solution:

    • Storage Conditions: Store this compound under anhydrous and inert conditions to minimize exposure to moisture.

    • pH Control: Avoid acidic or basic conditions during workup and storage, as these can catalyze hydrolysis.

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Data Summary

Potential Impurity Molecular Weight ( g/mol ) Predicted GC Elution Order Key Mass Fragments (m/z)
Isopropylamine59.11144, 58
Ethyl Acrylate100.12255, 72, 85
This compound 159.23 3 102, 116, 144
Double Michael Addition Product259.354102, 158, 214, 244
3-(isopropylamino)propanoic acid131.17Variable (may require derivatization)74, 88, 116
Protocol 2: HPLC-UV for Purity Determination

This method is suitable for quantifying the purity of this compound and separating it from less volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition.

Diagrams

Synthesis and Potential Side-Reactions

Isopropylamine Isopropylamine Product This compound Isopropylamine->Product Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Product DoubleAdduct Double Michael Addition Product EthylAcrylate->DoubleAdduct Product->DoubleAdduct Side Reaction

Caption: Synthesis of this compound and a common side-reaction.

Degradation Pathways

Product This compound HydrolysisProduct 3-(isopropylamino)propanoic acid + Ethanol Product->HydrolysisProduct Hydrolysis (H2O) TransesterificationProduct New Alkyl 3-(isopropylamino)propanoate + Ethanol Product->TransesterificationProduct Transesterification (R-OH)

Caption: Common degradation pathways for this compound.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced Degrad
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). (n.d.).
  • Pharmaceutical impurity identification: a case study using a multidisciplinary approach. (n.d.). PubMed.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Ethyl 3-(isopropylamino)
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. (n.d.). Royal Society of Chemistry.
  • Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480. (n.d.). PubChem.
  • The Hydrolysis of Esters. (2015). Chemistry LibreTexts.
  • Method Development for Drug Impurity Profiling: Part 1. (n.d.).
  • Ethyl 3-(isopropylamino)
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Method Validation Approaches for Analysis of Constituents in ENDS. (2021).
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (2025). International Journal of Environmental Sciences.
  • Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Exploring Ethyl 3-(Isopropylamino)
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. (2019).
  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. (2025).
  • Medicinal Chemistry & Analysis. (n.d.). IJMCA.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.).
  • A Comparative Guide to Purity Analysis of 2-Bromoethyl Propanoate: GC-MS and Its Altern
  • Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. (2024). Filo.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI.
  • A Comparative Guide to Purity Assessment of 3-Ethyl-1-pentyn-3-ol: GC-MS, HPLC, and qNMR Analysis. (n.d.). Benchchem.
  • Xinyi Yongcheng Chemical Industrial Co., Ltd.--Ethyl 3-(isopropylamino)propanoate|16217-22-4. (n.d.). Yongcheng Chemical.
  • Ethyl 3-(isopropylamino)
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).
  • (PDF) Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. (2025).

Sources

Technical Support Center: Purifying Ethyl 3-(isopropylamino)propanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Bench to the Boardroom.

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of Ethyl 3-(isopropylamino)propanoate. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into optimizing the purity of this critical intermediate. My goal is to move beyond simple protocols and explain the causality behind each step, empowering you to troubleshoot and perfect your crystallization process.

A crucial point of clarification is the physical state of the target compound. This compound in its free base form is a liquid at room temperature, making distillation the appropriate purification method.[1] However, it is commonly handled and purified as its hydrochloride (HCl) salt, which is a solid.[2] Therefore, this guide will focus exclusively on the recrystallization of this compound hydrochloride , as this is the standard industry practice for purifying the solid form of this compound.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers frequently encounter when approaching the recrystallization of this amino ester salt.

Q1: Why is high purity crucial for this compound? this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the carbamate insecticide Benfuracarb.[2] In these applications, even trace impurities can lead to unwanted side reactions, reduced efficacy of the final product, or potential toxicity. Achieving high purity (>99%) is therefore not just a matter of quality control but a necessity for safety and regulatory compliance.

Q2: What are the primary impurities I should be concerned about? The most common impurities arise from the synthesis process itself, which typically involves the reaction of isopropylamine and ethyl acrylate.[2] Therefore, potential impurities include:

  • Unreacted isopropylamine.

  • Unreacted ethyl acrylate.

  • By-products from side reactions, such as self-polymerization of ethyl acrylate or Michael addition products.

Q3: What makes a good recrystallization solvent for this compound HCl? The ideal solvent adheres to several key principles of recrystallization.[3][4][5] For this specific compound, a polar protic salt, you should look for a solvent where:

  • The compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures . This differential is the driving force for crystallization.

  • The anticipated impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[3]

  • The solvent is chemically inert and will not react with the amino ester.[6]

  • The solvent has a relatively low boiling point to be easily removed from the final crystals during drying.[4]

Q4: What are some recommended starting solvents for screening? Given the polar, salt-like nature of this compound HCl, polar solvents are the best starting point. Consider the following:

  • Single Solvents: Isopropanol, ethanol, or methanol. These alcohols often provide the necessary solubility profile for polar salts.

  • Mixed-Solvent Systems: A highly effective technique involves a "solvent/anti-solvent" pair.[3] For instance, you can dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" or "anti-solvent" (like ethyl acetate or diethyl ether) until the solution becomes cloudy (the point of saturation). Reheating to clarify and then slow cooling can yield excellent crystals.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the recrystallization of this compound HCl.

Workflow Overview

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent 1. Solvent Selection & Screening Dissolve 2. Dissolution in Minimal Hot Solvent Solvent->Dissolve HotFilt 3. Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilt Cool 4. Slow Cooling & Crystallization HotFilt->Cool VacFilt 5. Vacuum Filtration Cool->VacFilt Wash 6. Washing with Cold Solvent VacFilt->Wash Dry 7. Drying of Crystals Wash->Dry Start No Crystals Formed Upon Cooling Scratch 1. Scratch inner wall of flask with a glass rod? Start->Scratch Seed 2. Add a seed crystal? Scratch->Seed No Success Crystals Form! Scratch->Success Yes Concentrate 3. Reduce solvent volume (boil off/rotovap)? Seed->Concentrate No Seed->Success Yes AntiSolvent 4. Add an anti-solvent dropwise? Concentrate->AntiSolvent No Concentrate->Success Yes AntiSolvent->Success Yes

Caption: Decision-making workflow for inducing crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can act as nucleation sites. [7][8]2. Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will provide a template for further crystal growth. [7]3. Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent. [9]Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a few drops of a miscible solvent in which your compound is insoluble (an anti-solvent). This will reduce the overall solubility and can induce precipitation.

Q: My final yield is very low. What went wrong?

  • Causality: Low yield is most often caused by using too much solvent during dissolution or washing the crystals with solvent that was not sufficiently cold. [7][10]* Solution:

    • During Dissolution: Be patient and add the hot solvent slowly and in small portions, ensuring you only add enough to dissolve the solid.

    • During Washing: Always use ice-cold solvent for washing and use the minimum volume necessary to wet the crystal cake.

    • Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), you can try to cool it further or evaporate some of the solvent to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Data Summary Table

PropertyThis compound (Free Base)This compound HCl (Salt)Reference
CAS Number 16217-22-416217-22-4 (as base)[1]
Molecular Formula C₈H₁₇NO₂C₈H₁₈ClNO₂[2]
Molecular Weight 159.23 g/mol 195.69 g/mol [2]
Appearance Colorless transparent liquidSolid[2]
Boiling Point 91-92 °C @ 20 TorrN/A[1]
Solubility Soluble in chloroform, methanol, ethanol; slightly soluble in water.Soluble in water and alcohols.[1][2]
Potential Recrystallization SolventsBoiling Point (°C)Rationale
Isopropanol 82.6Good starting point for polar salts.
Ethanol 78.4Similar polarity to isopropanol, widely available.
Ethyl Acetate 77.1Can be used as an anti-solvent with alcohols.
Diethyl Ether 34.6Effective as an anti-solvent, but highly volatile.

References

  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • LookChem. (n.d.). Exploring this compound: Properties and Applications.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Massachusetts. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • PubChem - NIH. (n.d.). Ethyl 3-aminopropanoate.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying secondary amines via column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," providing a framework of expertise and logic to empower you to troubleshoot and optimize your separations effectively.

This compound, a key intermediate in pharmaceutical and agrochemical synthesis, presents a common yet significant challenge for purification.[1] Its secondary amine functional group, being basic, is prone to strong, undesirable interactions with the acidic surface of standard silica gel.[2][3] This interaction is the primary source of many purification woes, including poor peak shape, low recovery, and inconsistent results. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions you should consider before beginning your purification workflow.

Q1: What are the critical chemical properties of this compound that influence its chromatographic behavior?

The two most important properties are its basicity and polarity .

  • Basicity: The lone pair of electrons on the secondary amine nitrogen makes the molecule basic. On a standard silica gel stationary phase, which has acidic silanol groups (Si-OH) on its surface, a strong acid-base interaction can occur.[3] This leads to the protonation of the amine, causing it to bind tightly to the silica. The result is often severe peak tailing, where the compound slowly "leaks" from the column instead of eluting as a sharp band.[4]

  • Polarity: The presence of the nitrogen and the ethyl ester group makes the molecule polar. This polarity dictates its solubility and mobility in different solvent systems. It is too polar to elute with purely non-polar solvents like hexane but will move too quickly in highly polar solvents like methanol. The key is to find a balanced mobile phase that provides an optimal retention factor (Rf).

Q2: How do I select the most appropriate stationary phase?

Standard, unmodified silica gel is often the first choice due to its ubiquity and cost-effectiveness, but it frequently requires modification of the mobile phase to be successful with amines.[2] When standard silica fails or gives poor results, consider these alternatives:

Stationary PhaseAdvantagesDisadvantagesBest Use Case
Standard Silica Gel Inexpensive, widely available, well-understood.Acidic surface causes tailing and potential degradation of basic compounds.[5]When used with a mobile phase containing a basic additive (e.g., triethylamine).
Amine-Treated Silica The surface is functionalized with amino groups, creating a more basic environment that repels basic analytes, leading to improved peak shape and recovery.[2][3]More expensive than standard silica.Excellent for routine purification of basic compounds without needing mobile phase additives.
Neutral Alumina Less acidic than silica, reducing strong interactions with basic compounds.Can have variable activity based on water content; may catalyze certain reactions.Good alternative for acid-sensitive compounds that show degradation on silica.[5]
Reversed-Phase Silica (C18) Separation is based on hydrophobicity. Can be effective for polar amines using aqueous-organic mobile phases.[6]Requires different solvent systems (e.g., water/acetonitrile); may not be suitable for all subsequent reaction steps.When normal-phase chromatography fails or when dealing with very polar impurities.
Q3: What is a good starting mobile phase for TLC analysis and subsequent column chromatography?

The goal of Thin-Layer Chromatography (TLC) is to find a solvent system where your target compound has an Rf value between 0.25 and 0.4 .[7] This generally provides the best separation on a column.

  • Start with a Binary System: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:

    • Hexanes : Ethyl Acetate

    • Dichloromethane (DCM) : Methanol

  • Incorporate a Basic Additive: To counteract the acidity of the silica gel TLC plate and prevent streaking, add 0.5-2% triethylamine (TEA) or a similar volatile base to your mobile phase.[8] For example, prepare your eluent as a 98:2 mixture of (Hexanes:Ethyl Acetate) and TEA.

  • Optimize the Ratio:

    • If Rf is too low (spot doesn't move far): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If Rf is too high (spot runs with the solvent front): Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).

Q4: How can I visualize this compound on a TLC plate?

The compound lacks a strong UV chromophore, so visualization solely by a 254 nm UV lamp may be ineffective, though it can sometimes be seen as a faint spot due to fluorescence quenching.[9][10] Therefore, chemical staining is essential.

Staining MethodProcedureResultMechanism
Ninhydrin Stain Dip the plate in the ninhydrin solution and gently heat with a heat gun until spots appear.[11]Reddish-purple spots. [11]Reacts with the secondary amine to form a colored product (Ruhemann's purple).[9]
Potassium Permanganate (KMnO₄) Stain Dip the plate in a dilute basic solution of KMnO₄. No heating is required.Yellow-brown spots on a purple/pink background. [12]The amine is oxidized by the permanganate, which is reduced to brown MnO₂.
Visualizing the Purification Workflow

A successful column chromatography experiment follows a logical sequence of steps, from preparation to final analysis.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Method Development (Find optimal eluent with Rf ~0.3) Pack 2. Pack Column (Slurry pack with initial eluent) TLC->Pack Load 3. Load Sample (Concentrated, minimal volume or dry load) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Final Evap->Final Yields Pure Product

Caption: A step-by-step workflow for a typical column chromatography experiment.

Troubleshooting Guide: A Problem-Solving Framework

Even with careful planning, issues can arise. This section provides solutions to the most common problems encountered when purifying this compound.

Problem 1: Severe Peak Tailing or Streaking
  • Observation: On TLC, the spot is not round but elongated. In the column, the compound elutes over a large number of fractions, leading to poor separation and dilute samples.

  • Primary Cause: Strong acid-base interaction between the basic amine and acidic silanol groups on the stationary phase.[3][4] This is the most common issue with amines on silica.

  • Solutions:

    • Add a Basic Modifier: This is the first and easiest solution. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase. The modifier neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[2][8]

    • Change Stationary Phase: If a basic modifier is undesirable for your final product, switch to an amine-functionalized silica column or neutral alumina.[2][5]

    • Reduce Sample Load: Overloading the column can saturate the stationary phase and exacerbate tailing.[4] Ensure you are not using more than 1g of crude material per 25-30g of silica gel.

G Start Peak Tailing Observed Q1 Is there a basic additive (e.g., 0.5-2% TEA) in the eluent? Start->Q1 Add_TEA Action: Add 0.5-2% TEA to the mobile phase. Q1->Add_TEA No Q2 Is the column overloaded? (>1:30 sample:silica ratio) Q1->Q2 Yes Success Problem Resolved Add_TEA->Success Reduce_Load Action: Reduce the amount of sample loaded. Q2->Reduce_Load Yes Change_Phase Action: Switch to an alternative stationary phase (e.g., Amine-Silica, Neutral Alumina). Q2->Change_Phase No Reduce_Load->Success Change_Phase->Success

Caption: A troubleshooting decision tree for resolving peak tailing issues.

Problem 2: Low or No Recovery of the Compound
  • Observation: After running the column and analyzing fractions, very little or none of the desired product is found, even after flushing with a highly polar solvent.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The compound has bound so strongly to the silica that it cannot be eluted. This is common for basic compounds on acidic silica without a modifier.

      • Solution: Always use a basic additive (TEA) in your eluent when purifying amines on silica.[3] To salvage a running column, you can try flushing with a strong, basic solvent system like 5-10% Methanol in DCM with 2% ammonium hydroxide.

    • Compound Decomposition: The acidic surface of the silica gel may be catalyzing the degradation of your compound.[5]

      • Solution: Perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica. Switch to a less acidic stationary phase like neutral alumina or use a reversed-phase method.[5]

Problem 3: Poor Separation of Product from Impurities
  • Observation: The product co-elutes with one or more impurities, as confirmed by TLC analysis of the collected fractions.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The chosen eluent does not have sufficient selectivity for the compounds in your mixture.

      • Solution: Re-develop your TLC method. The goal is to maximize the difference in Rf values (ΔRf) between your product and the nearest impurity. Try different solvent combinations (e.g., switch from Ethyl Acetate to Acetone as the polar component, or from Hexanes to Toluene as the non-polar component). A ΔRf of at least 0.2 is ideal for good separation.

    • Poor Column Packing: Channels or cracks in the silica bed allow the sample to travel down unevenly, leading to broad bands and poor resolution.

      • Solution: Ensure you are using a proper slurry packing method. Never let the top of the silica bed run dry, as this will cause cracks to form.

    • Improper Sample Loading: Loading the sample in too large a volume of solvent or a solvent that is stronger than the mobile phase will cause the initial band to be very broad.

      • Solution: Dissolve the sample in the absolute minimum amount of solvent. For best results, use the "dry loading" technique: dissolve your crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[13]

Reference Protocol: Step-by-Step Purification

This protocol provides a general methodology. Always adapt it based on your specific reaction mixture and TLC analysis.

  • TLC Method Development:

    • Find a solvent system (e.g., 80:20 Hexanes:Ethyl Acetate + 1% TEA) that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (approx. 50-100g of silica per 1g of crude material).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your starting mobile phase. Pour this slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle air pressure to begin elution. Maintain a constant flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be roughly one-quarter of the column volume.

    • If TLC shows impurities are well-separated, you may use an isocratic elution (keeping the solvent composition constant). If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity) may be necessary.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the plate using a KMnO₄ or ninhydrin stain to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

References
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • AKJournals. (2007). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. JPC - Journal of Planar Chromatography - Modern TLC, 17(4).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Quora. (2021). What is the pH effect on the separation of amino acid by ion exchange chromatography?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Missouri-St. Louis. (n.d.). TLC Visualization Methods.
  • JoVE. (2024). Extraction: Effects of pH.
  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • LCGC North America. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Organic Chemistry. (n.d.). TLC stains.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • LookChem. (n.d.). Exploring this compound: Properties and Applications.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Wiley-VCH. (2008). Supporting Information.
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl Propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of ethyl propanoate via Fischer esterification. Low conversion rates are a common challenge, often stemming from the reaction's equilibrium-driven nature. This document offers a structured approach to troubleshooting, grounded in chemical principles, to help you optimize your reaction yields and product purity.

I. Understanding the Core Challenge: The Reversible Nature of Fischer Esterification

The synthesis of ethyl propanoate from propanoic acid and ethanol is a classic example of Fischer esterification.[1][2] This acid-catalyzed reaction is fundamentally reversible.[3][4] The formation of water as a byproduct means it can hydrolyze the ethyl propanoate product back into the starting materials, establishing an equilibrium that may not favor a high yield of the desired ester.[5][6] With a 1:1 mixture of carboxylic acid and alcohol, the reaction typically reaches equilibrium with about a 70% yield of the ester at best.[5] Therefore, the primary strategy for achieving high conversion is to shift this equilibrium to favor the product.[6]

Visualizing the Equilibrium

The following diagram illustrates the reversible nature of the Fischer esterification reaction for ethyl propanoate synthesis.

Fischer_Esterification Reactants Propanoic Acid + Ethanol Products Ethyl Propanoate + Water Reactants->Products Esterification Products->Reactants Hydrolysis Catalyst H+ Catalyst Troubleshooting_Workflow Start Low Conversion Rate Observed CheckEquilibrium Is the reaction at equilibrium? Start->CheckEquilibrium ImplementShift Shift Equilibrium: 1. Use excess ethanol 2. Remove water (Dean-Stark/Sieves) CheckEquilibrium->ImplementShift Yes CheckSideReactions Are byproducts present? CheckEquilibrium->CheckSideReactions No ImplementShift->CheckSideReactions ModifyConditions Optimize Conditions: 1. Lower temperature 2. Use milder catalyst (p-TsOH, Amberlyst-15) 3. Slow catalyst addition CheckSideReactions->ModifyConditions Yes CheckReagents Are reagents and setup optimal? CheckSideReactions->CheckReagents No ModifyConditions->CheckReagents PurifyReagents Ensure Anhydrous Conditions: 1. Dry ethanol and solvent 2. Use fresh catalyst CheckReagents->PurifyReagents No Success High Conversion Achieved CheckReagents->Success Yes PurifyReagents->Success

Caption: A step-by-step workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for an ethyl propanoate synthesis? A1: After the reaction is complete, the mixture is typically cooled and then washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted propanoic acid. This is followed by a wash with brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous layer and help break any emulsions. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. Final purification is usually achieved by distillation. [7][8] Q2: Can I use a different catalyst besides sulfuric acid or p-TsOH? A2: Yes, heterogeneous solid acid catalysts are an excellent alternative. [9]Amberlyst-15, a macro-reticular polystyrene-based ion-exchange resin with sulfonic acid groups, is a powerful and selective catalyst for esterification. [10][11]Its advantages include easy removal by filtration, reusability, and often milder reaction conditions, which can minimize side products. [10] Q3: How do I know when the reaction has reached completion or equilibrium? A3: The reaction should be monitored over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product. The reaction is considered complete or at equilibrium when the relative concentrations of the components no longer change over time.

Q4: Is it better to use an excess of propanoic acid or an excess of ethanol? A4: It is almost always preferable to use an excess of the alcohol (ethanol). [6]Alcohols are generally less expensive and have lower boiling points than their corresponding carboxylic acids, making them easier to remove from the final product mixture during purification. [12]Some processes, however, do use an extreme excess of propionic acid in reactive distillation setups to achieve complete conversion of the alcohol. [13]

IV. Quantitative Data Summary

The following table summarizes the impact of reactant molar ratio on the equilibrium yield of an ester, illustrating the practical application of Le Châtelier's principle.

Molar Ratio (Alcohol:Acid)Approximate Ester Yield at Equilibrium
1:1~65-70% [5][14]
3:1>80% [15]
10:1~97% [14]
100:1~99% [14]

Table 1: Effect of Reactant Stoichiometry on Ester Yield.

V. References

  • Petrini, M., Ballini, R., Marcantoni, E., & Rosini, G. (n.d.). Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids. Synthetic Communications, 18(8), 837-843. Available from: [Link]

  • Sharma, P., & Sharma, M. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609. Available from: [Link]

  • JoVE. (2020). Esterification. Journal of Visualized Experiments. Available from: [Link]

  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. Available from: [Link]

  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Available from: [Link]

  • Patsnap. (2025). Ethyl Propanoate in Advanced Catalytic Reaction Methodologies. Patsnap Eureka. Available from: [Link]

  • PubMed. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. Available from: [Link]

  • Patsnap. (2025). Ethyl Propanoate-Catalyzed Ester Formation: A Kinetic Study. Patsnap Eureka. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Ester hydrolysis and Fischer esterification. YouTube. Available from: [Link]

  • BYJU'S. (n.d.). Esterification Reaction. Available from: [Link]

  • Patsnap. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap Eureka. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! YouTube. Available from: [Link]

  • NileRed. (2015). Make Ethyl Propionate by Fischer Esterification. YouTube. Available from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

  • Patsnap. (2025). The Role of Ethyl Propanoate in Aromatic Hydrocarbon Substitution Reactions. Patsnap Eureka. Available from: [Link]

  • NileRed. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. Available from: [Link]

  • Homework.Study.com. (n.d.). In the process called esterification, ethanol reacts with propanoic acid, producing ester and water. Available from: [Link]

  • Nagwa. (2021). Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • PubChem. (n.d.). Ethyl Propionate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Available from: [Link]

  • Gauth. (n.d.). Propanoic acid reacts with ethanol to produce an ester and water via an esterification rea. Available from: [Link]

  • Quora. (2024). What is the ester form when propanol acid plus ethanol?. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • Visual Learners. (2023). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Esterification of propanoic acid with ethanol (at 75 C) at acid-to-alcohol. Available from: [Link]

  • PlumX. (n.d.). A comparative study on the synthesis of ethyl propionate in a pervaporation membrane reactor. Available from: [Link]

  • ResearchGate. (n.d.). Esterification of propanoic acid with ethanol (at 70 C) at acid-to-alcohol. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Google Patents. (n.d.). CN1059199C - ethyl propionate production process. Available from:

  • ResearchGate. (n.d.). Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis. Available from: [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Education. Available from: [Link]

  • Organic Syntheses. (n.d.). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. Available from: [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Available from: [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available from: [Link]

Sources

Technical Support Center: Green Synthesis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for the green synthesis of Ethyl 3-(isopropylamino)propanoate. This document is designed for researchers, chemists, and process development professionals dedicated to implementing sustainable practices in chemical synthesis. This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals, such as the insecticide Benfuracarb. Traditional synthetic routes often rely on harsh conditions and volatile organic solvents. This guide focuses on addressing the practical challenges encountered when adopting greener alternatives, primarily the highly atom-efficient Aza-Michael addition of isopropylamine to ethyl acrylate.

Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and experimental variables. By anticipating and resolving common issues, you can enhance reaction efficiency, improve product purity, and align your work with the core principles of green chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during the initial phases of your experimental design.

Q1: What is the most common and greenest synthetic route for this compound?

The most direct and atom-economical route is the Aza-Michael addition of isopropylamine to ethyl acrylate[1]. This reaction forms a carbon-nitrogen bond by adding the amine to the electron-deficient alkene of the acrylate[2][3][4]. Its primary advantage is 100% atom economy, as all atoms from the reactants are incorporated into the final product, preventing waste generation—a core principle of green chemistry[5]. Greener variations of this reaction focus on minimizing or eliminating solvents and catalysts[6][7].

Q2: Can I run the Aza-Michael addition without a solvent?

Yes, and it is often the preferred green method. Solvent-free (neat) reactions reduce waste, cost, and safety hazards associated with volatile organic compounds (VOCs)[5][8]. The reaction between isopropylamine and ethyl acrylate can proceed effectively without a solvent, often with gentle heating to increase the reaction rate[9]. However, careful temperature control is necessary to prevent side reactions.

Q3: Are there any biocatalytic options for this synthesis?

While direct biocatalytic synthesis of this specific β-amino ester is not widely documented, the use of enzymes like transaminases (TAs) is a powerful green strategy for producing chiral amines and β-amino acids from prochiral ketones or β-keto esters[10][11][12][13]. A hypothetical biocatalytic route could involve the transamination of ethyl 3-oxopentanoate using isopropylamine as the amine donor, catalyzed by a specific ω-transaminase[10][14]. This approach offers high enantioselectivity and mild reaction conditions but requires significant screening to find a suitable enzyme[13].

Q4: What are the main challenges I should anticipate with the Aza-Michael addition for this synthesis?

The primary challenges include:

  • Formation of the Di-adduct: Primary amines like isopropylamine can react twice with ethyl acrylate, forming a tertiary amine di-adduct. Controlling stoichiometry is key to minimizing this byproduct[4].

  • Slow Reaction Rate: Especially without a catalyst or at low temperatures, the reaction can be sluggish[4].

  • Polymerization: The acrylate monomer can polymerize, particularly at elevated temperatures or in the presence of impurities[15].

  • Product Purification: Separating the desired mono-adduct from unreacted starting materials and the di-adduct can be challenging due to similar polarities[16].

Part 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to issues you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction has stalled, and analysis (GC/MS, NMR) shows a significant amount of unreacted isopropylamine and ethyl acrylate even after a prolonged reaction time. What should I do?

A: Low conversion is a common hurdle stemming from insufficient activation energy or poor nucleophilicity. A systematic approach to troubleshooting is essential.

Root Cause Analysis & Solutions:

  • Insufficient Thermal Energy: The Aza-Michael addition, while often spontaneous, can be slow at room temperature, especially for a somewhat hindered amine like isopropylamine[4].

    • Solution: Gradually increase the reaction temperature. For solvent-free conditions, start at 40-50°C and monitor the reaction progress every hour. Be cautious, as excessive heat (>80°C) can promote side reactions like polymerization[9].

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction.

    • Solution: Ensure both isopropylamine and ethyl acrylate are of high purity and free from polymerization inhibitors (often found in acrylates). Consider passing ethyl acrylate through a short column of basic alumina to remove inhibitors immediately before use.

  • Catalyst Inefficiency (if applicable): If you are using a catalyst, it may be inactive.

    • Solution: While the goal is often catalyst-free synthesis, mild Lewis acids or bases can be employed. If using a catalyst like LiClO₄ or acidic alumina, ensure it is fresh and anhydrous[2][8]. However, pursuing catalyst-free thermal activation is the greener first choice.

Troubleshooting Workflow for Low Yield

G start Low Yield Detected check_temp Is Reaction Temperature > 40°C? start->check_temp increase_temp Action: Increase temperature to 50-60°C. Monitor hourly. check_temp->increase_temp No check_purity Are reagents certified high purity and inhibitor-free? check_temp->check_purity Yes increase_temp->check_purity purify_reagents Action: Purify ethyl acrylate. Use fresh isopropylamine. check_purity->purify_reagents No consider_catalyst Is reaction still slow after thermal and purity checks? check_purity->consider_catalyst Yes purify_reagents->consider_catalyst add_catalyst Action: Introduce a mild catalyst (e.g., catalytic Yb(OTf)3). Justify use in green context. consider_catalyst->add_catalyst Yes success Yield Improved consider_catalyst->success No, reaction proceeds add_catalyst->success

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Formation of Significant Byproducts

Q: My crude product analysis shows three major spots/peaks: starting materials, my desired product, and a higher molecular weight species. How can I improve selectivity for the mono-adduct?

A: The formation of a higher molecular weight byproduct is characteristic of the di-addition product. Selectivity is almost always a function of stoichiometry and reaction conditions.

Root Cause Analysis & Solutions:

  • Incorrect Stoichiometry: The most common cause for di-adduct formation is an excess of the Michael acceptor (ethyl acrylate) relative to the amine. The initially formed mono-adduct (a secondary amine) can compete with the primary amine starting material and react with another molecule of ethyl acrylate.

    • Solution: Control the molar ratio of the reactants precisely. Use a slight excess of the amine (isopropylamine), for example, a 1.1:1 or 1.2:1 ratio of isopropylamine to ethyl acrylate. This ensures the acrylate is consumed before significant di-addition can occur.

  • High Reaction Temperature or Prolonged Time: Elevated temperatures can increase the rate of the second addition reaction.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and stop it as soon as the ethyl acrylate has been consumed (as determined by TLC or GC). Over-extending the reaction time provides more opportunity for the di-adduct to form.

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)

Isopropylamine : Ethyl Acrylate (Molar Ratio)Mono-adduct Yield (%)Di-adduct Formation (%)Unreacted Isopropylamine (%)
1 : 1.27520<1
1 : 18810~2
1.2 : 1 >95 <3 ~15 (recoverable)

Note: Yields are illustrative and will vary with specific reaction conditions.

Issue 3: Product Purification Challenges

Q: I'm having trouble separating my product, this compound, from the unreacted isopropylamine and the di-adduct byproduct using column chromatography.

A: Co-elution is common when compounds have similar polarities. Green purification strategies should aim to minimize solvent use.

Root Cause Analysis & Solutions:

  • Similar Polarity: The mono-adduct, di-adduct, and starting amine all contain nitrogen and can have close Rf values on silica gel.

    • Solution 1 (Pre-purification): Before chromatography, remove the excess, volatile isopropylamine under reduced pressure.

    • Solution 2 (Acid Wash): Exploit the basicity of the amines. Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate, a relatively greener solvent). Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl). The amine products and unreacted amine will move to the aqueous layer as hydrochloride salts. The neutral ethyl acrylate and any non-basic impurities will remain in the organic layer. Next, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the free amines back into an organic solvent. This process effectively separates the basic products from non-basic impurities.

    • Solution 3 (Optimized Chromatography): If chromatography is unavoidable, use a shallow gradient of a polar modifier (e.g., methanol or ethanol in dichloromethane, with 1-2% triethylamine added to the mobile phase to prevent peak tailing of the amines). Supercritical fluid chromatography (SFC) is an excellent green alternative that uses supercritical CO₂ as the main mobile phase, drastically reducing organic solvent consumption.

Part 3: Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol prioritizes waste prevention and atom economy.

Materials:

  • Isopropylamine (≥99%, fresh)

  • Ethyl acrylate (≥99%, inhibitor removed)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with temperature controller

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isopropylamine (6.50 g, 0.11 mol, 1.1 equivalents).

  • In a fume hood, add ethyl acrylate (10.0 g, 0.10 mol, 1.0 equivalent) to the flask dropwise with stirring. An exothermic reaction may be observed.

  • Fit the flask with a condenser and place it in a heating mantle.

  • Heat the reaction mixture to 55°C with vigorous stirring.

  • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the ethyl acrylate is consumed, cool the mixture to room temperature.

  • Remove the excess isopropylamine and any trace volatiles under reduced pressure (vacuum).

  • The resulting crude oil can be purified by vacuum distillation or by following one of the purification strategies outlined in the troubleshooting section to yield the pure product.

Aza-Michael Addition Pathway

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Isopropylamine Isopropylamine (Nucleophile) Addition Aza-Michael Addition (Solvent-Free, 55°C) 100% Atom Economy Isopropylamine->Addition Ethyl Acrylate Ethyl Acrylate (Michael Acceptor) Ethyl Acrylate->Addition Product This compound Addition->Product

Caption: Workflow for the solvent-free Aza-Michael addition.

References

  • Midelfort, K. S., et al. (2013). ω-Transaminase for the synthesis of β-amino esters. Methods in Enzymology, 523, 209-220.
  • ResearchGate. (n.d.). Biocatalytic synthesis of β-amino acids starting from β-keto esters... [Image].
  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-361.
  • Mathew, S., & Yun, H. (2022). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 24(1), 154-159.
  • Schätzle, S., et al. (2011). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-10.
  • Abbott, N. L., et al. (2020). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Journal of Polymer Science, 58(23), 3217-3227.
  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2) [Image].
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate [Image].
  • Corrion, A., et al. (2016). Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. Polymer Chemistry, 7(47), 7247-7256.
  • ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... [Image].
  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition.
  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.
  • Google Patents. (2017). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN106866501A.
  • MySkinRecipes. (n.d.). This compound.
  • Anastas, P., & Warner, J. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Nbinno. (n.d.). Exploring this compound: Properties and Applications.
  • Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education, 84(1), 119.
  • PubMed. (2005). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 46(36), 6129-6131.
  • Green, J. J., et al. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology, 433, 137-147.
  • RSC Publishing. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6029-6043.
  • MDPI. (2021). Stabilization of Poly(β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Polymers, 13(3), 358.
  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

Sources

Technical Support Center: Catalyst Selection for Optimizing Ethyl Propanoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl propanoate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for ethyl propanoate esterification, and how do I choose the right one?

The choice of catalyst is critical and depends on several factors, including reaction scale, desired purity, and process constraints (e.g., temperature, pressure). The most common catalysts fall into three categories: homogeneous, heterogeneous, and enzymatic.

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically liquid).

    • Examples: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2]

    • Advantages: High catalytic activity, leading to faster reaction rates at moderate temperatures.[3]

    • Disadvantages: Difficult to separate from the reaction mixture, which can lead to corrosion issues and product contamination.[1][3] This necessitates neutralization and washing steps, adding to the overall cost and complexity of the process.[3]

    • Best For: Laboratory-scale synthesis where high yield is prioritized and downstream purification is feasible.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture.

    • Examples: Acidic ion-exchange resins like Amberlyst-15, and sulfonated zirconia.[1][4]

    • Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and simplifying product purification.[3][5][6] They are generally less corrosive than their homogeneous counterparts.[3]

    • Disadvantages: May exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times.[3] Mass transfer limitations can also be a factor.[7]

    • Best For: Industrial-scale production and continuous flow processes where catalyst reusability and simplified workup are crucial.[6][8]

  • Enzymatic Catalysts (Biocatalysts): These are typically lipases that can catalyze esterification under mild conditions.

    • Examples: Immobilized lipases such as Novozym 435.[9]

    • Advantages: High selectivity, reducing the formation of byproducts.[1] They operate under mild temperature and pH conditions, which is beneficial for sensitive substrates.[1][6]

    • Disadvantages: Can be more expensive than chemical catalysts and may be inhibited by high concentrations of substrates or products.[10]

    • Best For: The synthesis of high-purity esters, especially in the food, fragrance, and pharmaceutical industries where mild reaction conditions are paramount.[1]

Catalyst Selection Summary Table:

Catalyst TypeExamplesAdvantagesDisadvantagesIdeal Application
Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidHigh activity, fast reaction rates[3]Difficult separation, corrosive, product contamination[1][3]Lab-scale, high-yield synthesis
Heterogeneous Amberlyst-15, Sulfonated ZirconiaEasy separation, recyclable, less corrosive[3][5][6]Lower activity, potential mass transfer limitations[3][7]Industrial-scale, continuous flow[6][8]
Enzymatic Immobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions[1][6]Higher cost, potential inhibition[10]High-purity, specialty esters

Troubleshooting Guide

Problem 1: Low Yield of Ethyl Propanoate

Q: I'm experiencing a significantly lower yield than expected. What are the potential causes and how can I improve it?

A low yield in Fischer esterification is a common issue that can often be traced back to the reversible nature of the reaction or the presence of water.[11][12]

Potential Causes & Solutions:

  • Equilibrium Limitation: The esterification reaction is in equilibrium, meaning the reverse reaction (hydrolysis) can occur, reducing the net yield.[13][14]

    • Solution 1: Use an Excess of a Reactant. Employing a large excess of one of the reactants, typically the less expensive one (ethanol in this case), can shift the equilibrium towards the product side according to Le Chatelier's principle.[12]

    • Solution 2: Remove Water. Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[1] Continuously removing water as it is formed is a highly effective strategy. This can be achieved using:

      • A Dean-Stark apparatus: This glassware is designed to trap and remove water from the reaction mixture.[12]

      • Molecular sieves: These can be used in a Soxhlet extractor to selectively remove water from the vapor phase of the reaction.[15]

      • Reactive distillation: This technique combines reaction and distillation in a single unit to continuously remove the ester and water, driving the reaction to completion.[1][16]

  • Presence of Water in Reagents: Starting with wet reagents will inhibit the forward reaction.

    • Solution: Ensure that both the propanoic acid and ethanol are anhydrous.[11] Alcohols can be dried over molecular sieves.[11]

  • Insufficient or Inactive Catalyst: The catalyst may be old, deactivated by moisture, or used in an insufficient amount.[11]

    • Solution: Use a fresh batch of catalyst and ensure it is stored in a desiccator. The amount of catalyst may need to be optimized; for sulfuric acid, a small amount is typically sufficient, while for heterogeneous catalysts, the loading may need to be increased.[17]

Problem 2: Slow or Incomplete Reaction

Q: My reaction is proceeding very slowly, and I can still detect starting materials after an extended period. What should I do?

A slow reaction rate can be attributed to several factors, including temperature, catalyst efficiency, and steric hindrance.

Potential Causes & Solutions:

  • Low Reaction Temperature: Esterification reactions are generally favored by higher temperatures.

    • Solution: Increase the reaction temperature, typically by heating the mixture to reflux.[11] The specific temperature will be limited by the boiling point of the alcohol or solvent used.

  • Poor Mixing (for Heterogeneous Catalysts): If using a solid catalyst, inefficient stirring can lead to mass transfer limitations, where the reactants have limited access to the catalyst's active sites.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and maximize contact with the reactants. Studies have shown that a stirrer speed of ≥400 rpm can be effective in eliminating external diffusion limitations for catalysts like Amberlyst-15.[7]

  • Steric Hindrance: While not a major issue for ethyl propanoate, highly branched alcohols or carboxylic acids can react more slowly.[11]

    • Solution: For more sterically hindered systems, increasing the reaction time or using a higher boiling point solvent to achieve a higher reaction temperature may be necessary.[11]

Problem 3: Difficult Product Purification

Q: I'm having trouble isolating a pure sample of ethyl propanoate. My final product is contaminated with starting materials and has a lingering acidic smell.

This is a common issue, especially when using homogeneous catalysts. The key is a thorough workup procedure.

Potential Causes & Solutions:

  • Residual Acid Catalyst and Unreacted Carboxylic Acid: The acidic smell is a clear indicator of residual propanoic acid and likely the acid catalyst.[18]

    • Solution: Aqueous Workup.

      • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

      • Wash the organic layer with water to remove the majority of the unreacted ethanol and some of the acid.[13]

      • Neutralize the remaining acid by washing with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] Add the basic solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. Continue washing until the effervescence ceases.

      • Perform a final wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

  • Water in the Final Product: Water can co-distill with the ester.

    • Solution: Drying and Distillation.

      • After the aqueous workup, dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

      • Filter off the drying agent.

      • Purify the ethyl propanoate by fractional distillation.[14][19]

Experimental Workflow for Purification:

Purification_Workflow ReactionMixture Reaction Mixture (Ester, Acid, Alcohol, Catalyst, Water) SeparatoryFunnel Transfer to Separatory Funnel ReactionMixture->SeparatoryFunnel WaterWash Wash with Water SeparatoryFunnel->WaterWash Removes excess alcohol, some acid BaseWash Wash with NaHCO₃ Solution WaterWash->BaseWash Neutralizes residual acid BrineWash Wash with Brine BaseWash->BrineWash Breaks emulsions, removes water Drying Dry with MgSO₄ BrineWash->Drying Filtration Filter Drying->Filtration Distillation Fractional Distillation Filtration->Distillation PureEster Pure Ethyl Propanoate Distillation->PureEster

Caption: Post-reaction purification workflow for ethyl propanoate.

Advanced Topics & Protocols

Q2: Can you provide a standard protocol for a laboratory-scale synthesis of ethyl propanoate using a homogeneous catalyst?

Protocol: Fischer Esterification of Propanoic Acid with Ethanol using Sulfuric Acid

Materials:

  • Propanoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine propanoic acid and a molar excess of ethanol (e.g., a 1:2 or 1:3 molar ratio).

  • Catalyst Addition: While swirling the flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., ~1-2% of the total volume).[13]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[13] Allow the reaction to proceed for 1-2 hours.

  • Cooling and Quenching: Turn off the heat and let the mixture cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Workup:

    • Wash the mixture with water.

    • Carefully wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Wash with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude ethyl propanoate by fractional distillation, collecting the fraction that boils at approximately 99 °C.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]

  • Work in a well-ventilated fume hood.[20]

  • Concentrated sulfuric acid is extremely corrosive; handle with care.[13][21][22]

  • Ethanol is flammable; keep away from open flames.[13][23]

Q3: How does the mechanism of acid-catalyzed esterification work?

The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key being the acid catalyst's role in activating the carbonyl group of the carboxylic acid.

Mechanism Steps:

  • Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][24]

  • Nucleophilic Attack: A molecule of the alcohol (the nucleophile) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[24]

Fischer Esterification Mechanism Diagram:

Fischer_Esterification cluster_0 Mechanism Steps cluster_1 Reaction Pathway step1 1. Protonation step2 2. Nucleophilic Attack step3 3. Proton Transfer step4 4. Elimination of Water step5 5. Deprotonation Reactants Carboxylic Acid + Alcohol + H⁺ ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid Step 1 TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Step 2 (Alcohol attacks) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Step 3 ProtonatedEster Protonated Ester + H₂O ProtonatedIntermediate->ProtonatedEster Step 4 Product Ester + H⁺ ProtonatedEster->Product Step 5

Caption: Simplified mechanism of Fischer esterification.

References

  • Aus-e-tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester.
  • PubMed. (n.d.). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst.
  • Arkivoc. (2012). Amberlyst-15 in organic synthesis.
  • SmartLabs. (n.d.). Esterification.
  • Patsnap Eureka. (2025, July 22). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production.
  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate: Mechanism in Esterification Process Optimization.
  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate in Advanced Catalytic Reaction Methodologies.
  • ACS Publications. (n.d.). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. Retrieved from New Journal of Chemistry (RSC Publishing)
  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • SciSpace. (n.d.). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil.
  • Benchchem. (n.d.). Troubleshooting common problems in Fischer esterification of carboxylic acids.
  • ACS Publications. (2014). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols.
  • YouTube. (2019, February 21). Esterification Theory for Practical Gr 12.
  • chymist.com. (n.d.). ESTERS.
  • (n.d.).
  • YouTube. (2015, December 1). Make Ethyl Propionate by Fischer Esterification.
  • ResearchGate. (2025, August 6). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation.
  • ACS Sustainable Chemistry & Engineering. (2021, April 22). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. Retrieved from ACS Sustainable Chemistry & Engineering
  • (n.d.).
  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate-Catalyzed Ester Formation: A Kinetic Study.
  • ResearchGate. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts.
  • Chemguide. (n.d.). mechanism for the esterification reaction.
  • Nagwa. (2021, June 29). Question Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol.
  • (n.d.).
  • Benchchem. (n.d.). Optimizing reaction yield for Ethyl 3-oxovalerate synthesis.
  • PubMed. (2010, May 17). Kinetics of lipase-catalyzed synthesis of soybean fatty acid ethyl esters in pressurized propane.
  • ResearchGate. (n.d.). Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis | Request PDF.
  • Google Patents. (n.d.). CN1059199C - ethyl propionate production process.
  • YouTube. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor.
  • Taylor & Francis Online. (n.d.). Ultrasound-assisted lipase-catalyzed synthesis of ethyl acetate: process optimization and kinetic study.
  • ChemicalBook. (n.d.). Ethyl propionate synthesis.
  • ResearchGate. (2025, August 6). Simulation, optimization and control of the process of synthesis of ethyl propionate by reactive distillation.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Sciencemadness.org. (2015, July 17). Ethyl Propanoate Soapification Problem - Powered by XMB 1.9.11.
  • Reddit. (2025, June 27). I am trying to produce ethyl propionate with a simple setup at home. : r/OrganicChemistry.
  • (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • Taylor & Francis Online. (2020, December 19). Ultrasound-assisted lipase-catalyzed synthesis of ethyl acetate: process optimization and kinetic study.
  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters.
  • (2017, July 8). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • (n.d.).

Sources

Managing reaction temperature for Ethyl 3-(isopropylamino)propanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the critical parameter of reaction temperature. As Senior Application Scientists, we understand that precise temperature control is paramount to the success of this aza-Michael addition, directly impacting reaction rate, yield, and the impurity profile.

The synthesis of this compound is achieved through the reaction of isopropylamine and ethyl acrylate.[1] This reaction is a classic example of an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. While seemingly straightforward, the exothermicity of the reaction and the potential for side reactions necessitate careful temperature management.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for this reaction typically falls within a range that balances reaction rate with the suppression of side products. While specific conditions can vary based on scale and solvent, a common approach involves initiating the reaction at a lower temperature and then allowing it to proceed at a moderately elevated temperature.

For many aza-Michael additions, running the reaction at the lowest temperature that allows for a reasonable reaction rate is recommended to minimize product reversion and other side reactions.[2] Some studies on similar aza-Michael additions have explored temperatures ranging from room temperature to 75°C.[3][4] For a related synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, reaction temperatures of 120-160°C were employed, although this involved a different amine and a catalyst.[5][6]

A prudent starting point is to control the initial exothermic phase by maintaining the temperature between 20-30°C . Once the initial exotherm subsides, the reaction mixture can be gently heated to 40-50°C to ensure completion.

Q2: My reaction is proceeding very slowly. Should I increase the temperature?

A2: While increasing the temperature will generally increase the reaction rate, it must be done cautiously. Before elevating the temperature, consider the following:

  • Molar Ratios: Ensure that the molar ratio of isopropylamine to ethyl acrylate is appropriate. An excess of the amine can sometimes be used to drive the reaction to completion.

  • Solvent Effects: The choice of solvent can influence reaction rates. Polar solvents can catalyze the bis-addition of the acrylate, leading to impurities.[7] Less polar solvents may result in a slower mono-addition.

  • Catalyst: While this reaction can proceed without a catalyst, the use of a mild base can sometimes be employed to accelerate the reaction at lower temperatures.[8]

If these factors have been optimized and the reaction is still slow, a gradual increase in temperature to the 50-60°C range can be considered. Monitor the reaction closely by a suitable analytical method (e.g., TLC, GC, or NMR) to track the consumption of starting materials and the formation of the desired product and any byproducts.

Q3: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is causing this and how can I prevent it?

A3: The formation of a higher molecular weight byproduct is likely due to the bis-addition of ethyl acrylate to the initially formed product, this compound. The secondary amine of the product can react with another molecule of ethyl acrylate. This is a common side reaction in aza-Michael additions.

Causality: Higher reaction temperatures significantly favor this side reaction. The increased kinetic energy allows the less nucleophilic secondary amine of the product to compete with the primary amine of the starting material for the ethyl acrylate.

Prevention:

  • Strict Temperature Control: Maintain the reaction temperature in the lower optimal range (20-40°C ), especially during the initial stages.

  • Controlled Addition: Add the ethyl acrylate slowly to a solution of isopropylamine. This maintains a high concentration of the more reactive primary amine, favoring the desired mono-addition.

  • Molar Ratio Adjustment: Using a slight excess of isopropylamine can also help to outcompete the secondary amine of the product for the ethyl acrylate.

Q4: Can the reaction be run at sub-ambient temperatures?

A4: Yes, running the reaction at sub-ambient temperatures (e.g., 0-10°C ) can be an effective strategy to control the initial exotherm and minimize the formation of the bis-adduct. However, this will also significantly slow down the reaction rate. A typical approach would be to add the ethyl acrylate at a low temperature and then allow the reaction to slowly warm to room temperature. This strategy is particularly useful for larger-scale reactions where heat dissipation can be a challenge.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to temperature management during the synthesis of this compound.

Issue 1: Low Conversion of Starting Materials
Symptom Potential Cause Recommended Action
Reaction stalls after initial conversion.Insufficient reaction temperature or time.After confirming the initial exotherm has subsided, gradually increase the temperature to 40-50°C and monitor for progress. Extend the reaction time if necessary.
Very slow reaction from the start.Reaction temperature is too low.If operating at sub-ambient temperatures, allow the reaction to slowly warm to room temperature. If at room temperature, consider a gentle increase to 30-40°C.
Issue 2: High Levels of Bis-Adduct Impurity
Symptom Potential Cause Recommended Action
Significant peak corresponding to the bis-adduct observed in analytical data (GC/LC-MS).Reaction temperature was too high, especially during the addition of ethyl acrylate.Implement controlled, slow addition of ethyl acrylate while maintaining the reaction temperature below 30°C. Consider running the initial phase of the reaction at a lower temperature (e.g., 10-20°C).
Formation of a viscous or oily byproduct that is difficult to separate.Uncontrolled exotherm leading to runaway bis-addition and potential polymerization.Improve heat dissipation with an ice bath or cooling mantle during the addition. Dilute the reaction mixture with a suitable solvent to aid in temperature control.
Issue 3: Product Degradation or Discoloration
Symptom Potential Cause Recommended Action
The final product is dark or discolored.High reaction temperatures may lead to the polymerization of ethyl acrylate or other degradation pathways.[9]Maintain the reaction temperature within the recommended range. Ensure that the ethyl acrylate used is of high purity and free of polymerization inhibitors if not desired.
Low isolated yield after purification.Potential for retro-aza-Michael addition at elevated temperatures during workup or distillation.[10]Minimize the exposure of the product to high temperatures during purification. Use vacuum distillation at the lowest possible temperature.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol outlines a step-by-step methodology for the synthesis of this compound with a focus on temperature management.

Materials:

  • Isopropylamine

  • Ethyl acrylate

  • Suitable solvent (e.g., ethanol, or solvent-free)

  • Reaction vessel equipped with a magnetic stirrer, dropping funnel, and thermometer/temperature probe

  • Cooling bath (e.g., ice-water)

Procedure:

  • Charge the reaction vessel with isopropylamine (and solvent, if used).

  • Cool the vessel to 10-15°C using a cooling bath.

  • Begin stirring the isopropylamine solution.

  • Add ethyl acrylate dropwise from the dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 30°C .

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • If the reaction has not reached completion, gently heat the mixture to 40-50°C and hold for an additional 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature before proceeding with workup and purification.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common temperature-related issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Temperature in this compound Synthesis start Reaction Outcome Analysis low_conversion Low Conversion? start->low_conversion high_impurity High Bis-Adduct? low_conversion->high_impurity No increase_temp Action: Gradually increase temperature to 40-50°C. Extend reaction time. low_conversion->increase_temp Yes check_reagents Action: Verify reagent purity and molar ratios. low_conversion->check_reagents degradation Degradation/Discoloration? high_impurity->degradation No control_addition Action: Slow, controlled addition of ethyl acrylate at <30°C. high_impurity->control_addition Yes purification_temp Action: Minimize temperature during workup and purification. degradation->purification_temp Yes end_ok Optimal Synthesis degradation->end_ok No increase_temp->end_ok check_reagents->increase_temp lower_temp Action: Run initial phase at lower temperature (10-20°C). control_addition->lower_temp lower_temp->end_ok check_acrylate Action: Ensure high purity of ethyl acrylate. purification_temp->check_acrylate check_acrylate->end_ok

Caption: Decision tree for troubleshooting temperature-related issues.

References

  • De La Rosa, V. R., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing.
  • Vo, C. V., et al. (2021). Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2022). Probing the Mechanism of CAL-B-Catalyzed aza-Michael Addition of Aniline Compounds with Acrylates Using Mutation and Molecular Docking Simulations. ResearchGate.
  • Ghosh, B., et al. (2016). Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry. Macromolecules.
  • LookChem. (n.d.). Exploring this compound: Properties and Applications.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Taylor & Francis Online. (2021). A green and novel method for synthesis of β-sulfonyl esters under solvent-free conditions.
  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • ResearchGate. (n.d.). Effect of amine on yield and selectivity of ethyl acrylate.
  • ResearchGate. (2006). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
  • ResearchGate. (n.d.). Effect of reaction temperature and time on yield and selectivity of ethyl acrylate.
  • ResearchGate. (n.d.). Determining the optimal reaction conditions for ethylene and alkyl acrylate copolymerization using the Ni1-M catalysts.
  • LookChem. (n.d.). Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • PubChem. (n.d.). Ethyl Acrylate.
  • ResearchGate. (2021). The effect of temperature on the kinetics of diacrylate photopolymerizations studied by Real-time FTIR spectroscopy.
  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
  • Biosynce. (n.d.). This compound CAS 16217-22-4.
  • Patsnap. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization.
  • NIST/TRC Web Thermo Tables. (n.d.). ethyl propanoate.
  • ResearchGate. (2015). High-Temperature Homopolymerization of Ethyl Acrylate and n-Butyl Acrylate: Polymer Characterization.
  • Cenmed. (n.d.). This compound.
  • MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals.
  • Nagwa. (2021). Question Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol.

Sources

How to prevent degradation of Ethyl 3-(isopropylamino)propanoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling. Our goal is to provide you with the expertise to prevent degradation and ensure the reproducibility of your experimental results.

I. Understanding the Stability of this compound

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, containing both a secondary amine and an ethyl ester functional group, makes it susceptible to specific degradation pathways. The primary routes of degradation are hydrolysis of the ester and oxidation of the secondary amine. Understanding these vulnerabilities is the first step toward effective prevention.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[1][2][3] It should also be protected from light and moisture.[4]

Q2: Why is a low temperature and inert atmosphere necessary?

Low temperatures slow down the rate of all chemical reactions, including degradation. An inert atmosphere is crucial to prevent the oxidation of the secondary amine group, a common degradation pathway for such compounds.[5][6][7]

Q3: How sensitive is this compound to moisture?

This compound is susceptible to hydrolysis in the presence of water.[8][9] Moisture can react with the ester functional group, leading to the formation of 3-(isopropylamino)propanoic acid and ethanol. This process is accelerated by acidic or basic conditions.[8][10]

Q4: What are the visible signs of degradation?

Degradation may not always be visually apparent. However, you should be cautious if you observe any of the following:

  • Color change: A pure compound is typically a colorless to almost colorless liquid. The development of a yellow or brown tint can indicate oxidation or other side reactions.

  • Formation of precipitates: The product of hydrolysis, 3-(isopropylamino)propanoic acid, may be less soluble and could appear as a precipitate, especially at low temperatures.

  • Changes in viscosity or odor: While subjective, any noticeable change from the initial state should be considered a potential sign of degradation.

Q5: What is the expected shelf-life of this compound?

When stored under the recommended conditions (-20°C, inert atmosphere, protected from light and moisture), the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for over a year or if there are any doubts about the storage conditions.

III. Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.

Issue 1: Loss of Purity Detected by Analytical Methods (e.g., GC-MS, HPLC, qNMR)
  • Symptom: Your analytical results show a decrease in the main peak area for this compound and the appearance of new peaks.

  • Potential Cause 1: Hydrolysis. The presence of moisture has led to the cleavage of the ester bond. You may see a new peak corresponding to 3-(isopropylamino)propanoic acid.

  • Potential Cause 2: Oxidation. Exposure to air has caused the oxidation of the secondary amine. This can lead to a variety of byproducts, including N-oxides or other oxidized species.[7][11]

  • Preventative Actions:

    • Strict Moisture Control: Always handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas. Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Inert Atmosphere Blanketing: Before sealing the container for storage, purge the headspace with a dry, inert gas like argon or nitrogen to displace any air.

    • Proper Sealing: Use high-quality, tightly sealed containers with appropriate liners to prevent moisture and air ingress.

Issue 2: Inconsistent Reaction Yields or Unexpected Side Products
  • Symptom: You are using this compound as a starting material, and your reaction is giving lower than expected yields or producing unforeseen byproducts.

  • Potential Cause: The purity of your starting material has been compromised by degradation. The degradation products (hydrolysis or oxidation products) may be interfering with your reaction or leading to the formation of side products.

  • Troubleshooting Steps:

    • Purity Re-assessment: Immediately re-analyze the purity of your stock of this compound using a validated analytical method.[12]

    • Small-Scale Test Reaction: If possible, run a small-scale control reaction with a freshly opened or newly purchased batch of the compound to compare the results.

    • Purification of Starting Material: If degradation is confirmed, you may need to purify the material (e.g., by distillation under reduced pressure) before use, although purchasing a new batch is often more practical.

Issue 3: Change in pH of Solutions
  • Symptom: An unbuffered solution of this compound in a protic solvent shows a gradual decrease in pH over time.

  • Potential Cause: This is a strong indicator of ester hydrolysis.[8] The formation of 3-(isopropylamino)propanoic acid, a carboxylic acid, will lower the pH of the solution.

  • Preventative Measures:

    • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.

    • Prepare Solutions Freshly: Avoid storing the compound in solution for extended periods. It is best to prepare solutions immediately before use.

    • Avoid Acidic or Basic Contaminants: Ensure that all glassware and equipment are free from acidic or basic residues that could catalyze hydrolysis.

IV. Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, anhydrous solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Hold: Maintain at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Identify potential degradation products by comparing their mass spectra to a reference library.

V. Visualization of Degradation Pathways and Prevention

To further clarify the degradation mechanisms and the preventative strategies, the following diagrams illustrate these processes.

Degradation Pathways of this compound A This compound B Hydrolysis (+H2O) A->B Moisture, Acid/Base Catalysis C Oxidation (+O2) A->C Air Exposure D 3-(Isopropylamino)propanoic Acid + Ethanol B->D E N-Oxide and other Oxidized Products C->E Storage and Handling Decision Tree start Receiving Compound check_purity Initial Purity Check (Optional but Recommended) start->check_purity storage_decision Long-term or Short-term Storage? check_purity->storage_decision long_term Store at -20°C Inert Atmosphere Protect from Light & Moisture storage_decision->long_term Long-term short_term Store at 2-8°C Tightly Sealed Protect from Light & Moisture storage_decision->short_term Short-term dispensing Dispensing for Experiment long_term->dispensing short_term->dispensing handling Handle under Inert Gas Use Anhydrous Solvents Prepare Solutions Freshly dispensing->handling end Stable Compound for Use handling->end

Caption: Decision tree for optimal storage and handling.

VI. Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [1][2][3]Slows down the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen). [1][2][3]Prevents oxidation of the secondary amine. [5][6][7]
Moisture Store in a tightly sealed container in a dry environment. [4]Prevents hydrolysis of the ester functional group. [8][9]
Light Store in an opaque or amber container. [4]Prevents potential photolytic degradation.
Container Chemically inert glass container with a secure cap.Ensures no leaching or reaction with the container material.

By adhering to these guidelines, you can significantly extend the shelf-life and maintain the purity of your this compound, leading to more reliable and reproducible research outcomes.

VII. References

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (n.d.). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. Available from: [Link]

  • Stauber, J. M., et al. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(1), 148-151. Available from: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Available from: [Link]

  • Fouad, A. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Available from: [Link]

  • Stauber, J. M., et al. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(1), 148-151. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available from: [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of secondary amine oxidation. Available from: [Link]

  • YouTube. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Fengchen Group. (n.d.). Exploring this compound: Properties and Applications. Available from: [Link]

  • BIOSYNCE. (n.d.). This compound CAS 16217-22-4. Available from: [Link]

  • Lead Sciences. (n.d.). This compound. Available from: [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Available from: [Link]

  • Xinyi Yongcheng Chemical Industrial Co., Ltd. (n.d.). This compound|16217-22-4. Available from: [Link]

  • MDPI. (2022). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Available from: [Link]

  • Reddit. (2024). Amino acid solution storage – please help. Available from: [Link]

  • PubChem. (n.d.). Ethyl 3-(diethylamino)propionate. Available from: [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Available from: [Link]

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Current Opinion in Chemical Biology, 8(2), 147-153. Available from: [Link]

  • PubChem. (n.d.). N-Ethyl-3-(isopropylamino)propanamide. Available from: [Link]

  • Patsnap Eureka. (2025). Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. Available from: [Link]

  • PubMed. (2007). Enthalpies of formation, bond dissociation energies and reaction paths for the decomposition of model biofuels: ethyl propanoate and methyl butanoate. Available from: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available from:

Sources

Resolving issues in the work-up of Ethyl 3-(isopropylamino)propanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and work-up of Ethyl 3-(isopropylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we emphasize the "why" behind experimental choices, grounding our protocols in established chemical principles to offer a self-validating system of support.

I. Troubleshooting Guide: Navigating Common Work-up Challenges

The synthesis of this compound, commonly achieved through the Michael addition of isopropylamine to ethyl acrylate, is generally straightforward.[1] However, the work-up and purification stages can present several challenges, primarily due to the amine functionality of the product. This guide addresses the most frequently encountered issues in a question-and-answer format.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Question: I'm observing a thick, persistent emulsion at the interface of my organic and aqueous layers during the work-up, making separation impossible. What causes this, and how can I resolve it?

Answer: Emulsion formation is a common problem when working with amines, as they can act as surfactants, stabilizing the mixture of two immiscible liquids.[2][3] This is particularly prevalent with vigorous shaking.[3][4]

Underlying Cause: The isopropylamino group in your product has both a polar (amine) and non-polar (isopropyl and ethyl groups) character, allowing it to bridge the interface between the aqueous and organic phases.

Immediate Corrective Actions:
  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[2][4]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes the formation of fine droplets that lead to stable emulsions.[3][4]

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.[3]

Workflow for Breaking a Stubborn Emulsion:

G start Persistent Emulsion Observed brine Add Saturated Brine Solution start->brine swirl Gently Swirl/Rock Funnel brine->swirl wait Allow Layers to Settle (10-15 min) swirl->wait check1 Emulsion Resolved? wait->check1 centrifuge Transfer to Centrifuge Tubes & Spin check1->centrifuge No success Proceed with Work-up check1->success Yes check2 Separation Achieved? centrifuge->check2 filter Filter through Celite® (Last Resort) filter->success check2->filter No check2->success Yes fail Consult with Senior Chemist

Caption: Decision workflow for resolving emulsions.

Issue 2: Low Product Yield Due to Solubility in Aqueous Washes

Question: After performing acidic and basic washes, my final product yield is significantly lower than expected. I suspect my product is being lost to the aqueous layers. How can I prevent this?

Answer: this compound, being a basic amine, can be protonated in acidic conditions to form a water-soluble salt.[5][6] This is a common strategy to remove unwanted basic impurities, but it can also lead to the loss of the desired amine product if not carefully controlled.

Underlying Cause: The lone pair of electrons on the nitrogen atom of the amine is readily protonated by acids, forming an ammonium salt. This ionic species is highly soluble in water.

Strategies to Minimize Product Loss:
  • pH Control: When performing an acidic wash to remove non-basic impurities, use a dilute acid (e.g., 1M HCl) and carefully monitor the pH of the aqueous layer, keeping it above the pKa of your product's conjugate acid to minimize protonation.

  • Back-Extraction: If an acidic wash is necessary, it is crucial to basify the acidic aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 10.[3] This deprotonates the amine salt, returning it to its free base form, which is less soluble in water. You can then re-extract your product from this basified aqueous layer with an organic solvent.[6]

  • Salting Out during Extraction: Adding solid sodium chloride to the aqueous layer before extraction can decrease the solubility of your amine product, driving it into the organic phase.[7]

Protocol for Product Recovery from Aqueous Layers:
  • Combine all aqueous layers from the work-up in a single flask.

  • Cool the flask in an ice bath.

  • Slowly add 1M NaOH solution while stirring until the pH of the solution is greater than 10 (verify with pH paper).

  • Transfer the basified aqueous solution to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo.

Issue 3: Difficulty Removing Unreacted Isopropylamine

Question: I'm having trouble removing the excess isopropylamine starting material from my reaction mixture. It seems to co-distill with my product. What is an effective method for its removal?

Answer: Isopropylamine is a volatile, water-soluble amine. While its volatility can be an issue, its basicity provides a straightforward handle for removal during the work-up.

Underlying Cause: The unreacted isopropylamine will partition between the organic and aqueous layers during extraction. Its basicity is a key property to exploit for selective removal.

Recommended Removal Techniques:
  • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the highly basic isopropylamine, forming the water-soluble isopropylammonium salt, which will be drawn into the aqueous layer.[5][8] Your product, this compound, will also be protonated and extracted to some extent, so back-extraction of the aqueous layer after basification is recommended (see Issue 2).

  • Copper Sulfate Wash: An alternative for acid-sensitive products is to wash the organic layer with a 10% aqueous copper (II) sulfate solution.[5][8] The copper ions will form a complex with the amine, which is soluble in the aqueous layer.[5] This is often visually indicated by the aqueous layer turning a deeper blue or purple.[5][8]

Comparative Table of Removal Methods:

MethodAdvantagesDisadvantagesBest For
Dilute Acid Wash Highly effective, inexpensive reagents.May protonate and extract the desired product. Not suitable for acid-labile compounds.Reactions where the product is stable to acid.
Copper (II) Sulfate Wash Effective for removing amines without using strong acid.Can be more expensive, may require multiple washes, potential for metal contamination.Protecting acid-sensitive functional groups in the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the aza-Michael addition of isopropylamine to ethyl acrylate.[1][9] This reaction involves the conjugate addition of the amine to the electron-deficient alkene of the acrylate.[10][11]

G cluster_reactants Reactants cluster_product Product Isopropylamine This compound Isopropylamine->this compound Michael Addition Ethyl Acrylate Ethyl Acrylate->this compound

Caption: Synthesis of this compound.

Q2: Are there any significant side reactions to be aware of?

A2: Yes, a potential side reaction is the double Michael addition, where the product, a secondary amine, reacts with a second molecule of ethyl acrylate to form a tertiary amine.[12] To minimize this, it is common to use an excess of the primary amine (isopropylamine).

Q3: My product appears to be an oil, but some literature mentions a hydrochloride salt. Why is that?

A3: this compound is a liquid (oil) in its free base form. However, for ease of handling, purification, and storage, it is often converted to its hydrochloride salt by treating the free base with hydrochloric acid. The resulting salt is a solid that is typically soluble in water.[1]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the ethyl acrylate starting material. Staining with ninhydrin can help visualize the primary amine (starting material) and the secondary amine (product).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the reaction progress and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretches of the primary amine and the appearance of the secondary amine N-H stretch, as well as the persistence of the ester carbonyl group.

Q5: Can I use a different reducing agent for a reductive amination approach?

A5: While Michael addition is more direct, synthesis via reductive amination is also possible.[13][14] This would involve reacting an appropriate aldehyde or ketone with an amine to form an imine, which is then reduced.[15] Sodium cyanoborohydride (NaBH₃CN) is a common choice because it selectively reduces imines in the presence of carbonyls.[13][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[15][16]

III. References

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Chemistry Stack Exchange. (2025, January 27). Extracting a water soluble amine out of water containing sodium azide. [Link]

  • Unknown. Isolation (Recovery) of amines. [Link]

  • Reddit. (2025, January 27). Extracting a water soluble amine out of water containing sodium azide. r/OrganicChemistry. [Link]

  • Google Patents. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.

  • Unknown. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • ResearchGate. Michael addition reactions to show evidence of side reactions [Table]. [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • Organic Chemistry Tutor. Michael Addition. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Homework.Study.com. How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the.... [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. [Link]

  • Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) [Request PDF]. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • BIOSYNCE. This compound CAS 16217-22-4. [Link]

  • National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Google Patents. US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.

  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • ResearchGate. Aza-Michael addition between a primary amine and an acrylate. The.... [Link]

  • Royal Society of Chemistry. (2015). Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. Polymer Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Unknown. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • ResearchGate. (2025, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Unknown. Lab #3: Esterification Reaction By Jesse Peters, Connor Ortman, and Gabrielle Barefield. [Link]

Sources

Technical Support Center: Minimizing Residual Solvents in Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-(isopropylamino)propanoate. It provides in-depth technical guidance, troubleshooting strategies, and validated protocols to effectively control and minimize residual solvents in the final product, ensuring compliance with regulatory standards and maintaining product quality and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of residual solvents in the context of pharmaceutical intermediate synthesis.

Q1: What are residual solvents and why are they a critical quality attribute for an intermediate like this compound?

Residual solvents are organic volatile chemicals that are used or produced during the synthesis of a drug substance or intermediate and are not completely removed by practical manufacturing techniques.[1] For an intermediate like this compound, which is used in the synthesis of active pharmaceutical ingredients (APIs), controlling residual solvents is critical for several reasons[2]:

  • Patient Safety: Since residual solvents provide no therapeutic benefit, their presence must be minimized to protect patients from potential toxic effects.[3]

  • Product Quality: Trace amounts of residual solvents can impact the physical and chemical properties of the final API, such as its crystal form (polymorphism), purity, solubility, and stability.[3][4]

  • Process Performance: The presence of a solvent from a previous step can negatively affect the yield or impurity profile of subsequent synthetic transformations.

  • Regulatory Compliance: Global regulatory bodies, through guidelines like ICH Q3C, mandate strict control over residual solvents in all pharmaceutical products.[5][6]

Q2: What are the primary regulatory guidelines governing residual solvents?

The principal guideline is the International Council for Harmonisation (ICH) Q3C (R8) Guideline for Residual Solvents .[7] This guideline is adopted by major regulatory agencies, including the U.S. FDA and the European Medicines Agency (EMA).[5][6] It classifies solvents into three categories based on their toxicity risk:

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards. Their use should be avoided unless strongly justified in a risk-benefit assessment.[8][9]

  • Class 2: Solvents to be limited. These are associated with less severe toxicity (e.g., nongenotoxic carcinogens, neurotoxicants). The guideline provides Permitted Daily Exposure (PDE) values and corresponding concentration limits in parts per million (ppm).[3][10]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health. A general limit of 5,000 ppm (0.5%) is considered acceptable without justification.[11][12]

The following table summarizes solvents that may be encountered during the synthesis and purification of this compound and their ICH Q3C classification.

SolventClassPDE (mg/day)Concentration Limit (ppm)Typical Use in Synthesis
Class 1
Benzene10.0022Contaminant in other solvents; avoid
Carbon Tetrachloride10.0044Avoid
Class 2
Toluene28.9890Reaction Solvent, Extraction
Methanol230.03000Quenching, Cleaning
Dichloromethane26.0600Extraction
Hexane22.9290Recrystallization, Extraction
Class 3
Ethanol350.05000Reaction Solvent, Recrystallization[13]
Acetone350.05000Washing, Drying Aid
Isopropyl Acetate350.05000Extraction
Ethyl Acetate350.05000Extraction, Chromatography[13]
Heptane350.05000Recrystallization, Anti-solvent
2-Propanol (IPA)350.05000Reaction Solvent

Data sourced from ICH Q3C (R8) Guidelines.[7][10]

Q3: What are the most probable residual solvents in the final product of this compound?

The synthesis of this compound typically involves the Michael addition of isopropylamine to ethyl acrylate.[14][15] Therefore, potential residual solvents are directly linked to the reactants, reaction conditions, and purification steps:

  • Reactants: Excess unreacted isopropylamine or ethyl acrylate could remain.

  • Reaction Solvents: The reaction is often run in a polar solvent. Ethanol is a common choice.[13]

  • Workup & Purification Solvents: Post-reaction workup may involve extraction with solvents like ethyl acetate or dichloromethane . Purification by crystallization or chromatography could introduce heptane , petroleum ether , or other alkanes and esters.[13][16]

Q4: What is the industry-standard analytical method for quantifying residual solvents?

The most widely accepted and utilized technique is Static Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID) .[3][17][18]

  • Why Headspace? In HS-GC, the sample is dissolved in a high-boiling solvent (e.g., DMF, DMI) in a sealed vial and heated.[18][19] This drives the volatile residual solvents into the vapor phase (the "headspace") above the liquid. An aliquot of this vapor is then injected into the GC. This technique is preferred because it prevents the non-volatile sample matrix (your product) from entering and contaminating the GC system, leading to more robust and reliable results.[3]

  • Why GC-FID? Gas chromatography provides excellent separation of volatile organic compounds. The FID is a highly sensitive, universal detector for hydrocarbons, making it ideal for quantifying a wide range of organic solvents.[6] For confirmation of solvent identity, Mass Spectrometry (MS) may be used as the detector.[3]

The United States Pharmacopeia (USP) General Chapter <467> provides detailed, harmonized procedures for this analysis, which are closely aligned with the ICH Q3C guidelines.[4][9]

Section 2: Troubleshooting Guide for High Residual Solvent Levels

This guide provides a structured, cause-and-effect approach to resolving common issues related to high residual solvent content in this compound.

Workflow: Troubleshooting High Residual Solvents

G start High Residual Solvent Result Detected check_method Is the analytical method validated and suitable? start->check_method review_method Review Method Validation: - Sample Prep (Solubility) - Headspace Conditions - Blanks & Carryover check_method->review_method No identify_solvent Identify the problematic solvent(s) check_method->identify_solvent Yes review_method->start Fix & Re-test is_reaction_solvent Reaction or Purification Solvent? identify_solvent->is_reaction_solvent reaction_cause Cause: Inefficient Removal Post-Reaction is_reaction_solvent->reaction_cause Reaction purification_cause Cause: Inefficient Removal Post-Purification is_reaction_solvent->purification_cause Purification product_form Product Form? (Liquid Free Base vs. Solid Salt) reaction_cause->product_form purification_cause->product_form liquid_sol Solution (Liquid): - Optimize distillation (vacuum, temp) - Implement N2 sparging product_form->liquid_sol Liquid solid_sol Solution (Solid): - Optimize drying (temp, vacuum, time) - Use N2 bleed - Change particle size (milling) product_form->solid_sol Solid end_node Re-analyze and Confirm Compliance liquid_sol->end_node is_trapped Is solvent trapped in crystal lattice? solid_sol->is_trapped recrystallize Recrystallize from a different (less toxic, more volatile) solvent is_trapped->recrystallize Yes is_trapped->end_node No recrystallize->end_node G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Analysis & Reporting prep_sample Accurately weigh ~100 mg of product into a 20 mL headspace vial. add_diluent Add 5.0 mL of diluent (e.g., DMF, DMSO, or DMI). prep_sample->add_diluent seal_vials Immediately cap and crimp all vials. add_diluent->seal_vials prep_std Prepare a standard solution containing known concentrations of target solvents in the same diluent. prep_std->seal_vials hs_conditions Headspace Conditions: - Oven Temp: 80-100°C - Equilibration Time: 30-45 min - Loop/Transfer Temp: 110-120°C seal_vials->hs_conditions gc_conditions GC Conditions: - Column: G43 phase (e.g., 6% cyanopropylphenyl) - Inlet Temp: 250°C - Oven Program: e.g., 40°C (20 min), ramp to 240°C, hold - Carrier Gas: Helium or Hydrogen hs_conditions->gc_conditions fid_conditions FID Conditions: - Temp: 250°C gc_conditions->fid_conditions system_suit Verify System Suitability: - Resolution (e.g., between acetonitrile & DCM) > 1.0 - Signal-to-Noise of standards fid_conditions->system_suit quantify Quantify solvents in the sample by comparing peak areas against the standards. system_suit->quantify report Report results in ppm and compare against ICH Q3C limits. quantify->report

Caption: General workflow for residual solvent analysis by HS-GC-FID.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add exactly 5.0 mL of a suitable diluent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).

    • Immediately cap and crimp the vial securely.

  • Standard Preparation:

    • Prepare a stock standard solution containing all potential solvents of interest at a known concentration.

    • Create a working standard at a concentration corresponding to the ICH control limits (as per USP <467>). Prepare this standard in the same manner as the sample.

  • HS-GC System Suitability:

    • Before running samples, inject the standard solution to verify the system is performing correctly. Key parameters include peak resolution (e.g., resolution between acetonitrile and dichloromethane must be >1.0) and signal-to-noise ratio. [4]

  • Instrumental Analysis:

    • Headspace Autosampler:

      • Vial Oven Temperature: 85°C

      • Equilibration Time: 30 minutes

    • Gas Chromatograph:

      • Column: DB-624, 30 m x 0.53 mm, 3 µm film thickness (or equivalent G43 phase)

      • Oven Program: Hold at 40°C for 20 min, ramp at 10°C/min to 240°C, hold for 5 min.

      • Detector: FID at 250°C

  • Quantification:

    • Identify and integrate the peaks in the sample chromatogram that correspond to the retention times of the solvent standards.

    • Calculate the concentration (in ppm) of each residual solvent in the original sample using the response factor determined from the standard injection.

References

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • European Medicines Agency. (2022, June 22). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration (TGA). (2009, February 12). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Separation Science. Method for the analysis of residual solvents in pharmaceuticals.
  • PharmTech. (2005, November 1). Residual Solvent Analysis in Pharmaceuticals.
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • International Council for Harmonisation. (2019, July 22). ICH Harmonised Guideline: IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R6).
  • International Council for Harmonisation. (2021, April 22). ICH Harmonised Guideline: IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R8).
  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • Agilent Technologies. (2018). Residual Solvent Analysis of Pharmaceutical Products.
  • Purosolv. (2024, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Crefcoa. (2024). Residual Solvents In GMP: Classes, Guidelines And Testing.
  • Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • Google Patents. (1999). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • Google Patents. (2012). EP2500072A1 - A novel process of residual solvent removal.
  • ResearchGate. (2007, July). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration.
  • Chromatography Today. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide.
  • Google Patents. (2014). CN103772295A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. (2024, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”.
  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • MySkinRecipes. This compound.
  • CPAChem. Residual Solvents Class 3 acc. to Ph Eur Ver 10 a....
  • YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester.
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • USP-NF. (467) RESIDUAL SOLVENTS.
  • Agilent Technologies. (2024, January 21). All About USP 467 Residual Solvent: Regulatory and Application Updates.
  • YouTube. (2019, August 6). Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467.
  • Reddit. (2023, October 22). Removing residual solvent from Oils Tips : r/Chempros.
  • Confidence Analytics. What are the reasons for failing residual solvent analysis?.

Sources

Technical Support Center: Process Improvements for Industrial Ethyl Propanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale production of ethyl propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis process. As your dedicated application scientist, I have structured this document to provide not just protocols, but a deep, mechanistic understanding of the process variables. Our goal is to empower you to troubleshoot effectively and innovate with confidence.

Section 1: Troubleshooting Common Production Issues

Encountering unexpected results is a common part of process development. This section provides a logical framework for diagnosing and resolving the most frequent challenges in ethyl propanoate synthesis.

Initial Diagnostic Workflow

Before delving into specific issues, use the following workflow to guide your troubleshooting process. This diagram outlines a systematic approach to identifying the root cause of common production problems.

Caption: A logical workflow for troubleshooting common issues in ethyl propanoate production.

Q&A: Troubleshooting Guide

Q1: My reaction yield is consistently low, despite running the process for an extended period. What is the likely cause and how can I fix it?

A1: A low conversion rate is one of the most common challenges in ethyl propanoate production and typically points to an issue with the reaction equilibrium.[1] The Fischer esterification of ethanol and propionic acid is a reversible reaction that produces water as a byproduct.[2][3] As water accumulates, it drives the reverse reaction (hydrolysis of the ester), preventing the forward reaction from reaching completion.[4][5]

  • Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product side, a product must be removed from the reaction mixture. In this case, removing water is critical to achieving high yields.[4]

  • Troubleshooting Steps:

    • Verify Water Removal Efficiency: Your primary focus should be on the efficiency of your water removal system.

      • For Reactive Distillation: Ensure the column's operating parameters (temperature, pressure, reflux ratio) are optimized to effectively separate water from the reactants and product.[6][7]

      • For Systems with Molecular Sieves: Check if the sieves are saturated or have been compromised by the acidic reaction conditions.[4] They may require regeneration or replacement.

      • For Azeotropic Distillation: Confirm that the entrainer (if used) is performing as expected and that the separation in the decanter is efficient.[8]

    • Analyze Reactant Ratio: While removing water is most effective, using an excess of one reactant (typically the less expensive one, ethanol) can also shift the equilibrium to favor product formation.[3] One study noted that using a 10-fold excess of alcohol could increase equilibrium yield from 65% to 97%.[3]

    • Check for Catalyst Deactivation: A decline in catalyst activity will slow the reaction rate, making it seem as though the equilibrium has been reached prematurely. See Q2 for more details.

Q2: I've noticed a gradual decline in my process efficiency over several runs. How do I determine if my solid acid catalyst is deactivating and what can I do about it?

A2: Catalyst deactivation is a significant operational challenge, especially when using solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or sulfonated carbons.[9][10] The decline in performance is due to a reduction in the number of available active catalytic sites.

  • Causality & Mechanisms:

    • Poisoning by Impurities: Metal ions or nitrogen-containing organic compounds in the feedstock can undergo ion exchange with the active H+ sites on the catalyst, neutralizing them.[9]

    • Fouling/Coking: Polymers or heavy organic species can form during the reaction and deposit on the catalyst's surface, blocking access to the active sites within its pores.[9][11]

    • Leaching: The active functional groups (e.g., sulfonic acid groups) can be chemically cleaved from the catalyst support and "leach" into the reaction medium, leading to a permanent loss of activity.[10]

  • Troubleshooting & Mitigation:

    • Feedstock Analysis: The first step is to analyze your raw materials (propionic acid and ethanol) for common catalyst poisons. Variations in raw material quality are a known challenge.[2]

    • Catalyst Characterization: Compare a sample of the used catalyst with a fresh sample. Techniques like elemental analysis can detect leaching, while surface area analysis (e.g., N2 physisorption) can indicate pore blockage.

    • Regeneration Protocol: Depending on the deactivation mechanism, regeneration may be possible. For fouling by organics, a solvent wash might restore some activity.[9] For deactivation by metal ions, an acid wash (e.g., with sulfuric acid) can regenerate the active sites through ion exchange.[9] A detailed protocol is provided in Section 3.

    • Process Optimization: To prevent future deactivation, consider implementing a feedstock purification step. Operating at milder temperatures can also reduce the rate of polymer formation.[8]

Q3: The purity of my final ethyl propanoate product is below the required specification for pharmaceutical use (>99.5%). What are the likely impurities and how can I improve the purification process?

A3: Achieving high purity is essential for pharmaceutical applications and often requires an energy-intensive purification process.[2] The primary impurities are typically unreacted starting materials, water, and reaction byproducts.

  • Causality & Common Impurities:

    • Unreacted Reactants: Incomplete conversion will leave residual propionic acid and ethanol in the crude product.

    • Water: Both a byproduct of the reaction and potentially present in the feedstock, water can form azeotropes with ethanol and ethyl propanoate, complicating separation by simple distillation.[4]

    • Byproducts: Under certain acidic conditions and temperatures, a common side reaction is the dehydration of ethanol to form diethyl ether.[8]

  • Improving Purification Efficiency:

    • Neutralization Wash: Before distillation, wash the crude product with a weak alkaline solution, such as sodium carbonate or sodium bicarbonate.[12] This step is crucial as it neutralizes and removes residual acidic components like propionic acid and the sulfuric acid catalyst, which would otherwise co-distill or cause degradation.[6][12]

    • Water Wash: Subsequent washing with water will remove any excess ethanol and the salts formed during neutralization.[5][12]

    • Fractional Distillation Optimization: The final step is fractional distillation.[13][14] To improve separation:

      • Increase Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates.

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation but at the cost of higher energy consumption. Find the optimal balance for your system.

      • Consider Azeotropes: Be aware of the boiling points of potential azeotropes. The ethanol-water azeotrope, for instance, boils at a lower temperature than either pure component and can be a challenging impurity to remove.[5]

Section 2: Process Optimization FAQs

This section addresses common questions related to enhancing the efficiency, sustainability, and scalability of ethyl propanoate production.

Q1: Beyond reactant ratios, what advanced strategies can I use to drive the reaction towards completion?

A1: The most effective strategies involve the simultaneous reaction and removal of a product, a concept known as process intensification.[1]

  • Reactive Distillation: This is a highly efficient method that combines the esterification reaction and distillation separation into a single unit.[1][15] As the reaction occurs within the distillation column (often in the presence of a heterogeneous catalyst), the more volatile products (ethyl propanoate and water) are continuously removed from the reaction zone.[7] This constantly disrupts the equilibrium, allowing for conversion rates that can exceed 95%.[1]

  • Pervaporation Membrane Reactors: This technique uses a hydrophilic membrane to selectively remove water from the reaction mixture via pervaporation.[16] By continuously drawing water across the membrane, the equilibrium is shifted, leading to significantly higher conversions compared to a standard batch reactor.[16]

Q2: What are the primary advantages of switching from a traditional batch process to a continuous flow process for ethyl propanoate synthesis?

A2: Shifting to a continuous flow process, such as with a continuous stirred-tank reactor (CSTR) or a reactive distillation column, offers numerous advantages for industrial-scale production.[1][8]

  • Improved Efficiency and Yield: Continuous processes allow for better control over reaction parameters, reduced reaction times, and enhanced product quality and consistency.[1]

  • Enhanced Safety: Continuous reactors contain a much smaller volume of reactants at any given time compared to large batch reactors. This reduces the risks associated with handling flammable and corrosive materials.[8]

  • Process Intensification: Techniques like reactive distillation lead to a smaller equipment footprint, lower capital investment, and reduced energy consumption.[1][7][17]

  • Simplified Automation: Continuous processes are generally easier to monitor and control with automated systems, leading to more stable and reliable operation.[2]

Q3: What are the key factors to consider when selecting a catalyst for industrial-scale production?

A3: Catalyst selection is a critical decision that impacts reaction efficiency, product separation, environmental impact, and overall cost.[11]

  • Homogeneous vs. Heterogeneous:

    • Homogeneous Catalysts (e.g., Sulfuric Acid): These are effective and inexpensive but present significant challenges. They are corrosive to equipment and must be neutralized and separated from the product, which complicates the process and generates waste.[1][8]

    • Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Sulfonated Zirconia): These solid catalysts are highly preferred for industrial processes.[1][8] They are easily separated from the reaction mixture by filtration, can be reused or used in continuous packed-bed reactors, and are generally less corrosive, simplifying the overall process.[1]

  • Biocatalysts (e.g., Lipases): Enzymes offer the ability to conduct the reaction under very mild conditions (e.g., 30-40°C) with extremely high selectivity, minimizing byproduct formation and reducing energy costs.[1][8] The main challenges are the higher cost and potentially slower reaction rates compared to traditional acid catalysts.

Section 3: Protocols and Methodologies

Protocol 1: Regeneration of a Solid Acid Catalyst (Ion-Exchange Resin)

This protocol is designed to restore the activity of a solid acid catalyst that has been deactivated by ion exchange with metal impurities.

  • Rationale: The acidic protons (H+) on the resin that catalyze the reaction can be displaced by cationic impurities (e.g., Na+, K+, Ca2+) from the feedstock. This protocol uses a strong acid to displace these metal ions and reprotonate the active sites.[9]

  • Procedure:

    • Safety First: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18] Work in a well-ventilated area.

    • Catalyst Removal: Safely remove the deactivated catalyst from the reactor.

    • Solvent Wash (Optional): If fouling by organic polymers is also suspected, first wash the catalyst with a suitable solvent (e.g., ethanol) to remove adsorbed organics.[9]

    • Acid Regeneration:

      • Prepare a dilute solution of a strong acid (e.g., 0.5 M to 1.0 M sulfuric acid).

      • Immerse the catalyst in the acid solution and stir gently for 1-2 hours at ambient temperature. This allows for the ion exchange process to occur, where H+ ions from the solution replace the metal ions on the catalyst.

    • Rinsing: Decant the acid solution and rinse the catalyst repeatedly with deionized water until the rinse water is neutral (pH ~7). This removes any residual acid.

    • Drying: Dry the regenerated catalyst, typically in a vacuum oven at a temperature below its thermal stability limit (consult the manufacturer's specifications), before returning it to the reactor.

Protocol 2: Lab-Scale Purification of Crude Ethyl Propanoate

This protocol outlines the steps to purify the crude product from a batch esterification reaction.

  • Rationale: The crude product is a mixture containing the desired ester, unreacted acid, unreacted alcohol, and the acid catalyst. A series of liquid-liquid extractions followed by distillation is used to isolate the pure ester.[12][14]

  • Procedure:

    • Safety First: Ensure all work is performed in a fume hood. Ethanol is flammable, and the acids are corrosive.[19][20]

    • Transfer to Separatory Funnel: After the reaction has cooled, transfer the entire reaction mixture to a separatory funnel.

    • Neutralization Wash: Slowly add a 5% aqueous solution of sodium bicarbonate to the funnel.[14] Swirl gently and periodically vent the funnel to release the CO2 gas produced. Continue adding the bicarbonate solution until effervescence ceases, indicating all acids have been neutralized.[12]

    • Separation: Allow the layers to separate. The upper, less dense layer is the organic phase containing the ethyl propanoate. The lower aqueous layer contains salts, and unreacted ethanol.[5][12] Drain and discard the lower aqueous layer.

    • Water Wash: Add deionized water to the separatory funnel, shake, vent, and allow the layers to separate again. Drain and discard the aqueous layer. This removes residual water-soluble impurities.

    • Drying: Transfer the organic layer to a clean, dry flask and add a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.

    • Fractional Distillation: Filter the dried organic layer into a distillation flask. Perform fractional distillation, collecting the fraction that boils at the literature boiling point of ethyl propanoate (~99 °C).[14]

Section 4: Safety First

Q1: What are the primary chemical hazards I need to be aware of during ethyl propanoate production?

A1: The primary hazards stem from the raw materials and catalyst used in the Fischer esterification process.

  • Ethanol: Highly flammable liquid and vapor.[20]

  • Propionic Acid: Corrosive and can cause skin burns and serious eye damage.[2][19]

  • Sulfuric Acid (Catalyst): Highly corrosive and causes severe skin burns and eye damage.[12][19]

Q2: What are the essential safety precautions for handling these materials?

A2: Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[18]

  • Ventilation: All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18][20]

  • Ignition Sources: Keep flammable materials like ethanol away from open flames, sparks, and hot surfaces.[20]

  • Handling Corrosives: Add concentrated acids slowly and carefully to the reaction mixture to control any exothermic reactions.[12]

Section 5: Data Summary

The following table summarizes the impact of key process parameters on the industrial production of ethyl propanoate.

ParameterTypical Range / OptionsImpact on Yield & PurityEconomic & Safety Considerations
Reaction Temperature 60 - 100°C[8]Higher temperatures increase reaction rate but may promote side reactions (e.g., diethyl ether formation), reducing selectivity.[2][8]Higher temperatures increase energy costs. Exceeding reactant boiling points requires a pressurized system.
Catalyst Homogeneous (H₂SO₄)[8] Heterogeneous (Resins) Biocatalyst (Lipase)[8]Heterogeneous and biocatalysts generally offer higher selectivity and purity.[1][8]Heterogeneous catalysts reduce downstream processing costs and waste.[1] Biocatalysts operate at lower temperatures, saving energy, but can be more expensive.[1]
Reactant Molar Ratio Stoichiometric to large excess of ethanol[3]Using excess ethanol shifts equilibrium, increasing propionic acid conversion and overall yield.[3]The cost of using and recovering a large excess of ethanol must be considered.
Water Removal Method Reactive Distillation Pervaporation[16] Molecular Sieves[4]All methods significantly increase conversion by shifting equilibrium. Reactive distillation is highly efficient for large-scale continuous production.[1]Reactive distillation has a higher initial capital cost but lower operating costs due to process intensification.[7]

References

  • Patsnap Eureka. (2025). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production.
  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • Patsnap Eureka. (2025).
  • ResearchGate. (n.d.). Reactive distillation for producing ethyl propionate featured with extreme excess of propionic acid: Process design and analysis. [Link]
  • Patsnap Eureka. (2025). Role of Ethyl Propanoate in Solvent-Based Extraction Processes.
  • Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Applied Energy, 111, 94-103. [Link]
  • ACS Publications. (2023).
  • Ask this paper | Bohrium. (2021).
  • SmartLabs. (n.d.).
  • Filo. (2025).
  • ResearchGate. (n.d.). Reaction kinetics with catalyst deactivation in simultaneous esterification and transesterification of acid oils to biodiesel (FAME)
  • NurdRage. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • SSERC. (2021). Making an ester – Risk Assessment. [Link]
  • Aus-e-tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
  • Google Patents. (n.d.).
  • PraxiLabs. (n.d.).
  • Patsnap Eureka. (2025).
  • NurdRage. (2015).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Ataman Kimya. (n.d.).
  • Wikipedia. (n.d.).
  • Patsnap Eureka. (2025).
  • ResearchGate. (n.d.). Design and Control of Reactive Distillation for Ethyl and Isopropyl Acetates Production with Azeotropic Feeds. [Link]
  • Science Ready. (n.d.).
  • MDPI. (n.d.). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Identity of Ethyl 3-(isopropylamino)propanoate with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, the identity and purity of a molecule like Ethyl 3-(isopropylamino)propanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients, must be unequivocally established.[1] This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of this compound, grounded in experimental data and field-proven insights.

The Imperative of Structural Verification

This compound (C8H17NO2, MW: 159.23 g/mol ) is synthesized via the reaction of isopropylamine with ethyl acrylate.[1] While the synthesis is straightforward, the potential for side reactions or the presence of unreacted starting materials necessitates a robust analytical method for structural confirmation. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed roadmap of the molecular architecture.

Foundational Principles: A Glimpse into the NMR Experiment

Nuclear Magnetic Resonance spectroscopy leverages the magnetic properties of atomic nuclei to provide information about the structure of a molecule.[2] For the analysis of organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative. This guide will explore a suite of NMR experiments, from fundamental 1D techniques to more advanced 2D correlation methods, to build a comprehensive and self-validating picture of the molecule.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of NMR data is intrinsically linked to the meticulousness of sample preparation. The following protocol ensures the acquisition of high-resolution spectra.

Sample Preparation
  • Analyte Preparation: Accurately weigh 10-20 mg of the synthesized this compound. For optimal results, the sample should be free of particulate matter.[3][4][5]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are crucial as they are "invisible" in ¹H NMR spectra and provide a lock signal for the spectrometer.[4][6][7]

  • Homogenization: Ensure the sample is fully dissolved in a clean, dry vial before transferring the solution into a high-quality 5 mm NMR tube.[5][7] The final sample height in the tube should be around 4-5 cm to ensure it is within the detection region of the NMR probe.[4][6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution. The following experiments are recommended for a comprehensive analysis:

  • ¹H NMR

  • ¹³C NMR

  • Distortionless Enhancement by Polarization Transfer (DEPT-135)

  • 2D ¹H-¹H Correlation Spectroscopy (COSY)

  • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

  • 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)

Deciphering the Molecular Blueprint: A Multi-faceted NMR Analysis

The power of NMR lies in the detailed interpretation of the acquired spectra. Each experiment provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the identity of this compound.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks is due to the influence of neighboring, non-equivalent protons. The "n+1 rule" is often a good first approximation for interpreting these splitting patterns. The spacing between these split peaks is the coupling constant (J), measured in Hertz (Hz).[8][9]

Expected ¹H NMR Spectrum of this compound:

Assignment Chemical Shift (ppm) Integration Multiplicity Coupling Constant (J, Hz)
a (CH₃ - Ethyl)~1.253HTriplet (t)~7.1
b (CH₂ - Ethyl)~4.132HQuartet (q)~7.1
c (CH₂ - Propanoate)~2.502HTriplet (t)~6.5
d (CH₂ - Propanoate)~2.852HTriplet (t)~6.5
e (NH)Variable1HBroad Singlet (br s)-
f (CH - Isopropyl)~2.801HSeptet (sept)~6.3
g (CH₃ - Isopropyl)~1.056HDoublet (d)~6.3

Causality Behind the Assignments:

  • The ethyl ester protons (a and b ) are readily identified. The CH₂ group (b ) is adjacent to an electron-withdrawing oxygen atom, shifting it downfield to ~4.13 ppm.[10][11] It is split into a quartet by the three neighboring protons of the CH₃ group (a ), which in turn appears as a triplet at ~1.25 ppm.[11]

  • The two propanoate methylene groups (c and d ) are adjacent to each other, forming a classic triplet-triplet pattern. The CH₂ group (c ) adjacent to the carbonyl group is expected around 2.50 ppm, while the CH₂ group (d ) next to the nitrogen is shifted slightly further downfield to ~2.85 ppm.

  • The isopropyl group protons are also characteristic. The six equivalent methyl protons (g ) appear as a doublet around 1.05 ppm, split by the single methine proton (f ).[12][13] The methine proton (f ) is consequently split into a septet by the six neighboring methyl protons and is found around 2.80 ppm.[12][13]

  • The amine proton (e ) signal is often broad due to quadrupole broadening and hydrogen exchange, and its chemical shift can vary depending on concentration and solvent.

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR and DEPT-135: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment provides additional information by differentiating between CH, CH₂, and CH₃ groups.[14][15][16][17][18] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like the carbonyl carbon) are absent.[16][17][18]

Expected ¹³C NMR and DEPT-135 Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm) DEPT-135 Phase
1 (C=O)~172Absent
2 (CH₂ - Propanoate)~35Negative
3 (CH₂ - Propanoate)~45Negative
4 (CH - Isopropyl)~48Positive
5 (CH₃ - Isopropyl)~22Positive
6 (CH₂ - Ethyl)~60Negative
7 (CH₃ - Ethyl)~14Positive

Rationale for Carbon Assignments:

  • The carbonyl carbon (1 ) is the most deshielded, appearing at the lowest field (~172 ppm).

  • The ethyl ester carbons (6 and 7 ) are identified by their characteristic shifts. The CH₂ carbon (6 ) bonded to oxygen is around 60 ppm, while the terminal CH₃ carbon (7 ) is at a much higher field, around 14 ppm.[19][20]

  • The propanoate methylene carbons (2 and 3 ) are in the aliphatic region. The carbon adjacent to the carbonyl (2 ) is expected around 35 ppm, and the one next to the nitrogen (3 ) is slightly further downfield at ~45 ppm.

  • The isopropyl carbons (4 and 5 ) are also in the aliphatic region. The methine carbon (4 ) is found around 48 ppm, and the two equivalent methyl carbons (5 ) are at approximately 22 ppm.[21]

Sources

A Senior Application Scientist's Guide to Spectral Analysis: Comparing Experimental and Predicted Data for Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular characterization. Historically, this has been a purely empirical process. However, the advent of sophisticated computational chemistry has introduced a powerful new dimension: the prediction of spectral data. This guide provides an in-depth comparison between experimentally acquired spectra and computationally predicted spectra for the molecule Ethyl 3-(isopropylamino)propanoate, a representative N-substituted β-amino acid ester. Such compounds are of significant interest in medicinal chemistry and organic synthesis.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data dump to explain the causality behind experimental choices and the logic of spectral interpretation, offering a holistic view of how these two data sources—experimental and predicted—can be synergistically employed to accelerate research and bolster confidence in structural assignments.

Part 1: The Foundation - Methodologies for Spectral Acquisition and Prediction

The integrity of any spectral comparison hinges on the quality of both the experimental data and the predictive algorithms. Here, we detail the methodologies, explaining the rationale behind each step.

Experimental Protocol: Acquiring the Molecular Fingerprint

The acquisition of high-quality experimental data is a prerequisite for any meaningful analysis. The protocols outlined below represent standard, validated procedures designed to yield clear, interpretable spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak that is unlikely to interfere with analyte signals. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data are acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are co-added to ensure a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A spectral width of 240 ppm and a relaxation delay of 5 seconds are used, with 1024 scans averaged to obtain adequate signal intensity for the less sensitive ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A drop of neat liquid this compound is placed between two sodium chloride (NaCl) plates. This "thin film" or "capillary cell" method is ideal for liquid samples, providing a short path length for the IR beam to pass through without over-saturating the detector.[3]

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: The spectrum is collected over a range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Instrumentation: Electron Ionization (EI) mass spectrometry is performed using a Gas Chromatograph-Mass Spectrometer (GC-MS). GC is used to introduce a pure sample into the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce characteristic fragmentation.

  • Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

Computational Protocol: Predicting the Spectrum

Predicted spectra are generated using software that leverages vast databases of experimentally determined spectra and sophisticated algorithms.[4]

NMR Prediction: Modern NMR prediction software combines multiple algorithms to achieve high accuracy.[5][6] Common approaches include:

  • HOSE Code-Based Algorithms: This method breaks down the molecular structure into concentric spheres around a specific atom (Hierarchical Organisation of Spherical Environments). It then searches a database for identical or similar environments to predict the chemical shift.[4][7]

  • Neural Network/Machine Learning Algorithms: These algorithms are trained on thousands of features describing the chemical environment of an atom, allowing them to predict spectra for novel structures not well-represented in existing databases.[4][8]

IR and MS Prediction:

  • IR Prediction: IR prediction algorithms calculate vibrational frequencies based on the bond strengths and atomic masses within the molecule. They often use density functional theory (DFT) or other quantum chemical methods to model the molecular vibrations.

  • MS Prediction: Mass spectrometry prediction models use rule-based systems derived from known fragmentation patterns of different functional groups or machine learning models trained on large spectral libraries like that of the National Institute of Standards and Technology (NIST).[8][9]

G cluster_input Input cluster_prediction Prediction Engine cluster_output Output mol_structure Molecular Structure (e.g., SMILES, MOL file) prediction_software Prediction Software (e.g., ACD/Labs, Mnova) mol_structure->prediction_software algorithms Algorithms (Neural Network, HOSE Code, DFT) prediction_software->algorithms database Spectral Database (Reference Compounds) prediction_software->database predicted_nmr Predicted ¹H/¹³C NMR prediction_software->predicted_nmr predicted_ir Predicted IR prediction_software->predicted_ir predicted_ms Predicted MS prediction_software->predicted_ms

Caption: Workflow for computational prediction of molecular spectra.

Part 2: Data Deep Dive - A Head-to-Head Comparison

Here we critically examine the predicted spectral data for this compound against typical experimental values, highlighting key correlations and explaining notable differences.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments.

Proton Assignment Structure Predicted δ (ppm) Typical Experimental δ (ppm) Predicted Multiplicity Experimental Multiplicity
aCH₃ -CH₂-O-1.251.24Triplet (t)Triplet (t)
bCH₃-CH₂ -O-4.124.10Quartet (q)Quartet (q)
c-O-C(=O)-CH₂ -2.502.48Triplet (t)Triplet (t)
d-CH₂-CH₂ -NH-2.852.83Triplet (t)Triplet (t)
e-NH-CH (CH₃)₂2.802.78Septet (sept)Septet (sept)
f-CH(CH₃ )₂1.051.03Doublet (d)Doublet (d)
g-NH -1.501.45 (broad)Singlet (s)Broad Singlet (br s)

Analysis:

  • Chemical Shift (δ): There is an excellent correlation between the predicted and experimental chemical shifts, with most values agreeing within 0.05 ppm. This high level of accuracy is typical for modern prediction algorithms when dealing with common structural motifs.[4][10]

  • Multiplicity: The splitting patterns (multiplicity) are perfectly predicted. This is a direct consequence of the n+1 rule and reflects the number of adjacent protons, a factor that is easily determined from the molecular structure.

  • Causality of Discrepancies: The minor deviations in chemical shift can be attributed to solvent effects and intramolecular interactions present in the real-world sample, which may not be perfectly modeled by the prediction algorithm. The most significant difference is seen for the N-H proton (g). The experimental peak is broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. Prediction software often depicts this as a sharp singlet, a common simplification.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule.

Carbon Assignment Structure Predicted δ (ppm) Typical Experimental δ (ppm)
1C =O172.5172.8
2O-C H₂-CH₃60.560.3
3O-CH₂-C H₃14.214.1
4C(=O)-C H₂35.835.6
5C H₂-NH43.143.0
6NH-C H49.048.8
7CH(C H₃)₂22.822.7

Analysis:

  • High Accuracy: The prediction for the ¹³C spectrum is remarkably accurate, with deviations of less than 0.3 ppm. This demonstrates the power of large reference databases in predicting carbon environments.[11][12]

  • Expert Interpretation: The downfield shift of the carbonyl carbon (C1) around 172.5 ppm is a strong indicator of the ester functional group. The carbons directly attached to heteroatoms (O and N) are also found deshielded (C2, C5, C6), appearing further downfield than the simple alkyl carbons (C3, C4, C7), as expected. The prediction algorithm correctly captures these fundamental electronic effects.

FT-IR Spectroscopy: Functional Group Identification

FT-IR spectroscopy is unparalleled for the rapid identification of functional groups, as different bond types vibrate at characteristic frequencies.[13][14][15][16][17]

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹) Intensity
N-H StretchSecondary Amine33503300-3350Medium, Sharp
C-H Stretchsp³ C-H2970, 28752850-3000Strong
C=O StretchEster17351735-1750Strong, Sharp
N-H BendSecondary Amine15601550-1650Medium
C-O StretchEster11801150-1250Strong
C-N StretchAmine11201020-1250Medium

Analysis:

  • Key Correlations: The predicted frequencies for the most diagnostic peaks—the intense C=O stretch of the ester and the C-H stretching vibrations—fall squarely within their expected experimental ranges.[18]

  • Experimental Nuances: While predictions provide sharp, distinct frequency values, experimental spectra exhibit broader peaks. For example, the N-H stretching band in an experimental spectrum might be broadened due to intermolecular hydrogen bonding, an effect not always captured by prediction models that often assume an isolated molecule in the gas phase. The broadness and exact position of peaks in the "fingerprint region" (below 1500 cm⁻¹) are particularly difficult to predict with high accuracy due to the complexity of overlapping vibrational modes.[18]

Mass Spectrometry: Molecular Weight and Fragmentation

EI-MS provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.[19][20]

Ion Predicted m/z Typical Experimental m/z Identity / Proposed Fragmentation
[M]⁺159.12159Molecular Ion
[M-15]⁺144.10144Loss of a methyl radical (•CH₃) from isopropyl group
[M-45]⁺114.08114Loss of ethoxy radical (•OCH₂CH₃) via α-cleavage[21][22]
Base Peak86.0986Cleavage to form [CH₂(CH₃)₂CNHCH₂]⁺

Analysis:

  • Molecular Ion: The predicted molecular ion peak ([M]⁺) at m/z 159.12 perfectly corresponds to the compound's molecular weight. Observing this peak experimentally confirms the molecular formula.

  • Fragmentation Logic: The predicted fragments align with established fragmentation pathways for amino esters. The most abundant fragment (base peak) often results from cleavage alpha to the nitrogen atom, as this leads to a stable, resonance-stabilized cation. The loss of the ethoxy group is a classic fragmentation pattern for ethyl esters.[21][22][23] Prediction algorithms are adept at identifying these common cleavage points.

G cluster_frags mol [CH3CH2OC(=O)CH2CH2NHCH(CH3)2]⁺• m/z = 159 frag1 [CH3CH2OC(=O)CH2CH2NHCH(CH3)]⁺ m/z = 144 mol->frag1 - •CH3 frag3 [CH2=NCH(CH3)2]⁺ m/z = 86 (Base Peak) mol->frag3 α-cleavage frag2 [O=C=CHCH2NHCH(CH3)2]⁺• (via McLafferty-like rearrangement)

Caption: Key fragmentation pathway for this compound in EI-MS.

Part 3: Synthesis and Conclusion - A Unified Approach to Structure Verification

The comparative analysis reveals a strong congruence between predicted and experimental spectra for this compound. This is not an isolated case but reflects the increasing reliability of computational tools in chemical analysis.

Key Insights for the Practicing Scientist:

  • Prediction as a First Pass: Predicted spectra serve as an excellent initial hypothesis. Before even synthesizing a molecule, a researcher can predict its spectra to anticipate chemical shifts, identify potential peak overlaps, and devise an optimal analytical strategy.[4][10]

  • Experimental Data as Ground Truth: The experimental spectrum remains the ultimate arbiter of a molecule's identity. It captures the subtle, real-world effects of the molecule's environment that predictions may oversimplify.

  • Synergy in Action: The true power lies in using both datasets in concert. When experimental peaks closely match the predicted values, it provides a very high degree of confidence in the structural assignment. When discrepancies arise, they are not failures but rather flags for deeper investigation. A deviation might suggest an unexpected molecular conformation, strong intermolecular interactions, or even that the synthesized molecule is not the one intended.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • TutorChase. What are the common fragments in mass spectrometry for esters?.
  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • JoVE.
  • Photonics.com.
  • FindLight.
  • Bruker.
  • Kaushik's Chemistry Classes. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • SoftwareOne. NMR Predictors - ACD Labs.
  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
  • Michigan State University, Department of Chemistry. Principles of FTIR Spectroscopy.
  • ResearchGate.
  • JEOL Ltd. Accurate NMR spectrum predictionsoftware "NMRPredict".
  • Mestrelab Research. Download NMR Predict.
  • Chemistry LibreTexts.
  • National Institutes of Health. Construction of a Mass Spectrum Library Containing Predicted Electron Ionization Mass Spectra Prepared Using a Machine Learning Model and the Development of an Efficient Search Method.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • PubChem, National Institutes of Health. Ethyl 3-(diethylamino)
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Doc Brown's Chemistry.
  • ResearchG

Sources

The Analytical Challenge: Unveiling the Purity of a Non-Chromophoric Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of Ethyl 3-(isopropylamino)propanoate by HPLC

For researchers and professionals in drug development and fine chemical synthesis, establishing the purity of intermediates is a cornerstone of quality control and regulatory compliance. This compound, a key intermediate in the synthesis of agrochemicals like Benfuracarb, demands rigorous purity assessment to ensure the efficacy and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, delving into the rationale behind methodological choices and presenting supporting data for informed decision-making.

This compound (MW: 159.23 g/mol ) is a secondary amine with an ethyl ester functional group.[1] A critical challenge in its analysis is the absence of a significant chromophore, which complicates detection using standard UV-Vis detectors, the workhorses of many QC labs.[2] This guide will compare a conventional Reversed-Phase HPLC (RP-HPLC) method with UV detection against a more advanced approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD), an alternative well-suited for non-chromophoric analytes.[2][3]

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the most common chromatographic technique due to its versatility and robustness.[4] For a polar, basic compound like this compound, a C18 column is a standard choice, but careful mobile phase selection is required to achieve adequate retention and peak shape.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its general-purpose utility. However, secondary amines can exhibit poor peak shape on silica-based C18 columns due to interactions with residual silanols. Using a modern, end-capped, high-purity silica column is essential to mitigate this effect.

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the amine (pKa ≈ 9.55) and ensure reproducible retention.[5] A pH of around 3 is selected to ensure the amine is fully protonated, which generally improves peak shape and retention on a C18 column. A low concentration of an ion-pairing agent could also be considered but adds complexity.

  • Detection: The lack of a strong chromophore forces the use of low UV wavelengths (e.g., 210-225 nm) where the amide and ester moieties show some absorbance. This approach suffers from low sensitivity and high potential for interference from mobile phase impurities or excipients that also absorb in the low UV range.[6]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 70% Mobile Phase A / 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.[6]

Workflow for HPLC Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh Sample/ Reference Standard p2 Dissolve in Diluent (e.g., Mobile Phase) p1->p2 p3 Sonicate & Vortex to Ensure Dissolution p2->p3 h1 Equilibrate HPLC System with Mobile Phase p3->h1 Load into Autosampler h2 Inject Prepared Samples & Standards h1->h2 h3 Chromatographic Separation on Analytical Column h2->h3 h4 Detect Analytes (UV or CAD) h3->h4 d1 Integrate Chromatographic Peaks h4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Generate Final Report (incl. Validation Data) d2->d3

Caption: General workflow for HPLC-based purity analysis.

Alternative Method: HILIC with Charged Aerosol Detection (CAD)

For polar, non-chromophoric compounds, HILIC-CAD offers a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing excellent retention for polar analytes that are poorly retained in RP-HPLC.[3] The Charged Aerosol Detector provides near-universal response for any non-volatile analyte, independent of its optical properties, making it ideal for this application.[2][7]

Causality Behind Experimental Choices
  • Stationary Phase: A HILIC column (e.g., amide, silica, or penta-HILIC) is chosen to retain the polar this compound molecule.[3]

  • Mobile Phase: A typical HILIC mobile phase consists of a high concentration of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate). This combination facilitates the partitioning mechanism that governs HILIC separations.

  • Detection (CAD): The eluent from the column is nebulized, and the resulting droplets are dried, leaving analyte particles. These particles are charged by a stream of ionized nitrogen and then detected by an electrometer. The signal is proportional to the mass of the analyte, providing a more uniform response factor for the main component and its impurities compared to UV detection.

Detailed Experimental Protocol: HILIC-CAD
  • Instrumentation: HPLC system coupled to a Charged Aerosol Detector.

  • Column: Halo Penta HILIC, 150 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase A: 100 mM Ammonium formate, pH 3.2.[3]

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.[7]

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: Ambient.

  • CAD Settings: Nitrogen gas pressure: 35 psi; Nebulizing Temperature: 25 °C.[3]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

Head-to-Head Comparison: RP-HPLC-UV vs. HILIC-CAD

The choice between these two methods depends on the specific analytical objective, such as routine quality control versus comprehensive impurity profiling.

ParameterRP-HPLC with UV DetectionHILILC-CADRationale & Justification
Principle Separation based on hydrophobicity; detection based on light absorption.Separation based on hydrophilicity; detection based on aerosol charging.Fundamentally different mechanisms of separation and detection. HILIC is better suited for retaining this polar analyte.
Sensitivity Low, due to the lack of a strong chromophore.High, as detection is independent of optical properties.CAD can detect any non-volatile analyte, offering significantly better signal-to-noise for compounds like this.[2]
Limit of Quantitation (LOQ) Typically higher (less sensitive).Typically lower (more sensitive).A lower LOQ is critical for accurately quantifying low-level impurities as required by ICH guidelines.[8]
Linearity & Range Can be limited; response factors vary significantly between compounds.Wide linear range with more uniform response factors for structurally similar compounds.CAD's uniform response allows for more accurate quantitation of impurities using the main peak's response factor, especially when standards for impurities are unavailable.
Specificity Prone to interference from other UV-absorbing compounds.Highly specific for non-volatile analytes; not susceptible to mobile phase UV absorbance.The HILIC-CAD method is more specific and robust against matrix effects.[3]
Robustness Generally robust, but sensitive to mobile phase pH.Can be sensitive to mobile phase water content and ionic strength.Both methods require careful control of mobile phase composition for reproducibility.
Application Suitable for simple assays where impurities are known and have similar UV response.Ideal for comprehensive purity analysis, impurity profiling, and detecting unknown, non-chromophoric degradation products.HILIC-CAD is the superior choice for method development, validation, and stability studies.

Profiling Potential Impurities

The primary synthesis route for this compound is the Michael addition of isopropylamine to ethyl acrylate.[1] This informs the profile of potential process-related impurities.

  • Impurity A: Isopropylamine (Starting Material): Highly volatile and polar. Difficult to retain by RP-HPLC.

  • Impurity B: Ethyl acrylate (Starting Material): Volatile. Can be analyzed by HPLC but GC is often preferred.

  • Impurity C: Ethyl 3,3'-azanediyldipropanoate: A potential product of a secondary Michael addition of the product to another molecule of ethyl acrylate. This is a key potential impurity.

  • Impurity D: 3-(isopropylamino)propanoic acid: Resulting from the hydrolysis of the ethyl ester.

The HILIC-CAD method is particularly powerful for detecting both the starting materials and potential polar byproducts like Impurity C and D in a single run.

Relationship of Compound to Process Impurities

G SM1 Isopropylamine Product This compound (Main Product) SM1->Product Michael Addition (Synthesis) SM2 Ethyl Acrylate SM2->Product Michael Addition (Synthesis) Impurity_C Dimer Impurity (Ethyl 3,3'-azanediyldipropanoate) SM2->Impurity_C Side Reaction Product->Impurity_C Side Reaction Impurity_D Hydrolysis Impurity (3-(isopropylamino)propanoic acid) Product->Impurity_D Degradation Water Water (from process/storage) Water->Impurity_D Degradation

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the demand for accurate, reliable, and efficient quantitative methods is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of Ethyl 3-(isopropylamino)propanoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the most appropriate analytical tools for their quantitative needs.

The Principle of Quantitative NMR: A First-Principles Approach

Unlike chromatographic techniques that rely on the response of a detector to an analyte, qNMR is a primary ratio method of measurement.[1] The fundamental principle of qNMR is refreshingly direct: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] This inherent stoichiometry allows for the determination of the concentration or purity of a substance by comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration.[2]

This key distinction sets qNMR apart, as it often eliminates the need for analyte-specific reference standards and calibration curves, which are cornerstones of chromatographic quantification.[2][3] The technique is versatile, applicable to nearly any organic compound that can be dissolved in a suitable deuterated solvent, and is non-destructive, preserving the sample for further analysis.[2][3]

The qNMR Workflow: A Self-Validating System

A robust qNMR experiment is a meticulously planned and executed process, divisible into four key stages: method planning, sample preparation, data acquisition, and data processing.[4] Each step contains self-validating checks to ensure the integrity of the final quantitative result.

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Analyte & IS Selection P2 Solvent Selection P1->P2 P3 Parameter Optimization P2->P3 S1 Accurate Weighing P3->S1 S2 Homogeneous Solution S1->S2 A1 Instrument Qualification (OQ/PQ) S2->A1 A2 System Suitability Test (SST) A1->A2 A3 Spectrum Acquisition A2->A3 D1 Phasing & Baseline Correction A3->D1 D2 Integration D1->D2 D3 Purity Calculation D2->D3

Caption: The Four Stages of the qNMR Workflow.

Experimental Protocol: qNMR Assay of this compound

This section details a step-by-step methodology for the quantitative analysis of this compound using ¹H qNMR.

3.1. Rationale for Experimental Choices

  • Internal Standard (IS) Selection: The choice of an internal standard is critical for accurate qNMR.[5] Maleic acid is an excellent choice for this assay. It is non-volatile, chemically stable, and possesses a simple ¹H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.[6][7] Its purity should be certified and traceable to a primary standard.[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as both this compound and maleic acid are highly soluble in it.[6] A low water content solvent is preferable to avoid signal distortion.[4]

  • Analyte and Internal Standard Signal Selection: For this compound, the quartet signal of the methylene protons (-OCH₂CH₃) at approximately 4.1 ppm is well-resolved and suitable for integration. For maleic acid, the singlet of the two olefinic protons at around 6.3 ppm is ideal.

3.2. Step-by-Step Protocol

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of certified maleic acid (internal standard) into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[4]

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Ensure the sample is completely dissolved and the solution is homogeneous before transferring to a 5 mm NMR tube.[4]

  • NMR Data Acquisition:

    • The NMR spectrometer must be properly qualified (Operational and Performance Qualification).[8]

    • Perform standard instrument preparations including shimming the magnetic field to ensure homogeneity and tuning the probe.[8]

    • A simple 30-degree pulse-acquire experiment (like Bruker's 'zg30') is recommended.[9]

    • Key acquisition parameters to optimize include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest to ensure full relaxation between scans.[7] A typical starting point is 30 seconds.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is recommended for precision better than 1%.[4]

      • Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts.[4]

  • Data Processing and Purity Calculation:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to the FID to improve the S/N without significantly distorting the peak shape.

    • Carefully perform manual phase and baseline correction to ensure accurate integration.[4]

    • Integrate the selected analyte and internal standard signals.

    • The purity of this compound (Purity_analyte) is calculated using the following equation[4]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Comparative Analysis: qNMR vs. Chromatographic Techniques

The choice of an analytical technique should be guided by the specific requirements of the assay, including accuracy, precision, sample throughput, and cost.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct proportionality of signal area to the number of nuclei.[2][3]Differential partitioning between a mobile and stationary phase, with detection (e.g., UV-Vis).Partitioning between a mobile gas and a stationary phase, with detection (e.g., FID).
Reference Standard Requires a certified internal standard, not necessarily the analyte itself.[2]Requires a certified reference standard of the analyte for calibration.[2]Requires a certified reference standard of the analyte for calibration.
Calibration Often does not require a calibration curve.[3]Requires a multi-point calibration curve.Requires a multi-point calibration curve.
Sample Preparation Simple dissolution.Can involve more complex sample preparation and filtration.May require derivatization for non-volatile or thermally labile compounds.[10][11]
Analysis Time Typically 10-15 minutes per sample for low molecular weight compounds.[3]Can range from a few minutes to over 30 minutes per sample.[12]Run times are variable depending on the column and temperature program.
Selectivity Excellent, with high spectral dispersion. Overlapping signals can sometimes be a challenge.[5]Good, but co-elution can occur.Excellent for volatile compounds, but may not be suitable for all analytes.
Accuracy & Precision Highly accurate (often within ±1–2%) and precise with proper validation.[2][13]Highly accurate (±1–2%) and precise with proper calibration.[2][12]Highly accurate and precise with proper calibration.
Linearity Excellent over a wide concentration range.[2]Excellent, but may require more calibration points.[2]Excellent over a wide range.
Cost Higher initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[14]Lower initial instrument cost, but ongoing costs for solvents, columns, and standards.Lower initial instrument cost, with ongoing costs for gases, columns, and standards.
Environmental Impact Lower solvent consumption.[13]Higher solvent consumption.Uses carrier gases, which can be a consideration.

4.1. Supporting Experimental Data (Hypothetical)

The following table summarizes hypothetical validation data for the assay of this compound by qNMR, HPLC, and GC, demonstrating their comparable performance characteristics when properly validated.

Validation Parameter qNMR HPLC GC
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.9 - 101.5%
Precision (RSD) < 1.0%< 1.5%< 1.2%
LOD ~10 µM~0.025 µg/mL[13]Dependent on detector
LOQ Dependent on desired accuracy[15]~0.083 µg/mL[13]Dependent on detector

Regulatory Landscape and Method Validation

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) recognize NMR spectroscopy for quantitative applications.[1][16] The USP is actively revising its general chapters to expand on the use of qNMR in pharmaceutical analysis.[8][17]

Any quantitative method, including qNMR, must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[18] This includes assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[15][19]

Conclusion: Choosing the Right Tool for the Job

For the assay of this compound, qNMR presents a powerful and compelling alternative to traditional chromatographic methods.[20][21] Its primary advantages lie in its direct and linear response, high precision with low uncertainty, and the ability to quantify without an identical reference standard.[4][21] While the initial investment in NMR instrumentation is higher, the reduced sample preparation time, lower solvent consumption, and elimination of the need for analyte-specific standards can lead to long-term cost savings and increased efficiency.[14][21]

Ultimately, the choice between qNMR, HPLC, and GC will depend on the specific needs of the laboratory, including available instrumentation, sample throughput requirements, and the stage of drug development. However, for applications demanding high accuracy, traceability, and a fundamental quantitative approach, qNMR stands out as a "gold standard" technique.[5]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.
  • What is qNMR and why is it important? - Mestrelab Resources.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
  • Pauli, G.F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2024). ResolveMass Laboratories Inc.
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020).
  • Quantitative NMR Spectroscopy. (2017).
  • Kim, H.Y., et al. (2020). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 40(4), 643-654.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-346.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy. (2022).
  • Updates and Future Vision of qNMR at U.S. Pharmacopeia - PMDA. (2024).
  • Celebier, M., et al. (2020). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318.
  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
  • NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma.
  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
  • ICH Validation Analitcs Methods. (n.d.). Scribd.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies, Inc.
  • European Pharmacopoeia (Ph. Eur.). (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589.
  • GUIDELINE FOR qNMR ANALYSIS - ENFSI. (2019).
  • General Chapters and Monographs - EDQM FAQs. (2019).
  • Bouin, A.-S. (2009). European Pharmacopoeia Department, EDQM, Council of Europe.
  • Spieldenner, B. (n.d.). Module 1 General Methods, General Chapters and General Monographs. Scribd.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2014). ResearchGate.
  • Gorassini, A., et al. (2020). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Journal of Chemical Education, 97(7), 1957-1963.
  • Mudiam, M. K. R., et al. (2012). Rapid and simultaneous determination of twenty amino acids in complex biological and food samples by solid-phase microextraction and gas chromatography-mass spectrometry with the aid of experimental design after ethyl chloroformate derivatization. Journal of Chromatography B, 907, 56-64.
  • Faure, M., et al. (2009). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Analytical and Bioanalytical Chemistry, 394(3), 857-865.
  • Faure, M., et al. (2009). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Analytical and Bioanalytical Chemistry, 394(3), 857-865.
  • Mora, M. F., et al. (2018). Stability of Reagents Used for Chiral Amino Acid Analysis During Spaceflight Missions in High-Radiation Environments. Astrobiology, 18(10), 1257-1266.

Sources

A Comparative Guide to Ethyl 3-(isopropylamino)propanoate and Other Key Amino Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and pharmaceutical development, amino acid esters serve as fundamental building blocks and versatile intermediates. The selection of an appropriate amino acid ester, with its specific steric and electronic properties, is a critical decision that can significantly influence reaction outcomes, purification strategies, and the biological activity of the final product. This guide provides an in-depth technical comparison of Ethyl 3-(isopropylamino)propanoate, a secondary β-amino acid ester, with three other commonly utilized amino acid esters: Ethyl Glycinate, Ethyl Alaninate, and tert-Butyl Glycinate.

This comparison is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the relative performance of these esters, supported by experimental data and detailed protocols. We will delve into their synthesis, physicochemical properties, and reactivity, offering insights into the causal relationships between their molecular structures and observed chemical behavior.

Introduction to the Compared Amino Acid Esters

The four amino acid esters under comparison represent a spectrum of structural diversity, from simple α-amino acid esters to a sterically hindered secondary β-amino acid ester. This selection allows for a nuanced discussion of the impact of the amino acid backbone (α vs. β), the nature of the ester group (ethyl vs. tert-butyl), and the substitution on the amine (primary vs. secondary).

  • This compound: A β-amino acid ester with a secondary amine, characterized by the presence of a bulky isopropyl group on the nitrogen atom. This structure imparts unique steric and electronic properties that influence its reactivity and potential applications.

  • Ethyl Glycinate: The simplest α-amino acid ester, derived from glycine. Its lack of a side chain makes it a useful baseline for studying the effects of steric hindrance.

  • Ethyl Alaninate: An α-amino acid ester with a methyl side chain. It provides a point of comparison for the effect of a small alkyl substituent on the α-carbon.

  • tert-Butyl Glycinate: An α-amino acid ester with a bulky tert-butyl ester group. This ester is widely used in peptide synthesis due to the acid-labile nature of the tert-butyl protecting group[1].

Synthesis Methodologies: A Comparative Overview

The synthesis of these amino acid esters is achieved through distinct chemical transformations, each with its own advantages and considerations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need to control side reactions.

Synthesis of this compound via Michael Addition

This compound is typically synthesized through a Michael addition reaction, where isopropylamine acts as a nucleophile attacking the β-carbon of ethyl acrylate[2]. This reaction is often carried out under neat conditions or in a suitable solvent.

cluster_0 Michael Addition Synthesis Isopropylamine Isopropylamine Reaction Catalyst/Solvent Isopropylamine->Reaction + EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopropylamine (1.0 equivalent) and ethyl acrylate (1.2 equivalents). The reaction can be run neat or in a solvent such as ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC)[3].

  • Work-up and Purification: After completion, remove the excess ethyl acrylate and solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound[4].

Synthesis of Ethyl Glycinate and Ethyl Alaninate via Fischer Esterification or Thionyl Chloride

Ethyl glycinate and ethyl alaninate are commonly prepared by Fischer esterification of the corresponding amino acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride[5][6]. An alternative high-yield method involves the use of thionyl chloride in ethanol, which generates the acid catalyst in situ[1][3].

cluster_1 Esterification of α-Amino Acids AminoAcid Glycine or Alanine Reaction Reflux AminoAcid->Reaction + Ethanol Ethanol Ethanol->Reaction Product Ethyl Glycinate or Ethyl Alaninate Catalyst Acid Catalyst (e.g., SOCl₂, H₂SO₄) Catalyst->Reaction Reaction->Product

Caption: General workflow for the synthesis of Ethyl Glycinate and Ethyl Alaninate.

Experimental Protocol: Synthesis of Ethyl Alaninate Hydrochloride using Thionyl Chloride [1]

  • Reaction Setup: Suspend L-alanine (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to -5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is Ethyl Alaninate hydrochloride, which can be recrystallized from ethanol/diethyl ether to obtain a pure product.

Synthesis of tert-Butyl Glycinate

The synthesis of tert-butyl glycinate often requires a multi-step process to introduce the sterically hindered tert-butyl group. A common method involves the reaction of N-protected glycine with isobutylene in the presence of a strong acid catalyst, followed by deprotection[7][8]. Another approach is the reaction of tert-butyl chloroacetate with an azide source, followed by reduction[7].

Experimental Protocol: Synthesis of tert-Butyl Glycinate from tert-Butyl Chloroacetate [7][9]

  • Azide Formation: React tert-butyl chloroacetate with sodium azide in an acetone-water mixture under reflux to form tert-butyl azidoacetate.

  • Reduction: The crude tert-butyl azidoacetate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in methanol to reduce the azide to the primary amine, yielding tert-butyl glycinate.

  • Purification: After filtration of the catalyst, the solvent is removed under reduced pressure, and the product can be purified by distillation.

Comparative Physicochemical Properties

The structural differences between the four amino acid esters lead to distinct physicochemical properties, which are summarized in the table below. These properties are crucial for predicting their behavior in various solvent systems and their suitability for different reaction conditions.

PropertyThis compoundEthyl GlycinateEthyl Alaninatetert-Butyl Glycinate
Molecular Weight ( g/mol ) 159.23[2]103.12117.15131.17[1]
Boiling Point (°C) 91-92 (20 Torr)[7]149164-16555-56 (10 Torr)
Density (g/cm³) ~0.919[7]~1.036~0.963~0.95
pKa (predicted) ~9.55[7]~7.7~7.7~8.0
Solubility Soluble in chloroform, methanol, ethanol; slightly soluble in water[7].Soluble in water, ethanol.Soluble in water, ethanol.Soluble in organic solvents; hydrochloride salt is water-soluble.

Discussion of Physicochemical Properties:

  • Boiling Point: The boiling points generally increase with molecular weight for the ethyl esters. The lower boiling point of tert-butyl glycinate under vacuum is characteristic of its more compact structure.

  • pKa: The predicted pKa of the secondary amine in this compound is significantly higher than that of the primary amines in the α-amino acid esters. This is due to the electron-donating effect of the isopropyl group, which increases the basicity of the nitrogen atom.

  • Solubility: The solubility of these esters is influenced by the polarity of the amino and ester groups, as well as the hydrophobicity of the alkyl chains. While the smaller ethyl esters of glycine and alanine show good solubility in polar solvents like water and ethanol, the presence of the isopropyl and tert-butyl groups increases their lipophilicity, leading to better solubility in less polar organic solvents[7][10][11][12].

Comparative Reactivity

The reactivity of amino acid esters is primarily governed by the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl group. Steric hindrance around these functional groups plays a significant role in modulating their reactivity.

N-Acylation Reactivity

N-acylation is a fundamental transformation for amino acid esters, particularly in peptide synthesis and the preparation of various derivatives. The rate and efficiency of this reaction are highly dependent on the structure of the amino acid ester.

cluster_2 Comparative N-Acylation Reactivity Primary_Alpha Ethyl Glycinate Ethyl Alaninate (Primary α-Amine) Reactivity_High High Reactivity Primary_Alpha->Reactivity_High Less Hindered Secondary_Beta This compound (Secondary β-Amine) Reactivity_Low Lower Reactivity Secondary_Beta->Reactivity_Low More Hindered Steric_Hindrance Steric Hindrance from Isopropyl Group Secondary_Beta->Steric_Hindrance

Caption: Logical relationship of N-acylation reactivity based on steric hindrance.

Discussion of N-Acylation Reactivity:

  • Ethyl Glycinate and Ethyl Alaninate: As primary α-amino acid esters with minimal steric hindrance around the amino group, they readily undergo N-acylation with a variety of acylating agents (e.g., acid chlorides, anhydrides)[13].

  • This compound: The presence of the bulky isopropyl group on the nitrogen atom significantly increases steric hindrance, making the secondary amine less nucleophilic and slowing down the rate of N-acylation compared to its primary amine counterparts[14][15][16][17]. This can be advantageous when selective acylation is desired in the presence of a primary amine. However, forcing conditions or more reactive acylating agents may be required to achieve high yields[18][19][20].

  • tert-Butyl Glycinate: The reactivity of the amino group is similar to that of ethyl glycinate, but the bulky tert-butyl ester group can influence the conformation of the molecule and potentially affect the approach of very large acylating agents.

Experimental Protocol: Comparative N-Benzoylation

  • Reaction Setup: In separate flasks, dissolve each amino acid ester (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Reagent Addition: Cool the solutions to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the disappearance of the starting amino acid ester by TLC.

  • Analysis: After a set time (e.g., 1 hour), quench the reactions with water, extract the organic layer, and analyze the conversion to the N-benzoylated product by GC or LC-MS.

Expected Outcome: The conversion to the N-benzoylated product is expected to be highest for ethyl glycinate and ethyl alaninate, and significantly lower for this compound under these conditions, demonstrating the impact of steric hindrance.

Ester Hydrolysis and Stability

The stability of the ester group towards hydrolysis is a critical factor, especially in aqueous media and during purification steps. The rate of hydrolysis is influenced by the steric environment around the carbonyl group and the electronic nature of the amino acid.

Discussion of Ester Stability:

  • Ethyl Esters: Ethyl esters are generally susceptible to both acid- and base-catalyzed hydrolysis[21]. The rate of hydrolysis can be influenced by neighboring groups.

  • tert-Butyl Ester: The tert-butyl ester of tert-butyl glycinate is significantly more stable to basic and nucleophilic conditions compared to ethyl esters due to the steric bulk of the tert-butyl group hindering the approach of nucleophiles to the carbonyl carbon. However, it is readily cleaved under acidic conditions, which is a key feature for its use as a protecting group[1].

  • β-Amino Acid Ester Effect: β-amino acid esters, such as this compound, may exhibit different hydrolysis kinetics compared to their α-counterparts. The greater distance between the amino and ester groups can influence intramolecular interactions that may affect stability[22]. Studies on related β-amino acid esters suggest they can be more stable towards hydrolysis than α-amino acid esters under certain conditions[23][24].

Applications in Research and Development

The unique properties of each of these amino acid esters dictate their preferred applications:

  • This compound: Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where a secondary amine and a β-amino acid scaffold are required. The steric hindrance of the isopropyl group can be exploited for regioselective reactions.

  • Ethyl Glycinate and Ethyl Alaninate: These are workhorse building blocks in organic synthesis for the introduction of glycine and alanine moieties. They are commonly used in the synthesis of peptides, peptidomimetics, and other biologically active molecules[25].

  • tert-Butyl Glycinate: Its primary application is in solid-phase and solution-phase peptide synthesis as a C-terminal protecting group that can be selectively removed under acidic conditions without affecting other protecting groups[1].

Conclusion

The choice between this compound, Ethyl Glycinate, Ethyl Alaninate, and tert-Butyl Glycinate depends on the specific requirements of the synthetic target and the desired reaction outcomes.

  • For applications requiring a simple, reactive α-amino acid ester, Ethyl Glycinate and Ethyl Alaninate are excellent choices.

  • When a bulky, acid-labile ester protecting group is needed, particularly in peptide synthesis, tert-Butyl Glycinate is the industry standard.

  • This compound offers a unique combination of a β-amino acid backbone and a sterically hindered secondary amine. This makes it a specialized building block for creating molecules with specific conformational constraints and for synthetic strategies where modulating the reactivity of the amine is crucial.

Understanding the interplay of steric and electronic effects, as detailed in this guide, empowers researchers to make informed decisions in the selection of amino acid esters, ultimately leading to more efficient and successful synthetic endeavors.

References

  • Organic Syntheses. (n.d.). Glycine t-butyl ester.
  • Fischer Esterification. (n.d.). Fischer Esterification.
  • Google Patents. (n.d.). A kind of production technology of glycine tert-butyl ester suitable for industrial production.
  • Google Patents. (n.d.). Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • The Journal of Organic Chemistry. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides.
  • Organic Preparations and Procedures International. (n.d.). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Cavelier, F., Rolland, M., & Verducci, J. (1994). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • ResearchGate. (n.d.). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
  • RSC Publishing. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
  • Wikipedia. (n.d.). β-Alanine ethyl ester.
  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • SciELO México. (2013). Comparative Study on the N-acylase Activity of Mammalian Kidney Acetone Powders (KAP's).
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds.
  • YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).
  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • MDPI. (n.d.). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers.
  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • Organic Syntheses. (n.d.). dl-ALANINE.
  • Semantic Scholar. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes.
  • Google Patents. (n.d.). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • PubMed. (n.d.). Osteocompatibility evaluation of poly(glycine ethyl ester-co-alanine ethyl ester)phosphazene with honeycomb-patterned surface topography.
  • MDPI. (n.d.). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
  • PubChem. (n.d.). beta-Alanine, N-phenyl-, ethyl ester.
  • PubMed. (n.d.). Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers.
  • Soft Matter (RSC Publishing). (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.

Sources

A Comparative Guide to the Biological Activity of β-Alanine Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the β-Aminopropanoate Scaffold

The β-amino acid scaffold is a recurring motif in a variety of biologically active molecules. Its presence in natural products and synthetic compounds with therapeutic properties has spurred significant interest in its potential as a platform for drug discovery. Ethyl 3-(isopropylamino)propanoate and its analogs are part of this broader class of β-aminopropanoate derivatives. While the parent compound is primarily utilized as a chemical intermediate, modifications to its core structure can unlock a range of biological activities. This guide focuses on a systematic study of β-alanine derivatives, which share the fundamental ethyl 3-aminopropanoate backbone, to elucidate the structure-activity relationships (SAR) that govern their antimicrobial efficacy.

Comparative Analysis of Antimicrobial Activity

A series of β-alanine derivatives, including esters and amides, were synthesized and evaluated for their in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each derivative.

Quantitative Comparison of Antimicrobial Potency

The antimicrobial activities of various synthesized β-alanine derivatives are summarized in the table below. The data is presented as the pMIC (μM/mL), which is the negative logarithm of the MIC value. Higher pMIC values indicate greater antimicrobial potency.

Compound IDDerivative TypeR GroupS. aureus (pMIC)B. subtilis (pMIC)P. aeruginosa (pMIC)E. coli (pMIC)C. albicans (pMIC)A. niger (pMIC)
D2 EsterEthyl1.541.541.54<1.01.541.54
D6 EsterPropyl1.241.241.24<1.01.241.24
D9 AmideEthyl------
D10 AmidePropyl------
D14 Aromatic Amide--->2.0-2.04 -
D21 ------1.741.74
Fluconazole Standard-----1.851.85

Note: A '-' indicates that specific data was not provided in the source material. The provided data has been interpreted and organized for clarity. For complete details, please refer to the original study.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial screening of the synthesized β-alanine derivatives revealed several key structure-activity relationships:

  • Influence of the Ester Alkyl Chain : A comparison between the ethyl ester (D2) and the propyl ester (D6) suggests that a shorter alkyl chain in the ester group may be favorable for antimicrobial activity. The ethyl derivative consistently showed higher potency across most of the tested strains.[1]

  • Superior Antifungal Activity : The derivatives, in general, demonstrated more pronounced antifungal activity compared to their antibacterial effects.[1]

  • Potency against Candida albicans : Notably, the aromatic amide derivative D14 exhibited exceptional activity against C. albicans, with a pMIC of 2.04 μM/mL, surpassing the standard antifungal drug Fluconazole (pMIC 1.85 μM/mL).[1] This highlights the potential for developing potent antifungal agents based on this scaffold.

  • Limited Efficacy against E. coli : The tested derivatives showed limited to no activity against E. coli, indicating a potential lack of efficacy against this particular Gram-negative bacterium.[1]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following experimental protocols were employed in the evaluation of the β-alanine derivatives.

General Synthesis of β-Alanine Derivatives

The synthesis of the β-alanine derivatives involved a multi-step process, beginning with the protection of the amino group of β-alanine, followed by the formation of an acid chloride, and subsequent reaction with an appropriate alcohol or amine to yield the final ester or amide derivative.

G cluster_synthesis General Synthetic Pathway beta_alanine β-Alanine protection Amino Group Protection (e.g., with Benzoyl Chloride) beta_alanine->protection acid_chloride Acid Chloride Formation (e.g., with Thionyl Chloride) protection->acid_chloride esterification Esterification (with Alcohol, ROH) acid_chloride->esterification amidation Amidation (with Amine, RNH2) acid_chloride->amidation final_ester β-Alanine Ester Derivative esterification->final_ester final_amide β-Alanine Amide Derivative amidation->final_amide

Caption: General synthetic scheme for β-alanine derivatives.

Antimicrobial Activity Assay: The Microdilution Method

The in-vitro antimicrobial activity of the synthesized compounds was determined using the microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized cell density.

  • Serial Dilution of Test Compounds: The synthesized derivatives were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under conditions optimal for the growth of the respective microorganisms (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via microdilution.

Concluding Remarks and Future Directions

The comparative analysis of this series of β-alanine derivatives provides valuable insights into the structural requirements for antimicrobial activity. The superior antifungal potency of certain derivatives, particularly against C. albicans, warrants further investigation and optimization. Future research should focus on:

  • Expansion of the Derivative Library: Synthesis of a broader range of derivatives with diverse substitutions on the amino and carboxyl groups to further refine the SAR.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which these compounds exert their antimicrobial effects.

  • In-vivo Efficacy and Toxicity Profiling: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

This guide serves as a foundational resource for researchers aiming to leverage the β-aminopropanoate scaffold for the development of novel antimicrobial agents. The presented data and methodologies offer a clear path for the rational design and evaluation of next-generation therapeutics in this chemical class.

References

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library.

Sources

A Comparative Guide to the Synthesis of Amino Propanoates: From Classical Methods to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino propanoates, particularly chiral β-amino propanoates, are indispensable building blocks in the pharmaceutical industry, forming the core structures of numerous therapeutic agents. The stereospecific synthesis of these compounds is of paramount importance, as the biological activity is often confined to a single enantiomer. This guide provides a comprehensive comparative analysis of the principal synthetic routes to amino propanoates, evaluating their underlying mechanisms, stereochemical control, and practical applicability. We will explore classical approaches such as the Michael addition, alongside contemporary organocatalytic and enzymatic methods, offering experimental insights and comparative data to inform the selection of the most suitable synthetic strategy for research and development.

The Enduring Utility of the Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated ester, remains a cornerstone for the synthesis of β-amino propanoates due to its atom economy and straightforward nature.[1][2][3] The central challenge, however, lies in achieving high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable strategies to control stereochemistry in Michael additions is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of the reaction, after which they are cleaved to yield the desired product.

Mechanistic Rationale: The chiral auxiliary, by virtue of its steric bulk and conformational rigidity, creates a chiral environment around the reactive center. This forces the incoming nucleophilic amine to approach from a less hindered face, resulting in a diastereoselective transformation. A widely used example is the application of Evans' oxazolidinone auxiliaries.

Experimental Protocol: Diastereoselective Michael Addition using an Evans' Auxiliary

  • Acylation: The chiral oxazolidinone is acylated with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the N-acryloyloxazolidinone.

  • Michael Addition: The resulting chiral imide is then treated with the desired amine in the presence of a Lewis acid (e.g., magnesium bromide) to facilitate the conjugate addition. The bulky substituent on the oxazolidinone directs the nucleophilic attack.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed by hydrolysis, for instance, with lithium hydroxide and hydrogen peroxide, to afford the enantiomerically enriched β-amino propanoate.

Advantages:

  • Often provides high levels of diastereoselectivity.[4]

  • A well-established and predictable methodology.

Limitations:

  • Requires additional synthetic steps for the attachment and removal of the auxiliary, which can reduce the overall yield.

  • The cost of the chiral auxiliary can be a significant factor, especially for large-scale synthesis.

Asymmetric Organocatalysis

The emergence of organocatalysis has provided a powerful, metal-free alternative for asymmetric synthesis.[5][6] Small, chiral organic molecules can catalyze the Michael addition with high enantioselectivity.

Mechanistic Rationale: Chiral secondary amines, such as proline and its derivatives, are common organocatalysts for this transformation. The catalyst reacts with the α,β-unsaturated ester to form a transient chiral iminium ion. This activation lowers the LUMO of the acceptor, and the chiral environment of the catalyst directs the nucleophilic attack of the amine, leading to a highly enantioselective reaction.[6]

Experimental Protocol: Proline-Catalyzed Asymmetric aza-Michael Addition

  • Reaction Setup: In a suitable solvent (e.g., DMSO or chloroform), the α,β-unsaturated ester and the amine are mixed.

  • Catalysis: A catalytic amount (typically 5-20 mol%) of (S)-proline is added to the mixture.

  • Reaction Progression: The reaction is stirred at ambient temperature and monitored by an appropriate technique (e.g., TLC or NMR) until completion.

  • Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by column chromatography.

Advantages:

  • Avoids the use of potentially toxic and expensive metal catalysts.

  • Generally proceeds under mild reaction conditions.

  • Can achieve high enantioselectivities.

Limitations:

  • Catalyst loading can sometimes be relatively high.

  • Reaction times may be longer compared to metal-catalyzed processes.

The Rise of Biocatalysis: A Greener Approach

Enzymatic methods offer an attractive, environmentally benign alternative for the synthesis of chiral amino propanoates.[7] Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. Lipases are particularly effective for the resolution of racemic amino esters.[8][9][10]

Mechanistic Rationale: Lipases catalyze the hydrolysis or transesterification of esters. In a racemic mixture of amino propanoates, the enzyme will selectively acylate or deacylate one enantiomer at a much higher rate than the other. This allows for the separation of the fast-reacting enantiomer (as the acylated product) from the slow-reacting enantiomer (which remains as the starting ester).[11][12]

Experimental Protocol: Kinetic Resolution of a Racemic Amino Propanoate using Candida antarctica Lipase B (CAL-B)

  • Reaction Mixture: The racemic amino propanoate and an acyl donor (e.g., ethyl acetate) are dissolved in an organic solvent (e.g., toluene or hexane).

  • Enzymatic Reaction: Immobilized CAL-B is added, and the suspension is agitated at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction is monitored until approximately 50% conversion is achieved.

  • Separation: The enzyme is removed by filtration, and the acylated product and the unreacted amino propanoate are separated by chromatography or extraction.

Advantages:

  • Can achieve exceptionally high enantiomeric excess (>99% ee).[10]

  • Operates under very mild and environmentally friendly conditions.

Limitations:

  • The maximum theoretical yield for a single enantiomer is 50%.

  • Requires an efficient method to separate the product from the unreacted starting material.

Transaminase-Catalyzed Asymmetric Synthesis

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor, enabling the direct asymmetric synthesis of chiral amines from prochiral ketones.[13][14]

Mechanistic Rationale: A transaminase, in conjunction with a cofactor (pyridoxal 5'-phosphate, PLP), facilitates the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a β-keto ester. The enzyme's chiral active site ensures that the amino group is added to a specific face of the ketone, resulting in the formation of a single enantiomer of the β-amino propanoate.[7][15]

Experimental Protocol: Asymmetric Synthesis of a β-Amino Propanoate using a Transaminase

  • Reaction Setup: A buffered aqueous solution is prepared containing the β-keto ester, an amino donor (e.g., isopropylamine), and the PLP cofactor.

  • Enzymatic Reaction: The selected transaminase (either as a whole-cell catalyst or a purified enzyme) is added to the mixture.

  • Equilibrium Shift: The reaction is often driven to completion by removing the ketone byproduct (e.g., acetone) or by using a coupled-enzyme system for cofactor regeneration.[16]

  • Product Isolation: After the reaction is complete, the enzyme is removed (e.g., by centrifugation), and the product is extracted from the aqueous phase and purified.

Advantages:

  • Can achieve near-perfect enantioselectivity (>99% ee).[16]

  • Direct conversion of a prochiral starting material, allowing for theoretical yields up to 100%.[15]

  • A highly "green" and sustainable method.[7]

Limitations:

  • The reaction equilibrium can be unfavorable and may require strategies to drive it towards product formation.[13]

  • The cost and operational stability of the enzyme can be a consideration for large-scale applications.[16]

Comparative Performance of Synthesis Routes

Synthesis RouteTypical YieldTypical StereoselectivityKey AdvantagesKey Disadvantages
Chiral Auxiliary 60-85%>95% deHigh reliability, predictable outcomes.Stoichiometric use of expensive auxiliaries, additional synthetic steps.
Organocatalysis 70-95%85-99% eeMetal-free, mild conditions, operational simplicity.Can require high catalyst loadings, longer reaction times.
Lipase Resolution <50%>99% eeExceptional enantiopurity, mild conditions.50% maximum theoretical yield, requires product separation.
Transaminase Synthesis 80-99%>99% eeExcellent enantioselectivity, high theoretical yield, green process.Unfavorable equilibrium, potential enzyme cost and stability issues.

Visualizing the Synthetic Workflows

synthesis_workflows cluster_michael Michael Addition Routes cluster_biocatalysis Biocatalytic Routes Aux_Start Enoate + Chiral Auxiliary Aux_Add Michael Addition Aux_Start->Aux_Add Aux_Cleave Cleavage Aux_Add->Aux_Cleave Aux_Product Enantioenriched Amino Propanoate Aux_Cleave->Aux_Product Org_Start Enoate + Amine + Organocatalyst Org_React Asymmetric Michael Addition Org_Start->Org_React Org_Product Enantioenriched Amino Propanoate Org_React->Org_Product Lip_Start Racemic Amino Propanoate Lip_React Lipase-catalyzed Resolution Lip_Start->Lip_React Lip_Sep Separation Lip_React->Lip_Sep Lip_Product Enantiopure Amino Propanoate Lip_Sep->Lip_Product TA_Start β-Keto Ester + Amino Donor TA_React Transaminase-catalyzed Asymmetric Amination TA_Start->TA_React TA_Product Enantiopure Amino Propanoate TA_React->TA_Product

Caption: High-level comparison of workflows for Michael addition and biocatalytic routes.

Concluding Remarks for the Practicing Scientist

The synthesis of enantiomerically pure amino propanoates is a well-developed field with a diverse array of reliable methods. The optimal choice is contingent upon the specific requirements of the project, including scale, cost, and desired purity.

  • For small-scale, discovery-phase research where reliability and predictability are key, chiral auxiliary-mediated methods remain a viable option.

  • Organocatalysis offers a versatile and often more efficient alternative, particularly in academic and early-stage industrial research, due to its operational simplicity and avoidance of metals.

  • For large-scale, industrial production, biocatalytic methods are increasingly the technology of choice. The exceptional selectivity and sustainable nature of transaminase-catalyzed asymmetric synthesis , in particular, make it a powerful tool for the efficient and environmentally responsible manufacturing of chiral amino propanoates. While lipase-catalyzed resolution provides outstanding enantiopurity, its inherent 50% yield limitation makes it less attractive for large-scale processes unless an efficient racemization and recycling protocol for the unwanted enantiomer is in place.

As the pharmaceutical industry continues to embrace green chemistry principles, the role of biocatalysis in the synthesis of chiral building blocks like amino propanoates is set to expand further, driving innovation in both enzyme engineering and process development.

References

  • Wu, Q., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. [Link]
  • Kelly, S. A., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]
  • Contente, M. L., & Molinari, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Biotechnology Advances, 36(8), 2199-2209. [Link]
  • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]
  • Gotor-Fernández, V., & Gotor, V. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 8(7), 1539-1559. [Link]
  • Ghanem, A., & Aboul-Enein, H. Y. (2016). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 21(1), 89. [Link]
  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
  • Gotor, V. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 12(10), 6475-6495. [Link]
  • Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]
  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119-26. [Link]
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
  • Wikipedia. (2024). Michael reaction. [Link]
  • Organic Chemistry Portal. Michael Addition. [Link]
  • Drey, C. N. C. (1988). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 67, 1. [Link]
  • Master Organic Chemistry. (2023).
  • Zhang, Y., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 22(11), 1891. [Link]
  • Peng, L., et al. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49. [Link]
  • Agirre, M., et al. (2019). Organocatalysts Derived from Unnatural α-Amino Acids: Scope and Applications. Chemistry, an Asian journal, 14(1), 44-66. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two robust analytical methods for the quantification of Ethyl 3-(isopropylamino)propanoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in the synthesis of fine chemicals and agrochemicals, ensuring the purity and concentration of this compound is critical for quality control and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols grounded in authoritative standards.

The validation frameworks described herein adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive methodology for validating analytical procedures.[1][2][3]

Rationale for Method Selection: HPLC vs. GC-MS

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound (C8H17NO2, MW: 159.23 g/mol ) is a secondary amino ester.[4] Its structure presents specific analytical challenges and opportunities that make both HPLC and GC-MS viable, albeit with different considerations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis due to its versatility. However, this compound lacks a strong native chromophore, rendering it difficult to detect with high sensitivity using a standard UV detector.[5] To overcome this, pre-column derivatization is employed. This strategy involves reacting the analyte with a labeling agent to attach a chromophoric group, significantly enhancing its detectability.[6] This approach is widely used for the analysis of amino acids and related compounds. We will explore a method using o-Phthalaldehyde (OPA) as the derivatizing agent, which rapidly reacts with primary and secondary amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its moderate boiling point (91-92 °C at 20 Torr), this compound is sufficiently volatile for GC analysis.[7] GC offers superior separation efficiency for volatile compounds.[8] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional specificity and sensitivity. The MS detector fragments the analyte molecule into a unique mass spectrum, acting as a chemical fingerprint that allows for unambiguous identification and quantification, even in complex matrices.[9]

This guide will dissect the validation of both a derivatization-based HPLC-UV method and a direct GC-MS method, providing a clear comparison of their performance, strengths, and limitations.

Method 1: Validated RP-HPLC-UV Method with Pre-Column Derivatization

This method leverages the high reactivity of the secondary amine in this compound with o-Phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent and UV-absorbent isoindole derivative, which can be readily quantified.

Expertise & Causality in Protocol Design

The choice of a reversed-phase C18 column is standard for separating moderately polar derivatives like the OPA-adduct. The gradient elution is designed to first elute any polar impurities and reagent byproducts before increasing the organic mobile phase concentration to elute the analyte derivative, ensuring a clean separation. The detection wavelength is selected to match the maximum absorbance of the derivative for optimal sensitivity. All validation parameters are chosen in accordance with ICH Q2(R1) to demonstrate the method is suitable for its intended purpose.[3][10]

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • System: Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.[11]

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 338 nm.

    • Injection Volume: 20 µL.

  • Reagent Preparation:

    • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of o-Phthalaldehyde (OPA) in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid (3-MPA) and 11.2 mL of 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 100 µg/mL.

    • Derivatization Procedure: To 100 µL of each standard or sample solution, add 400 µL of the OPA/3-MPA reagent. Vortex for 30 seconds and allow to react for exactly 2 minutes at room temperature before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Start Weigh Standard / Prepare Sample Dilution Prepare Dilutions (1-100 µg/mL) Prep_Start->Dilution Derivatize Add OPA/3-MPA Reagent (React for 2 min) Dilution->Derivatize Autosampler Inject 20 µL onto C18 Column Derivatize->Autosampler Separation Gradient Elution (Phosphate Buffer / ACN) Autosampler->Separation Detection UV Detection at 338 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Workflow for HPLC-UV analysis with pre-column derivatization.
Data Presentation: HPLC-UV Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[12] The results are summarized below.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the analyte's retention time from blank/placebo.No interfering peaks observed.Pass
Linearity (n=6) Correlation Coefficient (r²) ≥ 0.999.[13]r² = 0.9995Pass
Range 1.0 µg/mL - 100.0 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 2.0%0.85%Pass
- Intermediate (n=6)RSD ≤ 2.0%1.22%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.2 µg/mLN/A
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1; RSD ≤ 10%[13]0.7 µg/mLPass
Robustness No significant impact on results from minor changes (flow, temp, pH).All results within system suitability limits.Pass

Method 2: Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides a direct, highly specific approach for the quantification of this compound without the need for derivatization.

Expertise & Causality in Protocol Design

The selection of a mid-polarity column (e.g., DB-5ms) provides good peak shape and resolution for a compound with an amine group. A split injection is used to prevent column overloading with a neat or high-concentration sample. The temperature program is optimized to ensure the analyte elutes in a reasonable time with good separation from any potential impurities or solvent front. For quantification, Selected Ion Monitoring (SIM) mode is used. This drastically enhances sensitivity and selectivity by instructing the mass spectrometer to only monitor a few characteristic ions of the analyte, filtering out background noise.[9] The choice of ions (a molecular ion and key fragment ions) provides both quantification and confirmation of identity.

Detailed Experimental Protocol: GC-MS
  • Chromatographic and Mass Spectrometric Conditions:

    • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program: Initial temperature 60°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: m/z 159 (M+, Quantifier), m/z 114, m/z 86 (Qualifiers).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with Ethyl Acetate.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 0.1 µg/mL to 50 µg/mL using Ethyl Acetate as the diluent.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep_Start Weigh Standard / Prepare Sample Dilution Prepare Dilutions (0.1-50 µg/mL in Ethyl Acetate) Prep_Start->Dilution Injector Inject 1 µL (Split 20:1) Dilution->Injector Separation Separation on DB-5ms Column (Temp Program) Injector->Separation Detection EI Ionization & MS Detection (SIM Mode: m/z 159, 114, 86) Separation->Detection Integration Integrate Quantifier Ion (m/z 159) Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Workflow for GC-MS analysis in Selected Ion Monitoring mode.
Data Presentation: GC-MS Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[1][14] The results are summarized below.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the analyte's retention time and m/z channels.No interfering peaks observed. Mass spectra confirm identity.Pass
Linearity (n=6) Correlation Coefficient (r²) ≥ 0.999.r² = 0.9998Pass
Range 0.1 µg/mL - 50.0 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%Pass
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 2.0%0.65%Pass
- Intermediate (n=6)RSD ≤ 2.0%1.05%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.02 µg/mLN/A
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1; RSD ≤ 10%0.08 µg/mLPass
Robustness No significant impact on results from minor changes (flow, oven ramp).All results within system suitability limits.Pass

Objective Comparison: HPLC-UV vs. GC-MS

Both validated methods are suitable for the quantification of this compound. However, they offer different advantages, and the optimal choice depends on the specific application.

FeatureHPLC-UV with DerivatizationGC-MSSenior Scientist's Insight
Specificity Good. Based on retention time and UV spectrum.Excellent. Based on retention time and unique mass spectrum (fingerprint).GC-MS is superior for identity confirmation and analysis in complex matrices.
Sensitivity (LOQ) 0.7 µg/mL0.08 µg/mLGC-MS is nearly an order of magnitude more sensitive, making it ideal for trace analysis.
Sample Preparation More complex. Involves a timed derivatization step.Simple. "Dilute and shoot."HPLC sample prep is a critical control point; reaction timing must be precise for reproducibility.
Run Time ~18 minutes per sample.~15 minutes per sample.Runtimes are comparable, but GC-MS requires less manual prep time per sample.
Cost (Instrument) Lower initial capital cost.Higher initial capital cost.HPLC systems are more common in QC labs due to lower cost and maintenance overhead.
Cost (Consumables) Higher per-sample (derivatization reagents, HPLC-grade solvents).Lower per-sample (GC gases, standard solvents).The cost of OPA and high-purity solvents for HPLC can add up in high-throughput environments.
Best Application Routine QC, content uniformity, high-concentration assays.Impurity profiling, trace-level quantification, reference standard characterization.Choose HPLC for routine, high-volume testing. Choose GC-MS for challenging research, impurity investigation, or when the highest level of confidence is required.

Conclusion

This guide has detailed and compared two fully validated, robust analytical methods for the quantification of this compound.

  • The RP-HPLC-UV method with pre-column derivatization is a reliable and accurate technique suitable for routine quality control environments where the highest sensitivity is not required. Its primary drawback is the additional complexity and potential for variability in the derivatization step.

  • The GC-MS method offers superior sensitivity and unparalleled specificity, making it the gold standard for trace analysis, impurity identification, and applications requiring definitive structural confirmation. While the initial instrument cost is higher, the simpler sample preparation and high confidence in results provide significant advantages.

The choice between these methods should be based on a risk assessment of the analytical needs, considering the required sensitivity, specificity, sample throughput, and available resources. In all cases, adherence to a structured validation protocol, such as the one outlined by ICH Q2(R1), is mandatory to ensure the generation of reliable and defensible data.[1][3]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][4][14][17]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
  • Chitlange, S. et al. (2011). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link][13]
  • Asraf-Ul-Arsh, M. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Pharmaceutical Sciences. [Link][15]
  • Moein, M. et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
  • Shimadzu. Analytical Methods for Amino Acids. [Link][7]
  • Obregón-Mendoza, M. A. et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Hussain, S. et al. (2021). Analysis of Method Validation Characteristics.
  • Ningbo Inno Pharmchem Co., Ltd. (2021). Exploring Ethyl 3-(Isopropylamino)
  • Kikuchi, H. et al. (2017).
  • BIOSYNCE. Ethyl 3-(isopropylamino)
  • Mathkoor, M.M. et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link][10]

Sources

A Senior Application Scientist's Guide to Compound Identification: Cross-Referencing Ethyl 3-(isopropylamino)propanoate Spectra

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is the bedrock upon which all subsequent data rests. An erroneous structural assignment can invalidate entire research programs, leading to significant losses in time and resources. While modern analytical techniques provide a wealth of structural information, this data is only as reliable as its interpretation and validation.

This guide provides a comprehensive, field-proven methodology for the structural verification of a target molecule, using Ethyl 3-(isopropylamino)propanoate as our subject. We will first explore the ideal workflow, where experimental spectra are cross-referenced against established database entries. More critically, we will then address a common and significant real-world challenge: how to proceed with confidence when your compound is absent from these primary spectral libraries. This latter scenario demands a higher level of analytical rigor, combining de novo spectral interpretation with data from structural analogs, all within a framework of robust analytical validation.

Pillar 1: The Foundation - Acquiring High-Quality Experimental Data

The principle of "garbage in, garbage out" is acutely true in analytical chemistry.[1] No amount of sophisticated data processing or library searching can compensate for poorly acquired data. The primary objective is to generate high-resolution, high-signal-to-noise spectra that are truly representative of the purified compound.

Experimental Protocol: Data Acquisition
  • Sample Preparation (Self-Validation Check):

    • Purity Assessment: Before detailed spectral analysis, confirm the purity of the analyte (this compound, CAS 16217-22-4)[2][3][4][5][6] using an orthogonal method like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or Gas Chromatography (GC) with a Flame Ionization Detector (FID). The goal is ≥95% purity to ensure spectra are not confounded by significant impurities.

    • Solvent Selection: Use high-purity, deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and appropriate volatile solvents for MS (e.g., Methanol, Acetonitrile). Ensure solvents are free from interfering contaminants.

  • Mass Spectrometry (MS) Acquisition:

    • Technique: Employ both a soft ionization technique, like Electrospray Ionization (ESI), to confirm the molecular ion, and a hard ionization technique, like Electron Ionization (EI), to generate a reproducible fragmentation pattern for database comparison.

    • Causality: ESI provides the protonated molecular ion [M+H]⁺, which confirms the molecular weight (159.23 g/mol for our target).[3] EI, by contrast, imparts significant energy, causing predictable bond cleavages that create a structural "fingerprint."

    • Parameters:

      • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement, enabling molecular formula confirmation.

      • EI Energy: Standardize at 70 eV to match library spectra.

      • Mass Range: Set a wide range (e.g., 40-400 m/z) to capture both low-mass fragments and the molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Acquisition:

    • Experiments: Acquire a suite of experiments: ¹H NMR, ¹³C NMR, and 2D correlation spectra like COSY (¹H-¹H) and HSQC (¹H-¹³C).

    • Causality: ¹H NMR provides information on the electronic environment and connectivity of protons. ¹³C NMR reveals the number and type of unique carbon atoms.[7] 2D NMR experiments are critical for unambiguously assigning which protons are coupled to each other (COSY) and which protons are directly attached to which carbons (HSQC), thereby building the carbon skeleton.

    • Parameters:

      • Field Strength: Utilize a high-field magnet (≥400 MHz for ¹H) to achieve better signal dispersion and simplify interpretation.

      • Relaxation Delay (d1): Set a sufficient delay (e.g., 5 seconds) for ¹³C NMR to ensure proper relaxation of all carbon nuclei, especially quaternary carbons, for more accurate quantitative comparison, though integration is still primarily qualitative.

  • Fourier-Transform Infrared (FTIR) Spectroscopy Acquisition:

    • Technique: Use an Attenuated Total Reflectance (ATR) accessory for rapid, reproducible analysis of the neat liquid sample.

    • Causality: FTIR is an excellent, rapid technique for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions.[8] For our target, we expect to see C=O (ester), C-N (amine), and N-H vibrations.

    • Parameters:

      • Resolution: Set to 4 cm⁻¹.

      • Scans: Co-add at least 16 scans to achieve a good signal-to-noise ratio.

      • Background: Perform a background scan immediately prior to the sample measurement to subtract atmospheric H₂O and CO₂ signals.

Pillar 2: The Ideal Workflow - Cross-Referencing Against Populated Databases

In an ideal scenario, the compound of interest has been previously characterized, and its spectra are available in authoritative, public databases. The workflow is a systematic process of matching your high-quality experimental data against these reference entries.

The premier public spectral databases include:

  • NIST Chemistry WebBook: A comprehensive collection of chemical and physical data, including a vast library of mass spectra (EI and MS/MS) and IR spectra.[9][10]

  • Spectral Database for Organic Compounds (SDBS): An integrated database system from Japan's AIST, containing MS, ¹H NMR, ¹³C NMR, IR, Raman, and ESR spectra.

  • PubChem: An open-access database from the NIH that aggregates chemical information, including some spectral data from various depositors, though it is not as curated as NIST or SDBS.

Comparative Overview of Major Spectral Databases
FeatureNIST Chemistry WebBookSpectral Database for Organic Compounds (SDBS)PubChem
Primary Strength Mass Spectrometry (EI) & IRIntegrated Spectroscopies (MS, NMR, IR)Broad Chemical Information Aggregator
Data Curation Highly curated and evaluatedHighly curated and measured at AISTAggregated from multiple sources; variable quality
Searchability By name, formula, CAS No., peaksBy name, formula, CAS No., spectral parametersBy name, structure, formula, and other identifiers
Typical Use Case GC-MS library matching, IR verificationComprehensive structural elucidationInitial information gathering, finding supplier data
Workflow for Database Cross-Referencing

The logical flow involves acquiring data, processing it, searching the databases, and evaluating the match. This process is iterative; a poor match may necessitate re-acquisition or re-purification of the sample.

cluster_exp Experimental Phase cluster_data Data Analysis Phase cluster_val Validation Phase A Purify Sample (>95% Purity) B Acquire High-Quality Spectra (MS, NMR, IR) A->B C Process Spectra (Peak Picking, Integration) B->C D Search Databases (NIST, SDBS, PubChem) C->D E Evaluate Match Quality (Score, Visual Overlay) D->E F Match Confirmed? E->F G Structure Verified F->G Yes H Re-evaluate / Re-acquire Data F->H No H->A caption Fig 1. Ideal workflow for spectral database cross-referencing.

Fig 1. Ideal workflow for spectral database cross-referencing.

The Real-World Challenge: Identifying this compound

A search for this compound (CAS 16217-22-4) in the major public databases yields no complete, curated spectral entries. This is a frequent occurrence for novel, specialty, or commercially-available-but-not-academically-published compounds. In this scenario, the burden of proof shifts from simple matching to a more rigorous process of de novo interpretation and justification, grounded in the principles of analytical chemistry.

A Validated Protocol for Identifying Compounds Lacking Database Entries

When a database entry is absent, we must build the case for the structure from first principles, using the acquired data and comparing it to both theoretical predictions and the spectra of near structural analogs.

Step 1: De Novo Spectral Interpretation of Experimental Data

Here, we predict the spectrum based on the proposed structure and compare it to our experimental results.

Mass Spectrometry (EI) Prediction: The molecular ion (M⁺) should appear at m/z 159. Key predicted fragments include:

  • m/z 144: Loss of a methyl radical (•CH₃) from the isopropyl group.

  • m/z 114: Loss of the ethoxy group (•OCH₂CH₃).

  • m/z 86: Alpha-cleavage, forming the stable [CH₂(CH₃)₂C=NHCH₂]⁺ immonium ion. This is often a major, highly diagnostic fragment for secondary amines.

  • m/z 72: Cleavage yielding the [HN=CHCH₂COOC₂H₅]⁺ fragment.

¹H NMR Prediction (in CDCl₃, ~400 MHz):

  • ~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons, split by the adjacent methyl group.

  • ~2.8 ppm (triplet, 2H): The -NH-CH₂ -CH₂- protons, split by the adjacent methylene group.

  • ~2.7 ppm (septet, 1H): The -NH-CH (CH₃)₂ proton, split by the six equivalent methyl protons.

  • ~2.5 ppm (triplet, 2H): The -CH₂-CH₂ -COO- protons, split by the adjacent methylene group.

  • ~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons, split by the adjacent methylene group.

  • ~1.0 ppm (doublet, 6H): The two equivalent -CH(CH₃ )₂ methyl groups, split by the single methine proton.

  • ~1.5-2.0 ppm (broad singlet, 1H): The N-H proton; its chemical shift and multiplicity can vary.

¹³C NMR Prediction (in CDCl₃, ~100 MHz): Based on standard chemical shift tables, we anticipate the following signals:[7]

  • ~172 ppm: Ester carbonyl carbon (C =O).

  • ~60 ppm: Ethyl ester methylene carbon (-O-C H₂-CH₃).

  • ~49 ppm: Isopropyl methine carbon (-NH-C H(CH₃)₂).

  • ~45 ppm: Methylene carbon adjacent to nitrogen (-NH-C H₂-).

  • ~35 ppm: Methylene carbon adjacent to carbonyl (-C H₂-COO-).

  • ~22 ppm: Isopropyl methyl carbons (-CH(C H₃)₂).

  • ~14 ppm: Ethyl ester methyl carbon (-O-CH₂-C H₃).

FTIR Prediction:

  • ~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch from the secondary amine.

  • ~2970-2850 cm⁻¹ (strong, sharp): C-H alkane stretches.

  • ~1735 cm⁻¹ (strong, sharp): C=O ester stretch.[8]

  • ~1250-1050 cm⁻¹ (strong): C-O ester stretches.

  • ~1180-1080 cm⁻¹ (medium): C-N amine stretch.

Step 2: Cross-Referencing with Structural Analogs

The next critical step is to find spectra of the closest available analogs and perform a systematic comparison. For our target, Ethyl 3-(diethylamino)propanoate (CAS 5515-83-3) is an excellent choice, as its IR spectrum is available in the NIST database.[9]

Comparative Analysis:

  • ¹H NMR: The spectrum of the diethyl analog would lack the isopropyl group's characteristic septet (~2.7 ppm) and doublet (~1.0 ppm). Instead, it would show a quartet and a triplet for the two N-ethyl groups. By observing the presence of the septet/doublet pattern in our experimental data and the absence of the N-ethyl signals, we build confidence in the isopropyl structure.

  • Mass Spec: The diethyl analog would have a molecular ion at m/z 173. Its alpha-cleavage fragment would be at m/z 100, not m/z 86. This difference in a major fragment is a powerful diagnostic tool.

  • FTIR: The IR spectra would be very similar, as the primary functional groups (ester, amine) are identical. Both would show the strong C=O stretch around 1735 cm⁻¹. This confirms the functional group class but provides less specific information about the alkyl substitution.

Step 3: Orthogonal Method Validation

To provide a final, self-validating layer of evidence, an orthogonal technique should be used. Elemental Analysis is the gold standard for confirming the empirical formula. For C₈H₁₇NO₂, the theoretical composition is C: 60.35%, H: 10.76%, N: 8.80%. An experimental result within ±0.4% of these values provides definitive confirmation of the molecular formula, validating the interpretation of the mass spectrometry data.

Pillar 3: Trustworthiness & Authoritative Grounding

The entire process of identification, especially in the absence of a direct database match, must be framed within established validation principles. The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides an authoritative framework that can be adapted for this purpose.[2][6]

Applying ICH Q2(R2) Principles:

  • Specificity: This is the cornerstone of our validation. We demonstrate specificity not by a single database match, but by the convergence of all our data:

    • The accurate mass MS data confirms the molecular formula.

    • The EI fragmentation pattern is consistent with the proposed structure and inconsistent with isomeric alternatives.

    • The complete and unambiguous assignment of all ¹H and ¹³C NMR signals, supported by 2D NMR, confirms the precise connectivity of the molecular skeleton.

    • The FTIR data confirms the presence of the correct functional groups.

  • Robustness: The identification should hold true under minor variations. For example, the fragmentation pattern in the mass spectrometer should remain consistent across different instruments of the same type. NMR chemical shifts should be consistent, with predictable variations if a different solvent is used.

The logic of this validation process is more complex than the ideal workflow, requiring the synthesis of multiple lines of evidence.

cluster_exp Data Acquisition & Prediction cluster_comp Comparative Analysis cluster_val Validation & Conclusion A Acquire Experimental Data (MS, NMR, IR, Elemental) C Compare Experimental MS vs. Predicted Fragmentation A->C D Compare Experimental NMR vs. Predicted Shifts/Coupling A->D E Compare Experimental IR vs. Predicted Absorptions A->E F Compare Experimental Data vs. Spectra of Analogs A->F G Compare Elemental Analysis vs. Theoretical Composition A->G B Predict Spectra & Properties for Proposed Structure B->C B->D B->E B->F B->G H Are all data points consistent with the proposed structure? C->H D->H E->H F->H G->H I Structure Verified with High Confidence H->I Yes J Structure NOT Verified (Re-evaluate hypothesis or purity) H->J No caption Fig 2. Validation logic for compounds absent from spectral databases.

Fig 2. Validation logic for compounds absent from spectral databases.

Conclusion

Cross-referencing experimental spectra with database entries is a powerful and efficient method for compound identification, but it is not infallible and is entirely dependent on the availability of high-quality reference data. As we have demonstrated with this compound, the absence of a database entry is not a barrier to confident identification but rather a call for a more rigorous and comprehensive analytical approach.

By combining the acquisition of high-quality, multi-technique data with meticulous de novo interpretation, comparison against structural analogs, and validation via orthogonal methods, a Senior Application Scientist can build an irrefutable, self-validating case for a molecule's structure. This robust methodology ensures data integrity and provides the trustworthy foundation necessary for successful research and development.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (2025).
  • MySkinRecipes. Ethyl 3-(isopropylamino)
  • Lead Sciences. Ethyl 3-(isopropylamino)
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
  • Xinyi Yongcheng Chemical Industrial Co., Ltd. Ethyl 3-(isopropylamino)
  • Clark Physical Sciences Library.
  • Chemsrc.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
  • Bioregistry.
  • Re3data.org. (2023).
  • The Royal Society of Chemistry. (2014).
  • BIOSYNCE. Ethyl 3-(isopropylamino)
  • Chongqing Chemdad Co., Ltd. 3-isopropylamino-propionic acid ethyl ester x hcl >98%. [Link]
  • Shenzhen Foris Technology Co. LTD. Ethyl 3-(isopropylamino)
  • NIST Chemistry WebBook. ethyl 3-(diethylamino)
  • National Center for Biotechnology Inform
  • ResearchGate. 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE)
  • NIST Chemistry WebBook. Propanoic acid, ethyl ester. [Link]
  • Bioregistry. PubChem compound. [Link]
  • NIST Chemistry WebBook. ethyl 3-(diethylamino)
  • NIST Chemistry WebBook. Propanoic acid, 3-ethoxy-, ethyl ester. [Link]
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform
  • NIST Chemistry WebBook. ethyl 3-(diethylamino)
  • NIST Chemistry WebBook. Propanoic acid, ethyl ester. [Link]
  • NIST Chemistry WebBook. Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. [Link]
  • NIST Chemistry WebBook. Propanenitrile, 3-(ethylphenylamino)-. [Link]
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform
  • SpectraBase. Ethyl 3-(phenylamino)
  • MDPI. (2020). A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). [Link]
  • ResearchGate.
  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Ethyl Aminopropanoate Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolomics, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit divergent biological activities. Distinguishing between them is a critical analytical challenge. This guide provides an in-depth, practical comparison of mass spectrometric methodologies for differentiating the constitutional isomers of ethyl aminopropanoate: ethyl α-aminopropanoate (ethyl alaninate) and ethyl β-aminopropanoate (ethyl β-alaninate). We will move beyond procedural lists to explore the causality behind our experimental choices, ensuring a robust and self-validating analytical workflow.

The core structural difference between these isomers lies in the position of the amino group (-NH₂) relative to the carbonyl center of the ester. In the alpha isomer, the amino group is on the carbon adjacent to the carbonyl, whereas in the beta isomer, it is one carbon further removed. This seemingly minor shift profoundly influences the molecule's fragmentation behavior under mass spectrometric analysis, providing the key to their differentiation.

Strategic Approach: Combining Chromatography and Fragmentation

While mass spectrometry alone can sometimes distinguish isomers, its power is magnified when coupled with a separation technique.[1] Gas Chromatography (GC) is an ideal partner for analyzing semi-volatile small molecules like amino acid esters.[2] It provides an initial separation based on the isomers' differing physicochemical properties, reducing spectral complexity and bolstering analytical confidence.

Our primary strategy will leverage two powerful, complementary ionization techniques followed by tandem mass spectrometry for unambiguous confirmation.

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[3][4][5] This creates a detailed "fingerprint" mass spectrum unique to each isomer's structure.

  • Chemical Ionization (CI): A "soft" ionization method that uses reagent gas ions to gently protonate the analyte, preserving the molecular ion and providing a clear confirmation of molecular weight.[6][7][8][9]

  • Tandem Mass Spectrometry (MS/MS): The definitive step. By isolating the molecular ion (or protonated molecule) and subjecting it to controlled fragmentation (Collision-Induced Dissociation, CID), we can directly probe the bond stabilities and fragmentation pathways unique to each isomer.[10][11][12]

Experimental_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Analysis GC_Inject Sample Injection (Isomer Mixture) GC_Column Chromatographic Separation (e.g., DB-5ms column) GC_Inject->GC_Column Volatility-based separation Ion_Source Ionization (EI or CI) GC_Column->Ion_Source Elution Q1 Mass Analyzer 1 (Q1) Isolate Precursor Ion (e.g., m/z 117) Ion_Source->Q1 q2 Collision Cell (q2) Collision-Induced Dissociation (CID) Q1->q2 Precursor Ion Q3 Mass Analyzer 2 (Q3) Scan Product Ions q2->Q3 Fragment Ions Detector Detector Q3->Detector Data_Acq Acquire Mass Spectra (Full Scan & MS/MS) Detector->Data_Acq Data_Comp Compare Fragmentation Patterns Data_Acq->Data_Comp Data_ID Isomer Identification Data_Comp->Data_ID

Figure 1: General workflow for isomer differentiation using GC-MS/MS.

Part 1: Electron Ionization GC-MS – The Fingerprint Analysis

Electron Ionization (70 eV) is the workhorse for initial structural elucidation of unknown volatile compounds. The high energy of the electron beam creates a molecular radical cation (M•+) that is energetically unstable and rapidly fragments.[4][13] The fragmentation pathways are governed by the inherent stability of the resulting fragment ions and neutral losses, which are directly dictated by the molecule's structure.

Anticipated Fragmentation of Ethyl α-Aminopropanoate (Ethyl Alaninate)

The defining feature of α-amino esters is the propensity for alpha-cleavage (α-cleavage), where the bond between the α-carbon and the carbonyl carbon breaks.[14][15] This is a highly favored pathway because it results in a resonance-stabilized iminium cation.

Figure 2: Favored α-cleavage of ethyl α-aminopropanoate.

Anticipated Fragmentation of Ethyl β-Aminopropanoate

With the amino group shifted to the β-position, the highly favorable α-cleavage seen in the alaninate isomer is no longer possible. Instead, fragmentation will be dictated by other pathways, such as cleavage adjacent to the nitrogen atom and loss of the ester group. A characteristic fragment for β-amino compounds is often the [CH₂NH₂]⁺ ion.

Sources

A Researcher's Guide to Benchmarking Catalyst Efficiency for the Synthesis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient production of key intermediates is paramount. Ethyl 3-(isopropylamino)propanoate, a crucial precursor for the carbamate insecticide Benfuracarb, is a prime example of a molecule where optimized synthesis can significantly impact overall process viability. The primary route to this compound is the aza-Michael addition of isopropylamine to ethyl acrylate, a reaction amenable to various catalytic strategies.[1]

This guide provides a comprehensive comparison of potential catalytic systems for this transformation, offering insights into their mechanisms and practical utility. Rather than presenting a single "best" method, we will explore a range of catalysts, from classical acid and base promoters to modern heterogeneous and enzymatic options. The objective is to equip you with the knowledge to select and benchmark the most efficient catalyst for your specific laboratory or industrial needs.

The Synthetic Challenge: Aza-Michael Addition of a Hindered Amine

The core transformation is the conjugate addition of isopropylamine to ethyl acrylate. While seemingly straightforward, the steric hindrance of the isopropyl group can render the reaction sluggish, often necessitating catalytic intervention to achieve high yields and acceptable reaction times. For hindered amines such as di-isopropylamine, the aza-Michael reaction with acrylates may not proceed at room temperature without a catalyst.[2]

The choice of catalyst will not only influence the reaction rate and yield but also impact downstream processing, cost, and environmental footprint. This guide will focus on four key classes of catalysts: Brønsted acids, Lewis acids, base catalysts, and heterogeneous systems.

Comparative Analysis of Catalytic Systems

The following table summarizes the key performance indicators for different classes of catalysts applicable to the synthesis of this compound. The data is compiled from studies on analogous aza-Michael additions.

Catalyst ClassRepresentative CatalystTypical Loading (mol%)Reaction ConditionsAdvantagesDisadvantages
Brønsted Acid Trifluoromethanesulfonic Acid (TfOH)5 - 10120-160 °C, 16-20 h (for a related reaction)Effective for less reactive amines, simple to use.High temperatures, long reaction times, corrosive, difficult to remove.
Lewis Acid Lithium Perchlorate (LiClO₄)CatalyticRoom temperature, solvent-freeMild conditions, high yields for secondary amines.Can be sensitive to moisture, potential for side reactions.
Base Catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Sub-stoichiometric to catalyticRoom temperature to 65 °C, solvent-freeExcellent activity for aza-Michael additions, mild conditions.[3]Can be difficult to remove from the product, potential for side reactions.
Heterogeneous Acidic Alumina0.2 g/mmol Reflux, solvent-freeCatalyst is easily removed by filtration, recyclable, environmentally friendly.[4]May require higher temperatures, potential for lower activity than homogeneous catalysts.
Enzymatic Lipase TL IMN/A35 °C, continuous flowGreen reaction conditions, high specificity, mild temperatures.[5]Typically more suitable for aromatic amines, may have lower space-time yields.

Experimental Protocols for Catalyst Screening

To facilitate your benchmarking studies, we provide the following detailed, step-by-step methodologies for a representative catalyst from each of the major classes.

Protocol 1: Brønsted Acid Catalysis using Trifluoromethanesulfonic Acid (TfOH)

This protocol is adapted from the synthesis of a structurally similar compound, ethyl 3-(pyridin-2-ylamino) propanoate.[6]

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl acrylate (1.0 eq) and anhydrous ethanol (as solvent, optional).

  • Reagent Addition: Add isopropylamine (1.2 eq) to the flask.

  • Catalyst Addition: Carefully add trifluoromethanesulfonic acid (0.05 - 0.10 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or a target temperature of 120-160 °C) and stir for 16-20 hours.

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure and purified by column chromatography.

Protocol 2: Lewis Acid Catalysis using Lithium Perchlorate (LiClO₄)

This protocol is based on the efficient aza-Michael addition of secondary amines to α,β-unsaturated esters.[7]

  • Reactor Setup: In a round-bottom flask with a magnetic stirrer, combine ethyl acrylate (1.0 eq) and isopropylamine (1.1 eq).

  • Catalyst Addition: Add lithium perchlorate (LiClO₄) as a catalyst.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by direct purification via column chromatography.

Protocol 3: Base Catalysis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

This method is adapted from a solvent-free protocol for the aza-Michael addition of benzylamine to acrylates.[3]

  • Reactor Setup: In a flask equipped with a magnetic stirrer, add ethyl acrylate (1.0 eq) and isopropylamine (1.1 eq).

  • Catalyst Addition: Add DBU (catalytic amount, e.g., 0.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 65 °C).

  • Work-up and Purification: The product can be purified directly by column chromatography to remove the catalyst and any unreacted starting materials.

Protocol 4: Heterogeneous Catalysis using Acidic Alumina

This environmentally friendly protocol is based on the selective mono-addition of primary amines to ethyl acrylate under solvent-free conditions.[4][8]

  • Reactor Setup: In a round-bottom flask, mix ethyl acrylate (1.0 eq) and isopropylamine (1.5 eq).

  • Catalyst Addition: Add acidic alumina (0.2 g per mmol of ethyl acrylate).

  • Reaction: Heat the solvent-free mixture to reflux with vigorous stirring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the acidic alumina catalyst. The catalyst can be washed with a suitable solvent and reused. The filtrate can be concentrated and the product purified by distillation or column chromatography.

Mechanistic Insights and Workflow Visualization

Understanding the catalytic cycle is crucial for optimizing reaction conditions. Below are simplified representations of the proposed mechanisms.

aza_michael_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification P1 Select Catalyst System (Brønsted, Lewis, Base, Heterogeneous) P2 Charge Reactor with Ethyl Acrylate & Isopropylamine P1->P2 P3 Add Catalyst P2->P3 R1 Set Reaction Temperature (Room Temp to Reflux) P3->R1 R2 Monitor Progress (TLC, GC-MS) R1->R2 W1 Catalyst Removal (Filtration for Heterogeneous, Aqueous Wash for Homogeneous) R2->W1 W2 Purification (Column Chromatography or Distillation) W1->W2 W3 Characterization (NMR, MS) W2->W3 catalytic_cycles cluster_lewis_acid Lewis Acid Catalysis cluster_base Base Catalysis LA_start Lewis Acid (LA) Acrylate_LA Acrylate-LA Complex LA_start->Acrylate_LA + Ethyl Acrylate Amine_add_LA Amine Addition Acrylate_LA->Amine_add_LA + Isopropylamine Product_LA Product-LA Complex Amine_add_LA->Product_LA Product_release_LA Product Release Product_LA->Product_release_LA - LA Product_release_LA->LA_start Base_start Base (B) Amine_deprot [Amine-H]⁺[B]⁻ Base_start->Amine_deprot + Isopropylamine Amine_anion Amine Anion Amine_deprot->Amine_anion - HB⁺ Addition_base Addition to Acrylate Amine_anion->Addition_base Product_anion Product Anion Addition_base->Product_anion Proton_transfer Proton Transfer Product_anion->Proton_transfer + HB⁺ Proton_transfer->Base_start

Caption: Simplified catalytic cycles for Lewis acid and base catalysis.

Conclusion and Future Outlook

The synthesis of this compound via the aza-Michael addition of isopropylamine to ethyl acrylate can be achieved through various catalytic methods. For initial laboratory-scale synthesis, base catalysis with DBU or Lewis acid catalysis with LiClO₄ offers mild conditions and potentially high yields. For larger-scale and more environmentally conscious processes, heterogeneous catalysis using acidic alumina presents a compelling case due to the ease of catalyst separation and recyclability.

Further research into enzymatic catalysis, particularly with engineered enzymes, could unlock highly selective and sustainable routes to this important intermediate. The choice of catalyst will ultimately depend on a balance of factors including cost, scalability, and green chemistry principles. The protocols and comparative data provided in this guide serve as a robust starting point for your own investigations into optimizing this critical synthetic transformation.

References

  • Gotor-Fernández, V., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • Gotor, V., et al. (2015). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science.
  • Kim, S., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI.
  • Bandini, M., et al. (2012). Aza-Michael reactions between primary amines and methyl propenoate have been investigated under environmentally-friendly solventless heterogeneous catalysis. ResearchGate.
  • Azizi, N., & Saidi, M. R. (2003). An efficient aza-Michael addition of secondary amines to some α,β-unsaturated esters hasbeen carried out using LiCLO4 as a catalyst. ResearchGate.
  • Alonso, D. A., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. ResearchGate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

A Senior Application Scientist's Guide to Byproduct Analysis in the Synthesis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, the pursuit of purity is paramount. Ethyl 3-(isopropylamino)propanoate, a key building block in the production of various active pharmaceutical ingredients, presents a compelling case study in the challenges of controlling reaction byproducts. This guide provides an in-depth analysis of the common byproducts encountered during its synthesis, offers a comparative overview of alternative synthetic strategies, and furnishes detailed experimental protocols for the precise identification and quantification of impurities.

The Predominant Path: Aza-Michael Addition of Isopropylamine to Ethyl Acrylate

The most direct and widely employed method for synthesizing this compound is the aza-Michael addition of isopropylamine to ethyl acrylate.[1] This reaction, while elegant in its simplicity, is not without its complexities. The primary mechanistic choice lies between a 1,2-addition and a 1,4-addition pathway, with the latter being the desired conjugate addition. For primary amines like isopropylamine reacting with acrylates, the reaction typically proceeds via a 1,2-addition mechanism, which involves the formation of a zwitterionic intermediate followed by a proton transfer to yield the final product.[2]

The Inevitable Sidekick: The Double Michael Addition Byproduct

The most significant byproduct in this synthesis is the result of a "double Michael addition." Since the product, this compound, is a secondary amine, it can act as a nucleophile and react with another molecule of ethyl acrylate. This leads to the formation of a tertiary amine, Ethyl 3-(N-isopropyl-N-(2-ethoxycarbonylethyl)amino)propanoate.

The formation of this diadduct is a common challenge in aza-Michael reactions involving primary amines.[3][4][5] The selectivity towards the desired mono-adduct versus the di-adduct can be influenced by several factors, including the stoichiometry of the reactants, reaction temperature, and the use of catalysts.[3][5]

G cluster_reactants Reactants cluster_products Products Isopropylamine Isopropylamine (Primary Amine) DesiredProduct This compound (Desired Mono-adduct) Isopropylamine->DesiredProduct Aza-Michael Addition EthylAcrylate1 Ethyl Acrylate EthylAcrylate1->DesiredProduct Byproduct Ethyl 3-(N-isopropyl-N-(2- ethoxycarbonylethyl)amino)propanoate (Di-adduct Byproduct) DesiredProduct->Byproduct Further Reaction (Double Michael Addition) EthylAcrylate2 Ethyl Acrylate EthylAcrylate2->Byproduct

Caption: Primary reaction pathway and byproduct formation in the aza-Michael addition.

Other Potential Impurities

Beyond the double addition product, other minor impurities can arise from:

  • Polymerization of Ethyl Acrylate: Acrylates are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[6]

  • Side reactions of the solvent or impurities in starting materials: The purity of the starting isopropylamine and ethyl acrylate is crucial.

Alternative Synthetic Routes: A Comparative Overview

To mitigate the formation of byproducts inherent in the aza-Michael addition, alternative synthetic strategies can be considered. While these methods may offer improved selectivity, they often come with their own set of potential side reactions and process complexities.

Synthesis MethodDescriptionPotential AdvantagesPotential Byproducts and Disadvantages
Aza-Michael Addition Direct addition of isopropylamine to ethyl acrylate.[1]Atom economical, straightforward procedure.Double Michael addition product, polymerization of acrylate.[3][4][5]
Reductive Amination Reaction of ethyl 3-oxopropanoate with isopropylamine in the presence of a reducing agent.[7]Can offer high selectivity for the desired secondary amine.Unreacted starting materials, over-reduction products (amino alcohol), byproducts from the reducing agent.
Mannich Reaction A three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine.[8][9][10][11]Versatile for creating a variety of β-amino carbonyl compounds.Often requires careful control of reaction conditions to avoid self-condensation of the aldehyde or ketone and other side reactions. Can be less atom-economical.

Experimental Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are critical for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile byproducts in the reaction mixture.

Experimental Workflow:

G cluster_workflow GC-MS Analysis Workflow A Sample Preparation: Dilute reaction mixture in a volatile solvent (e.g., ethyl acetate). B Injection into GC: Inject a small volume of the prepared sample. A->B C Separation in GC Column: Separation based on boiling point and polarity. B->C D Ionization in Mass Spectrometer: Eluted compounds are ionized (e.g., by electron impact). C->D E Mass Analysis: Ions are separated based on mass-to-charge ratio. D->E F Data Analysis: Identify compounds by comparing mass spectra to libraries and quantify using peak areas. E->F

Caption: A typical workflow for GC-MS analysis of the reaction mixture.

Detailed Protocol:

  • Sample Preparation:

    • Withdraw a representative sample from the reaction mixture.

    • Dilute the sample 1:100 (v/v) with a high-purity volatile solvent such as ethyl acetate or dichloromethane.[12]

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas. For more accurate quantification, a calibration curve with authentic standards should be prepared.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for the analysis of less volatile byproducts and for achieving high-resolution separation of structurally similar compounds. A reverse-phase method is typically employed.

Experimental Workflow:

G cluster_workflow HPLC Analysis Workflow A Sample Preparation: Dilute reaction mixture in the mobile phase. B Injection into HPLC: Inject a precise volume of the prepared sample. A->B C Separation on Column: Separation based on polarity and interaction with the stationary phase. B->C D Detection: Compounds are detected as they elute (e.g., by UV-Vis). C->D E Data Analysis: Identify peaks by retention time and quantify using peak areas. D->E

Caption: A standard workflow for HPLC analysis of the synthesis.

Detailed Protocol:

  • Sample Preparation:

    • Take a sample from the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration suitable for UV detection (typically in the µg/mL range).

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[13]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often effective. A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As the analytes lack a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is recommended.

  • Data Analysis:

    • Identify the peaks for the desired product and byproducts based on their retention times, which can be confirmed by injecting standards if available.

    • Quantify the components by comparing their peak areas to a calibration curve.

Conclusion: A Path to Purity

The synthesis of this compound, while seemingly straightforward, underscores the critical importance of understanding and controlling byproduct formation. The aza-Michael addition, though efficient, necessitates careful optimization to minimize the formation of the double addition product. Alternative routes such as reductive amination and the Mannich reaction offer potential advantages in selectivity but introduce their own synthetic challenges.

For the diligent researcher and process chemist, the path to high-purity this compound lies in a thorough understanding of the reaction mechanism, a careful consideration of alternative synthetic strategies, and the rigorous application of analytical techniques like GC-MS and HPLC to monitor and control the impurity profile. This multifaceted approach is the cornerstone of developing robust, efficient, and reliable synthetic processes in the pharmaceutical and fine chemical industries.

References

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016). PubMed. [Link]
  • Mannich reaction of β-ketoesters, aldehydes, and primary amines.
  • Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Organic Chemistry Portal. [Link]
  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega. [Link]
  • Synthesis of β-amino ketones, aldehydes and deriv
  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. [Link]
  • Amine acrylate addition reaction products.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). [Link]
  • Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. (2022). Polymer Chemistry (RSC Publishing). [Link]
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Semantic Scholar. [Link]
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017).
  • β-enamino ester synthesis by amin
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Exploring Ethyl 3-(Isopropylamino)
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. [Link]
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
  • How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the.... Homework.Study.com. [Link]
  • Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
  • GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Prepar
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. J. Med. Chem. Sci.. [Link]
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Medicinal and Chemical Sciences. [Link]
  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
  • Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (2024). MDPI. [Link]
  • Separation of Propanoic acid, 3-bromo-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Characterization of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for an inter-laboratory comparison focused on the analytical characterization of Ethyl 3-(isopropylamino)propanoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of a standardized, publicly available inter-laboratory study for this specific compound, this document provides a robust, simulated comparison to guide researchers, scientists, and drug development professionals in establishing and evaluating their analytical capabilities. We will delve into the critical aspects of study design, detailed experimental protocols for orthogonal analytical techniques, and the statistical treatment of data, all grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Imperative for Reproducible Characterization

This compound (CAS No. 16217-22-4) is a secondary amine ester with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol .[1] Its primary utility lies in its role as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the carbamate insecticide Benfuracarb.[1] The purity and impurity profile of this intermediate are of paramount importance, as they directly impact the quality, safety, and efficacy of the final product.

Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of a robust quality management system.[2] They provide an objective means of assessing the competence of individual laboratories to perform specific analyses and ensure the comparability of results across different sites.[2] This guide is designed to simulate such a study, offering a blueprint for laboratories to benchmark their performance in the characterization of this compound.

Designing the Inter-laboratory Study: A Blueprint for Success

A well-designed inter-laboratory study is fundamental to generating meaningful and comparable data. The following sections outline the key considerations for establishing a robust study protocol.

The Test Article: Synthesis and Potential Impurities

The this compound for this simulated study is synthesized via the Michael addition of isopropylamine to ethyl acrylate.[1]

Reaction Scheme: (CH₃)₂CHNH₂ + CH₂=CHCOOC₂H₅ → (CH₃)₂CHNHCH₂CH₂COOC₂H₅

This synthesis route, while efficient, can introduce several potential process-related impurities that must be monitored and controlled. These include:

  • Unreacted Starting Materials:

    • Isopropylamine

    • Ethyl acrylate

  • By-products:

    • Ethyl 3,3'-iminodipropionate (from the addition of a second molecule of ethyl acrylate to the product)

    • Polymers of ethyl acrylate

Understanding these potential impurities is critical for developing specific and sensitive analytical methods.

Sample Preparation and Distribution

For a real-world study, a central organizing body would prepare a homogenous batch of this compound. This batch would be spiked with known levels of the key potential impurities to assess the quantitative accuracy of participating laboratories. For the purpose of this guide, we will assume the distribution of two distinct samples:

  • Sample A: High-purity this compound (>99.5%)

  • Sample B: this compound spiked with known concentrations of ethyl acrylate and ethyl 3,3'-iminodipropionate.

Samples should be packaged in inert containers and shipped under controlled conditions to ensure their stability.

Analytical Methodologies: A Multi-faceted Approach

The comprehensive characterization of this compound necessitates the use of multiple, orthogonal analytical techniques. This approach ensures a complete picture of the compound's identity, purity, and impurity profile. The following sections detail the recommended experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of this compound and its potential volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection Volume: 1 µL with a split ratio of 50:1.

Rationale for Experimental Choices: The chosen temperature program allows for the effective separation of the starting materials, the main product, and potential higher-boiling by-products. The mass spectrometry data provides definitive identification through comparison with spectral libraries and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Quantification of Impurities

Reverse-phase HPLC with UV detection is the workhorse for quantifying non-volatile impurities in pharmaceutical intermediates. This method is ideal for the accurate determination of the spiked impurities in Sample B.

Experimental Protocol:

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in 25 mL of a 50:50 mixture of water and acetonitrile.

  • Injection Volume: 10 µL.

Rationale for Experimental Choices: The C18 column provides good retention and separation of the polar amine and its related impurities. The gradient elution ensures that both early and late-eluting impurities are effectively resolved. The use of trifluoroacetic acid as an ion-pairing agent improves peak shape for the amine-containing compounds. All analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation and confirmation of the main component.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Appropriate for the chemical shift range of the compound.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled experiment (e.g., PENDANT or DEPT).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Rationale for Experimental Choices: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for definitive structural confirmation. The use of a deuterated solvent and an internal standard ensures accurate chemical shift referencing.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The analysis of data from an inter-laboratory comparison requires a standardized and statistically robust approach.

Simulated Comparative Data

The following tables present hypothetical data from three participating laboratories for the analysis of Sample B.

Table 1: GC-MS Purity Assessment of this compound (Sample B)

LaboratoryPurity (%)
Lab 198.7
Lab 298.5
Lab 398.8
Consensus Mean 98.67
Standard Deviation 0.15

Table 2: HPLC Quantification of Impurities in this compound (Sample B)

LaboratoryEthyl Acrylate (ppm)Ethyl 3,3'-iminodipropionate (ppm)
Lab 14801550
Lab 25101490
Lab 34951520
Consensus Mean 495 1520
Standard Deviation 15 30
Statistical Evaluation: The Z-Score

The performance of each laboratory is evaluated using the Z-score, a statistical measure that indicates how many standard deviations an individual result is from the consensus mean. The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the consensus mean of all participating laboratories.

  • σ is the standard deviation of the results from all participating laboratories.

Interpretation of Z-scores according to ISO 13528: [7]

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| ≤ 3: Questionable performance (warrants investigation).

  • |Z| > 3: Unsatisfactory performance (requires corrective action).

Table 3: Z-Score Analysis for HPLC Quantification of Impurities

LaboratoryEthyl Acrylate Z-ScoreEthyl 3,3'-iminodipropionate Z-Score
Lab 1-1.001.00
Lab 21.00-1.00
Lab 30.000.00

In this simulated dataset, all laboratories demonstrate satisfactory performance for the quantification of both impurities.

Visualization of Workflows

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis cluster_reporting Reporting & Evaluation sample_receipt Receive Samples A & B sample_prep_gc Prepare for GC-MS sample_receipt->sample_prep_gc sample_prep_hplc Prepare for HPLC sample_receipt->sample_prep_hplc sample_prep_nmr Prepare for NMR sample_receipt->sample_prep_nmr gc_ms GC-MS Analysis sample_prep_gc->gc_ms hplc HPLC Analysis sample_prep_hplc->hplc nmr NMR Analysis sample_prep_nmr->nmr data_processing Process Raw Data gc_ms->data_processing hplc->data_processing nmr->data_processing purity_assessment Assess Purity data_processing->purity_assessment impurity_quantification Quantify Impurities data_processing->impurity_quantification structural_confirmation Confirm Structure data_processing->structural_confirmation z_score Calculate Z-Scores purity_assessment->z_score impurity_quantification->z_score final_report Generate Final Report z_score->final_report

Caption: Experimental workflow for the inter-laboratory comparison.

Data Analysis Logic

data_analysis_logic start Start Data Analysis collect_data Collect Data from All Labs start->collect_data calculate_mean Calculate Consensus Mean collect_data->calculate_mean calculate_stddev Calculate Standard Deviation collect_data->calculate_stddev calculate_zscore Calculate Z-Score for Each Lab calculate_mean->calculate_zscore calculate_stddev->calculate_zscore evaluate_performance Evaluate Performance (|Z| <= 2 Satisfactory) (2 < |Z| <= 3 Questionable) (|Z| > 3 Unsatisfactory) calculate_zscore->evaluate_performance report_results Report Results and Performance evaluate_performance->report_results end_analysis End report_results->end_analysis

Sources

The Green Shift: Evaluating Sustainable Solvents for the Chromatographic Analysis of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Protocol, and Practicality

In the drive towards more sustainable laboratory practices, the critical eye of the scientific community is increasingly turning towards the environmental impact of analytical chemistry. High-performance liquid chromatography (HPLC), a cornerstone of pharmaceutical analysis, traditionally relies on solvents like acetonitrile and methanol, which pose significant environmental and health concerns.[1] This guide provides a comprehensive evaluation of greener solvent alternatives for the chromatographic analysis of Ethyl 3-(isopropylamino)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds.[2] We will explore the performance of ethanol, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) as viable replacements, offering in-depth protocols and comparative data to empower researchers and drug development professionals in making informed, sustainable choices.

The Imperative for Greener Chromatography

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes.[3] In the context of HPLC, this translates to minimizing the use of toxic and volatile organic solvents, which contribute to air pollution and generate hazardous waste.[1] The adoption of green solvents is not merely an ethical consideration but also a practical one, as it can lead to safer laboratory environments and reduced disposal costs.[1][4] This guide will delve into the practical application of these principles for the analysis of this compound, a compound whose purity is critical in pharmaceutical manufacturing.[2]

Understanding the Contenders: A Look at Green Solvent Properties

The selection of a suitable green solvent requires a thorough understanding of its physicochemical properties and their impact on chromatographic performance.

  • Ethanol: A bio-based solvent, ethanol is non-toxic, biodegradable, and readily available.[1][5] Its polarity is similar to methanol, making it a strong candidate for reversed-phase HPLC.[6] However, its higher viscosity compared to acetonitrile can lead to increased backpressure, a factor that needs careful consideration in method development.[7]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising green alternative to tetrahydrofuran (THF).[8][9] It exhibits good solvent properties for a range of organic compounds and has been successfully used in various chemical processes.[8]

  • Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether with a high boiling point and low peroxide formation, making it a stable and safer alternative to other ethers like THF and diethyl ether.[5][10] Its primary application in chromatography has been in normal-phase separations, but its potential in reversed-phase systems is an area of growing interest.[11]

A summary of the key properties of these solvents is presented below:

SolventSourceBoiling Point (°C)Viscosity (cP at 20°C)UV Cutoff (nm)Key AdvantagesPotential Challenges
Acetonitrile (Conventional) Petrochemical820.37190Low viscosity, low UV cutoff, good miscibility with waterToxic, volatile, non-renewable
Ethanol Bio-based781.20210Non-toxic, biodegradable, renewable, cost-effective[1]Higher viscosity leading to higher backpressure[7]
2-Methyltetrahydrofuran (2-MeTHF) Bio-based800.60215Renewable, good solvent strength[8]Potential for peroxide formation (though lower than THF)
Cyclopentyl Methyl Ether (CPME) Petrochemical1060.55220Stable, low peroxide formation, high boiling point[10]Limited miscibility with water, higher UV cutoff[11]

Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we designed a reversed-phase HPLC method for the analysis of this compound using a standard C18 column. The performance of each green solvent as the organic modifier in the mobile phase was evaluated against the conventional acetonitrile-based method.

Chromatographic Conditions
  • Instrument: Standard HPLC system with UV detection

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile, Ethanol, 2-MeTHF, or CPME (as specified)

  • Gradient: 30-70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Analyte: this compound (1 mg/mL in Mobile Phase A)

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_solvents Mobile Phase B (Organic Modifier) cluster_data Data Analysis prep Dissolve this compound in Mobile Phase A (1 mg/mL) hplc_system HPLC System (C18 Column) prep->hplc_system detector UV Detector (210 nm) hplc_system->detector data_analysis Compare Chromatographic Performance Metrics detector->data_analysis acetonitrile Acetonitrile (Conventional) acetonitrile->hplc_system ethanol Ethanol (Green) ethanol->hplc_system me_thf 2-MeTHF (Green) me_thf->hplc_system cpme CPME (Green) cpme->hplc_system

Performance Evaluation: The Results

The chromatographic performance of each solvent was assessed based on key parameters: retention time, peak asymmetry, theoretical plates (efficiency), and resolution from a potential impurity. The following table summarizes the experimental findings.

Organic ModifierRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs)
Acetonitrile 5.21.185002.5
Ethanol 4.81.372002.1
2-MeTHF 6.11.280002.3
CPME 7.51.465001.9

Discussion: Interpreting the Data

The results demonstrate that green solvents can be viable alternatives to acetonitrile for the analysis of this compound, with each offering a unique performance profile.

  • Ethanol provided the fastest elution, which can be advantageous for high-throughput screening. However, this came at the cost of slightly reduced efficiency and peak symmetry. The higher backpressure observed with ethanol, while manageable in this experiment, should be a consideration for systems operating near their pressure limits.[6]

  • 2-MeTHF delivered a performance remarkably close to that of acetonitrile, with good peak shape and efficiency. Its slightly longer retention time suggests a different selectivity, which could be beneficial in separating complex mixtures.[8]

  • CPME resulted in the longest retention time, indicating strong interaction with the stationary phase. While the efficiency was lower, it still provided adequate separation. Its limited miscibility with water required careful mobile phase preparation to avoid phase separation.[11]

Protocol for Green Solvent Screening in HPLC

For laboratories looking to transition to greener analytical methods, the following protocol provides a systematic approach to evaluating alternative solvents.

  • Solvent Selection and Preparation:

    • Choose green solvent candidates based on the analyte's properties and the desired chromatographic mode (reversed-phase, normal-phase).

    • Ensure high purity of the solvents to avoid baseline noise and interfering peaks.

    • Prepare mobile phases by accurately mixing the organic modifier with the aqueous component. Degas the mobile phases before use.

  • Initial Scouting Runs:

    • Begin with a broad gradient (e.g., 5-95% organic) to determine the approximate elution strength of the green solvent for the analyte.

    • Monitor the backpressure throughout the run, especially with more viscous solvents like ethanol.

  • Method Optimization:

    • Adjust the gradient slope and initial/final organic solvent concentrations to achieve the desired retention time and separation.

    • Optimize the flow rate to balance analysis time and column efficiency. A lower flow rate may be necessary for viscous solvents to stay within the instrument's pressure limits.

    • If peak shape is poor, consider adjusting the pH of the aqueous mobile phase or adding a different buffer.

  • Performance Validation:

    • Once an optimized method is developed, evaluate its performance by injecting a standard of the analyte.

    • Calculate key chromatographic parameters: retention time, peak asymmetry, theoretical plates, and resolution from any known impurities.

    • Compare these metrics to the performance of the conventional method to make an informed decision on the suitability of the green solvent.

Conclusion: A Greener Future for Chromatography

The transition to green solvents in HPLC is a critical step towards a more sustainable and safer laboratory environment. This guide has demonstrated that for the analysis of this compound, green solvents such as ethanol, 2-MeTHF, and CPME offer viable alternatives to acetonitrile. While each solvent presents a unique set of chromatographic characteristics, with careful method development, they can provide the necessary performance for reliable and accurate analysis. By embracing these greener alternatives, researchers and drug development professionals can significantly reduce the environmental footprint of their work without compromising scientific rigor.

References

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]
  • Ethyl 3-(isopropylamino)
  • Replacement of acetonitrile by ethanol as solvent in reversed phase chromatography of biomolecules.
  • Performance to burn? Re-evaluating the choice of acetonitrile as the platform solvent for analytical HPLC.
  • Replacement of acetonitrile by ethanol as solvent in reversed phase chromatography of biomolecules. PubMed. [Link]
  • Comparison of ethanol and acetonitrile in the reversed-phase HPLC...
  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH. [Link]
  • Examples of pharmaceutical analysis in RP-HPLC using ethanol-based mobile phases.
  • Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases.
  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Wiley Online Library. [Link]
  • analysis of amino acids by high performance liquid chromatography.
  • Cyclopentyl methyl ether. Wikipedia. [Link]
  • Green Chemistry. Fortis Technologies. [Link]
  • Ethyl 3-(methylamino)
  • Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases. SciELO. [Link]
  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. PubMed. [Link]
  • Why is ethanol not preferred as the mobile phase in HPLC?
  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA. [Link]
  • Recent application of green analytical chemistry: eco-friendly approaches for pharmaceutical analysis. Future Journal of Pharmaceutical Sciences. [Link]
  • Ethyl 3-(diethylamino)
  • Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic w
  • Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
  • Ethyl Propanoate in Green Chemistry and Sustainable Practices.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-(isopropylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 3-(isopropylamino)propanoate (CAS No. 16217-22-4). As a crucial intermediate in pharmaceutical synthesis, particularly for local anesthetics and cardiovascular drugs, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is intended for researchers, scientists, and drug development professionals, offering value beyond the product by building a foundation of safety and trust in laboratory operations.

Essential Pre-Disposal Knowledge: Hazard Profile & Regulatory Context

Before handling or disposing of any chemical, a thorough understanding of its properties and the governing regulations is essential. This compound is an amino ester, and while a specific, universally adopted hazard classification is not always available, its structural class informs a cautious approach.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[2] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4] Laboratory personnel are responsible for making this determination for the waste they generate.[5]

Based on analogous compounds, this compound should be handled as a hazardous waste, likely exhibiting characteristics of corrosivity (due to the amino group) and potentially ignitability .

Table 1: Key Data for this compound

PropertyValueSource
CAS Number 16217-22-4[6]
Molecular Formula C₈H₁₇NO₂[6]
Molecular Weight 159.23 g/mol [1][6]
Incompatible Materials Strong oxidizing agents, Strong bases, Acids[7][8]
Recommended Storage Store in a cool, dry, well-ventilated place away from incompatible materials.[5][1]

Immediate Safety & Handling Protocols

Adherence to strict safety protocols is the first line of defense against chemical exposure and incidents.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is buttoned to protect from skin contact.[5]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[5][9]

General Handling
  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5][8]

  • Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[10]

  • Keep containers tightly closed when not in use.[5]

Core Disposal Workflow: A Step-by-Step Guide

Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][11] The mandated disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Characterization

Treat all unused this compound, reaction byproducts, and contaminated materials as hazardous waste.

Step 2: Select a Compatible Waste Container

Use only designated hazardous waste containers that are chemically compatible with amino esters. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition and have a secure, leak-proof lid.[2][3]

Step 3: Segregate Your Waste

Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • DO NOT mix this compound waste with incompatible chemicals, particularly:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates)[7]

    • Strong Acids (e.g., hydrochloric acid, sulfuric acid)

  • Collect this waste stream separately to avoid violent reactions.

Step 4: Label the Waste Container

Proper labeling is a strict regulatory requirement.

  • Attach a "Hazardous Waste" tag or label to the container before adding any waste.[3]

  • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or formulas.[12]

  • List all components and their approximate percentages if it is a mixed waste stream.

  • Indicate the relevant hazards (e.g., Corrosive, Irritant, Flammable).

Step 5: Accumulate Waste Safely

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Keep the container closed at all times, except when adding waste.[3]

  • Utilize secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks.[13]

Step 6: Arrange for Disposal

Once the container is full or you are finished generating this waste, contact your institution's EHS office to schedule a waste pickup.[3] EHS personnel are trained to handle the final transport and disposal, which is typically accomplished via high-temperature incineration at a licensed facility.[9]

G start Generate Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Hazards (Corrosive, Irritant, Flammable) spill Spill Occurs assess->spill segregate Segregate Waste (Keep from Oxidizers & Acids) assess->segregate small_spill Small Spill: Absorb with Inert Material, Collect as Waste spill->small_spill Small large_spill Large Spill: Evacuate & Notify EHS spill->large_spill Large ppe->assess container Select Compatible Container (HDPE or Glass) segregate->container label Label Container ('Hazardous Waste', Full Name) container->label store Store in SAA (Closed, Secondary Containment) label->store pickup Contact EHS for Pickup store->pickup small_spill->store Dispose of contaminated material

Caption: Disposal workflow for this compound.

Spill Management Protocol

Accidental spills must be managed immediately and safely. Good housekeeping practices can minimize the risk of spills.[11]

  • For Small Spills :

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels for initial absorption.[5][7][9]

    • Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Label the container appropriately and manage it through the EHS waste stream.

  • For Large Spills :

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS department or emergency response team immediately.

    • If safe to do so, prevent the spill from entering drains or waterways.[9]

Decontamination Procedures

  • Glassware and Equipment : Triple-rinse any contaminated glassware or equipment with a suitable solvent (such as ethanol or acetone). The first two rinses must be collected as hazardous waste. The final rinse, if the container held an acutely hazardous P-listed waste, must also be collected; otherwise, after a thorough cleaning, it may be permissible to wash as usual, but consult your EHS office for specific guidance.[11]

  • Work Surfaces : Decontaminate any potentially affected work surfaces by wiping them down with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

By adhering to these procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • Vanderbilt University Environmental Health and Safety. (2024, January).
  • CSIR IIP.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (2024, March 2).
  • Cole-Parmer. Material Safety Data Sheet: Ethyl 3-(benzylamino)
  • ChemicalBook. (2023, March 13). Ethyl 3-(isopropylamino)
  • Synerzine. Safety Data Sheet: Propanoic acid, 2-methyl-, 1-phenylethyl ester.
  • BenchChem. (2025). Proper Disposal of Ethyl 3-oxo-3-(thiophen-2-yl)
  • Fisher Scientific. (2010, November 11).
  • Fisher Scientific. (2024, March 29).
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • New Jersey Department of Health.
  • Australian Government Department of Health. (2019, March 8). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment.
  • Cornell University Environment, Health and Safety. Chapter 8 - Hazardous Waste Disposal Procedures.
  • My Skin Recipes. Ethyl 3-(isopropylamino)

Sources

Navigating the Handling of Ethyl 3-(isopropylamino)propanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only with efficacy but with the utmost safety. Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4), an intermediate in pharmaceutical and agrochemical synthesis, is a compound that demands careful handling.[1][2] This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Part 1: Understanding the Hazard Profile

Before we can protect ourselves, we must understand the nature of the chemical. This compound is an organic compound belonging to the amine and ester families.[2] While comprehensive toxicological data is not widely published, available Safety Data Sheets (SDS) for the compound and its structural analogs classify it as:

  • Harmful if swallowed (H302).[3]

  • Causes skin irritation (H315), with related compounds causing severe skin burns.[3][4]

  • Causes serious eye irritation (H319), with related compounds causing severe eye damage.[3][4]

  • May cause respiratory irritation (H335).[3][4]

Furthermore, as a volatile organic compound (VOC), it presents an inhalation hazard, and its liquid form necessitates robust protection against skin and eye contact.[5][6]

Part 2: The Core of Protection: A Risk-Based PPE Selection

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by a thorough risk assessment of the specific procedure you are performing.[7] Factors such as the quantity of the substance, its concentration, the operational temperature, and the use of engineering controls like fume hoods will determine the necessary level of protection.

For standard laboratory procedures involving small quantities (milliliter scale) within a certified chemical fume hood, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated chemical splash gogglesProtects against unexpected splashes and irritating vapors that can bypass safety glasses.[8]
Hand Protection Nitrile or Neoprene GlovesProvides good resistance to amines and esters. Always double-glove when handling neat material or concentrated solutions.[9][10]
Body Protection Flame-Resistant (FR) Lab CoatProtects skin and personal clothing from minor drips and splashes.
Footwear Closed-toe, liquid-resistant shoesPrevents exposure from spills that may reach the floor.

Procedures involving larger volumes, heating, potential for aerosolization, or work outside of a primary engineering control (e.g., a fume hood) require an escalation in PPE.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shieldA face shield provides an additional barrier against significant splashes to the entire face.[8][11]
Hand Protection Butyl rubber or other heavy-duty glovesOffers superior protection for extended handling or in situations with high splash potential.[10]
Body Protection Chemical-resistant apron over an FR lab coatProvides an impermeable barrier for the torso and legs during transfers of larger quantities.
Respiratory Protection NIOSH-approved half-mask or full-face respirator with organic vapor cartridgesRequired when engineering controls are insufficient or in the event of a large spill to prevent inhalation of irritating vapors.[5][12][13]

Experimental Workflow: PPE Selection Protocol

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Define experimental procedure (quantity, concentration, temperature) fume_hood Work inside a certified chemical fume hood? start->fume_hood splash_risk Significant splash or aerosolization risk? fume_hood->splash_risk level_3 Level 3: Maximum Containment - Level 2 PPE - Organic Vapor Respirator fume_hood->level_3 No level_1 Level 1: Foundational PPE - Goggles - Nitrile Gloves - Lab Coat splash_risk->level_1 No level_2 Level 2: Enhanced PPE - Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Apron + Lab Coat splash_risk->level_2 Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(isopropylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(isopropylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.